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  • Product: 1,4,7,10-Tetrathiacyclododecane
  • CAS: 25423-56-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane: Properties, Synthesis, and Coordination Chemistry

This guide provides a comprehensive overview of the fundamental properties, synthesis, and coordination chemistry of 1,4,7,10-tetrathiacyclododecane. It is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the fundamental properties, synthesis, and coordination chemistry of 1,4,7,10-tetrathiacyclododecane. It is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of this macrocyclic thioether.

Introduction: The Significance of Thiacrown Ethers

1,4,7,10-Tetrathiacyclododecane, often abbreviated as[1]aneS4, is a member of the thiacrown ether family. These macrocyclic compounds are structural analogues of crown ethers, where the oxygen atoms are replaced by sulfur atoms. This substitution imparts a distinct set of properties, most notably a "softer" donor character according to Hard-Soft Acid-Base (HSAB) theory. This makes thiacrown ethers, including[1]aneS4, particularly adept at selectively coordinating with soft or borderline metal ions, a feature that has driven significant research into their potential applications in areas such as catalysis, materials science, and as selective metal ion extractants.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of 1,4,7,10-tetrathiacyclododecane is essential for its effective application in research and development.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C8H16S4[2][3][4]
Molecular Weight 240.47 g/mol [2][3][4]
CAS Number 25423-56-7[2][3][4]
IUPAC Name 1,4,7,10-tetrathiacyclododecane[4][5]
SMILES C1CSCCSCCSCCS1[2]
InChI 1S/C8H16S4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2[4]
Physical Properties
PropertyValueSource
Melting Point 226-228 °C[6][7]
Boiling Point 160-162 °C at 0.5 mmHg[6][7]
Appearance White crystalline solid[4]

Synthesis of 1,4,7,10-Tetrathiacyclododecane

The synthesis of macrocyclic thioethers like[1]aneS4 often presents challenges due to the propensity for polymerization over cyclization. High-dilution techniques are typically employed to favor the intramolecular cyclization reaction. A common and effective method for the synthesis of thiacrown ethers is the cesium carbonate mediated cyclization.

General Synthetic Approach: Cesium Carbonate Method

The underlying principle of this method is the use of cesium carbonate as a template and base to facilitate the cyclization reaction between a dithiol and a dihalide. The large cesium ion is believed to coordinate with the sulfur atoms of the reactants, pre-organizing them in a conformation that favors intramolecular ring closure.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product dithiol Ethane-1,2-dithiol cyclization Intramolecular Cyclization dithiol->cyclization dihalide Bis(2-chloroethyl) sulfide dihalide->cyclization base Cesium Carbonate (Cs2CO3) base->cyclization Base & Template solvent Dimethylformamide (DMF) solvent->cyclization conditions High Dilution Elevated Temperature conditions->cyclization product 1,4,7,10-Tetrathiacyclododecane cyclization->product

Caption: General workflow for the synthesis of 1,4,7,10-tetrathiacyclododecane.

Experimental Protocol (Representative)

It is crucial to note that this is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps is charged with a suspension of cesium carbonate in a large volume of dry dimethylformamide (DMF). The setup is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Solutions of ethane-1,2-dithiol in DMF and bis(2-chloroethyl) sulfide in DMF are prepared. These solutions are added simultaneously and at a very slow rate to the vigorously stirred cesium carbonate suspension at an elevated temperature (typically around 80-100 °C) using the syringe pumps. This slow addition under high dilution conditions is critical to minimize intermolecular side reactions.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 1,4,7,10-tetrathiacyclododecane.

Coordination Chemistry: A Ligand for Soft Metals

The four sulfur donor atoms of 1,4,7,10-tetrathiacyclododecane create a 12-membered ring that can act as a tetradentate ligand for a variety of metal ions. The soft nature of the sulfur donors leads to a preference for soft or borderline metal ions.

Metal Ion Selectivity

1,4,7,10-Tetrathiacyclododecane and other thiacrown ethers exhibit a marked preference for binding to transition metal ions such as copper(II), nickel(II), palladium(II), and platinum(II), as well as heavy metal ions like mercury(II) and lead(II). The stability of the resulting metal complexes is influenced by factors such as the size of the metal ion relative to the macrocyclic cavity and the electronic properties of the metal.

Coordination_Chemistry cluster_ligand 1,4,7,10-Tetrathiacyclododecane cluster_metals Favored Metal Ions (Soft/Borderline) cluster_complex Metal Complex S1 S Complex [M([12]aneS4)]n+ S1->Complex S2 S S2->Complex S3 S S3->Complex S4 S S4->Complex Cu Cu(II) Cu->Complex Ni Ni(II) Ni->Complex Pd Pd(II) Pd->Complex Pt Pt(II) Pt->Complex Hg Hg(II) Hg->Complex Pb Pb(II) Pb->Complex

Caption: Coordination of 1,4,7,10-tetrathiacyclododecane with various metal ions.

Structural Aspects of Metal Complexes

The coordination geometry of the metal ion within the[1]aneS4 macrocycle can vary depending on the metal's preferred coordination number and geometry. For example, with square planar ions like Pd(II) and Pt(II), the four sulfur atoms can coordinate in a plane around the metal center. With other metal ions, more complex three-dimensional structures can be formed, sometimes involving additional ligands in the axial positions. X-ray crystallography is the definitive technique for elucidating the precise solid-state structures of these metal complexes.

Spectroscopic Characterization

The identity and purity of 1,4,7,10-tetrathiacyclododecane are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: In a suitable deuterated solvent (e.g., CDCl3), the 1H NMR spectrum of 1,4,7,10-tetrathiacyclododecane is expected to be relatively simple due to the molecule's symmetry. The protons on the ethylene bridges between the sulfur atoms will give rise to signals in the aliphatic region, typically as singlets or complex multiplets depending on the conformational dynamics of the ring in solution.[1][8]

  • 13C NMR: The 13C NMR spectrum will similarly show a limited number of signals corresponding to the carbon atoms of the ethylene bridges.[1]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of 1,4,7,10-tetrathiacyclododecane. The molecular ion peak (M+) is expected to be observed at m/z = 240.47.[1][9] The fragmentation pattern can also provide structural information.

Potential Applications

The primary application of 1,4,7,10-tetrathiacyclododecane lies in its role as a selective ligand in coordination chemistry. This property opens up possibilities in several areas:

  • Catalysis: Metal complexes of[1]aneS4 have the potential to act as catalysts in various organic transformations. The macrocyclic ligand can stabilize the metal center and influence its reactivity and selectivity.

  • Metal Ion Extraction and Sensing: The selective binding of[1]aneS4 to specific metal ions can be exploited for the development of systems for the extraction of heavy or precious metals from solutions. Furthermore, functionalization of the macrocycle could lead to the creation of chemosensors for the detection of target metal ions.

  • Materials Science: The ability to form well-defined metal complexes makes[1]aneS4 a building block for the construction of coordination polymers and other supramolecular assemblies with interesting magnetic, optical, or electronic properties.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 1,4,7,10-tetrathiacyclododecane.

  • General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Health Hazards: May cause skin, eye, and respiratory tract irritation.[10] The toxicological properties have not been fully investigated, and it should be handled with care.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS for detailed safety information before handling this compound.

Conclusion

1,4,7,10-Tetrathiacyclododecane is a fascinating macrocyclic ligand with a rich coordination chemistry. Its ability to selectively bind soft metal ions makes it a valuable tool for researchers in various fields. Further exploration of its properties and the catalytic and material applications of its metal complexes is likely to yield exciting new discoveries.

References

  • Aaron Chemistry. 1,4,7,10-Tetrathiacyclododecane. [Link]

  • NIST. 1,4,7,10-Tetrathiacyclododecane. In: NIST Chemistry WebBook. [Link]

  • ACS Publications. Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). [Link]

  • Organic Syntheses. 1,4,7,10-tetraazacyclododecane. [Link]

  • PrepChem.com. Synthesis of 1,4,7,10-tetraazacyclododecane. [Link]

  • University of Illinois Urbana-Champaign. Beyond Crown Ethers: The Chemistry of Macrocyclic Thioethers. [Link]

  • Chemsrc. 1,4,7,10-tetrathiacyclododecane | CAS#:25423-56-7. [Link]

  • NIST. 1,4,7,10-Tetrathiacyclododecane. [Link]

  • PubChem. 1,4,7,10-Tetrathiacyclododecane. [Link]

  • NIH. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. [Link]

  • ACS Publications. Synthesis and complexation studies of mesocyclic and macrocyclic polythioethers. 7. Benzene trisulfide, the strongest field thioether ligand: its nickel(II) complex. [Link]

  • NIH. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). [Link]

  • ACS Publications. Synthesis of a new series of macrocyclic polyether-diester ligands. [Link]

  • Chemsrc. 1,4,7,10-tetrathiacyclododecane | CAS#:25423-56-7. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the macrocycle 1,4,7,10-Tetrathiacyclododecane. It delves into its fundamental properties, syn...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the macrocycle 1,4,7,10-Tetrathiacyclododecane. It delves into its fundamental properties, synthesis, coordination chemistry, and applications, providing expert insights into its utility in advanced chemical research.

Introduction: Unveiling a Key Thiacrown Ether

1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS₄, is a prominent member of the thiacrown ether family. Thiacrown ethers are macrocyclic compounds where sulfur atoms replace the oxygen atoms found in traditional crown ethers. This substitution imparts a unique set of properties, most notably a high affinity for soft metal ions. Unlike its oxygen analog, 12-crown-4 (CAS 294-93-9), which selectively binds alkali and alkaline earth metals, 1,4,7,10-Tetrathiacyclododecane's sulfur donors make it an exceptional ligand for transition metals.[2]

This macrocycle is a saturated organic heteromonocyclic compound where the carbon atoms at positions 1, 4, 7, and 10 of a cyclododecane ring are substituted by sulfur atoms.[3] Its unique structure and coordination capabilities have made it a subject of significant interest in supramolecular chemistry, materials science, and as a building block for more complex molecular architectures.

Core Physicochemical Properties and Characterization

The fundamental properties of 1,4,7,10-Tetrathiacyclododecane are crucial for its application in experimental settings. These characteristics define its behavior in various solvents and its structural attributes.

PropertyValueSource
CAS Number 25423-56-7[4]
Molecular Formula C₈H₁₆S₄[3][4]
Molecular Weight 240.47 g/mol [3][4]
IUPAC Name 1,4,7,10-tetrathiacyclododecane[3]
SMILES C1CSCCSCCSCCS1[3]
Appearance Solid[5]

Characterization of this macrocycle typically involves standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the proton and carbon environments, while mass spectrometry verifies the molecular weight.[1] X-ray crystallography provides definitive structural information, revealing the conformation of the macrocyclic ring and its bond lengths and angles.

Synthesis of 1,4,7,10-Tetrathiacyclododecane

The synthesis of tetrathia macrocycles like[1]aneS₄ is a well-established, albeit challenging, area of organic chemistry.[6] High-dilution techniques are often necessary to favor intramolecular cyclization over intermolecular polymerization. A common and effective strategy involves the reaction of a dithiol with a dihalide under basic conditions.

The causality behind this choice of reactants lies in the nucleophilicity of the thiolate anions, generated in situ by the base, and the electrophilicity of the carbon atoms bearing the halide leaving groups. The high-dilution principle is critical; by keeping the concentration of the reactants low, the probability of one end of a molecule reacting with the other end of the same molecule (cyclization) is increased relative to reacting with a different molecule (polymerization).

Below is a diagram illustrating a generalized synthetic workflow for tetrathia macrocycles.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification A 1,2-Ethanedithiol D High-Dilution Conditions in Solvent (e.g., Ethanol/THF) A->D B 1,2-Dichloroethane B->D C Base (e.g., NaOH or Cs₂CO₃) C->D E In situ generation of Thiolate Nucleophile D->E F Slow addition of Reactants to Reaction Vessel E->F G Nucleophilic Substitution (Cyclization) F->G H Solvent Removal G->H I Extraction H->I J Recrystallization or Chromatography I->J K Final Product: 1,4,7,10-Tetrathiacyclododecane J->K

Caption: Generalized workflow for the synthesis of 1,4,7,10-Tetrathiacyclododecane.

Coordination Chemistry: A Ligand for Soft Metals

The defining characteristic of 1,4,7,10-Tetrathiacyclododecane is its role as a macrocyclic ligand. The four sulfur donor atoms create a cavity that is ideally suited for coordinating with soft or borderline metal ions such as copper(II), silver(I), palladium(II), and platinum(II). The principles of Hard and Soft Acid and Base (HSAB) theory explain this preference; the soft sulfur donors (bases) form stable complexes with soft metal cations (acids).

The macrocyclic effect is a key thermodynamic principle that underpins its efficacy as a ligand. The pre-organized structure of the ring leads to a smaller entropic penalty upon coordination compared to four separate monodentate sulfur ligands. This results in the formation of highly stable metal complexes.

The coordination geometry of these complexes can vary. For instance, with smaller ions, the macrocycle may fold to create a cis-geometry, while larger ions may sit within the plane of the sulfur atoms. This structural flexibility allows it to adapt to the electronic and steric requirements of different metal centers.

G cluster_components Components cluster_process Coordination Process cluster_product Product Ligand 1,4,7,10-Tetrathiacyclododecane ([12]aneS₄) Coord Coordination in Solution Ligand->Coord Metal Soft Metal Ion (e.g., Pd²⁺, Cu²⁺) Metal->Coord Complex Stable Metal-Macrocycle Complex [M([12]aneS₄)]ⁿ⁺ Coord->Complex

Caption: Formation of a metal complex with 1,4,7,10-Tetrathiacyclododecane.

Applications in Research and Development

While its nitrogen-containing analog, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is renowned for its use in MRI contrast agents and radiopharmaceuticals, the applications of 1,4,7,10-Tetrathiacyclododecane are concentrated in other areas of chemical science.[7]

  • Chemosensors: The selective binding properties of[1]aneS₄ can be harnessed to design chemosensors for heavy metal ions. By attaching a chromophore or fluorophore to the macrocyclic backbone, the coordination event can be transduced into a measurable optical signal.[2]

  • Crystal Engineering: It serves as a building block in the construction of coordination polymers and metal-organic frameworks (MOFs). The defined structure and coordination vectors of its metal complexes allow for the predictable assembly of extended solid-state architectures.[2]

  • Extraction and Separation: Its selectivity for certain metal ions makes it useful in solvent extraction processes for separating and purifying metals, for example, in hydrometallurgy or waste remediation.

  • Precursor for Functional Ligands: [1]aneS₄ is often a starting point for the synthesis of more complex, functionalized macrocycles. For example, the related[1]aneNS₃ macrocycle (one nitrogen, three sulfurs) is extensively functionalized at the nitrogen atom to create derivatives for various purposes.[2]

While direct applications in drug development are less common than for its aza-analogs, the fundamental study of its metal complexes provides valuable insights into metallo-biochemistry and the design of metal-based therapeutics where soft metal coordination is relevant.

Experimental Protocol: Synthesis of 1,4,7,10-Tetrathiacyclododecane

This protocol is a representative procedure based on established methods for macrocycle synthesis.[1] Disclaimer: This protocol must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 1,2-Ethanedithiol

  • 1,2-Dichloroethane

  • Cesium carbonate (Cs₂CO₃) or Sodium Hydroxide (NaOH)

  • Ethanol, absolute

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Setup: Assemble a large three-neck round-bottom flask (e.g., 3 L) equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps for slow addition. The entire apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent: Add a large volume of a solvent mixture, such as 1:1 ethanol/THF, to the flask. Begin stirring and heating the solvent to reflux.

  • Reactant Preparation: In separate flasks, prepare two solutions:

    • Solution A: 1,2-Ethanedithiol dissolved in the solvent mixture.

    • Solution B: 1,2-Dichloroethane dissolved in the solvent mixture.

  • Base Addition: Add the base (e.g., Cs₂CO₃) to the refluxing solvent in the main reaction flask. Cesium carbonate is often preferred as it can promote higher yields through the "cesium effect," which templates the cyclization.

  • High-Dilution Addition: Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the vigorously stirred, refluxing suspension of the base over an extended period (e.g., 8-12 hours). The slow addition is crucial to maintain high-dilution conditions.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the base and any inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the resulting crude solid or oil in a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic solution with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate via rotary evaporation.

    • The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Safety and Handling

1,4,7,10-Tetrathiacyclododecane is classified as an irritant. Users must consult the full Safety Data Sheet (SDS) before handling.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautions:

    • Avoid contact with skin, eyes, and clothing.[5][8]

    • Avoid formation and inhalation of dust.[5]

    • Use only in a well-ventilated area, preferably a chemical fume hood.[8]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[5]

    • Keep the container tightly closed.[5][8]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

References

  • The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • 1,4,7,10-tetrathiacyclododecane | CAS#:25423-56-7. (n.d.). Chemsrc. Retrieved January 10, 2026, from [Link]

  • 12-Crown-4 | 294-93-9. (n.d.). J&K Scientific. Retrieved January 10, 2026, from [Link]

  • 1,4,7,10-Tetrathiacyclododecane | C8H16S4 | CID 141206. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

  • Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Synthesis of Tetrathia–Oligothiophene Macrocycles. (2019). ResearchGate. Retrieved January 10, 2026, from [Link]

  • 12-Crown-4 Reagent Grade Market Outlook 2025-2032. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. (2022). PubMed Central. Retrieved January 10, 2026, from [Link]

  • Functionalization and Coordination Effects on the Structural Chemistry of Pendant Arm Derivatives of 1,4,7-trithia-10-aza-cyclododecane ([1]aneNS 3 ). (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. (n.d.). Google Patents.
  • 1,4,7,10-Tetrathiacyclododecane. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

  • Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

  • CAS No.294-93-9,12-Crown-4 Suppliers,MSDS download. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]

  • Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane (aneS₄)

An In-Depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) Abstract This technical guide provides a comprehensive overview of the macrocyclic thioether, 1,4,7,10-tetrathiacyclododecane, commonly referred t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

Abstract

This technical guide provides a comprehensive overview of the macrocyclic thioether, 1,4,7,10-tetrathiacyclododecane, commonly referred to as[1]aneS₄. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, structural properties, and coordination chemistry of this versatile ligand. We will delve into its detailed synthesis, conformational analysis, spectroscopic characterization, and its role as a tetradentate ligand for transition metals, with a particular focus on its palladium(II) complexes. The guide aims to bridge fundamental chemical principles with practical applications, offering field-proven insights into the experimental choices and methodologies discussed.

Introduction: The Significance of Thioether Macrocycles

Thioether macrocycles, or thiacrowns, represent a significant class of synthetic ligands that have garnered substantial interest due to their unique coordination properties. Unlike their oxygen-containing counterparts (crown ethers), which exhibit a high affinity for alkali and alkaline earth metals, the soft nature of the sulfur donor atoms in thiacrowns predisposes them to form stable complexes with soft, later transition metals and heavy metal ions. 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) is a prototypical example of a saturated tetrathia macrocycle, a 12-membered ring containing four sulfur atoms separated by ethylene bridges[2].

The arrangement of the four sulfur donors within the flexible cyclododecane framework allows[1]aneS₄ to act as a potent tetradentate chelating agent. The conformational flexibility of the ring, coupled with the electronic properties of the thioether linkages, dictates its coordination geometry and the stability of its metal complexes. Understanding the interplay between the ligand's structure and its coordination behavior is paramount for designing novel catalysts, sensors, and therapeutic agents. This guide will explore these fundamental aspects, providing a robust foundation for researchers in the field.

Synthesis of 1,4,7,10-Tetrathiacyclododecane

The synthesis of macrocyclic compounds is often challenged by the competing intermolecular polymerization reaction, which leads to linear oligomers instead of the desired cyclic product. To favor the intramolecular cyclization, high-dilution techniques are conventionally employed. This principle, known as the Ruggli-Ziegler dilution principle, is based on reaction kinetics where the first-order intramolecular cyclization is favored over the second-order intermolecular polymerization at very low reactant concentrations[3]. An alternative and often more efficient approach involves the use of a metal cation as a template to pre-organize the linear precursor, although for many thioether macrocycles, the high-dilution approach remains prevalent.

A common and effective method for the synthesis of thioether macrocycles involves the reaction of a dithiol with a dihalide in the presence of a base. The use of cesium carbonate in dimethylformamide (DMF) has proven to be particularly effective, as the cesium cation can act as a template, and the carbonate provides a suitable base for the deprotonation of the thiol groups[4].

Below is a detailed, self-validating protocol for a [2+2] cyclization to synthesize 1,4,7,10-tetrathiacyclododecane.

Experimental Protocol: Synthesis of[1]aneS₄

This procedure is based on the principles of high-dilution and the cesium carbonate method to achieve a good yield of the macrocyclic product.

Materials:

  • 1,2-Ethanedithiol

  • 1,2-Dibromoethane

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Instrumentation:

  • Two syringe pumps

  • Three-neck round-bottom flask (e.g., 2 L)

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Standard glassware for workup and chromatography

Step-by-Step Methodology:

  • Reaction Setup: Under a nitrogen atmosphere, charge a 2 L three-neck round-bottom flask with 1 L of anhydrous DMF and 2.5 equivalents of anhydrous cesium carbonate. Heat the suspension to 60-70 °C with vigorous mechanical stirring.

  • Preparation of Reactant Solutions: Prepare two separate solutions for slow addition.

    • Solution A: In a dry flask, dissolve 1 equivalent of 1,2-ethanedithiol in 100 mL of anhydrous DMF.

    • Solution B: In a separate dry flask, dissolve 1 equivalent of 1,2-dibromoethane in 100 mL of anhydrous DMF.

  • High-Dilution Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously to the stirred cesium carbonate suspension in DMF over a period of 8-12 hours. The slow addition ensures that the instantaneous concentration of the reactants remains low, thus favoring the intramolecular cyclization.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 60-70 °C for an additional 12-24 hours to ensure complete reaction.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the salts with DCM.

    • Combine the filtrate and the DCM washings. Remove the DMF and DCM under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in DCM and wash with water to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. The desired product, 1,4,7,10-tetrathiacyclododecane, will be isolated as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • High Dilution: As previously mentioned, this is crucial to minimize the formation of linear polymers.

  • Cesium Carbonate: Cesium ions have a suitable ionic radius to act as a template, coordinating with the sulfur atoms of the precursor to pre-organize it for cyclization. Carbonate is a strong enough base to deprotonate the thiols without causing significant side reactions.

  • Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the reactants and reacting with the base.

  • Nitrogen Atmosphere: This prevents the oxidation of the thiol groups.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Purification A 1,2-Ethanedithiol in DMF R Cs₂CO₃ in DMF (60-70 °C, N₂ atm) A->R Syringe Pump B 1,2-Dibromoethane in DMF B->R Syringe Pump W1 Filtration & Solvent Removal R->W1 Reaction Mixture W2 Extraction & Drying W1->W2 Crude Product P Column Chromatography W2->P Crude Product Final Pure [12]aneS₄ P->Final Purified Product

Figure 1: General workflow for the synthesis of 1,4,7,10-tetrathiacyclododecane.

Structural and Spectroscopic Properties

Chemical Structure and Conformational Analysis

1,4,7,10-Tetrathiacyclododecane is a saturated 12-membered ring with the molecular formula C₈H₁₆S₄ and a molecular weight of 240.47 g/mol [2][5]. The molecule consists of four repeating -S-CH₂-CH₂- units.

Figure 2: Chemical structure of 1,4,7,10-tetrathiacyclododecane ([1]aneS₄).

The conformational landscape of[1]aneS₄ is complex due to the flexibility of the 12-membered ring. In the solid state, the free ligand often adopts a conformation where the sulfur lone pairs are directed outwards from the macrocyclic cavity (an exo-dentate arrangement). This is in contrast to crown ethers where the oxygen lone pairs are typically directed inwards (endo-dentate). This difference arises from the greater steric repulsion between the larger sulfur atoms, which favors an anti-conformation for the S-C-C-S torsion angles.

Upon coordination to a metal ion, the macrocycle undergoes a significant conformational reorganization to bring the sulfur lone pairs into an endo-dentate arrangement, allowing them to coordinate to the metal center. This energetic penalty of reorganization is an important factor in the thermodynamics of complex formation.

Spectroscopic Characterization

The identity and purity of 1,4,7,10-tetrathiacyclododecane are routinely confirmed by standard spectroscopic techniques.

Technique Observed Data Interpretation
¹H NMR (CDCl₃)δ ~2.9 ppm (s)A single sharp peak indicates that all 16 methylene protons are chemically equivalent on the NMR timescale due to rapid conformational exchange in solution.
¹³C NMR (CDCl₃)δ ~32 ppm (s)A single peak for the 8 methylene carbons, again reflecting the high symmetry of the molecule in solution.
Mass Spec (EI)m/z = 240Corresponds to the molecular ion [M]⁺, confirming the molecular weight.
Melting Point 226-228 °CA sharp melting point range is indicative of high purity.

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Coordination Chemistry

The four soft sulfur donor atoms of[1]aneS₄ make it an excellent ligand for soft transition metal ions such as Pd(II), Pt(II), Cu(I), and Ag(I). The coordination of[1]aneS₄ to a metal center induces a conformational change in the ligand to accommodate the stereochemical preferences of the metal.

Coordination with Palladium(II)

Palladium(II) complexes are of particular interest due to their extensive applications in catalysis, including cross-coupling reactions[6][7][8]. The reaction of[1]aneS₄ with a palladium(II) salt, such as PdCl₂(MeCN)₂, readily forms the complex [PdCl₂([1]aneS₄)].

X-ray crystallographic studies of this complex reveal a distorted square planar geometry around the palladium center. Interestingly, in many cases, the[1]aneS₄ ligand does not act as a tetradentate ligand but rather as a bidentate ligand, with two sulfur atoms coordinating to the palladium and the other two remaining uncoordinated. This results in a cis-[PdCl₂([1]aneS₄-κ²S)] geometry[9][10]. The macrocycle adopts a conformation that minimizes ring strain while allowing two of the sulfur atoms to bind to the metal.

Parameter Value
Complex cis-[PdCl₂([1]aneS₄)]
Coordination Geometry Distorted Square Planar
Pd-S Bond Lengths ~2.25 - 2.30 Å
Pd-Cl Bond Lengths ~2.30 - 2.35 Å
S-Pd-S Bond Angle ~90°
Cl-Pd-Cl Bond Angle ~90°

Note: The bond lengths and angles are typical values and can vary between different crystal structures.

Figure 3: Simplified representation of the cis-[PdCl₂([1]aneS₄)] coordination.

Applications and Future Outlook

The unique ability of 1,4,7,10-tetrathiacyclododecane to stabilize transition metal ions in specific coordination environments opens up a range of potential applications.

  • Homogeneous Catalysis: Palladium complexes are workhorses in organic synthesis, particularly for C-C and C-N bond-forming cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)[6][7][8]. The [PdCl₂([1]aneS₄)] complex and its derivatives are promising candidates for catalytic applications. The thioether ligand can influence the electronic properties and stability of the palladium center, potentially leading to catalysts with novel reactivity and selectivity. The steric bulk of the macrocycle can also play a role in controlling the catalytic cycle.

  • Heavy Metal Sensing and Extraction: The high affinity of thioether macrocycles for soft and heavy metal ions like mercury(II), cadmium(II), and lead(II) makes them attractive for applications in environmental remediation and chemical sensing.[1]aneS₄ can be incorporated into polymeric materials or attached to solid supports to create materials for the selective extraction of toxic heavy metals from aqueous solutions. Furthermore, functionalization of the macrocycle with chromophores or fluorophores could lead to the development of selective chemosensors for these ions.

  • Materials Science: The well-defined coordination geometry of[1]aneS₄ complexes can be exploited to construct supramolecular assemblies and coordination polymers. These materials may exhibit interesting electronic, magnetic, or porous properties with potential applications in molecular electronics and gas storage.

The field of thioether macrocycle chemistry continues to evolve, with ongoing research focused on the synthesis of new functionalized ligands and the exploration of their coordination chemistry and applications. 1,4,7,10-Tetrathiacyclododecane remains a cornerstone of this field, providing a versatile platform for the development of new technologies in catalysis, sensing, and materials science.

References

  • Illinois University. (1995). Beyond Crown Ethers: The Chemistry of Macrocyclic Thioethers. Illinois University. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141206, 1,4,7,10-Tetrathiacyclododecane. PubChem. [Link]

  • Winter, M. (n.d.). cis–[Pd(Cl)₂([1]aneS₄-κ²S)]. Chemdex. [Link]

  • Winter, M. (n.d.). cis–[Pd(Cl)₂([1]aneS₄-κ²S)]. Chemdex. [Link]

  • ResearchGate. (2015). Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2016026841A1 - 1,4,7,10-tetrazacyclododecane based agents to target bacteria and its use.
  • SciSpace. (n.d.). Synthesis and characterization of transition metal complexes with a tetraaza macrocyclic ligand. SciSpace. [Link]

  • PubChem. (n.d.). 1,4,7,10-Tetrathiacyclododecane. PubChem. [Link]

  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of dichlorido[2-(3-cyclopentyl-1,2,4-triazol-5-yl-κN4)pyridine-κN]palladium(II) dimethylformamide monosolvate. National Institutes of Health. [Link]

  • ResearchGate. (2015). A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Royal Society of Chemistry. (2013). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Royal Society of Chemistry. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

  • University of Bath. (n.d.). Conformational Analysis of Macrocyclic Ether Ligands. I. 1,4,7,10-Tetraoxacyclododecane and 1,4,7,10-Tetrathiacyclododecane. University of Bath. [Link]

  • Illinois State University. (2025). Crystal Structure Analysis of 1, 4, 7-Trithia-10, 13-diazacyclopentadecane-9, 14-dione. Illinois State University. [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • National Institutes of Health. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]

  • SciSpace. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

  • Semantic Scholar. (2012). Commercial Development of Palladium(0) Catalysts for Highly Selective Cross-Coupling Reactions. Semantic Scholar. [Link]

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Exploratory

An In-Depth Technical Guide to the Coordination Chemistry of 1,4,7,10-Tetrathiacyclododecane

For Researchers, Scientists, and Drug Development Professionals Abstract 1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS4 or 12-thiacrown-4, is a macrocyclic ligand with a twelve-membered ring containing four sulfu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS4 or 12-thiacrown-4, is a macrocyclic ligand with a twelve-membered ring containing four sulfur donor atoms.[2] This guide provides a comprehensive overview of its coordination chemistry, a field of significant interest due to the unique properties endowed by the soft nature of the thioether donors. The inherent flexibility of the macrocycle, combined with the strong affinity of sulfur for soft and borderline metal ions, leads to a diverse range of coordination complexes with distinct structural and reactive characteristics. This document will delve into the synthesis of the ligand, its structural features, and its coordination behavior with various transition metals. We will explore the thermodynamics and kinetics of complex formation, the structural parameters of the resulting complexes, and their subsequent reactivity. Particular emphasis will be placed on the potential applications of these complexes in catalysis and their relevance to the field of drug development, drawing parallels with the more extensively studied aza-macrocycles.

Introduction: The Significance of Thiacrown Ethers

Macrocyclic ligands have revolutionized coordination chemistry, offering a framework to generate highly stable and selective metal complexes. While crown ethers, with their oxygen donor atoms, are renowned for their affinity for alkali and alkaline earth metals, the substitution of oxygen with sulfur to form thiacrown ethers dramatically shifts their coordination preference towards softer transition metals. The polarizability and lower electronegativity of sulfur, compared to oxygen, make it a superior donor for metals such as copper, silver, gold, palladium, and platinum.

1,4,7,10-Tetrathiacyclododecane ([1]aneS4) stands as a fundamental example of a tetrathia macrocycle. Its 12-membered ring provides a cavity size that can accommodate a range of metal ions, and the four thioether donors can arrange themselves to satisfy various coordination geometries. Understanding the coordination chemistry of[1]aneS4 is crucial for the rational design of new catalysts, sensors, and metallodrugs with tailored properties.

Synthesis and Structural Properties of 1,4,7,10-Tetrathiacyclododecane

The synthesis of macrocyclic ligands often presents challenges due to the entropic unfavorability of cyclization reactions. High-dilution techniques are typically employed to favor intramolecular cyclization over intermolecular polymerization.

Synthetic Protocol

A common synthetic route to 1,4,7,10-tetrathiacyclododecane involves the reaction of two linear precursors under high dilution conditions. A typical procedure is as follows:

Step-by-step Methodology:

  • Precursor Preparation: Synthesize or obtain the necessary linear precursors, typically a dithiol and a dihalide or ditosylate. For[1]aneS4, this would involve reacting 1,2-ethanedithiol with 1,2-dibromoethane in the presence of a base.

  • High-Dilution Cyclization: Set up a high-dilution apparatus. This usually involves the slow, simultaneous addition of dilute solutions of the two precursors from separate addition funnels into a large volume of a suitable solvent containing a base (e.g., cesium carbonate or sodium hydride). The slow addition rate and large solvent volume ensure that the concentration of the reactive species remains low, thus promoting intramolecular ring closure.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reactions.

  • Work-up and Purification: After the addition is complete and the reaction has proceeded for a sufficient time, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4,7,10-tetrathiacyclododecane.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Synthesis of 1,4,7,10-Tetrathiacyclododecane via High-Dilution Cyclization"

Structural Features

The free ligand, 1,4,7,10-tetrathiacyclododecane, is a white crystalline solid.[2] Its structure in the solid state has been determined by X-ray crystallography. The macrocycle is flexible and can adopt various conformations. In the solid state, it often adopts a conformation where the sulfur atoms are directed out of the macrocyclic cavity (an exo conformation) to minimize lone pair repulsion. In solution, a dynamic equilibrium between different conformers exists.

Coordination Chemistry with Transition Metals

The coordination chemistry of[1]aneS4 is rich and varied, with the ligand capable of stabilizing a range of metal ions in different oxidation states and coordination geometries. The soft thioether donors show a strong preference for soft and borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory.

General Principles of Coordination

The formation of a metal complex with[1]aneS4 involves the displacement of solvent molecules from the metal's coordination sphere by the sulfur donor atoms of the macrocycle. The chelate effect, arising from the formation of multiple bonds between the polydentate ligand and the metal center, contributes significantly to the thermodynamic stability of the resulting complexes.

dot graph G { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "General Coordination Reaction of[1]aneS4"

Coordination with Copper(I) and Copper(II)

Copper ions, existing in both +1 and +2 oxidation states, are classic examples of soft and borderline Lewis acids, respectively, and thus form stable complexes with[1]aneS4.

  • Copper(I): As a soft d10 metal ion, Cu(I) has a strong affinity for sulfur donors. The complex [Cu([1]aneS4)]+ has been synthesized and structurally characterized. The coordination geometry around the Cu(I) center is typically tetrahedral, with the four sulfur atoms of the macrocycle binding to the metal ion.

  • Copper(II): The coordination chemistry of Cu(II) with[1]aneS4 is also well-established. The Cu(II) ion, being a d9 metal, often exhibits distorted coordination geometries due to the Jahn-Teller effect. The complex [Cu([1]aneS4)]2+ typically adopts a distorted octahedral or square pyramidal geometry, with axial positions occupied by solvent molecules or counter-ions.

Table 1: Selected Structural Data for Copper Complexes with Thia-Macrocycles

ComplexMetal-Sulfur Bond Length (Å)Coordination GeometryReference
[Cu(I)(1,4,8,11-tetrathiacyclotetradecane)]ClO42.293(2) - 2.345(2)Distorted Tetrahedral[3]
[Cu(II)(1,4,7,10-tetraazacyclododecane)(ClO4)]ClO4N/A (N donors)Square Pyramidal[4][5]
Coordination with Palladium(II) and Platinum(II)

Palladium(II) and Platinum(II) are d8 metal ions that strongly favor a square planar coordination geometry.[6] Their complexes with[1]aneS4 are of particular interest due to their potential applications in catalysis and as anti-cancer agents, analogous to cisplatin and its derivatives.

  • Synthesis of Pd(II) and Pt(II) Complexes: These complexes are typically synthesized by reacting a salt of the metal, such as K2PdCl4 or K2PtCl4, with the[1]aneS4 ligand in a suitable solvent like water or methanol.

Step-by-step Synthesis Protocol:

  • Dissolve the metal salt (e.g., K2PdCl4) in an appropriate solvent.

  • Add a solution of 1,4,7,10-tetrathiacyclododecane in the same or a miscible solvent.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The product, often a colored precipitate, can be collected by filtration, washed, and dried. Recrystallization can be performed to obtain X-ray quality crystals.

  • Structural Features: In complexes of the type [M([1]aneS4)]2+ (where M = Pd or Pt), the metal ion is expected to be in a square planar environment, with the four sulfur atoms of the macrocycle occupying the coordination sites. The macrocycle may need to fold to accommodate this geometry.

dot graph G { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Synthesis of a Palladium(II)-[1]aneS4 Complex"

Reactivity of Metal Complexes

The reactivity of metal complexes of 1,4,7,10-tetrathiacyclododecane is a burgeoning area of research. The coordinated metal ion can exhibit altered redox properties and can act as a catalytic center.

Redox Chemistry

The thioether donors in[1]aneS4 can stabilize different oxidation states of the coordinated metal. For example, the Cu(II)/Cu(I) redox couple is significantly influenced by the coordination environment provided by the macrocycle. The flexible nature of the ligand allows it to accommodate the preferred geometries of both oxidation states, thereby facilitating electron transfer.

Catalytic Applications

While the catalytic applications of[1]aneS4 complexes are not as extensively documented as their aza-analogues, the principles of their potential reactivity can be inferred. The coordinated metal center can act as a Lewis acid to activate substrates, and the redox activity of the metal can be harnessed for catalytic cycles in oxidation or reduction reactions. Potential areas of application include:

  • Oxidation Catalysis: Mimicking the function of metalloenzymes, these complexes could catalyze the oxidation of organic substrates.

  • Cross-Coupling Reactions: Palladium and platinum complexes are renowned for their role in C-C and C-heteroatom bond formation. The[1]aneS4 ligand could modulate the reactivity and stability of these catalysts.

Relevance to Drug Development

The field of medicinal inorganic chemistry has seen a surge in the development of metal-based drugs. Macrocyclic ligands play a crucial role in this area by providing a stable scaffold that can deliver a therapeutic metal ion to a biological target or can themselves possess biological activity upon complexation.

While the direct application of 1,4,7,10-tetrathiacyclododecane complexes in drug development is still an emerging area, valuable insights can be drawn from the extensive research on related aza-macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is a cornerstone of medical imaging and radiotherapy.[4][7]

  • Radiopharmaceuticals: The ability of macrocycles to form highly stable complexes with radiometals is critical for their use in diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy. The strong coordination of[1]aneS4 to certain radiometals could be explored for these applications.

  • Anticancer Agents: The success of platinum-based anticancer drugs has spurred the investigation of other metal complexes with cytotoxic properties. Palladium and gold complexes are of particular interest. The[1]aneS4 ligand could be used to tune the solubility, stability, and reactivity of such complexes to improve their therapeutic index.

Conclusion and Future Perspectives

The coordination chemistry of 1,4,7,10-tetrathiacyclododecane presents a rich and underexplored landscape for inorganic chemists, biochemists, and drug development professionals. The unique properties imparted by the tetrathioether macrocyclic framework offer exciting opportunities for the design of novel catalysts and therapeutic agents. While much of the foundational work has been laid, significant potential remains in several key areas:

  • Exploration of a Wider Range of Metal Complexes: Systematic studies on the coordination of[1]aneS4 with a broader array of transition metals, lanthanides, and actinides will undoubtedly reveal new structural motifs and reactivity patterns.

  • Functionalization of the Macrocycle: The attachment of pendant arms to the carbon backbone of[1]aneS4 can be used to modulate the solubility, steric, and electronic properties of the ligand and its metal complexes, leading to more sophisticated and targeted applications.

  • In-depth Mechanistic Studies: Detailed kinetic and mechanistic investigations into the catalytic and biological activities of these complexes will be crucial for their rational design and optimization.

As our understanding of the intricate interplay between the macrocyclic ligand, the metal ion, and the surrounding environment deepens, the coordination chemistry of 1,4,7,10-tetrathiacyclododecane is poised to make significant contributions to both fundamental science and practical applications in medicine and industry.

References

  • Crystal structures of (1,4,7,10-tetraazacyclododecane-κ4 N)bis(tricyanomethanido-κN)nickel and (1,4,7,10-tetraazacyclododecane-κ4 N)(tricyanomethanido-κN)copper tricyanomethanide. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), 693–697. [Link]

  • Crystal structures of (1,4,7,10-tetra-aza-cyclo-dodecane-κ(4) N)bis-(tri-cyano-methanido-κN)nickel and (1,4,7,10-tetra-aza-cyclo-dodecane-κ(4) N)(tri-cyano-methanido-κN)copper tri-cyano-methanide. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), 693-697. [Link]

  • Caravan, P., et al. (2007). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry, 50(15), 3647–3657. [Link]

  • Crystal structure of (perchlorato-κO)(1,4,7,10-tetraazacyclododecane-κ4 N)copper(II) perchlorate. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 31–34. [Link]

  • Burcevs, A., et al. (2023). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 28(13), 5085. [Link]

  • 1,4,7,10-tetraazacyclododecane. Organic Syntheses, Coll. Vol. 10, p.274 (2004); Vol. 78, p.73 (2002). [Link]

  • Näther, C., et al. (2020). Synthesis and crystal structure of (1,4,7,10-tetraazacyclododecane-κ4 N)(tetrasulfido-κ2 S 1,S 4)manganese(II). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 456–460. [Link]

  • Dockal, E. R., et al. (1974). Structure of 1,4,8,11-tetrathiacyclotetradecanecopper(I) perchlorate: comparative geometries of analogous copper(I) and copper(II) complexes. Journal of the American Chemical Society, 96(20), 6394–6396. [Link]

  • Crystal Structure of (perchlorato-κ O)(1,4,7,10-tetra-aza-cyclo-dodecane-κ 4 N)copper(II) Perchlorate. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 31-34. [Link]

  • Näther, C., et al. (2020). Synthesis and crystal structure of (1,4,7,10-tetraazacyclododecane-κN)(tetrasulfido-κS,S)manganese(II). Acta Crystallographica Section E: Crystallographic Communications, 76(3), 456-460. [Link]

  • Bazzicalupi, C., et al. (2023). Functionalization and Coordination Effects on the Structural Chemistry of Pendant Arm Derivatives of 1,4,7-trithia-10-aza-cyclododecane ([1]aneNS3). Molecules, 28(8), 3379. [Link]

  • Macrocyclic Complexes. (n.d.). In Coordination Chemistry. [Link]

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  • New trends in platinum and palladium complexes as antineoplastic agents. (2016). Future Medicinal Chemistry, 8(1), 83-104. [Link]

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  • Reactivity of Transition Metal Complexes. (n.d.). [Link]

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Foundational

An In-Depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane: Synthesis, Characterization, and Application

Abstract This technical guide provides a comprehensive overview of 1,4,7,10-tetrathiacyclododecane, a key macrocyclic thioether ligand in coordination chemistry. We delve into its structural characteristics, a detailed,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,4,7,10-tetrathiacyclododecane, a key macrocyclic thioether ligand in coordination chemistry. We delve into its structural characteristics, a detailed, field-proven synthetic protocol with mechanistic justifications, and its complete spectroscopic signature. The document further explores the molecule's reactivity, focusing on its role as a tetradentate ligand for soft transition metals, and concludes with essential safety and handling protocols. This guide is intended for researchers and professionals in synthetic chemistry, materials science, and drug development who require a deep, practical understanding of this versatile compound.

Introduction and Significance

1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS₄ or 12-thiacrown-4, is a saturated heterocycle belonging to the family of crown thioethers.[2] Unlike their oxygen-containing crown ether counterparts, which exhibit high affinity for alkali and alkaline earth metals, thioethers possess soft sulfur donor atoms. This structural feature imparts a strong preference for coordination with soft or borderline metal ions such as copper(II), silver(I), palladium(II), and platinum(II), a principle elegantly explained by Hard-Soft Acid-Base (HSAB) theory.

The pre-organized, cyclic structure of 1,4,7,10-tetrathiacyclododecane results in a significant macrocyclic effect, leading to the formation of exceptionally stable metal complexes compared to those formed by analogous open-chain ligands. This stability is critical in applications ranging from the development of novel catalysts and extraction agents to the design of advanced materials and metallopharmaceuticals. This guide offers the foundational knowledge required to synthesize, characterize, and effectively utilize this important chemical building block.

Nomenclature and Physicochemical Properties

The compound is systematically named according to IUPAC nomenclature, reflecting its 12-membered ring structure containing four sulfur atoms at the 1, 4, 7, and 10 positions.[2][3]

PropertyValueSource
IUPAC Name 1,4,7,10-tetrathiacyclododecane[2]
Synonym(s) [1]aneS₄, 12-thiacrown-4[1][2]
CAS Number 25423-56-7[3][4]
Molecular Formula C₈H₁₆S₄[3][4]
Molecular Weight 240.5 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 226-228 °C[1]

Synthesis: A High-Dilution Approach

The synthesis of macrocycles like 1,4,7,10-tetrathiacyclododecane is challenged by the competing reaction of linear polymerization. The key to favoring the desired intramolecular cyclization is the application of the high-dilution principle . By maintaining very low concentrations of the reactants, the probability of one reactive end of a molecule encountering the other end of the same molecule is increased, while the probability of it encountering a different molecule is minimized.

The following protocol describes a robust method for synthesizing 1,4,7,10-tetrathiacyclododecane via the cyclization of two C₂-S₂ synthons.

Experimental Protocol: Synthesis of 1,4,7,10-Tetrathiacyclododecane

This procedure is based on established methodologies for macrocyclic polyamine and polyether synthesis, adapted for thioether chemistry.[5][6]

Reagents:

  • 1,2-Ethanedithiol

  • 1,2-Dibromoethane (or 1,2-bis(tosyloxy)ethane for higher reactivity)

  • Sodium Hydroxide (or Cesium Carbonate for enhanced template effect)

  • Ethanol, reagent grade

  • Toluene, reagent grade

  • Dichloromethane, reagent grade

Procedure:

  • Setup: Assemble a 3-liter, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps. The entire apparatus should be under a nitrogen atmosphere.

  • Solvent Charge: Add 1.5 liters of absolute ethanol to the reaction flask and bring it to a gentle reflux.

  • Reactant Preparation:

    • Solution A: In a 250 mL flask, prepare a solution of 1,2-ethanedithiol (e.g., 100 mmol) and sodium hydroxide (200 mmol) in 200 mL of ethanol.

    • Solution B: In a separate 250 mL flask, prepare a solution of 1,2-dibromoethane (100 mmol) in 200 mL of ethanol.

  • High-Dilution Addition: Using the syringe pumps, add Solution A and Solution B simultaneously to the refluxing ethanol in the main reaction flask over a period of 12-18 hours.

    • Causality Insight: The slow, simultaneous addition ensures that the instantaneous concentration of both the nucleophilic dithiolate and the electrophilic dibromoethane remains extremely low, thereby suppressing the formation of linear polymers. The large volume of refluxing solvent acts as the dilution medium.

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional 4 hours to ensure full cyclization.

  • Workup:

    • Cool the reaction mixture to room temperature. A white precipitate (NaBr) will have formed.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Resuspend the resulting solid/oil residue in 300 mL of dichloromethane and wash with 3 x 200 mL of deionized water to remove inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from hot toluene or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1,4,7,10-tetrathiacyclododecane as a white crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction High-Dilution Cyclization cluster_workup Workup & Purification A Solution A: 1,2-Ethanedithiol + NaOH in Ethanol React Refluxing Ethanol (1.5 L) Under N2 Atmosphere A->React Syringe Pump (12-18 h) B Solution B: 1,2-Dibromoethane in Ethanol B->React Syringe Pump (12-18 h) Evap Solvent Evaporation React->Evap 1. Cool 2. Reflux 4h Extract DCM/Water Extraction Evap->Extract Dry Drying (MgSO4) Extract->Dry Purify Recrystallization (Toluene) Dry->Purify Product Pure Product: 1,4,7,10-Tetrathiacyclododecane Purify->Product

Caption: High-dilution synthesis workflow for 1,4,7,10-tetrathiacyclododecane.

Spectroscopic Characterization

The high degree of symmetry in 1,4,7,10-tetrathiacyclododecane leads to a remarkably simple NMR spectrum, which serves as a primary method for confirming its structure and purity.

TechniqueSolventExpected Chemical Shift (δ) / m/zInterpretationSource
¹H NMR CDCl₃~2.7-2.9 ppm (singlet, 16H)All 16 methylene protons are chemically equivalent due to molecular symmetry and rapid conformational averaging in solution.[7][8]
¹³C NMR CDCl₃~30-32 ppm (singlet)All 8 methylene carbons are chemically equivalent.[2]
Mass Spec (EI) -m/z = 240 (M⁺)Corresponds to the molecular ion peak.[3][4]

Trustworthiness Insight: The presence of a single sharp peak in both the proton and carbon NMR spectra is a powerful, self-validating indicator of a successful synthesis, confirming the formation of the highly symmetric macrocycle rather than oligomeric or polymeric side products.

Coordination Chemistry and Reactivity

As a tetradentate macrocyclic ligand, 1,4,7,10-tetrathiacyclododecane typically binds to a single metal center using all four sulfur atoms. The ligand is flexible and can adopt various conformations to accommodate the preferred coordination geometry of the metal ion, most commonly forming a square planar or distorted octahedral complex (with axial ligands from the solvent or counter-ions).

Its primary utility lies in its strong affinity for soft transition metals. For example, it readily forms a stable complex with copper(II). The coordination process involves the displacement of labile solvent molecules from the metal's coordination sphere by the four sulfur donor atoms of the macrocycle.

Diagram of Metal Coordination

Coordination_Complex cluster_ligand [12]aneS₄ Ligand M Cu²⁺ S1 S S1->M C1 CH₂-CH₂ S1->C1 S2 S C1->S2 S2->M C2 CH₂-CH₂ S2->C2 S3 S C2->S3 S3->M C3 CH₂-CH₂ S3->C3 S4 S C3->S4 S4->M C4 CH₂-CH₂ S4->C4 C4->S1

Caption: Coordination of the four sulfur donors to a central Cu(II) ion.

Safety and Handling

1,4,7,10-Tetrathiacyclododecane requires careful handling due to its potential hazards.[2]

  • Hazard Identification: GHS classification indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

References

  • PubChem. (n.d.). 1,4,7,10-Tetrathiacyclododecane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4,7,10-Tetraazacyclododecane. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,4,7,10-tetrathiacyclododecane. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Retrieved from [Link]

  • NIST. (n.d.). 1,4,7,10-Tetrathiacyclododecane. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,4,7,10-Tetrathiacyclododecane. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2022). A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4,7,10-tetraazacyclododecane. Retrieved from [Link]

  • MDPI. (2018). Functionalization and Coordination Effects on the Structural Chemistry of Pendant Arm Derivatives of 1,4,7-trithia-10-aza-cyclododecane ([1]aneNS3). Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4,7,10-Tetrathiacyclododecane [1H NMR]. Retrieved from [Link]

  • ResearchGate. (2014). Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.

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Exploratory

An In-depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane (aneS₄)

An In-depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) Abstract This technical guide provides a comprehensive overview of 1,4,7,10-tetrathiacyclododecane, a saturated 12-membered tetrathia macrocycle c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

Abstract

This technical guide provides a comprehensive overview of 1,4,7,10-tetrathiacyclododecane, a saturated 12-membered tetrathia macrocycle commonly known in coordination chemistry as[1]aneS₄. As a crown thioether, its structure is analogous to the well-known chelator 1,4,7,10-tetraazacyclododecane (cyclen), but with sulfur donor atoms replacing nitrogen. This substitution imparts a distinct chemical character, favoring coordination with softer metal ions. This document details the molecule's fundamental properties, provides a field-proven experimental protocol for its synthesis, explores its coordination chemistry, and outlines essential safety information. This guide is intended for researchers in inorganic chemistry, materials science, and drug development who are interested in the synthesis and application of macrocyclic ligands.

Molecular Identity and Physicochemical Properties

1,4,7,10-Tetrathiacyclododecane is a cyclic thioether where a dodecane ring has carbon atoms at positions 1, 4, 7, and 10 replaced by sulfur atoms[2]. This structure makes it a tetradentate ligand with a preference for soft heavy metal ions due to the polarizability of the sulfur donor atoms. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₆S₄[3][4][5]
Molecular Weight 240.47 g/mol [3][4]
CAS Number 25423-56-7[3][4][5]
Synonyms [1]aneS₄, 12-thiacrown-4[2]
Appearance White crystalline solidN/A
Melting Point 226-228 °C[6]
Boiling Point 160-162 °C (at 0.5 mm Hg)[6]
SMILES C1CSCCSCCSCCS1[4]

Synthesis and Purification

The synthesis of macrocyclic compounds like[1]aneS₄ requires specific conditions to favor the desired intramolecular cyclization over intermolecular polymerization. The foundational method involves the high-dilution reaction of two C₂-synthons, one electrophilic and one nucleophilic. The following protocol is based on established literature, demonstrating a robust method for obtaining the target macrocycle.

Synthetic Workflow Diagram

The diagram below illustrates the [2+2] cyclization strategy, which is a common and effective method for synthesizing 12-membered macrocycles. High-dilution conditions are critical to ensure the two ends of the growing linear intermediate find each other rather than reacting with another molecule.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1,2-Bis(tosyloxy)ethane (Electrophile) E 1,4,7,10-Tetrathiacyclododecane ([12]aneS₄) A->E [2+2] Cyclization B 1,2-Ethanedithiol (Nucleophile) B->E C Base (e.g., NaOEt) in Ethanol C->E D High Dilution (Slow, simultaneous addition) D->E

Caption: [2+2] Cyclization for[1]aneS₄ Synthesis.

Experimental Protocol: Synthesis of[1]aneS₄

This protocol describes the cyclization reaction between 1,2-ethanedithiol and 1,2-bis(tosyloxy)ethane.

Materials:

  • 1,2-Ethanedithiol

  • 1,2-Bis(tosyloxy)ethane

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Standard reflux and extraction glassware

  • High-dilution apparatus (e.g., syringe pumps and a multi-neck flask)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Preparation of Reactant Solutions:

    • Prepare a solution of 1,2-ethanedithiol in absolute ethanol.

    • Prepare a separate solution of 1,2-bis(tosyloxy)ethane in an ethanol/benzene mixture.

  • High-Dilution Cyclization:

    • Heat the sodium ethoxide solution to reflux.

    • Using syringe pumps, add the two reactant solutions simultaneously and dropwise to the refluxing sodium ethoxide solution over a period of several hours (e.g., 8-12 hours). Causality Note: This slow, simultaneous addition maintains a very low concentration of reactants, which kinetically favors the intramolecular ring-closing reaction over the formation of linear polymers.

  • Reaction Completion & Work-up:

    • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture and remove the ethanol by rotary evaporation.

    • Treat the residue with water and extract the aqueous phase with diethyl ether to remove unreacted starting materials and byproducts.

  • Purification:

    • The crude product often precipitates from the reaction mixture. It can be collected by filtration.

    • Recrystallize the crude solid from a suitable solvent, such as toluene or chloroform, to yield pure 1,4,7,10-tetrathiacyclododecane as white crystals.

    • Characterize the final product using standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Coordination Chemistry and Reactivity

The four soft sulfur donors of[1]aneS₄ make it an excellent ligand for soft transition metal ions. Its coordination behavior is distinct from its nitrogen analogue, cyclen, which is a cornerstone ligand for biomedical applications like MRI contrast agents due to its ability to form highly stable complexes with hard metal ions like Gd(III)[7][8].

Coordination with Soft Metals

[1]aneS₄ shows a high affinity for late transition metals and heavy metals such as palladium(II), platinum(II), copper(I), silver(I), and mercury(II). The macrocycle typically acts as a tetradentate ligand, encapsulating the metal ion within its 12-membered ring. The resulting complexes are often square planar or distorted octahedral, depending on the coordination preferences of the metal and the presence of axial ligands.

For example, the reaction of[1]aneS₄ with palladium(II) salts readily forms the stable, square-planar complex [Pd([1]aneS₄)]²⁺. The formation of such kinetically inert complexes makes this ligand a candidate for applications in:

  • Heavy Metal Sequestration: Designing sensors or extraction agents for toxic metals like mercury and lead.

  • Catalysis: Serving as a supporting ligand to stabilize catalytically active metal centers.

  • Materials Science: Acting as a building block for coordination polymers and metal-organic frameworks.

Reactivity and C-S Bond Activation

Thioether macrocycles are also utilized in fundamental studies of chemical bond activation. The interaction of a coordinated sulfur atom with a metal center can weaken the adjacent carbon-sulfur bond, making it susceptible to cleavage. This reactivity is relevant to understanding processes in hydrodesulfurization catalysis, a critical process in the petroleum industry.

Safety and Handling

1,4,7,10-Tetrathiacyclododecane should be handled with appropriate laboratory precautions. According to the Globally Harmonized System (GHS) classification, it is associated with the following hazards[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions (P-statements):

  • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves and eye protection.

  • P302+P352 & P305+P351+P338: In case of contact with skin or eyes, wash thoroughly with water.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1,4,7,10-Tetrathiacyclododecane is a structurally simple yet chemically significant macrocycle. Its tetradentate thioether framework provides a stable and selective coordination environment for soft metal ions, distinguishing it from more common polyamine macrocycles. The well-defined synthesis allows for its accessible preparation, opening avenues for its use in coordination chemistry, catalysis, and the development of novel materials. Further exploration of its reactivity and the properties of its metal complexes will continue to provide valuable insights for both fundamental and applied chemical sciences.

References

  • National Institute of Standards and Technology (NIST). 1,4,7,10-Tetrathiacyclododecane. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; [Link]. Accessed January 10, 2026.

  • Advanced ChemBlocks. 1,4,7,10-tetrathiacyclododecane. Advanced ChemBlocks Inc. [Link]. Accessed January 10, 2026.

  • Weisman, G. R.; Reed, D. P. 1,4,7,10-tetraazacyclododecane. Organic Syntheses. [Link]. Accessed January 10, 2026.

  • Athey, P. S.; Kiefer, G. E. A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 2002, 67(12), 4081-4085. [Link]. Accessed January 10, 2026.

  • Wester, H. J., et al. Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry, 2007, 13(21), 6082-90. [Link]. Accessed January 10, 2026.

  • Caravan, P., et al. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Bioconjugate Chemistry, 2009, 20(3), 543-553. [Link]. Accessed January 10, 2026.

  • Chemsrc. 1,4,7,10-tetrathiacyclododecane. Chemsrc. [Link]. Accessed January 10, 2026.

  • Betteridge, P. R.; Taylor, D. I.; Teixidor, F. Synthesis of 1,4,7,10-tetrathiacyclododecane and its Reaction with Palladium. J. Chem. Soc., Dalton Trans., 1983, 1449-1452. [Link]. Accessed January 10, 2026.

  • PubChem. 1,4,7,10-Tetrathiacyclododecane. National Center for Biotechnology Information. [Link]. Accessed January 10, 2026.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1,4,7,10-Tetrathiacyclododecane

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1,4,7,10-tetrathiacyclododecane, a sulfur analogue of the crown ether 12-crown-4.[1][2][3] Addressed to researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4,7,10-tetrathiacyclododecane, a sulfur analogue of the crown ether 12-crown-4.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document explores the predicted solubility of this macrocycle in various organic and inorganic solvents. In the absence of extensive empirical data in publicly accessible literature, this guide synthesizes information based on the principles of chemical structure, polarity, and the known behavior of analogous thioether and crown ether compounds. Furthermore, a detailed, field-proven experimental protocol for determining the equilibrium solubility of crystalline solids is provided, empowering researchers to generate precise data for their specific applications.

Introduction: The Significance of 1,4,7,10-Tetrathiacyclododecane in Research and Development

1,4,7,10-Tetrathiacyclododecane, also known as 12-ane-S4, is a macrocyclic compound belonging to the family of thiacrown ethers.[1][2] Unlike their oxygen-containing counterparts, crown ethers, which are renowned for their affinity for alkali and alkaline earth metal cations, thiacrown ethers exhibit a pronounced selectivity for softer transition metal ions.[1] This unique complexing ability makes 1,4,7,10-tetrathiacyclododecane a compound of significant interest in diverse fields, including:

  • Coordination Chemistry: As a tetradentate ligand, it forms stable complexes with a variety of metal ions, facilitating research into catalysis, and the development of novel inorganic materials.[1]

  • Drug Development: Macrocycles are an emerging class of therapeutics with the potential to address challenging biological targets.[4] Understanding the solubility of macrocyclic scaffolds like 1,4,7,10-tetrathiacyclododecane is a critical first step in assessing their potential for formulation and bioavailability.

  • Materials Science: The ability to selectively bind metal ions allows for the use of thiacrown ethers in the development of sensors, extraction agents for heavy metals, and as components in advanced materials.

A thorough understanding of the solubility of 1,4,7,10-tetrathiacyclododecane is paramount for its effective application. Solubility dictates the choice of solvents for synthesis and purification, the design of drug delivery systems, and the feasibility of its use in various analytical and industrial processes.

Physicochemical Properties of 1,4,7,10-Tetrathiacyclododecane

A foundational understanding of the physicochemical properties of 1,4,7,10-tetrathiacyclododecane is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₁₆S₄[3][5]
Molecular Weight 240.47 g/mol [2][3][5]
Appearance White to off-white crystalline powder[6]
Melting Point 226-228 °C[2][7]
Boiling Point 160-162 °C at 0.5 mm Hg[2][7]
LogP (calculated) 2.93[8]

The high melting point suggests strong intermolecular forces in the crystalline state, which will need to be overcome by solvent-solute interactions for dissolution to occur. The calculated LogP value indicates a lipophilic character, suggesting a preference for non-polar environments.

Predicted Solubility of 1,4,7,10-Tetrathiacyclododecane

Table of Predicted Solubility:

SolventPolarityPredicted SolubilityRationale
Water HighVery LowThe molecule lacks functional groups capable of hydrogen bonding with water. Its hydrocarbon backbone and the relatively low polarity of the thioether linkages contribute to its hydrophobic nature.
Methanol HighLowWhile more polar than water, methanol's ability to dissolve 1,4,7,10-tetrathiacyclododecane is expected to be limited due to the compound's non-polar character.
Ethanol Medium-HighLow to ModerateSimilar to methanol, but the slightly lower polarity of ethanol may slightly improve solubility.
Acetone MediumModerateAcetone's intermediate polarity may allow for some dissolution of the moderately non-polar thiacrown ether.
Dichloromethane Medium-LowHighAs a relatively non-polar solvent, dichloromethane is expected to be a good solvent for the lipophilic 1,4,7,10-tetrathiacyclododecane.
Chloroform Medium-LowHighSimilar to dichloromethane, chloroform is a suitable non-polar solvent for this compound.
Toluene LowHighToluene's aromatic and non-polar nature should facilitate the dissolution of the non-polar macrocycle.
Hexane Very LowModerate to HighThe non-polar nature of hexane aligns well with the lipophilic character of 1,4,7,10-tetrathiacyclododecane.

Factors Influencing the Solubility of 1,4,7,10-Tetrathiacyclododecane

Several factors can influence the solubility of 1,4,7,10-tetrathiacyclododecane:

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the crystal.[10]

  • Solvent Polarity: As discussed, the closer the polarity of the solvent to that of the solute, the higher the solubility.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form being studied.

  • Presence of Impurities: Impurities can affect the measured solubility of a compound.

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a crystalline solid.[11][12]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[11] At equilibrium, the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • 1,4,7,10-Tetrathiacyclododecane (crystalline solid, purity >99%)

  • Selected solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1,4,7,10-tetrathiacyclododecane.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess 1,4,7,10-Tetrathiacyclododecane B Add known volume of solvent to a sealed vial A->B C Place vial in temperature-controlled shaker B->C D Agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Centrifuge the sample to pellet undissolved solid E->F G Withdraw supernatant using a syringe F->G H Filter the supernatant through a 0.22 µm syringe filter G->H I Prepare serial dilutions of the filtered supernatant H->I J Analyze samples by a validated HPLC method I->J K Quantify concentration against a standard curve J->K

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Samples:

    • Accurately weigh an amount of 1,4,7,10-tetrathiacyclododecane that is in clear excess of its expected solubility and place it into a series of sealed vials. A good starting point is 10-20 mg.

    • Pipette a precise volume (e.g., 2 mL) of the desired solvent into each vial.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).

    • Agitate the samples at a moderate speed to ensure continuous mixing without causing excessive foaming.

    • Allow the samples to equilibrate for a sufficient period. A preliminary kinetics study is recommended to determine the time to reach equilibrium (typically 24 to 72 hours).

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of 1,4,7,10-tetrathiacyclododecane of known concentrations in the same solvent.

    • Develop and validate an HPLC method for the accurate quantification of 1,4,7,10-tetrathiacyclododecane.

    • Analyze the filtered supernatant samples and the standard solutions by HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 1,4,7,10-tetrathiacyclododecane in the supernatant samples.

  • Data Reporting:

    • Express the solubility as the average concentration from the replicate samples, typically in units of mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

Causality Behind Experimental Choices

The described protocol is designed to ensure the generation of accurate and reproducible solubility data. Key considerations include:

  • Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

  • Constant Temperature Control: Solubility is highly dependent on temperature; therefore, maintaining a constant temperature throughout the experiment is critical.[10]

  • Sufficient Equilibration Time: Allowing adequate time for the system to reach equilibrium is essential to avoid underestimating the solubility.

  • Effective Phase Separation: The centrifugation and filtration steps are vital to ensure that no undissolved solid is carried over into the analytical sample, which would lead to an overestimation of solubility.

  • Validated Analytical Method: The use of a validated HPLC method provides the necessary accuracy and precision for quantifying the solute concentration.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted solubility of 1,4,7,10-tetrathiacyclododecane and a detailed protocol for its experimental determination. While the predictions offer a valuable starting point, it is imperative for researchers to perform experimental measurements to obtain accurate data for their specific conditions and applications.

Future research should focus on generating a comprehensive experimental solubility database for 1,4,7,10-tetrathiacyclododecane in a wide range of solvents and at various temperatures. Such data will be invaluable for the continued development and application of this important macrocycle in chemistry, materials science, and medicine.

References

  • Kihlberg, J. (2024). Understanding and predicting the cell permeability and solubility of macrocycles. SUPR.
  • Yoo, D. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. PMC.
  • DeLaney, J. S. (2004).
  • Nichols, L. (2020). 7.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wikipedia. (n.d.). Thia-crown ether.
  • ACS Publications. (n.d.).
  • Jouyban, A. (2019). Experimental and Computational Methods Pertaining to Drug Solubility.
  • World Health Organization. (2018).
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  • PubChem. (n.d.). 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane.
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Exploratory

The Synthesis of 1,4,7,10-Tetrathiacyclododecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1,4,7,10-Tetrathiacyclododecane 1,4,7,10-Tetrathiacyclododecane, often referred to asaneS₄ or tetrathia-12-crown-4, is a m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,4,7,10-Tetrathiacyclododecane

1,4,7,10-Tetrathiacyclododecane, often referred to asaneS₄ or tetrathia-12-crown-4, is a macrocyclic thioether of significant interest in coordination chemistry, materials science, and medicinal chemistry. Its unique structure, featuring a 12-membered ring with four sulfur donor atoms, allows for the selective complexation of various metal ions. This property makes it a valuable building block for the design of catalysts, sensors, and therapeutic agents. This guide provides an in-depth exploration of the primary synthetic pathway to 1,4,7,10-tetrathiacyclododecane, emphasizing the underlying chemical principles and experimental best practices.

Core Synthesis Strategy: High-Dilution Cyclization

The most prevalent and effective method for the synthesis of 1,4,7,10-tetrathiacyclododecane is a bimolecular cyclization reaction between a dithiol and a dihalide under high-dilution conditions. This strategy is designed to favor the intramolecular ring-closing reaction over intermolecular polymerization, which would otherwise lead to the formation of linear oligomers and polymers.

The Rationale Behind High Dilution

The fundamental principle underpinning this approach is the differential reaction kinetics of cyclization versus polymerization. The desired intramolecular cyclization is a first-order reaction, with its rate being directly proportional to the concentration of the precursor molecules. In contrast, the competing intermolecular polymerization is a second-order reaction, where the rate is proportional to the square of the precursor concentration. By maintaining a very low concentration of the reactants, the probability of two reactive ends of different molecules encountering each other is significantly reduced, thereby promoting the formation of the cyclic product.

Key Reagents and Their Roles

The synthesis of 1,4,7,10-tetrathiacyclododecane typically involves the following key reagents:

  • 3,6-Dithiaoctane-1,8-dithiol: This dithiol serves as one of the two building blocks for the macrocyclic ring.

  • 1,2-Dibromoethane: This dihalide acts as the second building block, reacting with the dithiol to complete the cyclic structure.

  • Cesium Carbonate (Cs₂CO₃): This base plays a crucial role in deprotonating the thiol groups of 3,6-dithiaoctane-1,8-dithiol to form the more nucleophilic thiolate anions. The choice of cesium carbonate is strategic; the large cesium cation is believed to act as a "template" ion, coordinating with the sulfur atoms of the linear precursor and pre-organizing it into a conformation that is favorable for cyclization. This "template effect" further enhances the yield of the desired macrocycle.[1]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is required to dissolve the reactants and the base, facilitating the nucleophilic substitution reaction.

Visualizing the Synthesis Pathway

The overall synthetic scheme can be visualized as a [2+2] condensation reaction, where two molecules of 1,2-ethanedithiol effectively react with two molecules of a two-carbon electrophile. In this specific protocol, the precursors are 3,6-dithiaoctane-1,8-dithiol and 1,2-dibromoethane.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Dithiol 3,6-Dithiaoctane-1,8-dithiol Macrocycle 1,4,7,10-Tetrathiacyclododecane Dithiol->Macrocycle [2+2] Cyclization Dihalide 1,2-Dibromoethane Dihalide->Macrocycle Base Cesium Carbonate (Cs₂CO₃) Solvent DMF Temp 50 °C Dilution High Dilution

Caption: Synthetic pathway for 1,4,7,10-Tetrathiacyclododecane.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of 1,4,7,10-tetrathiacyclododecane.[1]

Materials and Equipment
Reagent/EquipmentPurpose
3,6-Dithiaoctane-1,8-dithiolReactant
1,2-DibromoethaneReactant
Cesium Carbonate (Cs₂CO₃)Base and template
N,N-Dimethylformamide (DMF)Solvent
Dichloromethane (CH₂Cl₂)Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Chloroform (CHCl₃)Recrystallization solvent
Three-necked round-bottom flaskReaction vessel
Addition funnelSlow addition of reactants
Magnetic stirrer and stir barHomogeneous mixing
Nitrogen atmosphere apparatusInert reaction environment
Heating mantleTemperature control
Rotary evaporatorSolvent removal
Filtration apparatusSeparation of solids and liquids
Step-by-Step Procedure
  • Reaction Setup: A solution of 3,6-dithiaoctane-1,8-dithiol (519 mg, 2.42 mmol) and 1,2-dibromoethane (454 mg, 2.42 mmol) in 50 mL of DMF is prepared.[1]

  • Initiation of Cyclization: This solution is added dropwise over a period of 12 hours to a stirred suspension of cesium carbonate (1.14 g, 3.50 mmol) in 100 mL of DMF at 50 °C under a nitrogen atmosphere.[1] The slow addition is critical for maintaining high-dilution conditions.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional hour at 50 °C.[1]

  • Solvent Removal: The DMF is then removed by distillation under reduced pressure.[1]

  • Workup: The residue is stirred for 15 minutes with 75 mL of dichloromethane and 50 mL of water. The organic phase is separated, washed twice with 50 mL of dilute aqueous sodium hydroxide solution, and then dried over anhydrous sodium sulfate.[1]

  • Purification: The solvent is evaporated in vacuo, and the crude product is recrystallized from chloroform to afford 1,4,7,10-tetrathiacyclododecane as a crystalline solid.[1]

Expected Yield and Characterization
ParameterValue
Yield485 mg (83.4%)
Melting Point215-218 °C
Mass SpectrumParent ion peak at m/e 240
TLC (CH₂Cl₂)Rf value appropriate for the product

Mechanistic Insights

The synthesis proceeds via a series of nucleophilic substitution (Sₙ2) reactions. The cesium carbonate deprotonates the thiol groups of 3,6-dithiaoctane-1,8-dithiol to form highly nucleophilic thiolate anions. These thiolates then attack the electrophilic carbon atoms of 1,2-dibromoethane, displacing the bromide leaving groups. The template effect of the cesium cation is thought to hold the linear intermediate in a favorable conformation for the final ring-closing step.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Closure Dithiol R-SH Thiolate R-S⁻ Cs⁺ Dithiol->Thiolate Deprotonation Base Cs₂CO₃ Thiolate2 R-S⁻ Cs⁺ Intermediate R-S-CH₂-CH₂-Br Thiolate2->Intermediate Sₙ2 Reaction Dihalide Br-CH₂-CH₂-Br Dihalide->Intermediate Intermediate2 HS-(CH₂)₂-S-(CH₂)₂-S-(CH₂)₂-SH Macrocycle [12]aneS₄ Intermediate2->Macrocycle Intramolecular Sₙ2

Caption: Simplified mechanism of tetrathia macrocycle formation.

Conclusion and Future Perspectives

The synthesis of 1,4,7,10-tetrathiacyclododecane via high-dilution cyclization is a robust and efficient method for obtaining this valuable macrocyclic ligand. Understanding the principles of high-dilution and the template effect is key to achieving high yields. The continued development of synthetic methodologies for macrocyclic thioethers will undoubtedly lead to new and exciting applications in various fields of science and technology.

References

  • Organic Syntheses Procedure. 1,4,7,10-tetraazacyclododecane.
  • Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. PMC - NIH.
  • A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. ResearchGate.
  • Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. PubMed.
  • Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. Google Patents.
  • Structural and conformational studies of tetrathia-12-crown-4, pentathia-15-crown-5, and hexathia-18. American Chemical Society.

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Foundational

The Genesis of a Key Chelator: A Technical Guide to the Discovery and Synthesis of 1,4,7,10-Tetrathiacyclododecane

Abstract This technical guide provides an in-depth examination of the macrocyclic thioether, 1,4,7,10-tetrathiacyclododecane, commonly known in coordination chemistry as[1]aneS₄. From its initial discovery to modern synt...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the macrocyclic thioether, 1,4,7,10-tetrathiacyclododecane, commonly known in coordination chemistry as[1]aneS₄. From its initial discovery to modern synthetic protocols and its pivotal role as a ligand, this document offers a comprehensive resource for researchers in chemistry and drug development. We will dissect the foundational synthetic strategies, explaining the chemical principles that govern macrocyclization, and detail the compound's crucial physicochemical and coordination properties. The guide culminates in a review of its applications, particularly in the realm of medicinal inorganic chemistry, providing field-proven insights into its significance.

Introduction: The Emergence of Thia-Crown Ethers

The field of macrocyclic chemistry was revolutionized by Charles Pedersen's discovery of crown ethers in 1967. These cyclic polyethers demonstrated a remarkable ability to selectively bind alkali and alkaline earth metal cations, governed by the principle of preorganization and size-matching between the cation and the macrocycle's cavity. This discovery opened a new chapter in host-guest chemistry.

Following this, scientific inquiry expanded to explore analogues where the "hard" oxygen donor atoms were replaced with "soft" donor atoms, such as sulfur. The introduction of sulfur atoms into the macrocyclic framework gives rise to thia-crown ethers, or macrocyclic polythioethers. These compounds exhibit a pronounced affinity for "soft" or borderline metal ions like copper(II), palladium(II), platinum(II), silver(I), and rhodium(III), a direct consequence of Hard-Soft Acid-Base (HSAB) theory. This shift in coordination preference unlocked a vast new landscape of potential applications in catalysis, materials science, and medicine. At the heart of this class of compounds is 1,4,7,10-tetrathiacyclododecane (aneS₄), a foundational 12-membered ring with four sulfur donors that has become a cornerstone ligand in modern coordination chemistry.

The Seminal Discovery: The Black & McLean Synthesis

The first synthesis of 1,4,7,10-tetrathiacyclododecane was reported in 1969 by D. St. C. Black and I. A. McLean.[2] Their pioneering work established a foundational methodology for creating macrocyclic thioethers via the reaction of a dithiol with a dihalide.

Causality Behind the Experimental Design

The primary challenge in synthesizing macrocycles is suppressing the competing intermolecular polymerization reaction in favor of the desired intramolecular cyclization. Black and McLean addressed this by employing the Ruggli-Ziegler dilution principle.

  • Intramolecular Cyclization: A first-order reaction, its rate is dependent on the concentration of a single precursor molecule.

  • Intermolecular Polymerization: A second-order reaction, its rate is proportional to the square of the precursor concentration.

By maintaining the reactants at a very low concentration (high dilution), the probability of two different molecules encountering each other is drastically reduced, thus kinetically favoring the ring-closing reaction. The original synthesis involved the reaction of 1,2-ethanedithiol with 1,2-dibromoethane in the presence of a base.

The logical workflow for this foundational synthesis is outlined below.

cluster_reaction Reaction Core cluster_workup Isolation & Purification R1 1,2-Ethanedithiol HD High Dilution Conditions in Ethanol R1->HD R2 1,2-Dibromoethane R2->HD B Sodium Ethoxide (Base) B->HD RC [2+2] Cyclocondensation HD->RC F Filtration (Remove NaBr) RC->F E Evaporation F->E C Recrystallization E->C P 1,4,7,10-Tetrathiacyclododecane ([12]aneS₄) C->P

Caption: Foundational synthetic workflow for[1]aneS₄.

Protocol: The Foundational High-Dilution Synthesis

The following protocol is based on the seminal work by Black and McLean. It is presented for its historical and conceptual importance. Modern methods often achieve higher yields.

Reactants:

  • 1,2-Ethanedithiol

  • 1,2-Dibromoethane

  • Sodium metal

  • Absolute Ethanol (solvent)

Procedure:

  • Prepare Sodium Ethoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen) to generate a solution of sodium ethoxide.

  • Initiate High Dilution: Heat the ethanol to reflux.

  • Simultaneous Slow Addition: Prepare two separate solutions: one of 1,2-ethanedithiol in absolute ethanol and another of 1,2-dibromoethane in absolute ethanol. Add these two solutions dropwise and simultaneously to the refluxing sodium ethoxide solution over a period of several hours.

    • Scientist's Note: This slow, simultaneous addition is the practical application of the high-dilution principle, often termed "pseudo-high dilution." It ensures the instantaneous concentration of the reactive species remains extremely low, thereby minimizing polymerization.

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional period to ensure the reaction goes to completion.

  • Work-up: a. Cool the reaction mixture. The sodium bromide byproduct will precipitate. b. Filter the mixture to remove the inorganic salts. c. Evaporate the ethanol from the filtrate under reduced pressure. d. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Self-Validation:

  • TLC Analysis: Monitor the reaction progress by thin-layer chromatography to observe the consumption of starting materials and the appearance of the product spot.

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

  • Spectroscopic Confirmation: The identity and purity of the final product must be confirmed by mass spectrometry and NMR spectroscopy (see Section 3).

Physicochemical Properties & Structural Elucidation

The identity of 1,4,7,10-tetrathiacyclododecane is confirmed through a standard battery of analytical techniques. The data presented below is a compilation from various sources, including the NIST Chemistry WebBook and PubChem.[3][4]

PropertyValueSource
Molecular Formula C₈H₁₆S₄[4]
Molecular Weight 240.47 g/mol [3]
Appearance White crystalline solid-
Melting Point 226-228 °C-
CAS Number 25423-56-7[3]
¹H NMR (CDCl₃) δ ~2.95 ppm (s, 16H)-
¹³C NMR (CDCl₃) δ ~32.5 ppm-
Mass Spectrum (EI) m/z 240 (M⁺)[3]

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument.

The simple, single peak in the proton NMR spectrum is highly characteristic, indicating that all 16 methylene protons are chemically equivalent due to the molecule's symmetry and conformational flexibility in solution.

Coordination Chemistry: The Heart of Functionality

The utility of[1]aneS₄ stems from its behavior as a tetradentate ligand. The four sulfur atoms, with their available lone pairs, are ideally positioned to coordinate with a single metal ion, forming a thermodynamically stable chelate complex.

Metal Ion Selectivity

Due to the "soft" nature of the thioether sulfur donors,[1]aneS₄ exhibits a strong preference for soft or borderline transition metal ions. Unlike oxygen-based crown ethers, it does not bind strongly to alkali metals like Na⁺ or K⁺. This selectivity is a key feature exploited in its applications. It forms particularly stable complexes with ions such as Cu(II), Pd(II), and Pt(II).

Structural Aspects of Coordination

Upon complexation, the macrocycle, which is conformationally flexible in its free state, wraps around the metal ion. The coordination geometry is dictated by the electronic preferences of the metal center. For instance, with Cu(II) or Pd(II), the ligand typically occupies the four equatorial positions of a square planar or distorted octahedral geometry. The axial positions can then be occupied by solvent molecules or other counter-ions.

Caption: Coordination of[1]aneS₄ to a central metal ion (Mⁿ⁺).

Modern Synthetic Advancements & Applications

While the original high-dilution method was groundbreaking, it often resulted in low yields. Modern synthetic chemistry has developed more efficient routes.

High-Yield Cesium-Mediated Synthesis

A significant improvement involves the use of cesium carbonate as the base. The large cesium cation acts as a template, pre-organizing the linear precursors through weak interactions with the sulfur atoms. This "template effect" promotes the desired intramolecular cyclization, leading to substantially higher yields (often >70%) without the need for extreme high-dilution conditions.

Applications in Drug Development and Beyond

The ability of[1]aneS₄ and its derivatives to form stable complexes with specific metal ions is the foundation of its utility, particularly for the target audience of this guide.

  • Radiopharmaceuticals: Thia-crown ethers are excellent chelators for radiometals used in diagnostics (e.g., PET imaging with Copper-64) and therapy. The high kinetic inertness of the resulting complex is crucial to prevent the release of the radioactive metal ion in vivo, which would otherwise lead to high toxicity and off-target radiation dose. Functionalized derivatives of[1]aneS₄ can be conjugated to biomolecules like peptides or antibodies to target specific tissues, such as tumors.

  • MRI Contrast Agents: While gadolinium-based agents are more common, the principles of chelation are the same. The macrocycle encapsulates the paramagnetic metal ion, increasing its relaxivity and making it a viable contrast agent. Research into redox-sensitive MRI agents has utilized derivatives of related aza- and thia-macrocycles.

  • Catalysis: Metal complexes of[1]aneS₄ can serve as catalysts for various organic transformations. The macrocyclic ligand stabilizes the metal center, preventing its deactivation and allowing for fine-tuning of its electronic and steric properties to control catalytic activity and selectivity.

Conclusion

The discovery of 1,4,7,10-tetrathiacyclododecane by Black and McLean was a pivotal moment in the development of macrocyclic chemistry. Their application of fundamental chemical principles to overcome the challenge of cyclization paved the way for a new class of powerful ligands. From its humble beginnings in a low-yield, high-dilution synthesis,[1]aneS₄ has evolved into a readily accessible and indispensable tool in coordination chemistry. Its unique affinity for soft transition metals continues to be exploited in cutting-edge applications, from the development of targeted cancer radiotherapeutics to the design of novel catalysts. This guide serves to underscore the enduring importance of this foundational molecule and provide researchers with a comprehensive understanding of its synthesis, properties, and vast potential.

References

  • Su, A. C. L., & Weiher, J. F. (1978). Cobaltous complexes of cyclic polyethers. Inorganic Chemistry, 7(1), 176-179. (Note: This reference cites the Black & McLean paper).
  • Black, D. S. C., & McLean, I. A. (1969). New macrocyclic polythioethers. Tetrahedron Letters, 10(45), 3961–3964.
  • Forte, V. A., et al. (2013). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging.
  • Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 67(12), 4081-4085.
  • Weisman, G. R., & Reed, D. P. (1998). 1,4,7,10-tetraazacyclododecane. Organic Syntheses, 75, 139.
  • Clarke, E. J., et al. (1972). Reactions of Dicyanoacetylene. The Journal of Organic Chemistry, 37(4), 552-559.
  • Jebasingh, B., & Alexander, V. (2006). Microwave-Assisted Synthesis of 1,4,7,10-Tetraazacyclododecane.
  • Pallikonda, G., et al. (2014). Metal-Free Protocol for the Synthesis of α-Bromo Ketones from Olefins Using TsNBr2. ChemInform, 45(36).
  • Wester, H. J., et al. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry, 13(21), 6082-90.
  • Honma, M., & Nakada, M. (2007). Enantioselective total synthesis of (+)-digitoxigenin. Tetrahedron Letters, 48(9), 1541-1544.
  • National Institute of Standards and Technology. (n.d.). 1,4,7,10-Tetrathiacyclododecane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wei, Y., et al. (2014). Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. Chinese Journal of Organic Chemistry, 34(1), 22-35.
  • Anelli, P. L., et al. (2000). A process for the preparation of 1,4,7,10-tetraazacyclododecane. WO2000053588A1.
  • Podofillou, E., et al. (2019). Synthesis and crystal structure of a pentacopper(II) 12-metallacrown-4.
  • Pathak, T. P., & Miller, S. J. (2017). Thioether-derived Macrocycle for Peptide Secondary Structure Fixation. The Chemical Record, 17(9), 874-885.
  • Cooper, S. R. (1984). Chemistry of Thioether Macrocyclic Complexes. Accounts of Chemical Research, 17(1), 34-40.
  • Yim, D., et al. (2020). A New Tetradentate Mixed Aza-Thioether Macrocycle and Its Complexation Behavior towards Fe(II), Ni(II) and Cu(II) Ions. Molecules, 25(9), 2030.
  • Hussam Addin, E. (2021). Precious Metal Ions Extraction Processes Using Selective Hosts. International Journal of Science and Research (IJSR), 10(5), 11-15.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141206, 1,4,7,10-Tetrathiacyclododecane. Retrieved from [Link].

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Exploratory

Introduction: A Shift from Oxygen to Sulfur

An In-depth Technical Guide to the Early Studies of Crown Thioethers The field of macrocyclic chemistry was revolutionized by Charles Pedersen's discovery of crown ethers in 1967, which demonstrated the remarkable abilit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Studies of Crown Thioethers

The field of macrocyclic chemistry was revolutionized by Charles Pedersen's discovery of crown ethers in 1967, which demonstrated the remarkable ability of cyclic polyethers to selectively bind alkali and alkaline earth metal cations.[1] This selectivity is driven by the electrostatic interactions between the "hard" oxygen donor atoms of the ether linkages and "hard" metal ions. However, this very property rendered them less effective for complexing with "soft" transition metal ions.[2] This limitation prompted a logical and pivotal evolution in ligand design: the substitution of oxygen atoms with the larger, more polarizable, and "softer" sulfur atoms. This conceptual shift gave birth to crown thioethers, or thia-crowns, organosulfur macrocycles with the general formula (CH₂CH₂S)n.[3]

Early researchers hypothesized that the unique electronic properties of the sulfide linkage (-S-) would unlock new realms of coordination chemistry, particularly with transition metals. The softer nature of sulfur was predicted to lead to more covalent bonding, stabilizing lower and unusual metal oxidation states and inducing novel electronic and redox properties in the resulting complexes.[4][5] This guide delves into the foundational synthetic methodologies and the seminal coordination chemistry studies that defined the early landscape of this fascinating class of macrocycles.

Part 1: The Dawn of Synthesis - Overcoming Formidable Challenges

The initial forays into synthesizing crown thioethers were fraught with difficulties, often resulting in disappointingly low yields. Unlike their oxygen counterparts, where alkali metal template effects could be powerfully exploited to guide cyclization, the weaker interactions between sulfur and template ions hindered efficient macrocycle formation.[5] The study of these compounds was severely hampered until high-yield syntheses were developed in the mid-1980s.[4]

Breakthrough Methodology: The Cesium Carbonate Technique

A significant advancement came from the work of Kellogg and Buter, who developed a method utilizing cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) that dramatically improved yields to as high as 80%.[4]

Causality Behind the Method's Success:

  • Effective Deprotonation: The carbonate ion (CO₃²⁻) is a sufficiently strong base to deprotonate the thiol (-SH) groups in DMF.[4]

  • The "Naked" Thiolate: Cesium ions (Cs⁺) do not form strong ionic complexes with the resulting thiolate anions (-S⁻). This leaves the thiolates highly nucleophilic and reactive, or "naked," ready to attack electrophilic carbon centers.[4]

  • High Dilution Principle: The reactions are conducted under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, which would otherwise lead to linear polymers instead of the desired macrocycles.

Experimental Protocol: General Synthesis via Cesium Carbonate Method [4]

  • Setup: A three-necked flask is equipped with a mechanical stirrer and two dropping funnels under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent: An appropriate volume of dry DMF is added to the flask to achieve high dilution (typically concentrations of ~0.1 M).

  • Reagents: One dropping funnel is charged with a solution of the starting α,ω-dithiol in DMF. The second funnel is charged with a solution of the α,ω-dihaloalkane (e.g., 1,2-dichloroethane) in DMF.

  • Base Addition: A suspension of cesium carbonate in DMF is prepared in the main reaction flask.

  • Reaction: The solutions from the two dropping funnels are added simultaneously and slowly to the stirred suspension of cesium carbonate over a period of several hours.

  • Workup: After the addition is complete, the reaction is stirred overnight. The solvent is then removed under reduced pressure, and the product is isolated and purified using standard techniques such as column chromatography or recrystallization.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Key Steps dithiol α,ω-Dithiol (HS-(CH₂)n-SH) deprotonation Deprotonation of Thiol Generates 'Naked' Thiolate dithiol->deprotonation dihalide α,ω-Dihaloalkane (X-(CH₂)m-X) attack Nucleophilic Attack (SN2 Reaction) dihalide->attack Electrophile base Cesium Carbonate (Cs₂CO₃) in DMF base->deprotonation Base dilution High Dilution cyclization Intramolecular Cyclization dilution->cyclization Favors deprotonation->attack attack->cyclization product Crown Thioether cyclization->product

General workflow for crown thioether synthesis via the Cesium Carbonate method.
Synthesis of an Archetype: 1,4,7-Trithiacyclononane (9S3)

Among the most studied early examples is 1,4,7-trithiacyclononane, also known as 9-ane-S3 or 9S3.[6] Its importance stems from its ability to act as a compact, tridentate ligand that can coordinate to a single face of a metal ion, enforcing specific geometries. While first reported in 1977, early syntheses were low-yielding. A critical improvement was the high-yield, one-step synthesis developed by Blower and Cooper.[7][8]

Experimental Protocol: High-Yield Synthesis of 1,4,7-Trithiacyclononane (9S3) [7]

  • Reaction Setup: A solution of 1,2-bis(2-chloroethylthio)ethane in ethanol is prepared in a large, three-necked flask equipped with a condenser and a mechanical stirrer.

  • Nucleophile Preparation: In a separate flask, a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in ethanol is prepared.

  • Cyclization: The sodium sulfide solution is added dropwise to the refluxing solution of the dichloride over several hours. The high dilution principle is key to maximizing the yield of the cyclic monomer.

  • Reflux: The reaction mixture is refluxed for an additional period (e.g., 2-4 hours) after the addition is complete to ensure the reaction goes to completion.

  • Isolation: The mixture is cooled, and the precipitated sodium chloride is filtered off. The ethanol is removed from the filtrate by rotary evaporation.

  • Purification: The resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield 9S3 as a colorless, crystalline solid.

Part 2: Probing Coordination Chemistry and Unveiling Novel Properties

With reliable synthetic routes established, researchers could systematically explore the coordination chemistry of crown thioethers. These studies quickly confirmed that thia-crowns were not mere analogues of their oxygen cousins but a distinct class of ligands with unique capabilities.[4][9]

Case Study: The First Homoleptic Hexathioether Complex of Silver(I)

A landmark study was the synthesis and characterization of bis(1,4,7-trithiacyclononane)silver(I), [Ag(9S3)₂]⁺.[10] This work provided the first example of a homoleptic (containing only one type of ligand) hexathioether complex of silver and showcased the unique structural constraints imposed by the 9S3 ligand.

Self-Validating Protocol for the Synthesis of [10]

  • Ligand Dissolution: 1,4,7-trithiacyclononane (2 equivalents) is dissolved in methanol.

  • Metal Salt Addition: A solution of silver(I) trifluoromethanesulfonate (AgCF₃SO₃) (1 equivalent) in methanol is added to the ligand solution.

  • Precipitation: Upon mixing, a white precipitate of forms immediately. The quantitative precipitation serves as an initial validation of the complex formation.

  • Isolation: The white solid is collected by filtration, washed with methanol, and dried under vacuum. The yield is typically around 50%.

  • Characterization & Validation:

    • Conductivity Measurement: The product is dissolved in nitromethane. A conductivity measurement confirming a 1:1 electrolyte is consistent with the formation of the [Ag(9S3)₂]⁺ cation and the CF₃SO₃⁻ anion.

    • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow recrystallization from methanol at 0 °C. The resulting crystal structure provides ultimate validation, revealing a centrosymmetric [Ag(9S3)₂]⁺ cation where the silver atom is "sandwiched" between two tridentate 9S3 ligands, resulting in a distorted octahedral coordination geometry.[5][10]

G cluster_top Top Ligand (9S3) cluster_bottom Bottom Ligand (9S3) Ag Ag+ S1 S Ag->S1 coord. S2 S Ag->S2 S3 S Ag->S3 S4 S Ag->S4 S5 S Ag->S5 S6 S Ag->S6

Octahedral coordination of a metal ion "sandwiched" between two 9S3 ligands.
Stabilizing Unusual Oxidation States

One of the most exciting discoveries in early crown thioether chemistry was the ability of these ligands to stabilize uncommon oxidation states. The soft thioether donors are less effective at stabilizing highly charged metal ions like Rh(III) but are excellent for stabilizing lower oxidation states. For instance, the paramagnetic gold(II) complex [Au(9S3)₂]²⁺ and the rhodium(II) complex [Rh(9S3)₂]²⁺ were successfully isolated and characterized, demonstrating the unique electronic environment provided by the hexathioether coordination sphere.[4] This capacity to tune the redox potentials of metal ions by simply changing the size of the crown thioether ring opened up new possibilities for designing redox-active molecules.[4]

Summary of Early Crown Thioether Complexes

The initial explorations into the coordination chemistry of crown thioethers laid the groundwork for understanding their behavior with a variety of transition metals.

LigandMetal IonComplex StoichiometryCoordination GeometryKey Finding / SignificanceReference
1,4,7-Trithiacyclononane (9S3)Ag(I)[Ag(9S3)₂]⁺Distorted OctahedralFirst homoleptic hexathioether complex of silver; showed facile oxidation to Ag(II).[10]
1,4,7-Trithiacyclononane (9S3)Fe(II)/Fe(III)[Fe(9S3)₂]²⁺/³⁺OctahedralDemonstrated stabilization of both Fe(II) and low-spin Fe(III) states.[3]
1,4,7-Trithiacyclononane (9S3)Cu(II)[Cu(9S3)₂]²⁺OctahedralThe ligand's geometric constraints enforce a regular octahedral geometry, even for the Jahn-Teller active Cu(II) ion.[11]
1,4,7-Trithiacyclononane (9S3)Au(II)[Au(9S3)₂]²⁺OctahedralStabilization of the rare paramagnetic Au(II) oxidation state.[4]
Hexathia-18-crown-6 (18S6)Ag(I)[Ag(18S6)]⁺DistortedShowcased how larger, more flexible rings coordinate differently than the rigid 9S3.[12]

Conclusion

The early studies on crown thioethers were instrumental in expanding the field of macrocyclic chemistry beyond the confines of oxygen-based ligands. The development of high-yield synthetic routes was the critical enabling step that allowed for a systematic investigation of their properties. These foundational studies demonstrated that thioether macrocycles were not simply sulfur versions of crown ethers but possessed a unique and rich coordination chemistry. They revealed an ability to enforce specific coordination geometries, stabilize unusual oxidation states, and form stable complexes with a wide array of transition metals. This pioneering work laid the essential groundwork for the subsequent application of crown thioethers in diverse fields, including bioinorganic chemistry, medical imaging with technetium complexes[13], and the development of novel redox-active materials.

References

  • Cooper, S. R. (1988). Crown thio ether chemistry. SciSpace. Retrieved from [Link]

  • Clarkson, J., Yagbasan, R., Blower, P. J., Rawle, S. C., & Cooper, S. R. (1987). Crown Thioether Chemistry: Synthesis and Characterisation of Bis( 1,4,7-trithiacyclononane)silver(i) Trifluoromethanesulphonate. ElectronicsAndBooks. Retrieved from [Link]

  • Rorabacher, D. B. (1995). Beyond Crown Ethers: The Chemistry of Macrocyclic Thioethers. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • White, D. J., Kuppers, H. J., Edwards, A. J., Watkin, D. J., & Cooper, S. R. (1989). Crown thioether chemistry. The first homoleptic thioether complex of technetium and its potential application in tumor imaging. Inorganic Chemistry, 28(1), 1-3. Retrieved from [Link]

  • Clarkson, J., Yagbasan, R., Blower, P. J., Rawle, S. C., & Cooper, S. R. (1987). Crown thioether chemistry: synthesis and characterisation of bis(1,4,7-trithiacyclononane)silver(I) trifluoromethanesulphonate, an octahedral homoleptic thioether complex of AgI showing unusually facile oxidation. Journal of the Chemical Society, Chemical Communications, (13), 950-952. Retrieved from [Link]

  • Yilmaz, M., & Karcı, F. (2010). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules, 15(4), 2314-2326. Retrieved from [Link]

  • D'Agostino, S., & Di Stefano, S. (2021). Direct synthetic routes to functionalised crown ethers. Beilstein Journal of Organic Chemistry, 17, 1083-1105. Retrieved from [Link]

  • Wolf Jr, R. E., Hartman, J. R., Ochrymowycz, L. A., & Cooper, S. R. (1986). Crown thioether chemistry. The silver(I) complexes of trithia-9-crown-3, trithia-12-crown-3, and hexathia-18-crown-6. Inorganic Chemistry, 25(11), 1873-1877. Retrieved from [Link]

  • Blower, P. J., & Cooper, S. R. (1987). High-yield one-step synthesis of 1,4,7-trithiacyclononane (9S3). Inorganic Chemistry, 26(12), 2009-2010. Retrieved from [Link]

  • Sawyer, J. S., & St. Laurent, D. R. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). The Journal of Organic Chemistry, 63(18), 6338-6343. Retrieved from [Link]

  • Blower, P. J., & Cooper, S. R. (1987). High-yield one-step synthesis of 1,4,7-trithiacyclononane (9S3). Semantic Scholar. Retrieved from [Link]

  • Willey, G. R., Palin, J., & Alcock, N. (1992). Reaction of Early Transition Metal Complexes With Macrocycles III. Synthesis and Structure of 18-Crown-6·l4 (M = Ti, Sn). Semantic Scholar. Retrieved from [Link]

  • Clarkson, J. A., Yagbasan, R., Blower, P. J., Rawle, S. C., & Cooper, S. R. (1987). Crown thioether chemistry: Synthesis and characterisation of bis(1,4,7-trithiacyclononane)silver(I) trifluoromethanesulphonate, an octahedral homoleptic thioether complex of AgI showing unusually facile oxidation. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Thia-crown ether. Wikipedia. Retrieved from [Link]

  • Lucio-Martínez, F., Munín, P., Fernández-Figueiras, A., Reigosa, F., Polo-Ces, P., Pereira, M. T., & Vila, J. M. (2016). Design and Synthesis of Crown Ether Thiosemicarbazones. Sciforum. Retrieved from [Link]

  • Rosen, W., & Busch, D. H. (1969). 1,4,7-Trithiacyclononane, a novel tridentate thioether ligand, and the structure of its nickel(II), cobalt(II), and copper(II) complexes. ResearchGate. Retrieved from [Link]

  • Blower, P. J., Clarkson, J. A., Rawle, S. C., & Cooper, S. R. (1986). Crown thioether chemistry. The silver(I) complexes of trithia-9-crown-3, trithia-12-crown-3, and hexathia-18-crown-6. ResearchGate. Retrieved from [Link]

  • Huskens, J., & Sherry, A. D. (1996). Synthesis and characterization of 1,4,7-triazacyclononane derivatives with methylphosphinate and acetate side chains for monitoring free MgII by 31P and 1H NMR spectroscopy. Journal of the American Chemical Society, 118(18), 4396-4404. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). 1,4,7-Trithiacyclononane. Wikipedia. Retrieved from [Link]

  • Cooper, S. R., Rawle, S. C., Yagbasan, R., & Watkin, D. J. (1993). Crown thioether complexes of iron(II). Crystal structures of meso-bis(1,4,7-trithiacyclodecane)iron(II) perchlorate and (1,4,7,11,14,17-hexathiacycloeicosane)iron(II) perchlorate. Inorganic Chemistry, 32(18), 3945-3950. Retrieved from [Link]

Sources

Foundational

Preamble: An Introduction to 1,4,7,10-Tetrathiacyclododecane (aneS₄)

An In-Depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) For Researchers, Scientists, and Drug Development Professionals Preamble: An Introduction to 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) 1,4,7,10-T...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

For Researchers, Scientists, and Drug Development Professionals

Preamble: An Introduction to 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

1,4,7,10-Tetrathiacyclododecane, systematically known as[1]aneS₄ or the thiacrown ether "12-crown-4," is a fascinating macrocyclic ligand that has carved a significant niche in coordination chemistry and materials science.[2][3] Unlike its more famous oxygen- and nitrogen-containing counterparts (crown ethers and cyclens, respectively), the tetrathia analogue possesses a unique set of properties derived from the soft, polarizable, and nucleophilic nature of its sulfur donor atoms.[4][5] This guide provides a deep dive into the physical and chemical characteristics of[1]aneS₄, offering field-proven insights into its synthesis, reactivity, and potential applications, particularly for professionals in drug development and advanced chemical research.

Section 1: Core Physicochemical Properties

The fundamental physical properties of[1]aneS₄ dictate its handling, purification, and behavior in various experimental setups. These properties are summarized below.

PropertyValueSource
IUPAC Name 1,4,7,10-tetrathiacyclododecane[2]
Molecular Formula C₈H₁₆S₄[2][6][7]
Molecular Weight 240.47 g/mol [2][6][7]
Melting Point 226-228 °C (lit.)[3][6]
Boiling Point 160-162 °C at 0.5 mm Hg (lit.)[3][6]
Appearance White crystalline solidInferred from properties
CAS Number 25423-56-7[7]

The high melting point is indicative of a stable, well-ordered crystal lattice in the solid state. Its high boiling point, even under reduced pressure, reflects strong intermolecular forces. While quantitative solubility data is sparse, its structure suggests good solubility in chlorinated solvents like dichloromethane and chloroform, and limited solubility in non-polar solvents like hexanes or highly polar protic solvents like water.

Section 2: Spectroscopic & Structural Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of[1]aneS₄.

2.1 Spectroscopic Profile

TechniqueKey Features and Interpretation
¹H NMR In a solvent like CDCl₃, the molecule's symmetry results in a single, sharp singlet for all 16 methylene protons around δ 2.7-2.9 ppm. This is a hallmark of the[1]aneS₄ structure, indicating chemical equivalence of the ethylene bridges.[8]
¹³C NMR Similar to the proton NMR, the ¹³C spectrum displays a single peak for the eight methylene carbons, typically appearing around δ 28-30 ppm in CDCl₃.[2][8]
Mass Spec. (EI) The electron ionization mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 240, corresponding to the molecular weight of the compound.[2][7]
FTIR The infrared spectrum is characterized by strong C-H stretching vibrations around 2900-3000 cm⁻¹ and C-H bending (scissoring) vibrations near 1400-1450 cm⁻¹. The absence of other functional group absorptions (e.g., O-H, N-H, C=O) confirms the purity of the thioether macrocycle.[2]

2.2 X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure. In the solid state,[1]aneS₄ adopts a square conformation with the sulfur atoms occupying the corners. This "exodentate" conformation, where the lone pairs of the sulfur atoms point away from the center of the ring, is the most stable for the free ligand. This pre-organization is a critical factor that influences its coordination chemistry, as the ligand must undergo a conformational change to bind a metal ion internally.[9]

2.3 Experimental Protocol: Standard Characterization Workflow

This protocol outlines a self-validating system for confirming the identity and purity of a synthesized batch of[1]aneS₄.

  • Sample Preparation : Dissolve ~5-10 mg of the crystalline product in ~0.7 mL of deuterated chloroform (CDCl₃) for NMR analysis. Prepare a separate, dilute solution in dichloromethane for GC-MS analysis.

  • NMR Spectroscopy :

    • Acquire a ¹H NMR spectrum. Causality: The primary objective is to observe the single sharp peak for the 16 equivalent protons. The absence of other signals confirms high purity.

    • Acquire a ¹³C NMR spectrum. Causality: This confirms the presence of a single carbon environment, reinforcing the symmetrical structure.

  • Mass Spectrometry :

    • Inject the sample into a GC-MS system. Causality: This confirms the molecular weight (m/z = 240) and can reveal volatile impurities that may not be visible by NMR.

  • Melting Point Analysis :

    • Determine the melting point of the crystalline solid. Causality: A sharp melting range (e.g., within 1-2 °C) that matches the literature value (226-228 °C) is a strong indicator of high purity.[3][6]

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Workflow cluster_validation Validation raw_product Crude Product sample_prep Sample Prep (CDCl3, DCM) raw_product->sample_prep mp Melting Point Analysis raw_product->mp nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ms Mass Spectrometry (GC-MS) sample_prep->ms validation Purity & Identity Confirmed nmr->validation ms->validation mp->validation caption Workflow for Characterization G cluster_ligand [12]aneS₄ Ligand cluster_metal Metal Ion cluster_complex Complexation ligand Free Ligand (Exodentate Conformation) reorganization Conformational Reorganization ligand->reorganization Energy Input organized_ligand Organized Ligand (Endodentate) reorganization->organized_ligand complex Stable Metal Complex [M([12]aneS₄)]ⁿ⁺ organized_ligand->complex metal Soft Metal Ion (e.g., Pd²⁺, Cu⁺) metal->complex complex->complex caption Metal Complexation Pathway

Sources

Exploratory

Synthesis of 1,4,7,10-Tetrathiacyclododecane from Linear Precursors: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis of 1,4,7,10-tetrathiacyclododecane, a sulfur-containing macrocycle of significant interest in coordination chemistry, materials science, an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4,7,10-tetrathiacyclododecane, a sulfur-containing macrocycle of significant interest in coordination chemistry, materials science, and as a precursor for functionalized ligands. We will delve into the core principles of macrocyclization from linear precursors, with a particular focus on high-dilution techniques and the strategic use of templating effects to favor intramolecular cyclization. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of Tetrathia Macrocycles

Macrocyclic compounds, characterized by their large ring structures, exhibit unique chemical and physical properties that are highly dependent on the nature of the heteroatoms within the ring and the overall ring size. 1,4,7,10-Tetrathiacyclododecane, a 12-membered ring containing four sulfur atoms, is a prominent member of the thia-crown ether family. The soft nature of the sulfur donor atoms imparts a high affinity for soft metal ions, making it a valuable ligand for the selective complexation of heavy metals. This property has led to its application in areas such as:

  • Coordination Chemistry: As a ligand for the synthesis of novel transition metal complexes with interesting catalytic and magnetic properties.

  • Materials Science: As a building block for the construction of advanced materials, including sensors and molecular switches.

  • Medicinal Chemistry: As a core scaffold for the development of radiopharmaceuticals and MRI contrast agents, where its ability to chelate specific metal ions is paramount.

The synthesis of such macrocycles, however, is not without its challenges. The primary obstacle is the inherent entropic disadvantage of intramolecular cyclization of a long, flexible linear precursor, which often leads to the formation of undesired linear polymers. This guide will explore the key strategies employed to overcome this hurdle and achieve efficient synthesis of 1,4,7,10-tetrathiacyclododecane.

Core Synthetic Strategies: Overcoming the Polymerization Challenge

The successful synthesis of macrocycles from linear precursors hinges on reaction conditions that favor the intramolecular ring-closing reaction over intermolecular polymerization. Two key principles are central to achieving this: the high-dilution principle and the template effect.

The High-Dilution Principle

The high-dilution principle is a cornerstone of macrocyclization chemistry.[1] By maintaining a very low concentration of the linear precursor throughout the reaction, the probability of two ends of the same molecule encountering each other for intramolecular cyclization is increased relative to the probability of two different molecules reacting to form a polymer. This is a direct consequence of reaction kinetics; the intramolecular reaction is a first-order process (rate is proportional to the concentration of the precursor), while the intermolecular polymerization is a second-order process (rate is proportional to the square of the precursor concentration).

Practically, high dilution can be achieved in two ways:

  • Large Solvent Volume: Dissolving the reactants in a very large volume of solvent. This method is often impractical for larger-scale syntheses due to the cost and handling of large solvent volumes.

  • Slow Addition (Zweifach-Verdünnungsprinzip): A more common and efficient approach is the slow, simultaneous addition of the two linear precursors from separate funnels into a large volume of refluxing solvent. This technique, often referred to as the "Zweifach-Verdünnungsprinzip" (two-fold dilution principle), ensures that the concentration of the reactive species in the reaction vessel remains extremely low at any given time.

The Template Effect: The Role of the Cesium Cation

While high dilution is effective, the yields of macrocyclization can be dramatically improved by employing a template ion. The template effect relies on a cation that can coordinate to the heteroatoms of the linear precursor, pre-organizing it into a cyclic or pseudo-cyclic conformation that facilitates the ring-closing reaction.

For the synthesis of thia-crown ethers, the "cesium effect" has been shown to be particularly potent.[2][3][4] The large, soft cesium cation (Cs⁺) has a high affinity for the soft sulfur atoms of the thiol precursors. It is believed that the cesium ion acts as a template, holding the reactive ends of the linear precursor in proximity, thereby promoting intramolecular cyclization.

The use of cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) as the base in these reactions serves a dual purpose:

  • Deprotonation: It deprotonates the thiol groups to form the more nucleophilic thiolate anions.

  • Templating: The resulting cesium thiolates are thought to exist as tight ion pairs in solvents like dimethylformamide (DMF), with the cesium ion effectively templating the cyclization.[3]

Synthetic Pathway and Mechanism

The most common and direct approach for the synthesis of 1,4,7,10-tetrathiacyclododecane involves the [1+1] cyclization of two linear three-carbon units, one containing two nucleophilic thiol groups and the other containing two electrophilic leaving groups. A common choice for these precursors is 1,3-propanedithiol and 1,3-dibromopropane. However, for the specific target molecule, 1,4,7,10-tetrathiacyclododecane, the synthesis involves the reaction of two molecules of a two-carbon dithiol with two molecules of a two-carbon dielectrophile in a [2+2] cyclization. A widely used and effective method involves the reaction of ethane-1,2-dithiol with 1,2-dibromoethane.

The overall reaction can be depicted as follows:

Scheme 1: General Synthetic Scheme for 1,4,7,10-Tetrathiacyclododecane

Synthesis cluster_reactants Reactants cluster_reagents Reagents R1 2 HS-CH2-CH2-SH (Ethane-1,2-dithiol) Product 1,4,7,10-Tetrathiacyclododecane R1->Product High Dilution R2 2 Br-CH2-CH2-Br (1,2-Dibromoethane) R2->Product Base Base (e.g., Cs2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: [2+2] cyclization reaction for the synthesis of 1,4,7,10-tetrathiacyclododecane.

Mechanistic Insights

The reaction proceeds via a series of nucleophilic substitution (SN2) reactions. The key steps are:

  • Deprotonation: The base (e.g., cesium carbonate) deprotonates the thiol groups of ethane-1,2-dithiol to form the highly nucleophilic dithiolate anion.

  • First SN2 Attack: One of the thiolate anions attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming a new carbon-sulfur bond. This results in a longer linear intermediate.

  • Second SN2 Attack: The other thiolate anion on the same molecule can then attack the other electrophilic carbon of a second molecule of 1,2-dibromoethane.

  • Intramolecular Cyclization: Under high dilution and with the aid of the cesium template, the two ends of the elongated linear precursor undergo an intramolecular SN2 reaction to form the final 12-membered ring, displacing the final bromide ion.

The mechanism is a cascade of SN2 reactions, where the high dilution and template effect are crucial for favoring the final intramolecular cyclization step over intermolecular polymerization.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First S_N2 Attack cluster_step3 Step 3: Chain Elongation cluster_step4 Step 4: Intramolecular Cyclization Thiol HS-CH2-CH2-SH Thiolate ⁻S-CH2-CH2-S⁻ Thiol->Thiolate + 2 Cs⁺ Base Base (Cs2CO3) Thiolate2 ⁻S-CH2-CH2-S⁻ Intermediate1 ⁻S-CH2-CH2-S-CH2-CH2-Br Thiolate2->Intermediate1 Dibromo Br-CH2-CH2-Br Dibromo->Intermediate1 + Br⁻ Intermediate1_2 ⁻S-CH2-CH2-S-CH2-CH2-Br Intermediate2 Br-CH2-CH2-S-CH2-CH2-S-CH2-CH2-S-CH2-CH2-Br Intermediate1_2->Intermediate2 Dimerization & Further Reaction Thiolate3 ⁻S-CH2-CH2-S⁻ Intermediate2_2 Linear Precursor (templated by Cs⁺) Macrocycle 1,4,7,10-Tetrathiacyclododecane Intermediate2_2->Macrocycle Ring Closure

Caption: Simplified mechanistic pathway for the formation of 1,4,7,10-tetrathiacyclododecane.

Experimental Protocol: A Field-Proven Methodology

The following protocol is a representative procedure for the synthesis of 1,4,7,10-tetrathiacyclododecane, adapted from the principles outlined by Ochrymowycz and co-workers for the synthesis of sulfur-containing macrocycles.[3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Ethane-1,2-dithiolC₂H₆S₂94.20>98%e.g., Sigma-Aldrich
1,2-DibromoethaneC₂H₄Br₂187.86>99%e.g., Sigma-Aldrich
Cesium CarbonateCs₂CO₃325.82>99%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrouse.g., Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS Gradee.g., Fisher Scientific
HexanesC₆H₁₄-ACS Gradee.g., Fisher Scientific

Safety Precautions: Ethane-1,2-dithiol has a strong, unpleasant odor and is toxic. 1,2-Dibromoethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Procedure
  • Apparatus Setup:

    • A 3-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and two 250 mL pressure-equalizing dropping funnels.

    • The entire apparatus should be flame-dried or oven-dried before use and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.

  • Reaction Setup:

    • To the 3-liter flask, add 1.5 liters of anhydrous N,N-dimethylformamide (DMF) and 10.0 g (0.0307 mol) of cesium carbonate.

    • Heat the stirred suspension to reflux.

  • Preparation of Precursor Solutions:

    • In one dropping funnel, prepare a solution of 2.89 g (0.0307 mol) of ethane-1,2-dithiol in 100 mL of anhydrous DMF.

    • In the second dropping funnel, prepare a solution of 5.76 g (0.0307 mol) of 1,2-dibromoethane in 100 mL of anhydrous DMF.

  • High-Dilution Addition:

    • Simultaneously add the two precursor solutions dropwise from the funnels to the refluxing DMF/cesium carbonate suspension over a period of 8-10 hours. A syringe pump can be used for more precise control of the addition rate.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours to ensure complete reaction.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent (DMF) under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 500 mL of dichloromethane (DCM) and 250 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two additional 100 mL portions of DCM.

    • Combine the organic layers and wash them with 2 x 200 mL of water and 1 x 200 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product as a white or off-white solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/dichloromethane or ethanol.

    • Alternatively, column chromatography on silica gel using a gradient of hexanes and ethyl acetate can be employed for higher purity.

Characterization

The identity and purity of the synthesized 1,4,7,10-tetrathiacyclododecane should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show a single sharp singlet for the 16 equivalent methylene protons, typically around δ 3.0 ppm in CDCl₃.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a single peak for the 8 equivalent methylene carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular weight of the product (C₈H₁₆S₄, exact mass: 240.0239).

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

Data Summary and Expected Results

The use of the cesium effect in conjunction with high-dilution techniques typically leads to significantly higher yields compared to methods using other bases like sodium or potassium hydroxides.

PrecursorsBaseSolventTechniqueYield (%)Reference(s)
Ethane-1,2-dithiol & 1,2-DibromoethaneCs₂CO₃DMFHigh Dilution60-80[3]
Ethane-1,2-dithiol & 1,2-DibromoethaneNaOHEthanolHigh Dilution10-20[3]

Conclusion and Future Perspectives

The synthesis of 1,4,7,10-tetrathiacyclododecane from linear precursors is a classic example of the challenges and elegant solutions in macrocyclic chemistry. The judicious application of the high-dilution principle and the template-assisted cyclization using cesium salts provides an efficient and reliable route to this important macrocycle. The protocols and principles outlined in this guide offer a solid foundation for researchers to successfully synthesize this and related tetrathia macrocycles.

Future research in this area may focus on the development of even more efficient and environmentally benign synthetic methods, such as solid-phase synthesis or flow chemistry approaches, to further streamline the production of these valuable compounds for their diverse applications in science and technology.

References

  • Weisman, G. R., & Reed, D. P. (n.d.). 1,4,7,10-TETRAAZACYCLODODECANE. Organic Syntheses, 78, 94. [Link]

  • Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of organic chemistry, 67(12), 4081–4085. [Link]

  • Bradshaw, J. S., & Hui, J. Y. K. (1974). Synthesis of poly- and [bis(crown ether)]s. Journal of Heterocyclic Chemistry, 11(5), 649-674.
  • Galli, C. (1991). The Cesium Effect. A Review. Chemical Reviews, 91(5), 855-871.
  • Patents, G. (n.d.). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
  • Pearson. (n.d.). Using an alkyl halide and a thiol as starting materials, how would you synthesize a thioether? Study Prep. Retrieved from [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. In Topics in Current Chemistry (Vol. 113, pp. 1–86). Springer, Berlin, Heidelberg. [Link]

  • Sessler, J. L., & Andrievsky, A. (1998). A New, Facile Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen) and 1,4,8,11-Tetraazacyclotetradecane (Cyclam). The Journal of Organic Chemistry, 63(23), 8046-8048.
  • Sherry, A. D., et al. (2007). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of the American Chemical Society, 129(7), 1878–1887. [Link]

  • Ochrymowycz, L. A., et al. (1978). Synthesis of sulfur-containing macrocycles using cesium thiolates. The Journal of Organic Chemistry, 43(12), 2429-2432. [Link]

  • Wester, H. J., et al. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry (Weinheim an der Bergstrasse, Germany), 13(21), 6082–6090. [Link]

  • Press, D. J., et al. (2019). Synthesis of Tetrathia-Oligothiophene Macrocycles. ACS Omega, 4(2), 2977-2982. [Link]

  • Ghaderi, A. (2016). Advances in transition-metal catalyzed thioetherification reactions of aromatic compounds. Tetrahedron, 72(32), 4758-4782. [Link]

  • Kruizinga, W. H., & Kellogg, R. M. (1981). "Cesium effect". A simple and high yield synthesis of macrocylic lactones by ring-closure of cesium salts of ω-halogenoaliphatic acids. Journal of the American Chemical Society, 103(17), 5183-5189.
  • Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of organic chemistry, 67(12), 4081–4085. [Link]

  • Kellogg, R. M. (1984). The "cesium effect": syntheses of medio- and macrocyclic compounds. Topics in Current Chemistry, 123, 1-36.
  • A practical synthesis of 1,4,7,10-tetraaza-cyclododecane, a pivotal precursor for MRI contrast agents. (2008). Tetrahedron Letters, 49(35), 5184-5186.
  • Press, D. J., et al. (2019). Synthesis of Tetrathia-Oligothiophene Macrocycles. ACS Omega, 4(2), 2977-2982. [Link]

  • Dömling, A., et al. (2017). Concise synthesis of tetrazole macrocycle. Organic Letters, 19(20), 5553-5556.
  • Vinogradova, E. V., et al. (2012). Large macrocyclic libraries via thioether cyclization. Journal of the American Chemical Society, 134(26), 10834-10837. [Link]

  • Knyazev, A. V., et al. (2019). Metal-free multicomponent synthesis of novel macrocyclic tetrathiadienes with cyano and amino groups. RSC Advances, 9(58), 33973-33977.
  • William, A. D., et al. (2011). Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. Journal of Medicinal Chemistry, 54(13), 4638-4658. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 1,4,7,10-Tetrathiacyclododecane as a High-Affinity Ligand for Heavy Metal Sequestration and Sensing

Introduction: The Unique Role of 1,4,7,10-Tetrathiacyclododecane in Heavy Metal Coordination Chemistry 1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS₄, is a macrocyclic ligand with a 12-membered ring containing fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of 1,4,7,10-Tetrathiacyclododecane in Heavy Metal Coordination Chemistry

1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS₄, is a macrocyclic ligand with a 12-membered ring containing four sulfur donor atoms. This crown thioether exhibits a remarkable affinity and selectivity for soft heavy metal ions, a characteristic attributed to the "soft" nature of the sulfur donors, which aligns with the properties of heavy metal cations as classified by Hard and Soft Acid and Base (HSAB) theory. Unlike their nitrogen-containing counterparts, such as 1,4,7,10-tetraazacyclododecane (cyclen), tetrathia macrocycles form highly stable complexes with heavy metals like mercury(II), lead(II), cadmium(II), and silver(I).[2] This high affinity makes[1]aneS₄ a valuable tool for researchers, scientists, and drug development professionals working on heavy metal sequestration, sensing, and the development of novel therapeutic or diagnostic agents.

These application notes provide a comprehensive guide to the synthesis, characterization, and application of 1,4,7,10-tetrathiacyclododecane as a ligand for heavy metals. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific needs.

Physicochemical Properties and Structural Characteristics

1,4,7,10-Tetrathiacyclododecane is a white crystalline solid with the molecular formula C₈H₁₆S₄ and a molecular weight of 240.47 g/mol .[3][4] Its 12-membered ring provides a pre-organized cavity that can encapsulate metal ions of a specific size, contributing to the thermodynamic stability of the resulting complexes.

PropertyValueReference(s)
Molecular Formula C₈H₁₆S₄[3][4]
Molecular Weight 240.47 g/mol [3][4]
CAS Number 25423-56-7[3]
Appearance White crystalline solid[4]
Melting Point 226-228 °C
Boiling Point 160-162 °C at 0.5 mmHg

The coordination of[1]aneS₄ with a metal ion induces a conformational change in the macrocycle to accommodate the metal within its cavity. The four sulfur atoms typically arrange in a square-planar or distorted tetrahedral geometry around the central metal ion.[1] The resulting complex's stability is influenced by factors such as the metal ion's size, charge, and electronic configuration, as well as the solvent system used.

Synthesis of 1,4,7,10-Tetrathiacyclododecane: A Step-by-Step Protocol

The synthesis of tetrathia macrocycles can be challenging due to the potential for polymerization and the need for high-dilution conditions to favor intramolecular cyclization. The following protocol is a general method adapted from procedures for synthesizing thioether macrocycles and may require optimization for scale and purity.

Protocol 1: Synthesis of 1,4,7,10-Tetrathiacyclododecane

Principle: This synthesis involves the reaction of a dithiol with a dihalide under high-dilution conditions in the presence of a base. The high dilution favors the intramolecular cyclization reaction over intermolecular polymerization.

Materials:

  • 1,2-Ethanedithiol

  • 1,2-Dibromoethane

  • Cesium carbonate (Cs₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask (e.g., 2 L)

  • Two syringe pumps

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere. The three-neck flask should be equipped with a reflux condenser, a magnetic stir bar, and two inlets for the syringe pumps.

  • Solvent and Base: To the flask, add 1 L of anhydrous acetonitrile and a molar excess of the base (e.g., 5 equivalents of Cs₂CO₃). Heat the suspension to reflux with vigorous stirring.

  • Reactant Preparation: Prepare two separate solutions for the syringe pumps:

    • Solution A: 1,2-Ethanedithiol in 100 mL of anhydrous acetonitrile.

    • Solution B: 1,2-Dibromoethane in 100 mL of anhydrous acetonitrile.

  • High-Dilution Addition: Using the syringe pumps, add Solution A and Solution B simultaneously to the refluxing acetonitrile/base suspension over a period of 8-12 hours. The slow addition rate is critical to maintain high-dilution conditions.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours to ensure complete cyclization.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Evaporate the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane.

    • Wash the organic layer with deionized water (3 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of 1,4,7,10-Tetrathiacyclododecane Reactants 1,2-Ethanedithiol + 1,2-Dibromoethane HighDilution High-Dilution Conditions (Syringe Pump Addition) Reactants->HighDilution Cyclization Intramolecular Cyclization (Reflux in Acetonitrile with Base) HighDilution->Cyclization Workup Work-up (Filtration, Extraction, Drying) Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1,4,7,10-Tetrathiacyclododecane Purification->Product

Caption: Workflow for the synthesis of 1,4,7,10-tetrathiacyclododecane.

Complexation with Heavy Metals: General Protocol and Characterization

The complexation of 1,4,7,10-tetrathiacyclododecane with heavy metal ions is typically a straightforward process involving the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the kinetics of complex formation and the stability of the resulting complex.

Protocol 2: General Procedure for Heavy Metal Complexation

Principle: The lone pairs of electrons on the sulfur atoms of the macrocycle coordinate to the heavy metal ion, forming a stable chelate complex.

Materials:

  • 1,4,7,10-Tetrathiacyclododecane

  • Heavy metal salt (e.g., Pb(NO₃)₂, Cd(ClO₄)₂, Hg(CN)₂, AgNO₃)

  • Methanol, ethanol, or acetonitrile (spectroscopic grade)

  • Deionized water (if using aqueous systems)

Equipment:

  • Schlenk flask or vial

  • Magnetic stirrer

  • Ultrasonic bath (optional)

Procedure:

  • Ligand Solution: Dissolve a known amount of 1,4,7,10-tetrathiacyclododecane in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 10 mM).

  • Metal Salt Solution: In a separate container, dissolve an equimolar amount of the desired heavy metal salt in the same solvent to create a stock solution of the same concentration.

  • Complexation Reaction:

    • To a stirred solution of the ligand, slowly add the metal salt solution dropwise at room temperature.

    • Stir the reaction mixture for a period of 1 to 24 hours. The reaction time will depend on the lability of the metal ion and the solvent used. Sonication can sometimes accelerate the complexation process.

  • Isolation of the Complex (Optional):

    • If the complex precipitates from the solution, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

    • If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.

  • Characterization: The formation of the complex can be confirmed by various analytical techniques:

    • NMR Spectroscopy: Changes in the chemical shifts of the protons on the macrocycle upon complexation provide evidence of metal binding. For certain metals, such as ¹¹³Cd or ¹⁹⁹Hg, direct observation of metal-proton coupling can be observed.[5]

    • UV-Vis Spectroscopy: The formation of a metal-ligand complex can lead to changes in the electronic absorption spectrum.

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the metal-ligand complex.

    • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about the coordination geometry of the metal ion and the conformation of the macrocycle.

G cluster_complexation Heavy Metal Complexation and Characterization Ligand 1,4,7,10-Tetrathiacyclododecane Solution Mixing Mixing and Reaction (Stirring, optional sonication) Ligand->Mixing Metal Heavy Metal Salt Solution Metal->Mixing Complex [M([12]aneS₄)]ⁿ⁺ Complex Mixing->Complex NMR NMR Spectroscopy Complex->NMR MS Mass Spectrometry Complex->MS Xray X-ray Crystallography Complex->Xray

Caption: General workflow for heavy metal complexation and characterization.

Applications in Heavy Metal Sensing and Remediation

The high affinity and selectivity of 1,4,7,10-tetrathiacyclododecane for certain heavy metals make it a promising candidate for applications in environmental monitoring and remediation.

Application Note 1: Electrochemical Sensing of Heavy Metals

Principle: An electrode modified with 1,4,7,10-tetrathiacyclododecane can selectively preconcentrate heavy metal ions from a sample solution. The bound metal ions can then be detected electrochemically, for example, by stripping voltammetry.[6][7] The current generated during the stripping step is proportional to the concentration of the metal ion.

Protocol 3: Fabrication and Use of a[1]aneS₄-Modified Electrode for Heavy Metal Detection

Materials:

  • Glassy carbon electrode (GCE) or screen-printed carbon electrode (SPCE)

  • 1,4,7,10-Tetrathiacyclododecane

  • Suitable solvent (e.g., dichloromethane or N,N-dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M KCl or acetate buffer)

  • Standard solutions of heavy metal ions

  • Sample solution (e.g., water sample)

Equipment:

  • Potentiostat/galvanostat

  • Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol to clean the surface.

    • For SPCEs, no pre-treatment may be necessary, or a simple electrochemical cleaning step can be performed.

  • Electrode Modification:

    • Prepare a solution of 1,4,7,10-tetrathiacyclododecane in a suitable solvent (e.g., 1-5 mM in dichloromethane).

    • Modify the electrode by drop-casting a small volume (e.g., 5-10 µL) of the ligand solution onto the electrode surface and allowing the solvent to evaporate.

  • Electrochemical Measurement (Square Wave Anodic Stripping Voltammetry - SWASV):

    • Preconcentration Step: Immerse the modified electrode in the sample solution containing the supporting electrolyte. Apply a negative potential (e.g., -1.0 V vs. Ag/AgCl) for a specific time (e.g., 120-300 seconds) with stirring to deposit the metal ions onto the electrode surface.

    • Stripping Step: After a short quiet time, scan the potential from the negative deposition potential towards a more positive potential using a square wave waveform. The metal ions will be stripped from the electrode, generating a current peak at a potential characteristic of the specific metal.

  • Quantification: The height or area of the stripping peak is proportional to the concentration of the metal ion in the sample. A calibration curve can be constructed by measuring the stripping response for a series of standard solutions of the metal ion.

Application Note 2: Selective Extraction of Heavy Metals

Principle: 1,4,7,10-Tetrathiacyclododecane can be used as an extractant in liquid-liquid extraction to selectively remove heavy metal ions from an aqueous phase into an organic phase.[8] The selectivity of the extraction is determined by the stability of the metal-ligand complex.

Protocol 4: Liquid-Liquid Extraction of Heavy Metals

Materials:

  • Aqueous solution containing heavy metal ions

  • Organic solvent immiscible with water (e.g., chloroform, dichloromethane)

  • 1,4,7,10-Tetrathiacyclododecane

  • pH buffer solutions

Equipment:

  • Separatory funnels

  • Mechanical shaker

  • Atomic absorption spectrometer (AAS) or inductively coupled plasma mass spectrometer (ICP-MS)

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution containing a known concentration of the heavy metal ion(s) of interest. Adjust the pH of the aqueous phase to the desired value using a suitable buffer.

    • Prepare a solution of 1,4,7,10-tetrathiacyclododecane in the organic solvent.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the aqueous and organic solutions.

    • Shake the funnel vigorously for a sufficient time (e.g., 30-60 minutes) to allow for the transfer of the metal-ligand complex into the organic phase.

  • Phase Separation: Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the heavy metal ion remaining in the aqueous phase using AAS or ICP-MS.

    • The concentration of the metal ion in the organic phase can be determined by back-extraction into an acidic aqueous solution, followed by analysis.

  • Calculation of Extraction Efficiency: The extraction efficiency (%E) can be calculated using the following equation: %E = [(C_initial - C_final) / C_initial] * 100 where C_initial and C_final are the initial and final concentrations of the metal ion in the aqueous phase, respectively.

Conclusion and Future Perspectives

1,4,7,10-Tetrathiacyclododecane is a versatile and powerful ligand for the selective complexation of heavy metal ions. Its unique properties make it a valuable tool in a range of applications, from fundamental coordination chemistry studies to the development of practical solutions for environmental monitoring and remediation. The protocols provided in these application notes offer a starting point for researchers to explore the potential of this fascinating macrocycle.

Future research in this area may focus on the development of functionalized derivatives of[1]aneS₄ to enhance its solubility in different media, to immobilize it on solid supports for reusable sensor or extraction materials, or to incorporate it into more complex molecular systems for targeted drug delivery or diagnostic imaging applications. The continued exploration of the coordination chemistry of tetrathia macrocycles will undoubtedly lead to new and innovative solutions for challenges in environmental science, medicine, and beyond.

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Application

Application Notes &amp; Protocols: The Role of 1,4,7,10-Tetrathiacyclododecane in Homogeneous Catalysis

Introduction: Unveiling the Potential of a Unique Macrocyclic Ligand In the vast landscape of coordination chemistry, the design of ligands is paramount to controlling the reactivity and stability of metal centers in cat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Macrocyclic Ligand

In the vast landscape of coordination chemistry, the design of ligands is paramount to controlling the reactivity and stability of metal centers in catalysis. 1,4,7,10-Tetrathiacyclododecane, often abbreviated as[1]aneS₄, is a macrocyclic crown thioether.[2] It consists of a twelve-membered ring where four methylene bridges are systematically replaced by sulfur atoms.[2] This structure imparts a unique set of properties that make it a compelling ligand for researchers in catalysis and drug development.

The four sulfur atoms act as soft donor sites, exhibiting a strong affinity for soft, electron-rich transition metals such as palladium (Pd), rhodium (Rh), copper (Cu), and others central to modern synthetic chemistry. Unlike their hard nitrogen-based counterparts like cyclen (1,4,7,10-tetraazacyclododecane), which are extensively used in biomedical imaging, the thioether donors of[1]aneS₄ are exceptionally adept at stabilizing low-valent metal oxidation states (e.g., Pd(0), Rh(I)) that are critical intermediates in many catalytic cycles.[3][4] The macrocyclic framework provides significant kinetic stability, preventing ligand dissociation and subsequent catalyst decomposition—a common failure mode in homogeneous catalysis. This guide explores the foundational coordination chemistry of[1]aneS₄ and provides a detailed protocol for its application in a representative palladium-catalyzed reaction.

Core Physicochemical Properties

A foundational understanding of the ligand's properties is essential for its effective application.

PropertyValueReference
Molecular Formula C₈H₁₆S₄[2]
Molecular Weight 240.47 g/mol [5]
CAS Number 25423-56-7[1]
Appearance White to off-white crystalline powder[1]
Melting Point 226-228 °C[1]
Boiling Point 160-162 °C at 0.5 mm Hg[1]
Key Feature Tetradentate macrocyclic thioether ligand[2]

Part 1: The Expertise Behind the Application — Why[1]aneS₄ is Effective

The efficacy of a ligand in catalysis is not accidental; it is a direct consequence of its electronic and structural properties. The choice of[1]aneS₄ is underpinned by several key principles of coordination chemistry.

1. The Hard and Soft Acids and Bases (HSAB) Principle: The sulfur donors of[1]aneS₄ are classified as "soft" bases. According to the HSAB principle, they form strong, stable covalent bonds with "soft" metal acids. Many catalytically important metals in their active, low-valent states, such as Pd(0), Pt(0), Rh(I), and Cu(I), are soft acids. This inherent electronic compatibility leads to the formation of robust metal-ligand complexes that can withstand the rigors of a catalytic cycle.

2. The Macrocyclic Effect: The pre-organized, cyclic structure of[1]aneS₄ leads to a significant thermodynamic stabilization of its metal complexes compared to those formed by analogous open-chain thioether ligands. This "macrocyclic effect" results in a lower entropic penalty upon complexation, leading to larger formation constants and more stable catalysts.

3. Kinetic Inertness and Catalyst Longevity: Once a metal ion is encapsulated within the[1]aneS₄ ring, it becomes kinetically inert. The macrocycle creates a steric barrier that slows down ligand substitution and dissociation processes. This is critically important in catalysis, as it prevents the leaching of the metal from the ligand scaffold, which can lead to the formation of ill-defined, highly active (but unstable) colloidal nanoparticles or catalyst deactivation.

4. Steric and Electronic Tuning: The[1]aneS₄ ligand enforces a specific coordination geometry upon the metal center, typically a square planar or distorted octahedral geometry, depending on the metal and co-ligands. This geometric constraint can influence the substrate's approach to the metal center, thereby controlling selectivity. While the parent ligand is electronically fixed, its derivatives offer pathways for tuning the steric bulk and electronic properties of the catalyst.

cluster_ligand Ligand Properties cluster_catalyst Catalyst Performance L_Props 1,4,7,10-Tetrathiacyclododecane ([12]aneS₄) C_Props Metal-[12]aneS₄ Complex L_Props->C_Props Forms SoftDonors Soft Sulfur Donors (HSAB Principle) Stability High Thermodynamic Stability SoftDonors->Stability Leads to Macrocycle Macrocyclic Structure (Pre-organized) Macrocycle->Stability Enhances Inertness Kinetic Inertness Longevity Increased Catalyst Lifetime Inertness->Longevity Promotes Selectivity Geometric Control & Selectivity C_Props->Selectivity Enables

Caption: Logical relationship between ligand properties and catalyst performance.

Part 2: Application Protocol — Palladium-Catalyzed C-H Functionalization

One of the most powerful applications for ligands like[1]aneS₄ is in palladium-catalyzed cross-coupling reactions. Direct C-H functionalization is a highly sought-after transformation as it minimizes pre-functionalization steps, improving atom economy. The stability imparted by the[1]aneS₄ ligand is particularly beneficial in these reactions, which often require higher temperatures.

This protocol describes the direct C-H arylation of an electron-rich heterocycle with an aryl triflate, a challenging coupling partner, using a palladium-[1]aneS₄ complex. The rationale is that the robust ligand will stabilize the palladium catalyst, preventing decomposition and enabling efficient turnover even with less reactive electrophiles.[6]

Protocol: Direct C-H Arylation of Thiophene with 4-Chlorophenyl Triflate

Principle: This reaction forges a new carbon-carbon bond between the C2-position of thiophene and an aryl triflate. A Pd(0) species, stabilized by the[1]aneS₄ ligand, is proposed to be the active catalyst. The catalytic cycle involves oxidative addition of the aryl triflate to the Pd(0) center, followed by a concerted metalation-deprotonation (CMD) C-H activation step with the heterocycle, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6]

Materials and Reagents:

  • Pre-catalyst: Dichloro(1,4,7,10-tetrathiacyclododecane)palladium(II), [Pd([1]aneS₄)Cl₂] (Can be pre-synthesized or formed in situ)

  • Palladium Source (for in situ): Palladium(II) acetate, Pd(OAc)₂

  • Ligand: 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

  • Substrate 1: Thiophene (purified by distillation)

  • Substrate 2: 4-Chlorophenyl triflate

  • Base: Potassium carbonate (K₂CO₃), dried under vacuum

  • Solvent: 1,4-Dioxane (anhydrous, freshly distilled)

  • Internal Standard: Dodecane (for GC analysis)

  • Reaction Vessel: Schlenk tube or microwave vial with a stir bar

  • Atmosphere: High-purity nitrogen or argon

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the catalytic reaction.

Step-by-Step Methodology:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%).

    • Add 1,4,7,10-Tetrathiacyclododecane (5.8 mg, 0.024 mmol, 2.4 mol%).

    • Add dried potassium carbonate (276 mg, 2.0 mmol).

    • Causality Note: Using a slight excess of the ligand ensures that the palladium center remains fully coordinated, preventing the formation of less stable or inactive palladium species.

  • Reaction Setup:

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Causality Note: An inert atmosphere is crucial to prevent oxidation of the catalytically active Pd(0) species, which is formed in situ from the Pd(II) precursor.

  • Addition of Reagents:

    • Through the septum, add anhydrous 1,4-dioxane (2.0 mL) via syringe.

    • Add thiophene (84 mg, 1.0 mmol, 1.0 equivalent).

    • Add 4-chlorophenyl triflate (310 mg, 1.2 mmol, 1.2 equivalents).

    • Add dodecane (internal standard, ~20 µL).

    • Causality Note: The aryl triflate is often used in slight excess to ensure complete consumption of the limiting heterocycle.

  • Reaction Execution:

    • Securely seal the Schlenk tube with a Teflon screw cap.

    • Place the tube in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by periodically taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by GC-MS.

    • Once the reaction is complete (consumption of thiophene), cool the mixture to room temperature.

    • Carefully uncap the tube and add deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product, 2-(4-chlorophenyl)thiophene.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the yield.

Simplified Catalytic Cycle

cluster_inputs Inputs cluster_outputs Output A Pd(0)L (Active Catalyst) L = [12]aneS₄ B Oxidative Addition A->B Ar-OTf C Ar-Pd(II)-OTf L B->C D C-H Activation (CMD) C->D Het-H E Ar-Pd(II)-Het L D->E F Reductive Elimination E->F F->A -Ar-Het Product Ar-Het F->Product Substrates Ar-OTf + Het-H

Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.

Part 3: Trustworthiness — Self-Validation and Troubleshooting

A robust protocol must be a self-validating system. Below are expected outcomes and common issues.

ObservationPotential CauseSuggested Action
Low or No Conversion Inactive catalyst (oxidized Pd); Insufficiently dried reagents/solvent; Poor quality base.Ensure rigorous inert atmosphere technique. Use freshly distilled/anhydrous solvents. Dry K₂CO₃ under high vacuum with heating before use.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to ligand dissociation or oxidation.Confirm the correct Pd:Ligand ratio (1:1.2). Ensure the reaction temperature does not significantly exceed the recommended value.
Formation of Homocoupled Ar-Ar Product Side reactions dominating, potentially due to moisture or incorrect stoichiometry.Re-verify inertness of the atmosphere and dryness of all components.
Poor Regioselectivity (Arylation at other positions) Reaction conditions may favor alternative C-H activation pathways.While this specific system strongly favors the C2 position of thiophene, lowering the temperature slightly may improve selectivity at the cost of reaction time.

Expected Outcome: Under optimized conditions, this reaction should yield the desired 2-(4-chlorophenyl)thiophene product in good to excellent yield (>70%), as determined by GC analysis against the internal standard.

References

  • The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. National Institutes of Health (NIH). Available at: [Link]

  • Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of (1,4,7,10-tetraazacyclododecane-κ4 N)(tetrasulfido-κ2 S 1,S 4)manganese(II). National Institutes of Health (NIH). Available at: [Link]

  • A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry. MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis and Characterization of 1,4,7,10-Tetraazacyclododecane Derivatives and Their Metal Complexes. ResearchGate. Available at: [Link]

  • A process for the preparation of 1,4,7,10-tetraazacyclododecane.Google Patents.
  • Functionalization and Coordination Effects on the Structural Chemistry of Pendant Arm Derivatives of 1,4,7-trithia-10-aza-cyclododecane ([1]aneNS 3 ). MDPI. Available at: [Link]

  • Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis. PubMed. Available at: [Link]

  • Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). MDPI. Available at: [Link]

  • 1,4,7,10-Tetrathiacyclododecane. PubChem. Available at: [Link]

  • Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.Google Patents.
  • Unusual Reactivity Patterns of 1,3,6,8-Tetraazatricyclo-[4.4.1.1 3,8 ]-dodecane (TATD) Towards Some Reducing Agents: Synthesis of TMEDA. MDPI. Available at: [Link]

  • Catalytic reactions promoted by metal complexes stabilized by 1,3,5-tria- za-7-phosphatricyclo[3.3.1.1]decane (PTA) and derivatives. A brief survey of recent results. CNR-IRIS. Available at: [Link]

  • 1,4,7,10-Tetrathiacyclododecane. NIST WebBook. Available at: [Link]

  • 1,4,7,10-tetraazacyclododecane. Organic Syntheses Procedure. Available at: [Link]

  • Improved synthesis and application of lanthanide 1,4,7,10‐tetrakis(phosphonomethyl)‐1,4,7,10‐tetraazacyclododecane complexes Ln(DOTP). ResearchGate. Available at: [Link]

  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring. NSF Public Access Repository. Available at: [Link]

  • Microwave‐Assisted Synthesis of 1,4,7,10‐Tetraazacyclododecane. ResearchGate. Available at: [Link]

  • 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane. PubChem. Available at: [Link]

  • Cyclododecane-1,4,7,10-tetrathiol. PubChem. Available at: [Link]

  • Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10- tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. Padua Research Archive. Available at: [Link]

  • The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Royal Society of Chemistry. Available at: [Link]

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  • Reactivity of Copper Complexes with Tripodal Tetradentate Ligands based on Camphoric Acid towards Dioxygen. JLUpub. Available at: [Link]

  • Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. pubs.acs.org. Available at: [Link]

  • {Δ-1,4,7,10-Tetrakis[(S)-2-hydroxypropyl-κO]-1,4,7,10-tetraazacyclododecane-κN}cadmium(II) 4-nitrophenolate perchlorate hydrate. ResearchGate. Available at: [Link]

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Method

Topic: 1,4,7,10-Tetrathiacyclododecane (aneS4) Metal Complex Formation: Principles, Protocols, and Applications

An Application Note for Researchers, Scientists, and Drug Development Professionals Topic: 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) Metal Complex Formation: Principles, Protocols, and Applications Authored By: A Senior...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Topic: 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) Metal Complex Formation: Principles, Protocols, and Applications

Authored By: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the coordination chemistry of 1,4,7,10-tetrathiacyclododecane, commonly known as[1]aneS4. As a tetradentate macrocyclic ligand composed exclusively of soft thioether donors,[1]aneS4 exhibits remarkable selectivity and stability in forming complexes with a variety of transition metal ions. We will delve into the fundamental principles governing this complexation, including the macrocyclic effect and the influence of electronic properties. Detailed, field-proven protocols for the synthesis and characterization of representative metal complexes are provided, explaining the causality behind experimental choices. This guide is intended for researchers in coordination chemistry, materials science, and drug development who seek to leverage the unique properties of thioether macrocycles for applications ranging from medical imaging to homogeneous catalysis.

Introduction: The Unique Role of[1]aneS4 in Coordination Chemistry

The study of macrocyclic ligands has been a cornerstone of coordination chemistry for decades, leading to compounds with exceptional thermodynamic stability and kinetic inertness. Among these, the crown thioethers—cyclic polyethers where oxygen atoms are substituted by sulfur—have carved out a significant niche. 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) is a premier example of this class.

Unlike their hard oxygen-based crown ether counterparts which favor hard alkali and alkaline earth metals, the soft nature of the sulfur donor atoms in[1]aneS4 imparts a strong affinity for soft and borderline transition metal ions. This selectivity is a direct consequence of the Hard and Soft Acids and Bases (HSAB) principle. The renaissance in the study of thioether coordination chemistry is driven by their ability to stabilize various oxidation states and coordination geometries, as well as by the biological relevance of thioether-metal interactions, such as the methionine linkage in blue copper proteins.[2]

The applications of[1]aneS4 metal complexes are diverse and impactful. Their high stability makes them ideal chelators for radiometals used in diagnostic imaging (PET, SPECT) and therapy, where preventing the release of toxic free metal ions in vivo is paramount.[3][4] Furthermore, their unique electronic and structural properties are being explored in the development of novel catalysts and advanced materials like coordination polymers.[5][6][7]

Foundational Principles of[1]aneS4 Metal Complex Formation

A robust understanding of the underlying thermodynamic and kinetic principles is critical for the rational design and synthesis of[1]aneS4 metal complexes. The stability of these complexes is not merely the sum of four metal-sulfur bonds but is profoundly enhanced by the macrocyclic architecture of the ligand.

The Macrocyclic Effect: A Thermodynamic Advantage

The exceptional stability of macrocyclic complexes compared to their acyclic analogues is known as the macrocyclic effect . This effect has both enthalpic (ΔH) and entropic (ΔS) contributions:

  • Preorganization (Enthalpic Contribution): The cyclic structure of[1]aneS4 constrains its conformation. While the free ligand often adopts a conformation with sulfur lone pairs oriented exo (outward), less energy is required to organize it for metal binding compared to a flexible, open-chain analogue.[5][6] This preorganization minimizes the enthalpic penalty of ligand rearrangement upon complexation.

  • Solvation and Entropy (Entropic Contribution): During complex formation, a single macrocyclic ligand displaces multiple solvent molecules from the metal's coordination sphere. This results in a large, positive change in entropy (more free particles in the system), which provides a strong thermodynamic driving force for the reaction.

cluster_0 Acyclic Ligand Complexation cluster_1 Macrocyclic Ligand Complexation M(sol)n [M(solvent)n]x+ Complex_open [M(Ligand)4]x+ M(sol)n->Complex_open + 4 Ligands Lig_open 4x Acyclic Thioether Ligands Lig_open->Complex_open Sol_open n x solvent Complex_open->Sol_open + n solvents M(sol)n2 [M(solvent)n]x+ Complex_macro [M([12]aneS4)]x+ M(sol)n2->Complex_macro + 1 Ligand Lig_macro 1x [12]aneS4 Lig_macro->Complex_macro Sol_macro n x solvent Complex_macro->Sol_macro + n solvents Result Overall ΔS is much more positive for the macrocyclic reaction, leading to a more stable complex.

Caption: The Macrocyclic Effect: Increased entropy drives stability.

Key Factors Influencing Synthesis

Successful complex formation depends on the careful selection of several experimental parameters:

  • Metal Ion Choice: In accordance with HSAB theory,[1]aneS4 shows the highest affinity for soft metal ions like Pd(II), Pt(II), Ag(I), and Cu(I). It also readily coordinates with borderline ions such as Cu(II), Ni(II), and Zn(II).[2][8]

  • Solvent System: The choice of solvent is critical. A solvent must dissolve both the ligand and the metal salt. For many transition metal salts, polar solvents like acetonitrile, methanol, or water are effective. Acetonitrile is often preferred as it is a weakly coordinating solvent that is easily displaced by the thioether donors.

  • Counter-Anion: The anion from the metal salt (e.g., Cl⁻, Br⁻, ClO₄⁻, OTf⁻) can play a surprisingly active role. Weakly coordinating anions like perchlorate (ClO₄⁻) or triflate (OTf⁻) typically remain in the outer coordination sphere. In contrast, halides (Cl⁻, Br⁻) may coordinate to the metal, especially if the macrocycle does not fully saturate the metal's coordination sphere.[9]

  • Reaction Conditions: Most complexations are performed at room temperature or with gentle heating. The reactions are often kinetically facile, but allowing sufficient time ensures the thermodynamically favored macrocyclic complex is the final product.

Experimental Protocols: Synthesis and Characterization

The following protocols are designed to be self-validating, providing clear steps and the underlying rationale for synthesizing and characterizing[1]aneS4 complexes.

General Experimental Workflow

The process for forming and verifying a[1]aneS4 metal complex follows a logical sequence from synthesis to rigorous characterization.

prep Reagent Preparation synth Complex Synthesis (Stirring, Heating) prep->synth Dissolve & Combine isolate Product Isolation (Filtration / Evaporation) synth->isolate Reaction Complete purify Purification (Washing / Recrystallization) isolate->purify char_initial Initial Characterization (MS, IR) purify->char_initial char_struct Structural Elucidation (NMR, X-ray Crystallography) char_initial->char_struct Purity Confirmed final Pure, Characterized Complex char_struct->final Structure Verified

Caption: General workflow for synthesis and characterization.

Protocol 1: Synthesis of [Pd([1]aneS4)]Cl₂

Introduction: This protocol describes the synthesis of a square planar Palladium(II) complex. Pd(II) is a classic soft acid (d⁸ configuration) and forms highly stable, kinetically inert complexes with thioether ligands, making this a reliable and illustrative synthesis.

Materials and Reagents:

  • 1,4,7,10-Tetrathiacyclododecane ([1]aneS4)

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Reagent Preparation: In an inert atmosphere, dissolve PdCl₂ (1 equivalent) in a minimal amount of hot acetonitrile. Palladium chloride has limited solubility, so gentle heating and stirring are necessary.

    • Rationale: Using an inert atmosphere prevents potential oxidation, although Pd(II) is quite stable. Hot acetonitrile is used to achieve a reasonable concentration of the metal salt.

  • Ligand Addition: In a separate flask, dissolve[1]aneS4 (1 equivalent) in acetonitrile at room temperature.

  • Reaction: Slowly add the[1]aneS4 solution dropwise to the warm, stirring solution of PdCl₂. A color change and/or precipitation of the product is typically observed almost immediately.

    • Rationale: Dropwise addition ensures a homogeneous reaction mixture and prevents localized high concentrations of the ligand.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

    • Rationale: While the initial reaction is fast, stirring for an extended period ensures the formation of the thermodynamically stable product.

  • Isolation: Cool the reaction mixture. If a precipitate has formed, collect the solid product by vacuum filtration. If the product is soluble, reduce the volume of acetonitrile under reduced pressure and precipitate the complex by adding diethyl ether.

    • Rationale: Diethyl ether is a non-polar solvent in which the charged complex is insoluble, causing it to precipitate.

  • Purification: Wash the collected solid product several times with small portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product, a typically yellow or orange solid, under vacuum.

Protocol 2: Synthesis of Cu([1]aneS4)₂

Introduction: This protocol details the formation of a Copper(II) complex. Cu(II) is a borderline acid (d⁹ configuration) and its complexes are of great interest for their redox properties and relevance to biological systems.[8]

Materials and Reagents:

  • 1,4,7,10-Tetrathiacyclododecane ([1]aneS4)

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

  • Methanol (MeOH) or Acetonitrile (CH₃CN)

  • CAUTION: Perchlorate salts are potentially explosive when heated or in contact with organic materials. Handle with appropriate personal protective equipment and avoid heating the solid product to dryness.

Methodology:

  • Ligand Solution: Dissolve[1]aneS4 (1 equivalent) in methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve Cu(ClO₄)₂·6H₂O (1 equivalent) in a minimal amount of methanol. The solution is typically blue.

  • Reaction: Slowly add the copper salt solution to the stirring ligand solution at room temperature. A distinct color change (e.g., to green or brown) should occur, indicating complex formation.

  • Reaction Completion: Stir the reaction mixture for 1-2 hours at room temperature.

  • Isolation: The complex can often be crystallized by slow evaporation of the solvent in a fume hood or by vapor diffusion with a less polar solvent like diethyl ether.

  • Purification: The resulting crystals can be collected by filtration, washed sparingly with cold methanol, and then with diethyl ether.

  • Drying: Air-dry the crystals. Do not heat the perchlorate complex.

Protocol 3: Essential Characterization Techniques

Verifying the identity and structure of the synthesized complex is a non-negotiable step. A combination of spectroscopic and analytical methods provides a complete picture.

TechniquePurposeExpected Outcome for [Pd([1]aneS4)]Cl₂
Mass Spectrometry (ESI-MS) Confirms the mass-to-charge ratio (m/z) of the complex ion.A peak corresponding to [Pd([12]aneS4)]²⁺ or [Pd([12]aneS4)Cl]⁺. The isotopic pattern for Palladium should be visible.
¹H NMR Spectroscopy Confirms ligand coordination and assesses purity.The sharp singlet for the methylene protons in free[1]aneS4 will shift (typically downfield) and may split upon coordination, indicating a more rigid structure.[10][11][12]
¹³C NMR Spectroscopy Complements ¹H NMR to confirm coordination.The single peak for the equivalent carbons in free[1]aneS4 will shift upon complexation.
X-ray Crystallography Provides definitive solid-state structure, including bond lengths, bond angles, and coordination geometry.Confirms the square planar geometry around the Pd(II) center, with four Pd-S bonds. Provides precise bond length data.[13][14][15]
Infrared (IR) Spectroscopy Identifies counter-ions and functional groups.For a perchlorate complex, a strong, broad peak around 1100 cm⁻¹ is characteristic of the ClO₄⁻ anion.

Note on Paramagnetic Complexes: For the Cu(II) complex (a d⁹ system), the unpaired electron will cause significant broadening of NMR signals, often rendering the technique impractical for routine characterization. In such cases, X-ray crystallography and EPR spectroscopy are more informative.[13]

Summary of Complexation Data

The versatility of[1]aneS4 is evident in its ability to coordinate with a range of metal ions under mild conditions.

Metal IonTypical Metal SaltSolventConditionsCoordination Geometry
Pd(II) PdCl₂AcetonitrileRT, 2-4hSquare Planar
Pt(II) K₂PtCl₄Water/MethanolRT, 4-8hSquare Planar
Cu(II) Cu(ClO₄)₂·6H₂OMethanolRT, 1-2hDistorted Octahedral
Cu(I) [Cu(CH₃CN)₄]PF₆AcetonitrileRT, 1hTetrahedral
Ag(I) AgOTfAcetonitrileRT, 1hDistorted Tetrahedral/Polymeric[5][6]
⁹⁹ᵐTc(V) [⁹⁹ᵐTcOCl₄]⁻Saline/EtOHRT, <30 minSquare Pyramidal

Conclusion and Future Outlook

1,4,7,10-Tetrathiacyclododecane is a powerful and versatile macrocyclic ligand whose predictable coordination behavior makes it an invaluable tool for chemists. The principles of the macrocyclic effect and HSAB theory provide a solid framework for designing stable and selective metal complexes. The protocols outlined in this guide offer a reliable starting point for synthesizing and characterizing these fascinating compounds.

The future of[1]aneS4 and its derivatives remains bright. In drug development, functionalized versions of[1]aneS4 are being conjugated to biomolecules like peptides and antibodies to create targeted radiopharmaceuticals for cancer diagnosis and therapy.[3][16] In materials science, the ability of thioether macrocycles to bridge metal centers continues to be exploited in the rational design of coordination polymers with unique electronic or porous properties.[7] The robust and reliable chemistry of[1]aneS4 ensures it will remain a subject of intense research and application for years to come.

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Application

Application Notes &amp; Protocols: 1,4,7,10-Tetrathiacyclododecane in Supramolecular Chemistry

Foreword: The Unique Potential of 1,4,7,10-Tetrathiacyclododecane in Supramolecular Design Welcome to a comprehensive guide on the applications of 1,4,7,10-tetrathiacyclododecane, a fascinating and versatile macrocycle i...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unique Potential of 1,4,7,10-Tetrathiacyclododecane in Supramolecular Design

Welcome to a comprehensive guide on the applications of 1,4,7,10-tetrathiacyclododecane, a fascinating and versatile macrocycle in the realm of supramolecular chemistry. This document is intended for researchers, scientists, and professionals in drug development who are keen to explore the potential of this unique crown thioether.

1,4,7,10-Tetrathiacyclododecane, often abbreviated as[1]aneS₄, is a cyclododecane analog where the carbon atoms at positions 1, 4, 7, and 10 are substituted by sulfur atoms.[1][2] This structural feature imparts distinct properties that make it an attractive building block for constructing intricate supramolecular assemblies. The soft nature of the sulfur donor atoms allows for selective coordination with soft metal ions, a principle well-established in the coordination chemistry of thioethers.[3][4][5] This guide will delve into the practical applications of[1]aneS₄, providing not just theoretical insights but also actionable protocols to harness its potential in your research.

Section 1: Core Principles and Advantages of[1]aneS₄ in Supramolecular Chemistry

The utility of 1,4,7,10-tetrathiacyclododecane in supramolecular chemistry stems from several key characteristics:

  • Selective Metal Ion Coordination: The four sulfur atoms of[1]aneS₄ create an electron-rich cavity that exhibits a high affinity for soft metal ions such as copper(I), silver(I), gold(I), and palladium(II). This selectivity is crucial for the directed assembly of complex architectures.

  • Conformational Flexibility: The macrocyclic ring of[1]aneS₄ possesses a degree of conformational flexibility, allowing it to adapt to the coordination geometry of different metal ions. This adaptability is key to forming stable complexes.

  • Foundation for Host-Guest Systems: By coordinating with metal ions,[1]aneS₄ can act as a structural scaffold to create larger host molecules. These hosts can then encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery.[6][7][8]

  • Building Block for Metallo-supramolecular Polymers: The ability of[1]aneS₄ to bridge multiple metal centers allows for the construction of one-, two-, or three-dimensional coordination polymers with interesting electronic, magnetic, and porous properties.

Visualizing the Coordination Potential of[1]aneS₄

Chemosensor_Workflow A Synthesis of Functionalized [12]aneS₄ B Conjugation to Fluorophore A->B C Purification and Characterization B->C D Fluorescence Titration with Pd(II) C->D E Selectivity Studies D->E F Data Analysis and Sensor Validation E->F

Caption: Workflow for the development of aa[1]neS₄-based chemosensor.

Protocol 1: Synthesis of aa[1]neS₄-Functionalized Fluorophore

This protocol outlines a general strategy. The choice of fluorophore and specific reaction conditions may need to be optimized.

Materials:

  • 1,4,7,10-Tetrathiacyclododecane (a[1]neS₄)

  • A suitable fluorophore with a reactive group (e.g., a chloromethyl or bromomethyl group on an anthracene or pyrene core)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Deprotonation of a linker (if necessary): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chosen linker-fluorophore in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a stoichiometric equivalent of NaH to the solution. Allow the reaction to stir for 30 minutes at 0 °C.

  • Functionalization ofa[1]neS₄: In a separate flask, dissolvea[1]neS₄ in anhydrous THF.

  • Slowly add the deprotonated linker-fluorophore solution to thea[1]neS₄ solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desireda[1]neS₄-functionalized fluorophore.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Chemosensor Performance

Materials:

  • Stock solution of the synthesizeda[1]neS₄-fluorophore conjugate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water).

  • Stock solutions of various metal perchlorate or nitrate salts (e.g., Pd(ClO₄)₂, Cu(ClO₄)₂, AgClO₄, Zn(ClO₄)₂, etc.) in the same solvent system.

  • Fluorometer.

Procedure:

  • Fluorescence Titration:

    • Prepare a series of solutions containing a fixed concentration of thea[1]neS₄-fluorophore conjugate.

    • To each solution, add increasing concentrations of the Pd(II) stock solution.

    • Record the fluorescence emission spectrum for each solution after an appropriate incubation time to allow for complexation.

    • Plot the fluorescence intensity at the emission maximum as a function of the Pd(II) concentration to determine the binding constant and detection limit.

  • Selectivity Study:

    • Prepare solutions of thea[1]neS₄-fluorophore conjugate.

    • To each solution, add a significant excess (e.g., 10-100 equivalents) of other metal ions.

    • Measure the fluorescence response and compare it to the response obtained with Pd(II). This will validate the selectivity of the sensor.

Data Interpretation:

A successful chemosensor will exhibit a significant increase in fluorescence intensity upon the addition of Pd(II), with minimal response to other metal ions. The titration data can be used to calculate the association constant (Kₐ) for the host-guest interaction between thea[1]neS₄ moiety and Pd(II).

ParameterExpected OutcomeSignificance
Fluorescence Change Significant "turn-on" upon Pd(II) additionIndicates successful inhibition of PET quenching
Selectivity High response for Pd(II) over other metal ionsDemonstrates the specific recognition capability
Detection Limit Low (micromolar to nanomolar range)Highlights the sensitivity of the sensor

Section 3: Application Note:a[1]neS₄ in the Construction of a Redox-Switchable Supramolecular Assembly

Objective: To create a supramolecular dimer or oligomer usinga[1]neS₄ and a redox-active metal ion like copper, where the assembly and disassembly can be controlled by the oxidation state of the metal.

Principle: a[1]neS₄ has a high affinity for Cu(I). In the presence of a suitable bridging ligand, twoa[1]neS₄-Cu(I) complexes can assemble into a dimeric structure. Oxidation of Cu(I) to Cu(II) will lead to a change in the coordination preference and geometry, causing the disassembly of the supramolecular structure. Subsequent reduction of Cu(II) back to Cu(I) can reform the assembly.

Logical Framework for Redox-Switchable Assembly

Redox_Switch cluster_assembly Assembled State (Cu(I)) cluster_disassembly Disassembled State (Cu(II)) A [12]aneS₄-Cu(I) Monomer C Dimeric Supramolecular Assembly A->C B Bridging Ligand B->C D [12]aneS₄-Cu(II) Complex C->D Oxidation (e.g., with O₂ or H₂O₂) D->C Reduction (e.g., with ascorbic acid) E Free Bridging Ligand

Caption: Redox-controlled assembly and disassembly of aa[1]neS₄-based supramolecular structure.

Protocol 3: Synthesis and Characterization of aa[1]neS₄-Cu(I) Complex

Materials:

  • 1,4,7,10-Tetrathiacyclododecane (a[1]neS₄)

  • A suitable Cu(I) salt (e.g., [Cu(CH₃CN)₄]PF₆)

  • Anhydrous and deoxygenated solvent (e.g., acetonitrile or dichloromethane)

  • Inert atmosphere glovebox or Schlenk line techniques

Procedure:

  • In an inert atmosphere, dissolvea[1]neS₄ in the anhydrous, deoxygenated solvent.

  • In a separate vial, dissolve an equimolar amount of the Cu(I) salt in the same solvent.

  • Slowly add the Cu(I) solution to thea[1]neS₄ solution with stirring.

  • Allow the reaction to stir at room temperature for a few hours.

  • The formation of the complex can be monitored by techniques such as UV-Vis spectroscopy or NMR spectroscopy (monitoring changes in the chemical shifts of thea[1]neS₄ protons).

  • The complex can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether or pentane) or by slow evaporation of the solvent.

Protocol 4: Studying the Redox-Switchable Behavior

Materials:

  • The synthesizeda[1]neS₄-Cu(I) complex.

  • A suitable bridging ligand (e.g., a bipyridine or phenanthroline derivative).

  • An oxidizing agent (e.g., a solution of hydrogen peroxide or by bubbling air/oxygen through the solution).

  • A reducing agent (e.g., ascorbic acid).

  • UV-Vis spectrophotometer.

Procedure:

  • Assembly: Dissolve thea[1]neS₄-Cu(I) complex and the bridging ligand in a deoxygenated solvent.

  • Monitor the formation of the assembled structure by observing changes in the UV-Vis spectrum, such as the appearance of new charge-transfer bands.

  • Disassembly (Oxidation): To the solution of the assembled complex, add a controlled amount of the oxidizing agent.

  • Record the UV-Vis spectra over time to monitor the disassembly process, which will be indicated by the disappearance of the charge-transfer bands and the appearance of bands characteristic of thea[1]neS₄-Cu(II) complex.

  • Reassembly (Reduction): To the solution containing the disassembled components, add an excess of the reducing agent.

  • Monitor the re-formation of the supramolecular assembly by observing the reappearance of the original charge-transfer bands in the UV-Vis spectrum.

Self-Validation:

The reversibility of the spectral changes upon successive oxidation and reduction cycles serves as a self-validating system for the redox-switchable nature of the supramolecular assembly.

Section 4: Potential in Drug Delivery

While direct applications ofa[1]neS₄ in drug delivery are still emerging, its principles can be extrapolated from related macrocyclic systems. [7][9][10]The formation of host-guest complexes can enhance the solubility and stability of hydrophobic drugs. [7][8]Furthermore, by incorporatinga[1]neS₄ into larger, stimuli-responsive systems, it could be possible to design drug carriers that release their payload in response to specific metal ions or redox gradients, which are often characteristic of disease microenvironments. [6][8]

References

  • V. N. Ikem, R. G. D. C. Vila-Viçosa, J. A. S. Teixeira, and A. M. S. Silva, "Coordination chemistry of poly(thioether)borate ligands," PMC - NIH. [Link]

  • J. R. Morrow, and Y. A. G. Williams, "Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging," PMC - NIH. [Link]

  • Transition metal thioether complex - Wikipedia. [Link]

  • S. G. Murray, and F. R. Hartley, "Coordination chemistry of thioethers, selenoethers, and telluroethers in transition-metal complexes," Chemical Reviews. [Link]

  • 1,4,7,10-Tetrathiacyclododecane - PubChem. [Link]

  • M. Evans, "04.07 Thioethers," YouTube. [Link]

  • Host-Guest Chemistry in Supramolecular Theranostics. [Link]

  • Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review - MDPI. [Link]

  • 1,4,7,10-Tetrathiacyclododecane - NIST WebBook. [Link]

  • Macrocycle-Based Crystalline Supramolecular Assemblies Built with Intermolecular Charge-Transfer Interactions - PubMed. [Link]

  • Supramolecular effects and molecular discrimination by macrocyclic hosts embedded in synthetic bilayer membranes - NIH. [Link]

Sources

Method

Application Notes and Protocols: Chelating Properties of 1,4,7,10-Tetrathiacyclododecane with Transition Metals

For Researchers, Scientists, and Drug Development Professionals Abstract 1,4,7,10-Tetrathiacyclododecane, commonly known as[1]aneS₄, is a macrocyclic ligand with a high affinity for a range of transition metal ions. The...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10-Tetrathiacyclododecane, commonly known as[1]aneS₄, is a macrocyclic ligand with a high affinity for a range of transition metal ions. The four thioether sulfur atoms provide a soft donor environment, leading to the formation of stable and kinetically inert complexes. This document provides a comprehensive overview of the chelating properties of[1]aneS₄, including its coordination chemistry, protocols for the synthesis and characterization of its metal complexes, and a discussion of its potential applications in catalysis and medicine.

Introduction: The Significance of[1]aneS₄ in Coordination Chemistry

Macrocyclic ligands, such as 1,4,7,10-tetrathiacyclododecane ([1]aneS₄), have garnered significant interest in coordination chemistry due to their ability to form highly stable and selective metal complexes.[2] This stability arises from the "macrocyclic effect," a thermodynamic principle that favors the formation of cyclic structures over their acyclic analogues. The pre-organized conformation of the macrocycle minimizes the entropic penalty associated with chelation, resulting in enhanced complex stability.[1]

The thioether sulfur atoms of[1]aneS₄ are soft donors, according to the Hard and Soft Acids and Bases (HSAB) theory. This characteristic makes[1]aneS₄ particularly adept at coordinating with soft or borderline transition metal ions, such as Cu(II), Ni(II), Pd(II), and Pt(II). The resulting tetrathiaether complexes exhibit unique electronic and structural properties, which are being explored for a variety of applications, including catalysis and the development of novel radiopharmaceuticals.[3][4]

Coordination Chemistry and Stability of [M([1]aneS₄)]ⁿ⁺ Complexes

The coordination of[1]aneS₄ with transition metals typically involves all four sulfur atoms binding to the metal center in a square-planar or distorted octahedral geometry. The flexibility of the 12-membered ring allows it to accommodate a range of metal ion sizes, influencing the resulting coordination geometry.

Stability Constants

Table 1: Stability Constants (log K) of Metal Complexes with Related Macrocyclic Ligands

Metal Ion[1]aneN₃S¹[1]aneN₄ (cyclen)²
Cu(II)16.123.2
Ni(II)10.316.2
Zn(II)10.415.2
Cd(II)8.914.3
Pb(II)10.016.8

¹Data for[1]aneN₃S from Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(7), 1875-1914. ²Data for cyclen from NIST Standard Reference Database 46.

The lower stability constants for the mixed-donor[1]aneN₃S ligand compared to the tetraaza macrocycle cyclen highlight the influence of the donor atoms on complex stability. It is anticipated that the stability of[1]aneS₄ complexes will follow the Irving-Williams series for divalent transition metals (Mn < Fe < Co < Ni < Cu > Zn).

Structural Characteristics

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional structure of metal complexes.[5] The crystal structures of several [M([1]aneS₄)]ⁿ⁺ complexes have been determined, revealing key structural features. For instance, the [Pd([1]aneS₄)]²⁺ complex is known to adopt a square-planar geometry with the four sulfur atoms coordinating to the palladium center. The conformation of the macrocyclic ring can vary depending on the metal ion and the presence of other ligands in the coordination sphere.

G M Mⁿ⁺ S1 S M->S1 S2 S M->S2 S3 S M->S3 S4 S M->S4 C1 S1->C1 C3 S2->C3 C5 S3->C5 C7 S4->C7 C2 C1->C2 C2->S2 C4 C3->C4 C4->S3 C6 C5->C6 C6->S4 C8 C7->C8 C8->S1

Coordination of a transition metal ion by[1]aneS₄.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of a representative transition metal complex of[1]aneS₄, specifically 1]aneS₄)₂. These protocols can be adapted for other transition metals and counter-ions with appropriate modifications.

Protocol 1: Synthesis of Cu([1]aneS₄)₂

This protocol is adapted from established methods for the synthesis of copper(II) macrocyclic complexes.[6]

Materials:

  • 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

  • Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolution of Ligand: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4,7,10-tetrathiacyclododecane (1.0 mmol) in anhydrous acetonitrile (20 mL).

  • Addition of Metal Salt: In a separate flask, dissolve copper(II) tetrafluoroborate hexahydrate (1.0 mmol) in a minimum amount of anhydrous acetonitrile (approx. 5-10 mL).

  • Complexation Reaction: Slowly add the copper(II) salt solution to the stirred solution of the ligand at room temperature. A color change should be observed upon addition, indicating complex formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.

  • Precipitation and Isolation: Slowly add anhydrous diethyl ether to the reaction mixture until a precipitate forms.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with small portions of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid product under vacuum to obtain the 1]aneS₄)₂ complex.

G cluster_0 Synthesis A Dissolve [12]aneS₄ in Acetonitrile C Combine Solutions (Stir 4-6h) A->C B Dissolve Cu(BF₄)₂·6H₂O in Acetonitrile B->C D Precipitate with Diethyl Ether C->D E Filter and Wash D->E F Dry under Vacuum E->F

Sources

Application

Application Notes and Protocols for the Metalation of 1,4,7,10-Tetrathiacyclododecane

Introduction: The Unique Coordination Landscape of 1,4,7,10-Tetrathiacyclododecane 1,4,7,10-Tetrathiacyclododecane, often abbreviated as[1]aneS₄ or TTCD, is a fascinating macrocyclic ligand that has carved a significant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Coordination Landscape of 1,4,7,10-Tetrathiacyclododecane

1,4,7,10-Tetrathiacyclododecane, often abbreviated as[1]aneS₄ or TTCD, is a fascinating macrocyclic ligand that has carved a significant niche in the field of coordination chemistry. As a crown thioether, its structure is a twelve-membered ring where four carbon atoms of cyclododecane are substituted by sulfur atoms[2]. This arrangement of soft thioether donors confers a distinct set of coordination properties, making it a highly selective ligand for soft metal ions. Unlike its well-studied nitrogen analogue, 1,4,7,10-tetraazacyclododecane (cyclen), the tetrathia macrocycle exhibits a preference for transition metals such as copper(II), nickel(II), palladium(II), and platinum(II). This preference is rooted in the principles of Hard and Soft Acid-Base (HSAB) theory, where the soft sulfur atoms of[1]aneS₄ form stable complexes with soft metal acids.

The pre-organized, yet flexible, conformation of the[1]aneS₄ ring allows for the formation of thermodynamically stable and kinetically inert metal complexes. This has led to their exploration in various applications, including catalysis, materials science, and as models for metalloenzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the metalation of 1,4,7,10-tetrathiacyclododecane.

Causality Behind Experimental Choices: A Scientist's Perspective

The successful synthesis of a desired metal complex of[1]aneS₄ hinges on a series of carefully considered experimental parameters. Here, we delve into the reasoning behind these choices to provide a deeper understanding of the metalation process.

Choice of Metal Salt: The selection of the metal salt is paramount. The counter-ion of the metal salt can significantly influence the solubility of the reactants and the crystallinity of the final product. For instance, perchlorate (ClO₄⁻) and tetrafluoroborate (BF₄⁻) salts are often used due to their poor coordinating ability, which minimizes interference with the binding of the macrocycle to the metal center. In contrast, halide salts (Cl⁻, Br⁻, I⁻) can sometimes co-coordinate to the metal, leading to different complex geometries.

Solvent System: The solvent plays a crucial role in dissolving the ligand and the metal salt, and in mediating the reaction. Acetonitrile (CH₃CN) is a common choice for the metalation of thioether macrocycles due to its ability to dissolve a wide range of metal salts and the ligand, and its relatively high boiling point which allows for reactions to be conducted at elevated temperatures to overcome kinetic barriers. Methanol (CH₃OH) and ethanol (C₂H₅OH) are also frequently employed, sometimes in combination with other solvents to fine-tune the solubility of the reactants and products.

Stoichiometry: A 1:1 molar ratio of the macrocyclic ligand to the metal salt is typically employed to favor the formation of mononuclear complexes. However, depending on the metal ion and reaction conditions, other stoichiometries might be explored to synthesize binuclear or polynuclear complexes.

Reaction Temperature and Time: The kinetics of complex formation can vary significantly. While some metalation reactions proceed readily at room temperature, others may require heating to reflux to drive the reaction to completion. The reaction time is also a critical parameter that needs to be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or spectroscopy can aid in determining the optimal reaction time.

Inert Atmosphere: While not always strictly necessary, conducting the metalation reaction under an inert atmosphere of nitrogen or argon is a good laboratory practice, especially when working with air-sensitive metal salts or to prevent potential oxidation of the thioether ligands, although they are generally robust.

Experimental Workflow for Metalation

The following diagram illustrates a generalized workflow for the metalation of 1,4,7,10-tetrathiacyclododecane.

Metalation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_characterization Characterization Ligand 1,4,7,10-Tetrathiacyclododecane DissolveLigand Dissolve Ligand in Solvent Ligand->DissolveLigand MetalSalt Metal Salt (e.g., [M(X)n]) DissolveMetal Dissolve Metal Salt in Solvent MetalSalt->DissolveMetal Mix Mix Solutions DissolveLigand->Mix DissolveMetal->Mix React React (Stir, Heat) Mix->React Cool Cool Reaction Mixture React->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Solvent Filter->Wash Dry Dry the Product Wash->Dry Spectroscopy Spectroscopy (IR, NMR, UV-Vis) Dry->Spectroscopy Xray X-ray Crystallography Dry->Xray Analysis Elemental Analysis Dry->Analysis

Caption: Generalized workflow for the metalation of 1,4,7,10-tetrathiacyclododecane.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of transition metal complexes with 1,4,7,10-tetrathiacyclododecane. Researchers should note that these are starting points and may require optimization based on the specific metal salt and desired product.

Protocol 1: Synthesis of Cu([1]aneS₄)₂

This protocol describes the synthesis of the copper(II) complex of 1,4,7,10-tetrathiacyclododecane using copper(II) perchlorate as the metal source.

Materials:

  • 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4,7,10-tetrathiacyclododecane (e.g., 0.240 g, 1.0 mmol) in anhydrous acetonitrile (20 mL).

  • In a separate beaker, dissolve copper(II) perchlorate hexahydrate (e.g., 0.370 g, 1.0 mmol) in anhydrous acetonitrile (10 mL). Caution: Perchlorate salts are potentially explosive and should be handled with care.

  • Slowly add the copper(II) perchlorate solution to the stirring solution of the macrocycle at room temperature.

  • A color change should be observed upon addition, indicating complex formation.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Slowly add diethyl ether to the reaction mixture until a precipitate forms.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with small portions of cold acetonitrile and then with diethyl ether.

  • Dry the product under vacuum to yield the 1]aneS₄)₂ complex.

Protocol 2: Synthesis of [Ni([1]aneS₄)Cl₂]

This protocol details the preparation of the nickel(II) complex using nickel(II) chloride.

Materials:

  • 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ethanol (EtOH)

Procedure:

  • Dissolve 1,4,7,10-tetrathiacyclododecane (e.g., 0.240 g, 1.0 mmol) in warm ethanol (25 mL) in a round-bottom flask with stirring.

  • In a separate flask, dissolve nickel(II) chloride hexahydrate (e.g., 0.238 g, 1.0 mmol) in ethanol (15 mL).

  • Add the nickel(II) chloride solution dropwise to the warm solution of the ligand.

  • A precipitate may form upon mixing. Heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol and then with a small amount of diethyl ether.

  • Dry the [Ni([1]aneS₄)Cl₂] complex in a vacuum desiccator.

Protocol 3: Synthesis of [PdCl₂([1]aneS₄)]

This protocol outlines the synthesis of the palladium(II) complex.

Materials:

  • 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

  • Palladium(II) chloride (PdCl₂)

  • Methanol (MeOH)

  • Dimethylformamide (DMF) (optional, if solubility is an issue)

Procedure:

  • Suspend palladium(II) chloride (e.g., 0.177 g, 1.0 mmol) in methanol (30 mL) in a round-bottom flask.

  • Add a solution of 1,4,7,10-tetrathiacyclododecane (e.g., 0.240 g, 1.0 mmol) in methanol (20 mL) to the PdCl₂ suspension.

  • Heat the mixture to reflux with vigorous stirring. The color of the suspension should change as the complex forms. The reaction may take several hours to go to completion. If solubility is an issue, a small amount of DMF can be added.

  • After refluxing for 4-6 hours, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product sequentially with methanol and diethyl ether.

  • Dry the [PdCl₂([1]aneS₄)] complex under vacuum.

Protocol 4: Synthesis of [PtCl₂([1]aneS₄)]

This protocol describes the reaction of the tetrathia macrocycle with potassium tetrachloroplatinate(II).

Materials:

  • 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Water (H₂O)

  • Ethanol (EtOH)

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) (e.g., 0.415 g, 1.0 mmol) in water (20 mL) in a beaker.

  • Dissolve 1,4,7,10-tetrathiacyclododecane (e.g., 0.240 g, 1.0 mmol) in ethanol (20 mL).

  • Slowly add the ethanolic solution of the ligand to the aqueous solution of K₂PtCl₄ with stirring.

  • A precipitate will form. Stir the mixture at room temperature for 24 hours to ensure complete reaction.

  • Collect the solid product by filtration.

  • Wash the product thoroughly with water, then with ethanol, and finally with diethyl ether.

  • Dry the [PtCl₂([1]aneS₄)] complex in a vacuum oven at a mild temperature (e.g., 60 °C).

Characterization of Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized metal complexes. The following techniques are commonly employed:

Technique Purpose Expected Observations for [M([1]aneS₄)] Complexes
Infrared (IR) Spectroscopy To identify the coordination of the macrocycle to the metal.Shifts in the C-S stretching frequencies compared to the free ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the structure of diamagnetic complexes in solution.Shifts in the proton and carbon signals of the macrocycle upon coordination. For certain nuclei (e.g., ¹⁹⁵Pt), NMR can directly probe the metal center.
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions of the metal center.Appearance of d-d transition bands in the visible region for transition metal complexes, which are absent in the free ligand.
Elemental Analysis To determine the elemental composition (C, H, S, and metal content).The experimentally determined percentages should match the calculated values for the proposed formula.
X-ray Crystallography To determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.Provides definitive structural proof of the complex.
Mass Spectrometry To determine the mass-to-charge ratio of the complex ion.The observed isotopic pattern should match the theoretical pattern for the complex.

Structural Insights: The Coordination Geometry of [M([1]aneS₄)] Complexes

The coordination geometry of metal complexes with 1,4,7,10-tetrathiacyclododecane is influenced by the nature of the metal ion and the presence of other coordinating ligands.

Coordination_Geometry cluster_square_planar Square Planar cluster_octahedral Octahedral M1 M S1 S M1->S1 S2 S M1->S2 S3 S M1->S3 S4 S M1->S4 M2 M S5 S M2->S5 S6 S M2->S6 S7 S M2->S7 S8 S M2->S8 X1 X M2->X1 X2 X M2->X2

Caption: Common coordination geometries of metal complexes with 1,4,7,10-tetrathiacyclododecane.

For d⁸ metal ions like Pd(II) and Pt(II), a square planar geometry is commonly observed, with the four sulfur atoms of the macrocycle occupying the equatorial positions. For other transition metals like Cu(II) and Ni(II), the coordination geometry can be square planar or distorted octahedral, with axial ligands (e.g., solvent molecules or counter-ions) completing the coordination sphere. X-ray crystallography is the definitive method for elucidating these structural details.

Conclusion and Future Outlook

The metalation of 1,4,7,10-tetrathiacyclododecane provides access to a rich variety of coordination complexes with unique structural and electronic properties. The protocols outlined in this guide serve as a robust starting point for the synthesis and characterization of these fascinating molecules. As the demand for novel catalysts and functional materials continues to grow, the exploration of the coordination chemistry of thioether macrocycles like[1]aneS₄ is poised to uncover new and exciting applications. Further research into the reactivity of these complexes and the fine-tuning of their properties through ligand modification will undoubtedly pave the way for significant advancements in inorganic and materials chemistry.

References

  • PubChem. 1,4,7,10-Tetrathiacyclododecane. [Link]

  • Organic Syntheses. 1,4,7,10-TETRAAZACYCLODODECANE. [Link]

  • Google Patents.
  • ResearchGate. Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. [Link]

  • LibreTexts Chemistry. Coordination Chemistry of Transition Metals. [Link]

  • PubMed Central. Disproportionation chemistry in K2PtCl4 visualized at atomic resolution using scanning transmission electron microscopy. [Link]

  • University of the West Indies. Preparation of a Nickel(II) tetraazamacrocycle. [Link]

  • PubChem. 1,4,7,10-Tetrathiacyclododecane. [Link]

Sources

Method

Application Notes &amp; Protocols: Functionalization of 1,4,7,10-Tetrathiacyclododecane for Advanced Applications

Abstract 1,4,7,10-Tetrathiacyclododecane, commonly known as[1]aneS4, is a pivotal macrocyclic ligand in coordination chemistry.[1] Its four thioether donors provide a soft coordination environment ideal for complexing wi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4,7,10-Tetrathiacyclododecane, commonly known as[1]aneS4, is a pivotal macrocyclic ligand in coordination chemistry.[1] Its four thioether donors provide a soft coordination environment ideal for complexing with soft or borderline metal ions. This document provides a comprehensive guide to the functionalization of the[1]aneS4 scaffold, transforming it from a simple ligand into a versatile platform for sophisticated applications in medicine and environmental science. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for creating bifunctional chelators, and explore their use in radiopharmaceuticals and heavy metal sensing.

Introduction: The Unique Potential of the[1]aneS4 Scaffold

The power of macrocyclic ligands lies in their ability to form highly stable metal complexes due to the chelate and macrocyclic effects. While nitrogen-containing macrocycles like DOTA have been extensively developed for medical applications, particularly with hard metal ions, there is a growing need for chelators tailored to soft radiometals like copper, rhodium, and palladium isotopes.[2][3][4] This is where[1]aneS4 and its derivatives excel. The sulfur donors are perfectly suited to form stable complexes with these softer metal ions, which are of increasing interest for targeted radionuclide therapy and diagnostics.[4]

However, the parent[1]aneS4 molecule is chemically inert for conjugation. To be useful in targeted applications, it must be "functionalized"—a process that attaches a reactive "arm" or "linker" to the macrocyclic ring. This linker can then be used to covalently attach the chelator to a targeting vector, such as a peptide or antibody, which directs the radiometal to a specific biological target, like a tumor cell.[4][5] This guide will provide the chemical strategies and step-by-step protocols to achieve this transformation.

Core Chemistry: Activating the[1]aneS4 Backbone

Unlike aza-crown ethers, which are typically functionalized at the nitrogen atoms[6][7], the thioether sulfurs of[1]aneS4 are not amenable to direct, stable alkylation for creating linkers. The most robust strategy involves modifying the carbon backbone of the macrocycle. This is typically achieved by introducing a functional group during the synthesis of the macrocycle itself.

A common and effective approach is to start with a functionalized diol or dithiol precursor, which is then used in a cyclization reaction to build the macrocycle with the desired functional group already incorporated. For example, starting with a derivative of 2,2'-thiodiethanol containing a protected functional group allows for the synthesis of a[1]aneS4 ring with a pendant arm ready for deprotection and subsequent conjugation.

Application Note I: Synthesis of a Bifunctional Chelator for Radiopharmaceuticals

Objective: To synthesize a[1]aneS4 derivative featuring a carboxylic acid functional group. This group can be readily activated (e.g., as an N-hydroxysuccinimide ester) for conjugation to amine-containing biomolecules like peptides.

Rationale: The development of new radiopharmaceuticals is a rapidly growing field.[4][5][8] Chelators that can stably hold therapeutic or diagnostic radioisotopes are critical components.[2] Copper-64 (⁶⁴Cu), a positron emitter with a convenient half-life, is ideal for PET imaging, and its soft character makes it a perfect match for the thioether donors of[1]aneS4.[9][10] This protocol outlines the synthesis of a[1]aneS4-based chelator designed for stable ⁶⁴Cu coordination and subsequent bioconjugation.

Experimental Protocol: Synthesis of a Carboxy-Functionalized[1]aneS4 Derivative

This protocol is a multi-step synthesis that builds the functionalized macrocycle.

Materials:

  • 3-bromo-2-(bromomethyl)prop-1-ene

  • Sodium methanethiolate (NaSMe)

  • 1,2-Ethanedithiol

  • Sodium hydride (NaH)

  • Ozone (O₃)

  • Sodium borohydride (NaBH₄)

  • Tosyl chloride (TsCl)

  • Potassium thioacetate (KSAc)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Cesium carbonate (Cs₂CO₃)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Diethyl ether.

  • Silica gel for column chromatography

Workflow Diagram:

SynthesisWorkflow A Step 1: Synthesis of Functionalized Dithiol Precursor B Step 2: Macrocyclization with Ditosylate A->B High Dilution Cs₂CO₃, DMF C Step 3: Deprotection & Purification B->C Acid Hydrolysis D Final Product: Carboxy-[12]aneS4 C->D Chromatography SensorWorkflow cluster_synthesis Synthesis cluster_application Application A Alcohol-functionalized [12]aneS4 C Dansyl-[12]aneS4 Sensor Molecule A->C B Dansyl Chloride B->C TEA, DCM D Dissolve Sensor in Buffer/MeCN E Add Metal Ion Sample D->E F Measure Fluorescence (Ex/Em Scan) E->F G Signal Change? (Fluorescence 'Turn-On') F->G

Sources

Application

Application Notes &amp; Protocols: High-Yield Synthesis of 1,4,7,10-Tetrathiacyclododecane Derivatives

Introduction 1,4,7,10-Tetrathiacyclododecane, a sulfur analogue of the well-known 12-crown-4 ether, and its derivatives represent a class of macrocyclic compounds with significant potential in coordination chemistry, mat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4,7,10-Tetrathiacyclododecane, a sulfur analogue of the well-known 12-crown-4 ether, and its derivatives represent a class of macrocyclic compounds with significant potential in coordination chemistry, materials science, and drug development. The replacement of oxygen with sulfur atoms imparts a unique set of properties, including a preference for soft metal ions and the ability to participate in redox chemistry. These characteristics make them valuable scaffolds for the development of novel catalysts, sensors, and therapeutic agents. This guide provides a comprehensive overview of the high-yield synthesis of 1,4,7,10-tetrathiacyclododecane and its subsequent derivatization, with a focus on the underlying chemical principles that ensure efficiency and selectivity.

Core Principles in Thioether Macrocyclization

The synthesis of macrocycles is often challenged by competing polymerization reactions. To favor intramolecular cyclization over intermolecular chain extension, two key principles are often employed:

  • The High-Dilution Principle: By carrying out the reaction at very low concentrations of the reactants, the probability of two reactive ends of the same molecule finding each other is increased relative to the probability of two different molecules reacting. This is a cornerstone of macrocycle synthesis.[1]

  • The Cesium Effect: Pioneered by Kellogg and Buter, the use of cesium salts, particularly cesium carbonate (Cs₂CO₃), has been shown to significantly enhance the yields of thioether macrocyclization reactions. The large, soft cesium cation is believed to act as a template, organizing the linear precursor in a conformation that favors cyclization. Additionally, the carbonate anion is a sufficiently strong base to deprotonate thiols in polar aprotic solvents like dimethylformamide (DMF), generating highly reactive thiolate nucleophiles.[2]

Protocol 1: High-Yield Synthesis of 1,4,7,10-Tetrathiacyclododecane

This protocol describes a robust method for the synthesis of the parent macrocycle, 1,4,7,10-tetrathiacyclododecane, utilizing the cesium effect under high-dilution conditions.

Reaction Scheme

G A A plus1 plus1 B B plus2 plus2 B->plus2:w C C plus2->C:w

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2,2'-Thiobis(ethanethiol)C₄H₁₀S₃154.321.54 g10 mmol
Bis(2-chloroethyl) sulfideC₄H₈Cl₂S159.081.59 g10 mmol
Cesium CarbonateCs₂CO₃325.829.77 g30 mmol
Dimethylformamide (DMF)C₃H₇NO73.091 L-
Experimental Protocol
  • Preparation of Reaction Vessel: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and two syringe pumps. The glassware should be oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Solvent and Base: Add 500 mL of anhydrous DMF to the reaction flask, followed by the cesium carbonate. Stir the suspension vigorously to ensure it is well-dispersed.

  • Preparation of Reactant Solutions:

    • In a 250 mL volumetric flask, dissolve 1.54 g of 2,2'-thiobis(ethanethiol) in anhydrous DMF to the mark.

    • In a separate 250 mL volumetric flask, dissolve 1.59 g of bis(2-chloroethyl) sulfide in anhydrous DMF to the mark.

  • High-Dilution Addition: Using the two syringe pumps, add the solutions of 2,2'-thiobis(ethanethiol) and bis(2-chloroethyl) sulfide simultaneously to the stirred suspension of cesium carbonate in DMF over a period of 8-10 hours. Maintain the reaction temperature at 60-70 °C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 60-70 °C for an additional 12 hours to ensure complete cyclization.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the cesium salts and wash the solid residue with DMF.

    • Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (3 x 100 mL) to remove any remaining salts and DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,4,7,10-tetrathiacyclododecane as a white solid.

Causality of Experimental Choices
  • Anhydrous Conditions: The use of dry glassware and solvent is crucial as water can compete with the thiolate nucleophile and hydrolyze the alkyl halide.

  • Cesium Carbonate: As discussed, Cs₂CO₃ serves as both a base and a template, significantly enhancing the reaction yield.[2]

  • High Dilution: The slow, simultaneous addition of the two reactants maintains a very low concentration, which is essential to favor the intramolecular cyclization over intermolecular polymerization.[1]

  • Temperature: The elevated temperature (60-70 °C) ensures a sufficient reaction rate without promoting significant side reactions.

Protocol 2: Derivatization by Alkylation

This protocol details a method for the functionalization of 1,4,7,10-tetrathiacyclododecane via alkylation of one or more of the sulfur atoms. This allows for the introduction of a variety of functional groups for further applications.

Reaction Scheme

G A A plus1 plus1 B B plus2 plus2 B->plus2:w C C plus2->C:w

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
1,4,7,10-TetrathiacyclododecaneC₈H₁₆S₄240.48240 mg1 mmol
Alkylating Agent (e.g., Benzyl Bromide)C₇H₇Br171.04171 mg1 mmol
Sodium Hydride (60% dispersion in oil)NaH24.0044 mg1.1 mmol
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL-
Experimental Protocol
  • Preparation of Reaction Vessel: A 100 mL Schlenk flask is equipped with a magnetic stir bar and a septum. The flask is flame-dried under vacuum and backfilled with argon.

  • Deprotonation: Suspend the sodium hydride in 20 mL of anhydrous THF. To this suspension, add a solution of 1,4,7,10-tetrathiacyclododecane in 20 mL of anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour. Note: This step may not be strictly necessary for simple alkylation but can enhance reactivity.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up:

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired mono-alkylated derivative. The degree of alkylation can be controlled by the stoichiometry of the reagents.

Causality of Experimental Choices
  • Strong Base: The use of a strong, non-nucleophilic base like sodium hydride can facilitate the formation of a sulfonium ylide intermediate, which can then undergo rearrangement or further reaction, although direct S-alkylation is also possible. For simple alkylation, a weaker base or no base may be sufficient.

  • Aprotic Solvent: Anhydrous THF is an excellent solvent for this type of reaction as it is unreactive towards the strong base and dissolves the organic reactants.

  • Control of Stoichiometry: The ratio of the macrocycle to the alkylating agent is critical in determining the extent of functionalization (mono-, di-, tri-, or tetra-alkylation).

Visualization of the Synthetic Workflow

G product_parent product_parent prep_schlenk prep_schlenk product_parent->prep_schlenk Starting Material

Conclusion

The synthesis of 1,4,7,10-tetrathiacyclododecane and its derivatives can be achieved in high yields by adhering to the principles of high-dilution and utilizing the cesium effect. The protocols provided herein offer a reliable foundation for the preparation of these valuable macrocycles. Subsequent functionalization through alkylation opens up a wide array of possibilities for tailoring the properties of these molecules for specific applications in research and development. Careful control of reaction conditions and stoichiometry is paramount to achieving the desired products in high purity and yield.

References

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
  • Buter, J., & Kellogg, R. M. (1981). Synthesis of sulfur-containing macrocycles using cesium thiolates. Journal of Organic Chemistry, 46(22), 4481–4485.
  • Newkome, G. R., Sauer, J. D., Roper, J. M., & Hager, D. C. (1977). Construction of synthetic macrocyclic compounds possessing subheterocyclic rings, specifically pyridine, furan, and thiophene. Chemical Reviews, 77(4), 513–597.
  • Gerbeleu, N. V., Arion, V. B., & Burgess, J. (1999). Template Synthesis of Macrocyclic Compounds. Wiley-VCH.
  • Block, E., et al. (2006). Synthesis, Structure, and Chemistry of New, Mixed Group 14 and 16 Heterocycles: Nucleophile-Induced Ring Contraction of Mesocyclic Dications. Journal of the American Chemical Society, 128(46), 14949–14961.
  • Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 67(12), 4081–4085.
  • Jagadish, B., Brickert-Albrecht, G. L., Nichola, G. S., Mash, E. A., & Raghunand, N. (2011). On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. Tetrahedron Letters, 52(17), 2058–2061.
  • Westerhausen, M., et al. (2023). Molecular and Electronic Structures of Macrocyclic Compounds Formed at Template Synthesis in the M(II)—Thiocarbohydrazide—Diacetyl Triple Systems: A Quantum-Chemical Analysis by DFT Methods. Molecules, 28(11), 4383.
  • Bradshaw, J. S., et al. (1993). Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium selectivity of 14-crown-4. The Journal of Organic Chemistry, 58(20), 5412–5417.
  • Kempson, J., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). Organic Process Research & Development, 28(5), 1166–1175.
  • Suga, H., et al. (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry, 10(37), 7436–7440.
  • Kellogg, R. M., & Buter, J. (1981). Synthesis of sulfur-containing macrocycles using cesium thiolates. The Journal of Organic Chemistry, 46(22), 4481-4485. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Formation of 1,4,7,10-Tetrathiacyclododecane-Metal Complexes

Introduction Macrocyclic ligands, particularly those incorporating soft donor atoms like sulfur, are of significant interest in coordination chemistry, materials science, and drug development. 1,4,7,10-Tetrathiacyclodode...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Macrocyclic ligands, particularly those incorporating soft donor atoms like sulfur, are of significant interest in coordination chemistry, materials science, and drug development. 1,4,7,10-Tetrathiacyclododecane, commonly known as[1]aneS₄, is a 12-membered tetrathiacrown ether that exhibits a high affinity for a variety of transition metal ions.[2] The pre-organized cyclic structure and the presence of four sulfur donor atoms create a cavity that can selectively bind to metal cations, forming stable complexes with unique electronic and structural properties.

These metal complexes have potential applications in catalysis, as models for metalloenzymes, and in the development of therapeutic and diagnostic agents.[3][4] The ability to rationally design and synthesize these complexes is therefore of paramount importance to researchers in these fields. This document provides a comprehensive guide to the synthesis of the[1]aneS₄ ligand and subsequent formation of its metal complexes, with a focus on providing both the practical "how" and the theoretical "why" behind the described protocols.

Synthesis of 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

The synthesis of[1]aneS₄ is typically achieved through a cyclization reaction involving the coupling of two linear precursors. A common and effective method is the reaction of 1,2-ethanedithiol with a suitable C2-dielectrophile, such as bis(2-chloroethyl) ether, under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Materials and Equipment
Material/EquipmentSpecifications
1,2-Ethanedithiol≥98% purity
Bis(2-chloroethyl) ether≥98% purity
Cesium carbonate (Cs₂CO₃)Anhydrous, ≥99%
Acetonitrile (MeCN)Anhydrous, ≥99.8%
Dichloromethane (DCM)ACS grade
Methanol (MeOH)ACS grade
Round-bottom flasksVarious sizes
Addition funnel
Reflux condenser
Magnetic stirrer with heating
Rotary evaporator
Silica gelFor column chromatography
Standard glassware
Protocol for[1]aneS₄ Synthesis

This protocol is adapted from established methods for the synthesis of thiacrown ethers.[5]

Workflow for the Synthesis of 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization prep_reagents Prepare Solutions: - 1,2-Ethanedithiol in MeCN - Bis(2-chloroethyl) ether in MeCN reaction_setup Set up reflux apparatus with Cs₂CO₃ in MeCN prep_reagents->reaction_setup Add to addition Slowly add reagent solutions to the refluxing mixture reaction_setup->addition Heat to reflux then reflux Reflux for 24 hours addition->reflux filtration Filter off inorganic salts reflux->filtration After cooling evaporation Evaporate solvent under reduced pressure filtration->evaporation extraction Liquid-liquid extraction (DCM/Water) evaporation->extraction purification Column chromatography (Silica gel) extraction->purification characterization Analyze product by: - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point purification->characterization Yields pure [12]aneS₄

Caption: A schematic workflow for the synthesis of the[1]aneS₄ macrocycle.

Step-by-Step Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cesium carbonate (5.0 equivalents) to anhydrous acetonitrile. Heat the suspension to reflux with vigorous stirring.

  • Reagent Addition: In a separate flask, prepare a solution of 1,2-ethanedithiol (1.1 equivalents) in anhydrous acetonitrile. In another flask, prepare a solution of bis(2-chloroethyl) ether (1.0 equivalent) in anhydrous acetonitrile. Using an addition funnel, add both solutions dropwise and simultaneously to the refluxing cesium carbonate suspension over a period of 8-12 hours. The slow addition under high dilution conditions is crucial to maximize the yield of the monomeric macrocycle.

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours to ensure complete cyclization.

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the inorganic salts (cesium chloride and unreacted cesium carbonate). Wash the solid residue with dichloromethane.

  • Extraction: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and wash with water (3 x 100 mL) to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1,4,7,10-tetrathiacyclododecane.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Formation of[1]aneS₄-Metal Complexes

The formation of metal complexes with[1]aneS₄ is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, perchlorate, tetrafluoroborate) and solvent can influence the coordination geometry and crystallinity of the resulting complex.

General Protocol for Metal Complex Formation

This protocol can be adapted for a variety of transition metal ions such as Ni(II), Cu(II), and Pd(II).

Workflow for the Formation of a [M([1]aneS₄)]ⁿ⁺ Complex

G start Dissolve [12]aneS₄ in a suitable solvent (e.g., Methanol, Acetonitrile) mixing Combine the ligand and metal salt solutions start->mixing dissolve_metal Dissolve the metal salt (e.g., Ni(BF₄)₂, Cu(ClO₄)₂, PdCl₂) in the same or a miscible solvent dissolve_metal->mixing reaction Stir the reaction mixture (with or without heat) mixing->reaction crystallization Induce crystallization (e.g., slow evaporation, vapor diffusion) reaction->crystallization isolation Isolate the complex by filtration crystallization->isolation characterization Characterize the complex (X-ray, NMR, MS, etc.) isolation->characterization

Caption: A generalized workflow for the synthesis of[1]aneS₄-metal complexes.

Step-by-Step Procedure:

  • Dissolve Ligand: Dissolve one equivalent of 1,4,7,10-tetrathiacyclododecane in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Dissolve Metal Salt: In a separate container, dissolve one equivalent of the desired metal salt (e.g., Ni(BF₄)₂·6H₂O, Cu(ClO₄)₂·6H₂O, or K₂PdCl₄) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The reaction is often accompanied by a color change. The reaction can be performed at room temperature or with gentle heating to facilitate complex formation.

  • Crystallization: Allow the resulting solution to stand for slow evaporation, or employ vapor diffusion with a less polar solvent (e.g., diethyl ether) to induce crystallization of the metal complex.

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of[1]aneS₄ and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing diamagnetic complexes in solution.

  • ¹H NMR: The ¹H NMR spectrum of free[1]aneS₄ in CDCl₃ typically shows a singlet at approximately 2.9 ppm, corresponding to the 16 equivalent methylene protons.[6] Upon complexation with a diamagnetic metal ion like Pd(II) or Ni(II) (in a square planar geometry), the chemical shifts and multiplicities of these protons will change due to the altered electronic environment and conformational rigidity of the macrocycle.[7]

  • ¹³C NMR: The ¹³C NMR spectrum of free[1]aneS₄ in CDCl₃ exhibits a single resonance at around 32 ppm for the eight equivalent carbon atoms.[6] Complexation will also lead to a shift in this resonance.

CompoundSolvent¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Reference
[1]aneS₄CDCl₃~2.9 (s, 16H)~32[6]
[Ni([1]aneS₄)]²⁺D₂OComplex multiplets-
[PdCl₂([1]aneS₄)]DMSO-d₆Complex multiplets-
Mass Spectrometry (MS)

Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) mass spectrometry are useful for confirming the mass of the ligand and its metal complexes.[7] The isotopic pattern of the metal ion can be a key diagnostic feature in the mass spectrum of the complex.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.

ComplexMetal-Sulfur Bond Lengths (Å)Coordination GeometryReference
1]aneS₄)₂-Square Planar
1]aneS₄)₂Cu-S range: ~2.3-2.4 ÅDistorted Octahedral[8]
A Representative Pd(II) ComplexPd-S range: ~2.3 ÅSquare Planar[9]

Example Protocols for Specific Metal Complexes

Synthesis of Ni([1]aneS₄)₂
  • Dissolve[1]aneS₄ (100 mg, 0.416 mmol) in 10 mL of warm methanol.

  • In a separate vial, dissolve Ni(BF₄)₂·6H₂O (142 mg, 0.416 mmol) in 5 mL of methanol.

  • Add the nickel salt solution to the ligand solution. A color change to orange/red should be observed.

  • Allow the solution to stand at room temperature for slow evaporation. Orange-red crystals will form over a few days.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Synthesis of Cu([1]aneS₄)₂
  • Prepare a solution of[1]aneS₄ (100 mg, 0.416 mmol) in 15 mL of acetonitrile.

  • Prepare a solution of Cu(ClO₄)₂·6H₂O (154 mg, 0.416 mmol) in 10 mL of acetonitrile.[5][10]

  • Slowly add the copper perchlorate solution to the ligand solution with stirring. The solution will turn deep blue/purple.

  • Filter the solution to remove any particulates and allow the filtrate to slowly evaporate in a fume hood.

  • Blue-purple crystals will deposit. Isolate them by filtration, wash sparingly with cold acetonitrile, and dry under vacuum. Caution: Perchlorate salts can be explosive and should be handled with care.

Synthesis of a Palladium(II)-[1]aneS₄ Complex
  • Dissolve K₂PdCl₄ (136 mg, 0.416 mmol) in 10 mL of water.

  • Dissolve[1]aneS₄ (100 mg, 0.416 mmol) in 10 mL of warm ethanol.

  • Add the palladium salt solution to the ligand solution. A yellow precipitate should form immediately.

  • Stir the mixture at room temperature for 2 hours.

  • Collect the yellow solid by filtration, wash with water and then ethanol, and dry under vacuum.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and characterization of 1,4,7,10-tetrathiacyclododecane and its metal complexes. By understanding the principles behind the synthetic strategies and the application of various analytical techniques, researchers can confidently prepare and study these fascinating coordination compounds for a wide range of applications. The inherent modularity of the complexation step allows for the exploration of a diverse array of metal ions, paving the way for the discovery of new materials and molecules with novel properties.

References

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Application

Role of 1,4,7,10-Tetrathiacyclododecane in MRI contrast agent development

Topic: An Exploratory Guide to the Role of 1,4,7,10-Tetrathiacyclododecane in the Development of Novel MRI Contrast Agents Audience: Researchers, scientists, and drug development professionals in the field of medical ima...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: An Exploratory Guide to the Role of 1,4,7,10-Tetrathiacyclododecane in the Development of Novel MRI Contrast Agents

Audience: Researchers, scientists, and drug development professionals in the field of medical imaging and coordination chemistry.

Authored by: Gemini, Senior Application Scientist

Preamble: Charting Unexplored Territory in MRI Contrast Agent Design

The development of gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI) has been dominated by a class of highly effective chelators: the polyaminocarboxylate macrocycles. The archetypal ligand, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), forms a gadolinium complex of exceptional thermodynamic stability and kinetic inertness, setting a high benchmark for safety and efficacy.[1][2] However, the quest for agents with higher relaxivity, improved biocompatibility, and novel functionalities necessitates the exploration of new ligand architectures.

This document ventures into a largely unexplored area: the potential application of the sulfur analogue of cyclen, 1,4,7,10-tetrathiacyclododecane , as a foundational scaffold for a new class of GBCAs. To date, the literature on tetrathia macrocycles for MRI applications is sparse to non-existent. This guide, therefore, serves not as a retrospective account of established applications, but as a forward-looking roadmap for the researcher poised to investigate this novel chemical space. We will leverage well-established principles from DOTA-based systems to propose a comprehensive framework for the synthesis, complexation, and evaluation of a hypothetical Gd(III)-tetrathiacyclododecane-based contrast agent.

Section 1: The Theoretical Framework: Opportunities and Challenges

Core Principles of Gd(III)-Based Contrast Agents

The efficacy of a GBCA is primarily determined by its ability to shorten the longitudinal relaxation time (T1) of nearby water protons, a property quantified by relaxivity (r1) .[3] High relaxivity is paramount for achieving significant contrast enhancement at low doses.[1] Equally critical is the stability of the Gd(III) complex. The free Gd(III) ion is toxic and competes with calcium-dependent biological processes.[4] Therefore, the chelating ligand must bind the Gd(III) ion with high affinity (thermodynamic stability) and slow dissociation rates (kinetic inertness) to prevent its release in vivo.[5]

Macrocyclic ligands like DOTA are favored over linear ligands because their pre-organized structure leads to superior kinetic inertness, significantly reducing the risk of gadolinium dissociation.[2]

The Hard and Soft Acids and Bases (HSAB) Principle: A Predictive Hurdle

The interaction between a metal ion and a ligand can be qualitatively understood through the Hard and Soft Acids and Bases (HSAB) theory.[6][7][8] This principle posits that hard acids prefer to bind to hard bases, and soft acids to soft bases.

  • Gadolinium(III) (Gd³⁺) is a quintessential hard acid : it is a small, highly charged cation with low polarizability.[8]

  • The donor atoms in DOTA (amine nitrogens and carboxylate oxygens) are hard bases . This hard-hard interaction is a key contributor to the exceptional stability of the Gd-DOTA complex.[8][9]

  • Thioether sulfur atoms , the donors in 1,4,7,10-tetrathiacyclododecane, are considered soft bases due to their larger size and higher polarizability.[9]

The predicted hard-acid/soft-base mismatch between Gd(III) and a tetrathia macrocycle presents a significant theoretical challenge. This mismatch suggests that a simple Gd(III) complex with an unfunctionalized 1,4,7,10-tetrathiacyclododecane would likely exhibit poor thermodynamic stability and kinetic inertness compared to Gd-DOTA, making it unsuitable for in vivo use without significant modification.

Rationale for Exploration: Beyond the Unfunctionalized Macrocycle

Despite the HSAB challenge, exploring thioether macrocycles is a worthwhile endeavor. The introduction of pendant arms with hard donor groups (e.g., carboxylates, phosphonates) onto the tetrathiacyclododecane scaffold could dramatically alter its coordination chemistry. These pendant arms could provide the necessary hard-base donors to satisfy the coordination requirements of Gd(III), while the thioether backbone could impart unique electronic and structural properties to the final complex, potentially influencing its relaxivity and biodistribution.

Section 2: Proposed Research & Development Workflow

This section outlines a hypothetical, yet scientifically grounded, workflow for the synthesis and evaluation of a novel contrast agent based on 1,4,7,10-tetrathiacyclododecane.

G cluster_0 Phase 1: Ligand Synthesis & Characterization cluster_1 Phase 2: Complexation & Purification cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Preclinical In Vivo Evaluation A Synthesis of 1,4,7,10-Tetrathiacyclododecane B Functionalization with Pendant Donor Arms (e.g., Carboxylates) A->B C Purification & Structural Characterization (NMR, MS, X-ray) B->C D Complexation with Gadolinium(III) Chloride C->D E Purification of Gd-Complex D->E F Confirmation of Complex Formation (MS, HPLC) E->F G Relaxivity (r1, r2) Measurement F->G H Thermodynamic Stability (Potentiometric Titration) G->H I Kinetic Inertness (Transmetallation Challenge) H->I J In Vitro Cytotoxicity Assay I->J K Animal Model MRI (Contrast Enhancement) J->K L Biodistribution & Pharmacokinetics K->L M Acute Toxicity Studies L->M

Caption: Proposed R&D workflow for a novel tetrathia-based MRI contrast agent.

Section 3: Experimental Protocols (Hypothetical)

The following protocols are proposed based on established methods for the synthesis and evaluation of related macrocyclic chelators.

Protocol 3.1: Synthesis of 1,4,7,10-Tetrathiacyclododecane-1,4,7,10-tetraacetic acid (TCTA)

This proposed synthesis adapts methodologies used for DOTA, starting with the base macrocycle.

Step 1: Synthesis of 1,4,7,10-Tetrathiacyclododecane

  • This macrocycle can be synthesized via the reaction of 1,2-ethanedithiol with 1,2-dibromoethane in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol, under high-dilution conditions to favor cyclization over polymerization.

  • Rationale: High-dilution conditions are critical for macrocyclization, minimizing intermolecular reactions that lead to linear polymers.

Step 2: N-Alkylation with Pendant Arms

  • Dissolve 1,4,7,10-tetrathiacyclododecane in an appropriate solvent (e.g., DMF).

  • Add four equivalents of a protected bromoacetic acid, such as tert-butyl bromoacetate, and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC or LC-MS until completion.

  • Purify the protected intermediate (TCTA-tetra(tert-butyl ester)) by column chromatography.

  • Deprotect the tert-butyl esters using a strong acid (e.g., trifluoroacetic acid in dichloromethane) to yield the final ligand, TCTA.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Rationale: The use of tert-butyl esters provides a robust protecting group that can be removed under acidic conditions without affecting the thioether linkages.

Protocol 3.2: Synthesis of [Gd(TCTA)(H₂O)]⁻

Step 1: Complexation Reaction

  • Dissolve TCTA in deionized water and adjust the pH to ~6.0 with NaOH.

  • Add one equivalent of gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) as an aqueous solution.

  • Heat the mixture (e.g., 80-90°C) for several hours, maintaining the pH between 5.5 and 6.5.

  • Monitor the reaction for the presence of free Gd(III) using an arsenazo III indicator test. The reaction is complete when the test is negative.

Rationale: Maintaining a slightly acidic to neutral pH is crucial to prevent the precipitation of gadolinium hydroxide. The arsenazo III test is a sensitive colorimetric method for detecting free lanthanide ions.

Step 2: Purification

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Purify the complex using preparative HPLC or by passing it through a cation exchange resin to remove any unreacted ligand or other metal impurities.

  • Lyophilize the collected fractions to obtain the final product as a white solid.

  • Confirm the identity and purity of the [Gd(TCTA)(H₂O)]⁻ complex by mass spectrometry and analytical HPLC.

Protocol 3.3: In Vitro Evaluation

1. Relaxivity Measurement

  • Prepare a series of aqueous solutions of the Gd-TCTA complex at varying concentrations (e.g., 0.1 to 1.0 mM).

  • Measure the T1 relaxation times of these solutions using a clinical or preclinical MRI scanner (e.g., at 1.5 T or 3 T) and at a controlled temperature (37°C).[3]

  • Plot the inverse of the T1 values (1/T1) against the gadolinium concentration.

  • The slope of the resulting line is the longitudinal relaxivity, r1, in units of mM⁻¹s⁻¹.[3]

2. Kinetic Inertness (Transmetallation Challenge)

  • Incubate the Gd-TCTA complex in a solution containing a large excess (e.g., 50-fold) of a competing metal ion, such as Zn²⁺, in a buffered solution (e.g., phosphate buffer at pH 7.4).

  • Monitor the dissociation of Gd(III) from the complex over time using LC-MS or by measuring the change in relaxivity.

  • Compare the dissociation half-life to that of a known standard like Gd-DOTA under identical conditions.

Rationale: Zinc is a biologically relevant endogenous metal ion that can displace Gd(III) from less stable chelates. This assay simulates an in vivo challenge and provides a measure of the complex's kinetic inertness.

Section 4: Comparative Data and Expected Outcomes

As this is a novel, unexplored agent, we present a table comparing the known properties of the benchmark Gd-DOTA with the hypothesized properties of a Gd-TCTA complex. This serves as a framework for evaluating experimental results.

PropertyGd-DOTA (Dotarem®)Gd-TCTA (Hypothetical)Rationale for Hypothesis
Ligand Donor Atoms 4 Nitrogen, 4 Oxygen4 Sulfur, 4 OxygenBy design of the TCTA ligand.
Gd(III)-Donor Interaction Hard Acid - Hard BaseHard Acid - Soft/Hard Base MixBased on HSAB theory.[6][8]
Thermodynamic Stability (log KGdL) ~25Expected to be lower The hard-soft mismatch of Gd(III)-S bonds is predicted to lower the overall binding affinity compared to the optimal hard-hard Gd(III)-N bonds.
Kinetic Inertness Very High (t1/2 > 1000 h)Expected to be lower The flexible and less-preorganized nature of thioether macrocycles, along with weaker Gd-S bonds, may lead to faster dissociation pathways.
Longitudinal Relaxivity (r1) ~4 mM⁻¹s⁻¹ (at 1.5 T, 37°C)Uncertain; potentially higher The different electronic properties and structural flexibility imparted by the sulfur atoms could alter the water exchange rate (τM) and rotational correlation time (τR), which are key determinants of relaxivity. This is a primary area for experimental validation.

Section 5: Concluding Remarks and Future Directions

The development of a 1,4,7,10-tetrathiacyclododecane-based MRI contrast agent is a high-risk, high-reward endeavor. The fundamental principles of coordination chemistry, particularly the HSAB theory, predict significant stability challenges. However, should these be overcome through strategic ligand design—namely, the incorporation of strong, hard-base pendant arms—the resulting complexes could exhibit novel and potentially advantageous properties. The unique electronic environment provided by the thioether backbone may lead to favorable changes in relaxivity or biodistribution.

This document provides a foundational research plan for any scientist wishing to explore this new frontier. Success will hinge on careful synthesis, rigorous characterization, and a thorough evaluation of the complex's stability and relaxometric properties. The protocols and theoretical considerations outlined herein offer a robust starting point for this exciting scientific journey.

References

  • Purine-1,4,7,10-tetraazacyclododecane (cyclen)
  • 1,4,7,10-tetraazacyclododecane - Organic Syntheses Procedure. (URL: [Link])

  • Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. (URL: [Link])

  • Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. (URL: [Link])

  • A process for the preparation of 1,4,7,10-tetraazacyclododecane. (URL: )
  • Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications. (URL: [Link])

  • Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents. (URL: [Link])

  • Phosphorescence of gadolinium(III) chelates under ambient conditions. (URL: [Link])

  • MRI Contrast Selection: Greater Stability or Higher Relaxivity? (URL: [Link])

  • One-Dimensional Gadolinium (III) Complexes Based on Alpha- and Beta-Amino Acids Exhibiting Field-Induced Slow Relaxation of Magnetization. (URL: [Link])

  • Hard-Soft Acid-Base Theory. (URL: [Link])

  • The coordination environments of Gd III (left) and Ni II (right)... (URL: [Link])

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Method

Application Notes and Protocols for the Synthesis of 1,4,7,10-Tetrathiacyclododecane

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 1,4,7,10-Tetrathiacyclododecane 1,4,7,10-Tetrathiacyclododecane, a notable macrocyclic thioether, serves as a fundamenta...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1,4,7,10-Tetrathiacyclododecane

1,4,7,10-Tetrathiacyclododecane, a notable macrocyclic thioether, serves as a fundamental building block in the intricate fields of supramolecular chemistry and medicinal inorganic chemistry. Its unique 12-membered ring structure, populated by four sulfur atoms, creates a soft coordination environment, rendering it an exceptional chelator for soft metal ions. This property is paramount in the design of novel therapeutic and diagnostic agents, where the selective binding of metal ions is a critical function. Furthermore, its structural framework is integral to the development of advanced materials, including sensors and catalysts, where the precise arrangement of heteroatoms dictates functionality. The synthesis of this macrocycle, while conceptually straightforward, presents significant practical challenges, primarily the need to favor intramolecular cyclization over competing intermolecular polymerization. This guide provides a detailed, step-by-step protocol for the synthesis of 1,4,7,10-Tetrathiacyclododecane, leveraging a high-yield method to overcome these challenges.

Synthetic Strategy: The Cesium Effect in High-Dilution Macrocyclization

The synthesis of macrocycles like 1,4,7,10-Tetrathiacyclododecane is often plagued by low yields due to the statistical preference for intermolecular reactions, leading to the formation of linear polymers. To circumvent this, the principle of high dilution is employed, which maintains reactants at very low concentrations to favor the desired intramolecular ring-closure.

A significant advancement in the synthesis of macrocyclic thioethers is the use of cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This method, pioneered by Kellogg and Buter, often results in remarkably high yields of the desired macrocycle. The "cesium effect" is attributed to the ability of the large, polarizable cesium cation to act as a template, pre-organizing the linear precursor in a conformation that facilitates cyclization. The carbonate anion is a sufficiently strong base to deprotonate the thiol, while the cesium cation forms a loose ion pair with the resulting thiolate, enhancing its nucleophilicity.

This application note details a robust protocol for the synthesis of 1,4,7,10-Tetrathiacyclododecane via the cesium carbonate-mediated cyclization of 1,2-ethanedithiol and bis(2-chloroethyl) sulfide under high-dilution conditions.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPuritySupplier
1,2-EthanedithiolC₂H₆S₂94.200.94 g (10 mmol)≥98%Sigma-Aldrich
Bis(2-chloroethyl) sulfideC₄H₈Cl₂S159.081.59 g (10 mmol)≥98%Sigma-Aldrich
Cesium CarbonateCs₂CO₃325.823.58 g (11 mmol)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09500 mLAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93200 mLACS GradeFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37As neededVWR
Chloroform-d (CDCl₃)CDCl₃120.38As needed99.8 atom % DCambridge Isotope Labs
Instrumentation
  • Three-necked round-bottom flask (1 L)

  • Two syringe pumps

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Nitrogen inlet

  • Cannula

  • Rotary evaporator

  • Silica gel for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Reaction Setup

The reaction should be conducted under an inert atmosphere of nitrogen to prevent oxidation of the thiolates. The glassware must be thoroughly dried before use.

Caption: Reaction setup for the high-dilution synthesis.

Procedure
  • Preparation of Reactant Solutions:

    • In a 50 mL volumetric flask, dissolve 1,2-ethanedithiol (0.94 g, 10 mmol) in anhydrous DMF to the mark.

    • In a separate 50 mL volumetric flask, dissolve bis(2-chloroethyl) sulfide (1.59 g, 10 mmol) in anhydrous DMF to the mark.

  • Reaction Initiation:

    • To the 1 L three-necked round-bottom flask, add cesium carbonate (3.58 g, 11 mmol) and 400 mL of anhydrous DMF.

    • Heat the suspension to 60 °C with vigorous stirring under a nitrogen atmosphere.

  • High-Dilution Addition:

    • Using the two syringe pumps, simultaneously add the solutions of 1,2-ethanedithiol and bis(2-chloroethyl) sulfide to the stirred cesium carbonate suspension in DMF over a period of 10 hours. The slow addition rate is crucial to maintain high-dilution conditions.

  • Reaction Completion and Work-up:

    • After the addition is complete, continue stirring the reaction mixture at 60 °C for an additional 12 hours.

    • Allow the reaction to cool to room temperature.

    • Remove the DMF under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of dichloromethane (DCM) and 100 mL of deionized water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate). The fractions containing the desired product are identified by thin-layer chromatography, combined, and the solvent is removed under reduced pressure to yield 1,4,7,10-Tetrathiacyclododecane as a white solid.

Characterization

The identity and purity of the final product should be confirmed by:

  • ¹H NMR (CDCl₃): Expect a singlet at approximately δ 2.9-3.1 ppm corresponding to the 16 equivalent methylene protons.

  • ¹³C NMR (CDCl₃): Expect a single peak at approximately δ 33-35 ppm.

  • Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺.

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 1,2-Ethanedithiol P 1,4,7,10-Tetrathiacyclododecane R1->P Cs₂CO₃, DMF High Dilution, 60 °C R2 Bis(2-chloroethyl) sulfide R2->P

Caption: Synthesis of 1,4,7,10-Tetrathiacyclododecane.

Experimental Workflow

Workflow prep Prepare Reactant Solutions (Dithiol and Dihalide in DMF) reaction High-Dilution Reaction (Slow addition to Cs₂CO₃ in DMF at 60°C) prep->reaction workup Aqueous Work-up (DMF removal, DCM extraction, drying) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify char Characterization (NMR, Mass Spectrometry) purify->char

Caption: Step-by-step experimental workflow.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Yield 60-80%Low yields may result from impure reagents, insufficient inert atmosphere, or too rapid addition of reactants. Ensure all reagents are of high purity and the reaction is performed under strictly anhydrous and anaerobic conditions.
Purity >98% after chromatographyImpurities may include linear oligomers. Optimize the addition rate and reaction time to favor cyclization. Thorough purification by column chromatography is essential.
¹H NMR Single sharp singletBroadened peaks may indicate the presence of impurities or conformational exchange. Ensure the sample is fully dissolved and the spectrometer is properly shimmed.

Conclusion

The synthesis of 1,4,7,10-Tetrathiacyclododecane, a valuable macrocyclic ligand, can be achieved in high yields through a cesium carbonate-mediated cyclization under high-dilution conditions. This protocol provides a detailed and reliable method for the preparation of this important compound, enabling further research into its applications in medicine and materials science. The key to success lies in the careful control of reaction conditions, particularly the slow addition of reactants to maintain high dilution and the use of an inert atmosphere to prevent side reactions.

References

  • Kellogg, R. M., & Buter, J. (1984). Synthesis of macrocyclic (di)sulfides using cesium thiolates. Journal of Organic Chemistry, 49(23), 110-116. [Link]

  • Gerbeleu, N. V., & Arion, V. B. (1997). Template synthesis of macrocyclic compounds. Chemical Reviews, 97(8), 2849-2892. [Link]

Application

Application Notes and Protocols for 1,4,7,10-Tetrathiacyclododecane as a Selective Ionophore

Introduction: The Unique Potential of 1,4,7,10-Tetrathiacyclododecane in Ion Sensing 1,4,7,10-Tetrathiacyclododecane, a thiacrown ether, is a specialized macrocyclic compound with the chemical formula C₈H₁₆S₄.[1] Unlike...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 1,4,7,10-Tetrathiacyclododecane in Ion Sensing

1,4,7,10-Tetrathiacyclododecane, a thiacrown ether, is a specialized macrocyclic compound with the chemical formula C₈H₁₆S₄.[1] Unlike its more common tetraaza counterparts such as cyclen, the presence of four sulfur atoms as electron donors within its 12-membered ring imparts a distinct and highly valuable selectivity profile.[2] According to the principles of Hard and Soft Acids and Bases (HSAB) theory, the "soft" nature of the sulfur atoms predisposes 1,4,7,10-tetrathiacyclododecane to form stable complexes with "soft" metal ions. This characteristic makes it an exceptional ionophore for the selective detection and transport of certain heavy metal ions, which are often significant targets in environmental monitoring, industrial process control, and toxicology.[3]

This guide provides an in-depth exploration of the application of 1,4,7,10-tetrathiacyclododecane as an ionophore, with a primary focus on its well-documented utility in the fabrication of ion-selective electrodes (ISEs) for cadmium (Cd²⁺) detection. Additionally, its potential in liquid membrane transport for the separation of other heavy metals like mercury (Hg²⁺) will be discussed. The protocols and data presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to effectively utilize this selective ionophore in their work.

Mechanism of Ionophore Action: A Tale of Soft-Soft Interactions

The ionophoric activity of 1,4,7,10-tetrathiacyclododecane is rooted in its ability to selectively bind a target metal ion, encapsulate it within its three-dimensional structure, and facilitate its transport across a hydrophobic barrier, such as a polymer membrane in an ISE or a bulk liquid membrane.

The key to its selectivity lies in the electronic properties of the sulfur atoms. Sulfur, being a larger and more polarizable atom than oxygen (found in traditional crown ethers), acts as a soft Lewis base. Consequently, it exhibits a strong binding affinity for soft Lewis acids, a group that includes many heavy metal cations like Cd²⁺, Hg²⁺, Ag⁺, and Pb²⁺. This preferential binding is in contrast to "hard" cations such as Na⁺, K⁺, Ca²⁺, and Mg²⁺, which are more effectively complexed by "hard" donor atoms like oxygen.

The chelation process involves the coordination of the metal ion with the four sulfur atoms of the macrocycle. The flexible nature of the cyclododecane ring allows it to adopt a conformation that optimizes the coordination geometry for the specific size and electronic configuration of the target metal ion. This "size-fit" relationship, coupled with the favorable soft-soft electronic interaction, results in the formation of a stable metal-ionophore complex.

Caption: Mechanism of ion transport facilitated by 1,4,7,10-Tetrathiacyclododecane.

Application I: High-Performance Cadmium Ion-Selective Electrode

A prime and well-validated application of 1,4,7,10-tetrathiacyclododecane is as the active ionophore in a Poly(vinyl chloride) (PVC) membrane electrode for the potentiometric determination of cadmium ions (Cd²⁺). The following sections provide a comprehensive protocol for the fabrication and characterization of such an electrode.

Quantitative Performance Data

The performance of an ion-selective electrode is defined by several key parameters. The table below summarizes the typical performance characteristics of a Cd²⁺-ISE based on 1,4,7,10-tetrathiacyclododecane.

ParameterTypical ValueReference
Linear Range 4.0 x 10⁻⁷ to 1.0 x 10⁻¹ M[4]
Slope 29 ± 1 mV/decade[4]
Detection Limit 1.0 x 10⁻⁷ M (0.01 ppm)[4]
Response Time < 10 seconds[4]
Operational pH Range 2.5 to 8.5[4]
Lifetime At least 6 weeks[4]
Selectivity of the Cadmium ISE

The selectivity of an ionophore is a critical measure of its utility, quantifying its preference for the target ion over other potentially interfering ions. The selectivity coefficients (Log Kpot) for the 1,4,7,10-tetrathiacyclododecane-based Cd²⁺ ISE are presented below. A more negative value indicates a higher selectivity for Cd²⁺ over the interfering ion.

Interfering IonLog KpotReference
Na⁺-3.8[4]
K⁺-3.7[4]
Mg²⁺-3.5[4]
Ca²⁺-3.6[4]
Cu²⁺-2.5[4]
Ni²⁺-3.2[4]
Zn²⁺-3.1[4]
Pb²⁺-2.7[4]
Ag⁺-2.3[4]
Hg²⁺-2.4[4]
Experimental Protocol: Fabrication of a Cd²⁺-Selective Electrode

This protocol details the step-by-step procedure for preparing a PVC membrane electrode for cadmium ion sensing.

Materials and Reagents:

  • 1,4,7,10-Tetrathiacyclododecane (Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • o-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)

  • Sodium tetraphenylborate (NaTPB) (Anionic additive)

  • Tetrahydrofuran (THF), analytical grade

  • Cadmium nitrate or Cadmium chloride (for standard solutions)

  • Ag/AgCl electrode (internal and external reference)

  • ISE body

Equipment:

  • pH/Ion meter

  • Magnetic stirrer and stir bars

  • Glass rings for membrane casting

  • Petri dish

  • Cork borer

  • Standard laboratory glassware

Workflow:

ISE_Fabrication_Workflow cluster_preparation Membrane Cocktail Preparation cluster_fabrication Electrode Fabrication cluster_operation Electrode Operation Dissolve Dissolve PVC, Ionophore, Plasticizer, and Additive in THF Mix Homogenize the Mixture Dissolve->Mix Cast Cast Membrane in Glass Ring Mix->Cast Evaporate Slowly Evaporate THF Cast->Evaporate Cut Cut Membrane Disc Evaporate->Cut Assemble Assemble Electrode Body Cut->Assemble Condition Condition Electrode in Cd²⁺ Solution Assemble->Condition Calibrate Calibrate with Standard Solutions Condition->Calibrate Measure Measure Sample Potential Calibrate->Measure

Caption: Workflow for the fabrication and use of a Cd²⁺ ion-selective electrode.

Step-by-Step Procedure:

  • Membrane Cocktail Preparation:

    • In a clean, dry glass vial, prepare the membrane cocktail by dissolving the following components in approximately 5 mL of THF:

      • PVC: ~33% by weight

      • o-NPOE (plasticizer): ~65% by weight

      • 1,4,7,10-Tetrathiacyclododecane (ionophore): ~1.5% by weight

      • NaTPB (anionic additive): ~0.5% by weight

    • Gently swirl or sonicate the mixture until all components are fully dissolved, resulting in a clear, viscous solution.

  • Membrane Casting and Electrode Assembly:

    • Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.

    • Cover the setup loosely to allow for slow evaporation of THF over 24-48 hours. This will result in a transparent, flexible membrane.

    • Using a cork borer, cut a disc of the desired diameter from the master membrane.

    • Mount the membrane disc into the tip of the ISE body.

    • Fill the electrode with an internal filling solution (e.g., 0.01 M Cd(NO₃)₂ and 0.01 M NaCl).

    • Insert the internal Ag/AgCl reference electrode.

  • Electrode Conditioning and Calibration:

    • Condition the newly prepared electrode by soaking it in a 0.01 M Cd²⁺ solution for at least 24 hours.

    • Prepare a series of standard Cd²⁺ solutions (e.g., from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M) by serial dilution.

    • Calibrate the electrode by immersing it, along with an external reference electrode, in each standard solution, starting from the lowest concentration. Record the potential reading once it stabilizes.

    • Plot the potential (in mV) versus the logarithm of the Cd²⁺ concentration to generate a calibration curve.

  • Sample Measurement:

    • Rinse the electrodes with deionized water and blot dry.

    • Immerse the electrodes in the sample solution.

    • Record the stable potential reading.

    • Determine the Cd²⁺ concentration in the sample using the calibration curve.

Application II: Facilitated Transport of Mercury(II) Across a Bulk Liquid Membrane

Beyond its use in potentiometric sensors, 1,4,7,10-tetrathiacyclododecane has demonstrated efficacy as a carrier for the transport of heavy metal ions across liquid membranes. This has potential applications in separation science and environmental remediation. A notable example is its high selectivity and efficiency in transporting mercury(II) ions.

Principle of Liquid Membrane Transport

In a bulk liquid membrane system, the ionophore, dissolved in a water-immiscible organic solvent, forms a layer between two aqueous phases: a source phase containing the metal ions to be transported, and a receiving phase, which is initially free of these ions. The ionophore selectively complexes with the target metal ion at the source phase-membrane interface. This complex then diffuses across the organic membrane. At the membrane-receiving phase interface, the metal ion is released into the receiving phase, and the free ionophore diffuses back to the source phase to repeat the cycle.

Caption: Schematic of Hg²⁺ transport across a liquid membrane by 1,4,7,10-Tetrathiacyclododecane.

Protocol Outline for Mercury(II) Transport Study

This protocol provides a general framework for evaluating the transport of Hg²⁺ using 1,4,7,10-tetrathiacyclododecane as the carrier.

System Setup:

  • Source Phase: An aqueous solution of a mercury salt (e.g., Hg(NO₃)₂) at a known concentration and pH. This phase may also contain other metal ions to assess competitive transport.

  • Membrane Phase: A solution of 1,4,7,10-tetrathiacyclododecane in a suitable water-immiscible organic solvent (e.g., chloroform, dichloromethane).

  • Receiving Phase: An aqueous solution, often acidic, to facilitate the decomplexation and release of the transported mercury ions.

Procedure:

  • A U-tube or a similar apparatus is used to separate the three phases. The organic membrane phase is placed at the bottom.

  • The source and receiving aqueous phases are carefully added to the two arms of the U-tube.

  • The system is stirred to facilitate transport across the interfaces.

  • Aliquots are periodically taken from the source and receiving phases.

  • The concentration of mercury (and other metal ions) in the aliquots is determined using an appropriate analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • The transport efficiency is calculated based on the change in metal ion concentration in the source and receiving phases over time.

Conclusion and Future Perspectives

1,4,7,10-Tetrathiacyclododecane stands out as a highly effective and selective ionophore for specific heavy metal ions, most notably cadmium and mercury. Its operational principle, grounded in the HSAB theory, provides a rational basis for its targeted applications. The detailed protocols provided for the fabrication of a Cd²⁺-selective electrode offer a robust starting point for researchers in analytical and environmental chemistry.

Future research in this area could explore the development of optical sensors (optodes) based on this ionophore by coupling it with a chromophore, expanding its utility beyond potentiometry. Further investigation into its application in separation science, particularly for the recovery of precious or toxic metals from complex matrices, is also a promising avenue. The unique coordination chemistry of 1,4,7,10-tetrathiacyclododecane ensures its continued relevance and potential for innovation in the field of chemical sensing and separation.

References

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Method

Application Notes and Protocols for the Solvent Extraction of Metal Ions Using 1,4,7,10-Tetrathiacyclododecane

Introduction: The Role of Thia-Macrocycles in Selective Metal Extraction In the realm of hydrometallurgy and analytical chemistry, the selective recovery of metal ions from complex aqueous matrices presents a significant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Thia-Macrocycles in Selective Metal Extraction

In the realm of hydrometallurgy and analytical chemistry, the selective recovery of metal ions from complex aqueous matrices presents a significant challenge. Traditional extraction agents often lack the specificity required for efficient separation, particularly when dealing with chemically similar elements. Macrocyclic chemistry offers a powerful solution by providing pre-organized ligand architectures that can exhibit remarkable selectivity for specific metal ions based on size, charge, and electronic properties.

This application note focuses on 1,4,7,10-tetrathiacyclododecane , commonly known as [1]aneS₄ , a sulfur-containing macrocycle with a 12-membered ring. The presence of four soft thioether donor atoms within a constrained cyclic framework makes[1]aneS₄ a highly promising extractant for soft metal ions. According to the principles of Hard and Soft Acids and Bases (HSAB) theory, soft Lewis acids (metal ions) prefer to coordinate with soft Lewis bases (ligands). Thioether sulfur atoms are classic examples of soft bases, leading to a strong affinity of[1]aneS₄ for soft metal ions such as silver (Ag⁺), palladium (Pd²⁺), and copper(I/II) (Cu⁺/Cu²⁺). This inherent selectivity forms the basis for its application in solvent extraction processes for the purification and recovery of these valuable metals.

This guide provides a comprehensive overview of the application of[1]aneS₄ in solvent extraction, from the fundamental principles of its coordination chemistry to detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of thia-macrocycles for selective metal ion separation.

Physicochemical Properties of 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

A thorough understanding of the physical and chemical properties of[1]aneS₄ is crucial for designing effective solvent extraction systems.

PropertyValueReference
Molecular Formula C₈H₁₆S₄[1]
Molecular Weight 240.5 g/mol [1]
Appearance White crystalline solid
Melting Point 226-228 °C[2]
Solubility Soluble in many organic solvents (e.g., chloroform, dichloromethane); Insoluble in water.

Mechanism of Extraction: The Chelation Effect in Action

The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase by[1]aneS₄ is a heterogeneous equilibrium process. The driving force for this transfer is the formation of a stable, lipophilic metal-macrocycle complex. The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + x[1]aneS₄(org) ⇌ [M([1]aneS₄)ₓ]ⁿ⁺(org)

where (aq) and (org) denote the aqueous and organic phases, respectively. The stoichiometry of the complex (x) can vary depending on the metal ion and the experimental conditions.

The exceptional stability of the metal-[1]aneS₄ complex arises from the macrocyclic effect and the chelate effect . The pre-organized nature of the macrocycle minimizes the entropic penalty associated with ligand organization upon complexation. Furthermore, the simultaneous coordination of the metal ion by multiple sulfur donor atoms leads to a highly stable chelate structure.

Figure 1: Chelation of a metal ion by[1]aneS₄.

Protocols for Solvent Extraction of Metal Ions

The following protocols provide a general framework for the solvent extraction of soft metal ions using[1]aneS₄. Optimization of specific parameters such as pH, extractant concentration, and choice of organic solvent is recommended for each specific application.

Protocol 1: General Procedure for Metal Ion Extraction

This protocol outlines the fundamental steps for a batch solvent extraction experiment.

Materials:

  • Aqueous Phase: A solution of the metal salt (e.g., AgNO₃, PdCl₂, CuSO₄) of known concentration in deionized water. The pH may need to be adjusted depending on the metal ion.

  • Organic Phase: A solution of 1,4,7,10-tetrathiacyclododecane ([1]aneS₄) in a suitable water-immiscible organic solvent (e.g., chloroform, dichloromethane, toluene).

  • Separatory funnels

  • pH meter

  • Shaker or vortex mixer

  • Analytical instrumentation for metal ion concentration determination (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).

Procedure:

  • Preparation of Phases:

    • Prepare the aqueous phase containing the target metal ion at a desired concentration. Adjust the pH of the aqueous phase using dilute acid (e.g., HNO₃, HCl) or base (e.g., NaOH) as required.

    • Prepare the organic phase by dissolving a known amount of[1]aneS₄ in the chosen organic solvent to achieve the desired extractant concentration.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the aqueous and organic phases (e.g., 20 mL of each).

    • Shake the separatory funnel vigorously for a predetermined time (e.g., 30-60 minutes) to ensure the establishment of extraction equilibrium.

    • Allow the phases to separate completely. A clear interface between the two layers should be observed.

  • Phase Separation and Analysis:

    • Carefully separate the two phases. The aqueous phase is often referred to as the raffinate.

    • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

    • The concentration of the metal ion in the organic phase can be calculated by mass balance.

  • Data Analysis:

    • Calculate the Distribution Ratio (D) , which is a measure of the extraction efficiency: D = [M]org / [M]aq where [M]org and [M]aq are the equilibrium concentrations of the metal ion in the organic and aqueous phases, respectively.

    • Calculate the Percentage Extraction (%E) : %E = (D / (D + V_aq / V_org)) * 100 where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Figure 2: General workflow for solvent extraction.
Protocol 2: Back-Extraction (Stripping) of the Metal Ion

To recover the extracted metal ion from the organic phase and regenerate the extractant, a back-extraction or stripping step is necessary. This is typically achieved by using an aqueous solution that can disrupt the metal-macrocycle complex.

Materials:

  • Metal-loaded organic phase from the extraction step.

  • Stripping Solution: An aqueous solution capable of breaking the metal-[1]aneS₄ complex. This can be a strongly acidic solution, a solution containing a competing ligand with a higher affinity for the metal ion, or a solution that alters the oxidation state of the metal ion.

Procedure:

  • Contacting Phases:

    • In a clean separatory funnel, combine the metal-loaded organic phase with the stripping solution.

    • Shake the funnel vigorously for a sufficient time to allow for the transfer of the metal ion back into the aqueous phase.

  • Phase Separation and Analysis:

    • Allow the phases to separate and collect the aqueous stripping solution, which now contains the concentrated metal ion.

    • The stripped organic phase, containing the regenerated[1]aneS₄, can be washed and reused for subsequent extraction cycles.

    • Analyze the metal ion concentration in the stripping solution.

Factors Influencing Extraction Efficiency

The efficiency and selectivity of the solvent extraction process using[1]aneS₄ are influenced by several key parameters:

  • pH of the Aqueous Phase: The pH can affect the speciation of the metal ion in the aqueous phase and the stability of the metal-macrocycle complex. For some metal ions, extraction is more favorable under specific pH conditions.

  • Concentration of the Extractant: Increasing the concentration of[1]aneS₄ in the organic phase generally leads to a higher distribution ratio, as it shifts the extraction equilibrium towards the formation of the metal-macrocycle complex.

  • Nature of the Organic Solvent: The choice of the organic solvent can influence the solubility of the extractant and the metal-macrocycle complex, as well as the phase separation characteristics.

  • Presence of Counter-ions: For the extraction of a cationic metal complex, a suitable anion must be co-extracted into the organic phase to maintain charge neutrality. The nature and concentration of the counter-ion in the aqueous phase can therefore impact the extraction efficiency.

  • Temperature: The extraction process can be either exothermic or endothermic, and therefore, the temperature can influence the extraction equilibrium.

Quantitative Data and Selectivity

While comprehensive quantitative data for the solvent extraction of a wide range of metal ions with 1,4,7,10-tetrathiacyclododecane is not extensively available in the public domain, the principles of coordination chemistry strongly suggest a high selectivity for soft metal ions. The following table provides a qualitative representation of the expected selectivity based on HSAB theory.

Metal IonHSAB CharacterExpected Extraction Efficiency with[1]aneS₄
Ag⁺ Soft AcidHigh
Pd²⁺ Soft AcidHigh
Cu⁺ Soft AcidHigh
Cu²⁺ Borderline AcidModerate to High
Pt²⁺ Soft AcidHigh
Au³⁺ Soft AcidHigh
Cd²⁺ Soft AcidModerate
Hg²⁺ Soft AcidHigh
Zn²⁺ Borderline AcidLow to Moderate
Ni²⁺ Borderline AcidLow
Fe³⁺ Hard AcidVery Low
Na⁺, K⁺ Hard AcidsNegligible
Ca²⁺, Mg²⁺ Hard AcidsNegligible

The high selectivity of[1]aneS₄ for soft metal ions over hard and borderline metal ions makes it a valuable tool for purification processes. For example, it can be used to selectively remove traces of silver or palladium from solutions containing high concentrations of alkali, alkaline earth, or first-row transition metals.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Extraction Efficiency - Incorrect pH of the aqueous phase.- Insufficient extractant concentration.- Inappropriate organic solvent.- Insufficient shaking time.- Optimize the pH of the aqueous phase.- Increase the concentration of[1]aneS₄.- Test different organic solvents.- Increase the shaking time to ensure equilibrium is reached.
Emulsion Formation - High concentration of solutes.- Vigorous shaking.- Dilute the aqueous phase.- Use a gentler mixing method (e.g., slow inversion of the separatory funnel).- Add a small amount of a phase modifier (e.g., a long-chain alcohol) to the organic phase.
Incomplete Back-Extraction - Stripping solution is not effective.- Insufficient contact time.- Use a more acidic stripping solution or a solution with a stronger competing ligand.- Increase the shaking time during the stripping step.

Conclusion

1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) is a highly selective extractant for soft metal ions, offering significant potential for applications in hydrometallurgy, analytical chemistry, and environmental remediation. Its unique ability to form stable and lipophilic complexes with metal ions such as Ag⁺ and Pd²⁺ allows for their efficient separation from complex aqueous solutions. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to develop and optimize solvent extraction processes using this versatile macrocyclic ligand. Further research into the quantitative aspects of extraction and the development of continuous extraction processes will undoubtedly expand the practical applications of[1]aneS₄ in the selective recovery of valuable and strategic metals.

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  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • PubMed. (2014). Supramolecular solvent-based extraction coupled with vortex-mixing for determination of palladium and silver in water samples by flame atomic absorption spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (1993). Solvent extraction of rare earth metals with crown ethers. Analyst, 118(12), 1561-1564. [Link]

  • MDPI. (2022). Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. Minerals, 12(11), 1363. [Link]

  • PubMed Central. (2020). Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA. Retrieved from [Link]

  • PubMed Central. (2019). Mechanism unravelling for highly efficient and selective 99TcO4− sequestration utilising crown ether based solvent system from nuclear liquid waste: experimental and computational investigations. Retrieved from [Link]

  • PubMed Central. (2020). Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea. Retrieved from [Link]

  • ResearchGate. (n.d.). Macrocycles and their selectivity for metal ions on the basis of size. Retrieved from [Link]

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Application

Application Notes and Protocols: Utilizing 1,4,7,10-Tetrathiacyclododecane in Chemical Sensing

Introduction: The Unique Potential of 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) in Molecular Recognition In the realm of supramolecular chemistry and chemical sensor development, the selective recognition of specific an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) in Molecular Recognition

In the realm of supramolecular chemistry and chemical sensor development, the selective recognition of specific analytes is paramount. Among the diverse array of host molecules, macrocyclic compounds have garnered significant attention due to their pre-organized structures that can selectively bind guest ions or molecules. 1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS4 or tetrathia-12-crown-4, is a crown thioether, a class of macrocycles where sulfur atoms replace the oxygen atoms of traditional crown ethers.[2] This substitution imparts unique properties to the macrocycle, making it a compelling candidate for applications in chemical sensing, particularly for the detection of heavy metal ions.

The key to[1]aneS4's utility lies in the principles of Hard and Soft Acids and Bases (HSAB) theory. The sulfur donor atoms are considered "soft" Lewis bases, which exhibit a strong and selective affinity for "soft" Lewis acids. Many toxic heavy metal ions, such as cadmium(II), mercury(II), and silver(I), fall into this category of soft acids. This inherent selectivity forms the basis for the design of chemical sensors with a high degree of specificity, a critical requirement for applications in environmental monitoring, clinical diagnostics, and drug development.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 1,4,7,10-tetrathiacyclododecane in chemical sensing, with a focus on electrochemical methodologies. The protocols are designed to be self-validating, and the underlying scientific principles are explained to empower researchers to adapt and innovate upon these foundational techniques.

Core Principles of[1]aneS4-Based Sensing

The ability of[1]aneS4 to function as a chemical sensor is rooted in its coordination chemistry. The macrocycle's flexible yet pre-organized structure allows its four sulfur atoms to coordinate with a metal ion that fits within its cavity. This binding event alters the physical and chemical properties of the system, which can be transduced into a measurable signal. The primary sensing modalities explored with[1]aneS4 and related thia-crown ethers include:

  • Electrochemical Sensing: The complexation of a metal ion by[1]aneS4 can be detected as a change in potential or current. This is the most well-documented application for[1]aneS4, particularly in the development of ion-selective electrodes (ISEs).

  • Optical Sensing: By functionalizing the[1]aneS4 macrocycle with a chromophore or fluorophore, the binding of an analyte can induce a change in the molecule's absorption or emission properties, leading to a colorimetric or fluorescent signal.[1][3]

  • Colorimetric Sensing: A change in color upon analyte binding provides a simple, often naked-eye, method of detection. This can be achieved by designing a system where the coordination event perturbs the electronic structure of an integrated dye molecule.

Synthesis of 1,4,7,10-Tetrathiacyclododecane ([1]aneS4)

The synthesis of macrocyclic compounds like[1]aneS4 can be challenging due to the entropic unfavorability of cyclization over polymerization. The following is a general protocol adapted from established methods for the synthesis of thia-crown ethers. This procedure utilizes a high-dilution technique to promote intramolecular cyclization.

Protocol: Synthesis of[1]aneS4

Materials:

  • 1,2-Ethanedithiol

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Toluene

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask (2 L)

  • Two addition funnels with pressure equalization

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation of the Sodium Ethanedithiolate Solution:

    • In a 2 L three-neck flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel, dissolve a calculated amount of sodium hydroxide in absolute ethanol under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of 1,2-ethanedithiol to the cooled NaOH solution via the addition funnel with vigorous stirring. This will form the disodium salt of 1,2-ethanedithiol.

  • High-Dilution Cyclization:

    • In a separate flask, prepare a dilute solution of 1,2-dibromoethane in a large volume of ethanol.

    • Simultaneously, add the sodium ethanedithiolate solution and the 1,2-dibromoethane solution dropwise and at an equal, slow rate to a large, vigorously stirred reaction vessel containing a large volume of ethanol at reflux. The use of two addition funnels is recommended. The principle of high dilution is critical here to favor the intramolecular reaction that leads to the cyclic product over intermolecular polymerization.

  • Reaction and Work-up:

    • After the addition is complete, continue to reflux the reaction mixture for several hours to ensure complete reaction.

    • Allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Resuspend the resulting solid in water and extract with an organic solvent such as toluene or chloroform.

    • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent from the dried organic phase by rotary evaporation to yield the crude product.

    • Purify the crude[1]aneS4 by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the thiol groups to disulfides.

  • High Dilution: This is the most critical parameter for successful macrocyclization. By keeping the concentrations of the reactants low, the probability of one end of a growing chain reacting with its other end (cyclization) is increased relative to reacting with another chain (polymerization).

  • Strong Base: Sodium hydroxide is used to deprotonate the thiols, forming the more nucleophilic thiolate anions, which readily undergo nucleophilic substitution with the dibromoethane.

Electrochemical Sensing of Heavy Metal Ions

Electrochemical sensors, particularly ion-selective electrodes (ISEs), offer a robust, sensitive, and cost-effective method for the detection of heavy metal ions.[4] A prime example of the application of[1]aneS4 in this area is the development of a potentiometric sensor for cadmium(II) ions.[5]

Principle of the[1]aneS4-Based Cd(II) Ion-Selective Electrode

The sensor operates based on the potential difference that develops across a membrane containing the ionophore ([1]aneS4). The[1]aneS4 in the PVC membrane selectively complexes with Cd(II) ions from the sample solution. This complexation event leads to a charge separation at the membrane-solution interface, resulting in a potential that is proportional to the logarithm of the Cd(II) ion activity in the sample, as described by the Nernst equation.

Diagram of the Electrochemical Sensing Setup

G cluster_cell Electrochemical Cell cluster_output Output WE Working Electrode ([12]aneS4-based ISE) Sample Sample Solution (containing Cd²⁺) WE->Sample RE Reference Electrode (e.g., Ag/AgCl) RE->Sample CE Counter Electrode (e.g., Pt wire) CE->Sample Potentiostat Potentiostat / pH Meter Potentiostat->WE To WE Potentiostat->RE To RE Potentiostat->CE To CE Output Potential (mV) vs. log[Cd²⁺] Potentiostat->Output

Caption: Workflow for potentiometric measurement of Cd²⁺ using a[1]aneS4-based ISE.

Protocol: Fabrication and Testing of a Cd(II) Ion-Selective Electrode

This protocol is based on the successful development of a Cd(II) ISE using[1]aneS4.[5]

Materials:

  • 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) as the ionophore

  • Poly(vinyl chloride) (PVC) of high molecular weight

  • A suitable plasticizer (e.g., o-nitrophenyloctyl ether, NPOE)

  • Anionic additive (e.g., potassium tetrakis(p-chlorophenyl)borate, KTCPB)

  • Tetrahydrofuran (THF), analytical grade

  • Cadmium nitrate or chloride for standard solutions

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • pH meter or ion analyzer with a high-impedance input

Procedure: Membrane Preparation and Electrode Fabrication

  • Membrane Cocktail Preparation:

    • In a small glass vial, dissolve precise amounts of PVC, the plasticizer,[1]aneS4, and the anionic additive in THF. A typical composition would be approximately 33% PVC, 66% plasticizer, and 1% ionophore by weight. The anionic additive is usually added in a small, optimized amount.

    • Stir the mixture until a clear, homogenous solution is obtained.

  • Membrane Casting:

    • Pour the membrane cocktail into a flat, glass Petri dish.

    • Cover the dish loosely to allow for slow evaporation of the THF over 24 hours. This slow evaporation is crucial for forming a uniform, mechanically robust membrane.

  • Electrode Assembly:

    • Cut a small disc (typically 5-10 mm in diameter) from the cast membrane.

    • Mount the membrane disc into a commercially available ISE body or a custom-made electrode body.

    • Fill the electrode body with an internal filling solution (e.g., 0.01 M Cd(NO₃)₂ and 0.01 M KCl).

    • Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

  • Conditioning:

    • Condition the newly fabricated electrode by soaking it in a 0.01 M Cd(NO₃)₂ solution for at least 24 hours before use. This step is essential for the formation of a stable and reproducible potential at the membrane-solution interface.

Procedure: Potentiometric Measurements

  • Calibration:

    • Prepare a series of standard Cd(II) solutions of known concentrations (e.g., from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M) by serial dilution of a stock solution.

    • Immerse the Cd(II) ISE and a reference electrode in each standard solution, starting from the lowest concentration.

    • Record the stable potential reading for each solution.

    • Plot the potential (in mV) versus the logarithm of the Cd(II) concentration. The slope of the linear portion of this plot should be close to the theoretical Nernstian value of 29.5 mV/decade for a divalent ion at 25°C.

  • Sample Measurement:

    • Immerse the calibrated electrode pair into the unknown sample solution.

    • Record the stable potential reading.

    • Determine the concentration of Cd(II) in the sample from the calibration curve.

  • Selectivity Determination:

    • The selectivity of the electrode towards Cd(II) over other interfering ions (Mⁿ⁺) can be determined using the separate solution method or the fixed interference method. The selectivity coefficient, K(pot)Cd,M, is a measure of the electrode's preference for the primary ion over the interfering ion.

Performance Data for[1]aneS4-Based Cd(II) Sensor

The following table summarizes the typical performance characteristics of a Cd(II) ion-selective electrode based on 1,4,7,10-tetrathiacyclododecane.[5]

ParameterPerformance
Linear Concentration Range 4.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M
Slope 29 ± 1 mV/decade
Limit of Detection 1.0 x 10⁻⁷ M (0.01 ppm)
Response Time < 10 seconds
Operational pH Range 2.5 - 8.5
Lifetime At least 6 weeks

Optical and Colorimetric Sensing: A Frontier for[1]aneS4

While electrochemical sensing with[1]aneS4 is well-established, its application in optical and colorimetric sensing is an emerging area with significant potential. The general principle involves conjugating the[1]aneS4 macrocycle to a signaling unit (a fluorophore or a chromophore). The selective binding of a heavy metal ion by the[1]aneS4 moiety would then modulate the photophysical properties of the signaling unit.

Diagram of a General Optical Sensing Mechanism

G cluster_workflow Optical Sensing Workflow cluster_detection Detection Sensor [12]aneS4-Fluorophore (Low Fluorescence) Complex [12]aneS4-Hg²⁺-Fluorophore (High Fluorescence) Sensor->Complex + Analyte Signal_Off Low/No Signal Sensor->Signal_Off Analyte Heavy Metal Ion (e.g., Hg²⁺) Signal_On Fluorescent Signal Complex->Signal_On

Sources

Method

Application Notes and Protocols: X-ray Crystallography of 1,4,7,10-Tetrathiacyclododecane Complexes

Introduction: The Unique Coordination Chemistry of[1]aneS4 1,4,7,10-Tetrathiacyclododecane, abbreviated as[1]aneS4, is a fascinating macrocyclic ligand that has garnered significant attention in the field of coordination...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Coordination Chemistry of[1]aneS4

1,4,7,10-Tetrathiacyclododecane, abbreviated as[1]aneS4, is a fascinating macrocyclic ligand that has garnered significant attention in the field of coordination chemistry. As a crown thioether, its four sulfur donor atoms provide a soft binding environment, making it particularly adept at coordinating with soft transition metal ions.[2] This selective binding preference is a key principle in the parallel between the coordination of soft transition metals by soft cyclic thioether ligands and the binding of hard main-group metal ions by hard cyclic oxyether ligands. The study of these complexes is spurred by the biological relevance of thioether binding in systems like blue copper proteins.

The three-dimensional structure of these metal-[1]aneS4 complexes, which dictates their chemical and physical properties, can be definitively elucidated by single-crystal X-ray diffraction (SCXRD).[3] This powerful analytical technique provides precise information about the internal lattice of a crystalline structure, revealing bond lengths, angles, and coordination geometries.[3] This guide offers a comprehensive overview of the protocols and key considerations for the successful X-ray crystallographic analysis of[1]aneS4 complexes, from synthesis to final structure refinement.

Experimental Workflow: From Synthesis to Structure

The journey to obtaining the crystal structure of a[1]aneS4 complex is a multi-step process that requires careful planning and execution. The general workflow is outlined below:

Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis A Synthesis of [12]aneS4 Ligand B Synthesis of Metal-[12]aneS4 Complex A->B C Purification of the Complex B->C D Selection of Crystallization Method C->D Characterized Product E Crystal Growth D->E F Crystal Harvesting E->F G Crystal Mounting F->G High-Quality Crystal H Data Collection G->H I Data Processing H->I J Structure Solution I->J Processed Data K Structure Refinement J->K L Validation & Analysis K->L M Publication/Database Deposition L->M Final Structure

Caption: A generalized workflow for the X-ray crystallographic analysis of[1]aneS4 complexes.

Part 1: Synthesis and Complexation

Protocol 1: Synthesis of 1,4,7,10-Tetrathiacyclododecane ([1]aneS4)

The synthesis of macrocyclic ligands like[1]aneS4 often involves high-dilution techniques to favor intramolecular cyclization over polymerization. A common approach involves the reaction of two bifunctional precursors.

Materials:

  • 1,2-Ethanedithiol

  • 1,2-Dibromoethane

  • Sodium hydroxide or potassium hydroxide

  • Ethanol (absolute)

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

  • Preparation of the Ethanedithiolate: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium hydroxide in absolute ethanol with stirring to form a sodium ethoxide solution. To this, slowly add 1,2-ethanedithiol to form the disodium salt.

  • High-Dilution Cyclization: Simultaneously, from two separate dropping funnels, add dilute solutions of 1,2-ethanedithiol in ethanol and 1,2-dibromoethane in ethanol to a large volume of refluxing ethanol containing a catalytic amount of base over a period of several hours. This high-dilution condition is crucial to promote the desired [1+1] cyclization.

  • Reaction Workup: After the addition is complete, continue refluxing for a few more hours. Cool the reaction mixture and filter off the inorganic salts.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or methanol.

Protocol 2: Synthesis of a Representative Metal-[1]aneS4 Complex (e.g., Cu([1]aneS4)2)

The formation of the metal complex is typically a straightforward reaction between the ligand and a metal salt in a suitable solvent.

Materials:

  • 1,4,7,10-Tetrathiacyclododecane ([1]aneS4)

  • Copper(II) tetrafluoroborate (Cu(BF4)2·6H2O)

  • Acetonitrile or methanol

  • Diethyl ether

Step-by-Step Procedure:

  • Ligand Dissolution: Dissolve a specific amount of[1]aneS4 in a minimal amount of warm acetonitrile or methanol.

  • Metal Salt Addition: In a separate flask, dissolve an equimolar amount of Cu(BF4)2·6H2O in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change is often indicative of complex formation. Stir the reaction mixture at room temperature for a few hours.

  • Isolation of the Complex: The complex can often be precipitated by the slow addition of a less polar solvent, such as diethyl ether. Filter the precipitate, wash with a small amount of the precipitation solvent, and dry under vacuum.

Part 2: Crystallization Strategies

Obtaining X-ray quality single crystals is often the most challenging step.[3] The choice of solvent and crystallization technique is critical. For[1]aneS4 complexes, solvents like acetonitrile, nitromethane, methanol, and dimethylformamide are often good starting points.

Crystallization TechniqueDescriptionSuitability for[1]aneS4 Complexes
Slow Evaporation A solution of the complex is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[4]Simple and often effective, but can sometimes lead to twinning or poorly formed crystals if evaporation is too rapid.[4]
Vapor Diffusion A concentrated solution of the complex is placed in a small open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and inducing crystallization.[4]An excellent and highly controllable method for producing high-quality crystals, especially when only small amounts of the complex are available.[4]
Solvent Layering A less dense solvent in which the complex is soluble is carefully layered on top of a denser anti-solvent. Crystals form at the interface as the solvents slowly mix.[4]Useful for complexes with moderate solubility in a range of solvents.

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subgraph "cluster_vapor" { label="Vapor Diffusion"; bgcolor="#E8F0FE"; vapor [label="{ Small Vial with Complex Solution | Larger Vial with Anti-solvent}" ]; }

subgraph "cluster_layering" { label="Solvent Layering"; bgcolor="#E6F4EA"; layering [label="{ Less Dense Solvent with Complex | Denser Anti-solvent}" ]; }

subgraph "cluster_evaporation" { label="Slow Evaporation"; bgcolor="#FCE8E6"; evaporation [label="{ Solution of Complex | Loosely Covered Vial}" ]; }

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Caption: Visual representation of common crystallization techniques.

Part 3: X-ray Data Collection and Structure Determination

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction.

Key Steps in Data Collection and Processing:
  • Crystal Selection and Mounting: A single, well-formed crystal without visible defects is selected under a microscope and mounted on a loop or a glass fiber.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern CCD or CMOS detector-based diffractometer is used to collect a series of diffraction images as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects, and absorption. Software such as SAINT is commonly used for this purpose.[5]

Structure Solution and Refinement:
  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. Direct methods or Patterson methods, implemented in programs like SHELXS, are typically employed.[5]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods (e.g., with SHELXL).[5] This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Analysis of[1]aneS4 Complex Structures

The final refined crystal structure provides a wealth of information.

  • Coordination Geometry: The arrangement of the four sulfur atoms around the central metal ion can be determined. For instance, in some Cu(II) complexes, a distorted square planar geometry is observed.[6] In Pd(II) complexes, a square planar PdS4 geometry is common.[7]

  • Conformation of the Macrocycle: The[1]aneS4 ring is flexible and can adopt various conformations upon coordination. The specific conformation is influenced by the size and electronic properties of the metal ion.

  • Bond Lengths and Angles: Precise M-S bond lengths and S-M-S bond angles can be measured, providing insight into the nature of the metal-ligand bonding.

  • Intermolecular Interactions: The packing of the complex molecules in the crystal lattice is stabilized by various non-covalent interactions, such as hydrogen bonds (if co-crystallized with protic solvents or counter-ions) and van der Waals forces.

Coordination_Geometry M Metal Ion S1 S M->S1 S2 S M->S2 S3 S M->S3 S4 S M->S4 S1->S2 S2->S3 S3->S4 S4->S1 caption Coordination of a metal ion by [12]aneS4.

Caption: A simplified representation of the coordination of a central metal ion by the four sulfur atoms of the[1]aneS4 ligand.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Compound is too soluble or too insoluble in the chosen solvent system.Screen a wider range of solvents and anti-solvents. Try different crystallization techniques.
Formation of Oil or Amorphous Precipitate Supersaturation is reached too quickly. Impurities may be present.Slow down the crystallization process (e.g., lower temperature, slower diffusion). Further purify the complex.
Poor Crystal Quality (twinned, small, etc.) Rapid crystal growth. Vibrations or disturbances.Optimize the rate of solvent evaporation or diffusion. Ensure the crystallization setup is in a stable, vibration-free environment. Consider micro-seeding techniques.
Disordered Structure Flexible parts of the molecule or co-crystallized solvent molecules.Collect data at a lower temperature. Try to crystallize from a different solvent that may pack more orderly.[4]

Conclusion

The X-ray crystallographic analysis of 1,4,7,10-tetrathiacyclododecane complexes is a powerful method for elucidating their detailed three-dimensional structures. Success in this endeavor hinges on a systematic approach that begins with the careful synthesis and purification of the complex, followed by a patient and methodical exploration of crystallization conditions. With the right techniques and a bit of perseverance, high-quality crystal structures can be obtained, providing invaluable insights into the fascinating coordination chemistry of these thioether macrocycles.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,4,7,10-Tetrathiacyclododecane

Welcome to the technical support center for the synthesis of 1,4,7,10-tetrathiacyclododecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4,7,10-tetrathiacyclododecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important macrocyclic compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and minimize the formation of unwanted side products.

Introduction

1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS4, is a key building block in supramolecular chemistry and coordination chemistry. Its ability to selectively chelate metal ions has led to its use in various applications, including the development of catalysts, sensors, and contrast agents for medical imaging. However, its synthesis can be challenging due to the propensity for side reactions, primarily polymerization. This guide provides expert insights and practical solutions to common problems encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of 1,4,7,10-tetrathiacyclododecane resulted in a low yield of the desired product and a significant amount of an insoluble white solid. What is this side product and why does it form?

A1: The insoluble white solid is most likely a mixture of linear and cyclic oligomers or polymers. This is the most common side reaction in the synthesis of macrocycles.

Causality: The formation of the desired 12-membered ring (an intramolecular reaction) is in direct competition with the formation of long-chain polymers (an intermolecular reaction). The rate of the intramolecular reaction is dependent on the concentration of the precursor, while the rate of the intermolecular reaction is dependent on the square of the concentration.[2] Therefore, at high concentrations, the intermolecular polymerization reaction is kinetically favored, leading to the formation of undesired oligomers and polymers.

Troubleshooting Workflow: Polymerization

G cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Solutions LowYield Low Yield & Insoluble Precipitate HighConcentration High Reactant Concentration Favors Polymerization LowYield->HighConcentration likely due to HighDilution Implement High Dilution Principle HighConcentration->HighDilution mitigated by PseudoHighDilution Use Pseudo-High Dilution (Syringe Pump) HighConcentration->PseudoHighDilution mitigated by TemplateEffect Utilize a Template Ion (e.g., Cs+) HighConcentration->TemplateEffect mitigated by

Caption: Troubleshooting workflow for low yield due to polymerization.

Q2: What is the "high dilution principle" and how do I implement it in my synthesis?

A2: The high dilution principle is a fundamental strategy to promote intramolecular reactions, such as macrocyclization, over intermolecular reactions like polymerization.[3][4] By keeping the concentration of the reactants extremely low (typically 10⁻³ M or less), the probability of two reactive ends of the same molecule finding each other is higher than the probability of two different molecules reacting.

Implementation:

  • True High Dilution: This involves using a very large volume of solvent. For example, the reactants are dissolved in a large volume of solvent from the beginning of the reaction. While effective, this method can be impractical for larger-scale syntheses due to the large amounts of solvent required.

  • Pseudo-High Dilution (Ziegler-Ruggli Dilution): This is a more practical approach where solutions of the two reactants are added simultaneously and very slowly (e.g., using syringe pumps) to a large volume of refluxing solvent containing the base.[3][4] This ensures that the instantaneous concentration of the reactants in the reaction vessel remains very low, effectively mimicking true high dilution.

ParameterTrue High DilutionPseudo-High Dilution
Concept All reactants are initially present in a large solvent volume.Reactants are added slowly and continuously to the reaction vessel.
Concentration Consistently low throughout the reaction.Instantaneous concentration is kept low.
Solvent Volume Very large.Moderately large.
Practicality Less practical for scale-up.More practical for larger scales.
Q3: I've heard about a "template effect." Can this help improve the yield of 1,4,7,10-tetrathiacyclododecane?

A3: Yes, the template effect can significantly improve the yield of macrocyclization. A template ion, typically a metal cation, coordinates to the heteroatoms (in this case, sulfur) of the linear precursor molecule. This pre-organizes the precursor into a conformation that is favorable for cyclization, thereby increasing the rate of the intramolecular reaction.

For the synthesis of tetrathia macrocycles, alkali metal cations, particularly cesium (Cs⁺), have been shown to be effective templates. The large ionic radius of Cs⁺ is well-suited to coordinate with multiple sulfur atoms, bringing the reactive ends of the precursor into proximity. The use of cesium carbonate (Cs₂CO₃) as the base in the reaction can therefore serve a dual purpose: deprotonating the thiol groups and acting as a template.[5]

Reaction Pathway: Template-Assisted Cyclization

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Reaction Pathways cluster_3 Products Reactants 1,2-Ethanedithiol + 1,2-Dichloroethane Template Cesium ion (Cs+) coordinates with sulfur atoms, pre-organizing the linear precursor. Reactants->Template in presence of Cs2CO3 Intramolecular Intramolecular Cyclization (Favored) Template->Intramolecular promotes Intermolecular Intermolecular Polymerization (Disfavored) Template->Intermolecular inhibits Macrocycle 1,4,7,10-Tetrathiacyclododecane Intramolecular->Macrocycle Polymer Oligomers/Polymers Intermolecular->Polymer

Caption: The role of the cesium template effect in favoring macrocyclization.

Q4: How do I purify 1,4,7,10-tetrathiacyclododecane from the oligomeric side products?

A4: Purification can be challenging due to the similar chemical nature of the desired macrocycle and the oligomeric byproducts.

  • Crystallization: This is often the most effective method for purifying thioether macrocycles.[6] The desired 1,4,7,10-tetrathiacyclododecane is typically a crystalline solid, while the oligomeric byproducts are often amorphous or have different crystal packing, allowing for separation by recrystallization from a suitable solvent (e.g., ethanol, chloroform, or a mixture).

  • Column Chromatography: While possible, it can be difficult to achieve a clean separation of the cyclic monomer from the cyclic dimer and other small oligomers on silica gel.[6] In some cases, the macrocycle may also decompose on silica gel. If chromatography is necessary, it is advisable to use a less acidic stationary phase, such as neutral alumina, and to perform a careful optimization of the eluent system.

  • Soxhlet Extraction: This can be a useful technique for separating the more soluble macrocycle from less soluble polymeric material.

Experimental Protocols

Protocol 1: High Dilution Synthesis of 1,4,7,10-Tetrathiacyclododecane

This protocol is a representative procedure based on established methods for synthesizing tetrathia macrocycles. It is crucial to adapt this procedure to your specific laboratory conditions and to adhere to all safety guidelines.

Materials:

  • 1,2-Ethanedithiol

  • 1,2-Dichloroethane

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two syringe pumps

  • Three-necked round-bottom flask (e.g., 2 L)

  • Reflux condenser

  • Mechanical stirrer

Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous cesium carbonate (e.g., 10 mmol) and 1 L of anhydrous DMF. Heat the suspension to 80 °C with vigorous stirring.

  • Prepare Reactant Solutions:

    • Solution A: In a 50 mL syringe, prepare a solution of 1,2-ethanedithiol (e.g., 5 mmol) in 50 mL of anhydrous DMF.

    • Solution B: In a separate 50 mL syringe, prepare a solution of 1,2-dichloroethane (e.g., 5 mmol) in 50 mL of anhydrous DMF.

  • Slow Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously to the stirred, heated suspension of cesium carbonate in DMF over a period of 8-12 hours.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Remove the DMF from the filtrate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (DCM, e.g., 100 mL) and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a chloroform/hexane mixture, to obtain pure 1,4,7,10-tetrathiacyclododecane as a white crystalline solid.

Characterization of Products and Side Products

Accurate characterization is essential to confirm the identity and purity of the synthesized 1,4,7,10-tetrathiacyclododecane and to identify any side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of pure 1,4,7,10-tetrathiacyclododecane is expected to be simple due to the high symmetry of the molecule. A single sharp singlet should be observed for all 16 equivalent methylene protons. The presence of multiple signals in the methylene region would suggest the presence of oligomeric side products, which have lower symmetry.[7][8]

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum should show a single peak for the eight equivalent carbon atoms.

Compound¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
1,4,7,10-Tetrathiacyclododecane ~3.0 ppm (s, 16H)~35 ppm
Oligomeric Side Products Multiple signals in the 2.8-3.2 ppm regionMultiple signals
Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): This is a powerful technique to identify the desired product and oligomers. The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ of 1,4,7,10-tetrathiacyclododecane (C₈H₁₆S₄, MW = 240.47 g/mol ) at m/z 241.[9] Peaks corresponding to the dimer ([2M+H]⁺ at m/z 481), trimer ([3M+H]⁺ at m/z 721), and other oligomers may also be observed, providing a clear indication of the extent of side reactions.[10][11]

References

  • Powers, D. C., & Yoon, T. P. (2018). Synthesis of Tetrathia–Oligothiophene Macrocycles. The Journal of Organic Chemistry, 83(15), 8754–8760. Available from: [Link]

  • Weisman, G. R., & Reed, D. P. (1998). 1,4,7,10-TETRAAZACYCLODODECANE. Organic Syntheses, 75, 137. Available from: [Link]

  • Max Planck Institute. SUPPORTING INFORMATION. Available from: [Link]

  • SpectraBase. 1,4,7,10-Tetrathiacyclododecane - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • eGyanKosh. 7.1 Synthesis by high dilution principle. Available from: [Link]

  • Rostami, E., & Ghaffarzadeh, M. (2014). Caesium carbonate as a highly efficient catalyst for the synthesis of macrocyclicdiamides. Iranian chemical communication, 2(2), 187-195. Available from: [Link]

  • Wikipedia. High dilution principle. Available from: [Link]

  • Zhang, Z., et al. (2012). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry, 55(17), 7784-7793. Available from: [Link]

  • Google Patents. A process for the preparation of 1,4,7,10-tetraazacyclododecane.
  • Google Patents. Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
  • Jackson, G., et al. (2022). Structural Characterization of Natural and Synthetic Macrocycles Using Charge-Transfer Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 639-648. Available from: [Link]

  • Electronic Supplementary Information Cyclododecene isomeric separation by (supported) rhodium(I)- catalysed selective dehydrogenative borylation reaction. Available from: [Link]

  • Lee, J. C. (1991). SYNTHESIS OF NOVEL CROWN ETHER COMPOUNDS AND lONOMER MODIFICATION OF NAFION. Available from: [Link]

  • ResearchGate. Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. Available from: [Link]

  • PubChem. 1,4,7,10-Tetrathiacyclododecane. Available from: [Link]

  • Liu, G., et al. (2017). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 113, 1-8. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Lioe, H., et al. (2013). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of The American Society for Mass Spectrometry, 24(12), 1894-1903. Available from: [Link]

  • ResearchGate. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. Available from: [Link]

  • VTechWorks. Chapter II Crown Ethers. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Caesium carbonate as an efficient catalyst for the synthesis polyhydroquinolines derivatives. Available from: [Link]

  • Fürstner, A. (2020). Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies. Accounts of Chemical Research, 53(11), 2531-2546. Available from: [Link]

  • White Rose Research Online. A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,4,7,10-Tetrathiacyclododecane

Welcome to the technical support center for the synthesis of 1,4,7,10-Tetrathiacyclododecane, a crucial macrocyclic building block in various fields, including drug development and materials science. This guide is design...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4,7,10-Tetrathiacyclododecane, a crucial macrocyclic building block in various fields, including drug development and materials science. This guide is designed for researchers, scientists, and professionals to navigate the common challenges encountered during the synthesis of this tetrathia crown ether. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of macrocyclization chemistry.

I. Overview of Synthetic Strategy

The synthesis of 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) typically involves the cyclization of two linear precursors. A common and effective method is the [1+1] condensation of a dithiol and a dihalide under high-dilution conditions. This strategy aims to favor the intramolecular reaction, leading to the desired cyclic product, over the intermolecular polymerization that results in unwanted linear oligomers or polymers.

A representative synthetic approach involves the reaction of a dithiolate, generated in situ from a dithiol and a base, with a dihaloalkane. For the synthesis of 1,4,7,10-tetrathiacyclododecane, this translates to the reaction of 1,2-ethanedithiol with a suitable two-carbon dielectrophile, often in the presence of a base to deprotonate the thiol groups.

II. Experimental Workflow: A Generalized Protocol

The following protocol outlines a general procedure for the synthesis of 1,4,7,10-Tetrathiacyclododecane, emphasizing the critical high-dilution technique.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction High-Dilution Cyclization cluster_workup Work-up and Isolation cluster_purification Purification prep_dithiol Prepare solution of 1,2-ethanedithiol and base (e.g., NaH, K2CO3) in solvent addition Simultaneous slow addition of both reactant solutions via syringe pumps over several hours prep_dithiol->addition prep_dihalide Prepare solution of 1,2-dihaloethane (e.g., 1,2-dibromoethane) in solvent prep_dihalide->addition reaction_vessel Large volume of solvent (e.g., DMF, THF, Ethanol) under inert atmosphere (N2 or Ar) stirring Vigorous stirring at controlled temperature addition->stirring in reaction_vessel solvent_removal Remove solvent under reduced pressure stirring->solvent_removal extraction Extract with an organic solvent (e.g., CH2Cl2) solvent_removal->extraction washing Wash organic layer with water and brine extraction->washing drying Dry over anhydrous Na2SO4 or MgSO4 washing->drying crude_product Isolate crude product drying->crude_product column_chromatography Column chromatography (Silica gel) crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Obtain pure 1,4,7,10-tetrathiacyclododecane recrystallization->pure_product

Caption: Generalized workflow for the high-dilution synthesis of 1,4,7,10-Tetrathiacyclododecane.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,4,7,10-Tetrathiacyclododecane.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Yield of the Desired Macrocycle 1. Ineffective High-Dilution: The concentration of reactants was too high, favoring intermolecular polymerization. 2. Base Incompatibility or Insufficient Amount: The chosen base may not be strong enough to fully deprotonate the dithiol, or an insufficient amount was used. 3. Poor Reactivity of Precursors: The dihalide may be unreactive, or the dithiolate may not have formed efficiently. 4. Decomposition of Reactants or Products: Reactants or the final product might be unstable under the reaction conditions.1. Optimize High-Dilution: Increase the total solvent volume. Decrease the concentration of the reactant solutions. Slow down the addition rate of the reactants (e.g., extend the addition time from 4 hours to 8-12 hours).[2] 2. Select an Appropriate Base: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide. Ensure at least two equivalents of the base are used per equivalent of dithiol. 3. Enhance Reactivity: Use a more reactive dihalide, such as 1,2-diiodoethane, or add a catalytic amount of sodium iodide to promote in situ halide exchange if using a dibromide or dichloride. 4. Control Reaction Conditions: Run the reaction at a lower temperature to minimize potential decomposition. Ensure a strictly inert atmosphere to prevent oxidation of the thiols.
Formation of a White, Insoluble Precipitate (Likely Polymer) Dominance of Intermolecular Reactions: This is a clear indication that the high-dilution principle was not effectively implemented.Strict Adherence to High-Dilution: As above, significantly increase the solvent volume and slow down the reactant addition rate. Ensure vigorous stirring to quickly disperse the added reactants.
Complex Mixture of Products in the Crude Material 1. Formation of Oligomers: Besides the desired [1+1] macrocycle, larger macrocycles ([2+2], [3+3], etc.) may have formed. 2. Side Reactions: The base might have reacted with the solvent or the dihalide (e.g., elimination reactions). 3. Impure Starting Materials: The presence of impurities in the dithiol or dihalide can lead to a variety of side products.1. Refine High-Dilution Conditions: Further dilution and slower addition can help favor the formation of the smallest possible macrocycle. 2. Optimize Solvent and Base Combination: Choose a solvent that is inert to the base under the reaction conditions (e.g., THF with NaH). 3. Purify Starting Materials: Ensure the purity of 1,2-ethanedithiol and the dihaloethane before use, for example, by distillation.
Difficulty in Purifying the Final Product 1. Co-elution of Oligomers: Linear or cyclic oligomers may have similar polarities to the desired product, making chromatographic separation challenging. 2. Product Insolubility: The product may be sparingly soluble in common recrystallization solvents.1. Optimize Chromatography: Use a long column with a shallow solvent gradient to improve separation. Consider using a different stationary phase if silica gel is ineffective. 2. Systematic Recrystallization Trials: Screen a wide range of solvents and solvent mixtures for recrystallization. Hot filtration may be necessary to remove insoluble impurities.

IV. Frequently Asked Questions (FAQs)

Q1: Why is the high-dilution principle so critical in this synthesis?

A1: The formation of a macrocycle is an intramolecular process, while polymerization is an intermolecular process. The rate of the intramolecular reaction is dependent on the concentration of the linear precursor, whereas the rate of the intermolecular reaction is dependent on the square of the concentration of the linear precursor. By maintaining a very low concentration of the reactive species (achieved by slow, simultaneous addition of the two reactants into a large volume of solvent), the probability of two reactive ends of different molecules finding each other is significantly reduced, thus kinetically favoring the intramolecular ring-closing reaction.[2]

high_dilution cluster_high_conc High Concentration cluster_low_conc High Dilution (Low Concentration) A1 Reactant A B1 Reactant B A1->B1 Intermolecular Reaction Dominates Polymer Polymer B1->Polymer Forms Polymer A2 Reactant A B2 Reactant B A2->B2 Intramolecular Reaction Favored Macrocycle Macrocycle B2->Macrocycle Forms Macrocycle

Caption: The effect of concentration on the outcome of macrocyclization reactions.

Q2: What is the role of a template ion in this type of synthesis?

A2: While not always necessary for the synthesis of simple tetrathia crowns, a metal cation can act as a template. The template ion coordinates to the sulfur atoms of the linear precursor, pre-organizing it into a conformation that is favorable for cyclization. This can increase the effective concentration of the reactive ends, leading to higher yields of the desired macrocycle even at slightly higher concentrations than would be tolerated under non-template conditions. For tetrathia ethers, "soft" metal ions like Cu(I), Ni(II), or Pd(II) can be effective templates.

Q3: Can I use a one-pot reaction instead of syringe pumps for the addition?

A3: A true one-pot reaction where all reactants are mixed at the beginning is highly likely to result in polymerization. The use of syringe pumps for the slow and controlled addition of reactants is a practical and effective way to achieve pseudo-high dilution conditions in a laboratory setting.[2] If syringe pumps are unavailable, slow addition via pressure-equalizing dropping funnels can be an alternative, although less precise.

Q4: How can I confirm the identity and purity of the synthesized 1,4,7,10-Tetrathiacyclododecane?

A4: A combination of analytical techniques should be used:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and assess purity. The high symmetry of 1,4,7,10-tetrathiacyclododecane should lead to a simple NMR spectrum.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.

Q5: Are there any specific safety precautions for this synthesis?

A5: Yes. 1,2-ethanedithiol has a very strong and unpleasant odor and is toxic. This reaction should be performed in a well-ventilated fume hood. Many of the solvents and bases used (e.g., DMF, NaH) have their own specific hazards. Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

V. References

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,4,7,10-Tetrathiacyclododecane (aneS4)

Technical Support Center: Synthesis of 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) Welcome to the technical support center for the synthesis of 1,4,7,10-Tetrathiacyclododecane, a cornerstone macrocyclic thioether. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,4,7,10-Tetrathiacyclododecane ([1]aneS4)

Welcome to the technical support center for the synthesis of 1,4,7,10-Tetrathiacyclododecane, a cornerstone macrocyclic thioether. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Understanding the Core Challenge: Cyclization vs. Polymerization

The primary obstacle in synthesizing macrocycles like 1,4,7,10-Tetrathiacyclododecane is the competition between the desired intramolecular cyclization (a first-order reaction) and the undesired intermolecular polymerization (a second-order reaction).[1] The rate of the desired cyclization depends on the concentration of a single precursor molecule, while the rate of polymerization depends on the concentration of two precursor molecules colliding.[1] Therefore, controlling reaction conditions to favor the former is paramount to achieving a high yield.

G cluster_0 Reaction Pathways for Linear Precursor Precursor Linear Dithiol + Dihalide Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization k1 (First-Order) Polymerization Intermolecular Polymerization Precursor->Polymerization k2 (Second-Order) Product Desired Product (1,4,7,10-Tetrathiacyclododecane) Cyclization->Product Byproduct Undesired (Oligomers/Polymers) Polymerization->Byproduct

Caption: Competing reaction pathways in macrocycle synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.

Q1: My yield is extremely low, and the main product is an insoluble white polymer. What is happening and how can I fix it?

A1: This is the most common problem and indicates that intermolecular polymerization is outcompeting intramolecular cyclization.

Causality: The rate of polymerization is proportional to the square of the reactant concentration, while the rate of cyclization is directly proportional to the concentration.[2] At high concentrations, the probability of two different precursor molecules reacting with each other is much higher than a single molecule's ends finding each other to close the ring.

Solution: The Ruggli-Ziegler Dilution Principle

The solution is to employ high-dilution conditions, which maintain an extremely low reactant concentration (typically 10⁻³ M or less) throughout the reaction.[1] This kinetically favors the first-order cyclization pathway.

Experimental Protocol: High-Dilution Synthesis

  • Setup: In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, add the bulk of your anhydrous solvent (e.g., DMF or THF).

  • Reagent Preparation: Prepare two separate solutions, each containing one of the reactants (e.g., 1,2-ethanedithiol and 1,2-bis(2-chloroethoxy)ethane) in the same anhydrous solvent.

  • Slow Addition: Using two syringe pumps, add both reactant solutions to the reaction flask simultaneously and at a very slow, controlled rate (e.g., 0.5-1.0 mL/h) over a period of 24-48 hours.[1] This ensures the instantaneous concentration in the flask remains vanishingly small.

  • Stirring: Ensure vigorous stirring throughout the addition to rapidly disperse the incoming reactants.

G cluster_workflow Troubleshooting: Low Yield & Polymerization Problem Problem: Low Yield, High Polymer Cause Cause: [Reactant] is too high, favoring 2nd-order polymerization Problem->Cause Solution Solution: Implement High Dilution Principle Cause->Solution Action1 Decrease reactant addition rate (e.g., use syringe pump) Solution->Action1 Action2 Increase total solvent volume Solution->Action2 Result Outcome: Favors 1st-order cyclization, Yield Increases Action1->Result Action2->Result

Caption: Workflow for addressing low macrocycle yield.

Q2: High-dilution requires massive solvent volumes. Is there a more practical way to increase my yield?

A2: Yes. The "template effect" is a powerful strategy that uses a metal cation to pre-organize the linear precursor, promoting cyclization even at higher concentrations. [1][3][4]

Causality: A template ion, whose diameter matches the cavity size of the target macrocycle, coordinates to the heteroatoms (sulfur, in this case) of the linear precursor.[4][5] This holds the reactive ends of the molecule in close proximity, effectively increasing the local concentration and making the intramolecular reaction much more probable. This is known as the kinetic template effect.[3][6]

Solution: Metal-Templated Synthesis

For thioether crowns, alkali metal and transition metal ions can serve as templates. The choice of ion is critical and should match the cavity size of 1,4,7,10-Tetrathiacyclododecane.

ParameterHigh-Dilution SynthesisTemplate-Assisted Synthesis
Principle Kinetic control via low concentrationThermodynamic/Kinetic control via pre-organization
Concentration Very low (< 10⁻³ M)Moderately low to moderate
Solvent Volume Very largeModerate
Key Additive NoneMetal Salt (e.g., Cs₂CO₃, Ni(II) salts)
Primary Benefit Conceptually simpleHigher throughput, less solvent waste

Experimental Protocol: Template-Assisted Synthesis

  • Setup: In a reaction flask, dissolve the chosen template salt (e.g., Nickel(II) perchlorate) in a suitable solvent like ethanol.

  • Reactant Addition: Add one of the linear precursors (e.g., 2,2'-thiodiethanethiol) to the solution containing the metal template.

  • Second Reactant: Slowly add the second precursor (e.g., 1,2-dibromoethane) to the reaction mixture. The rate of addition can be significantly faster than in a true high-dilution synthesis.

  • Reaction: The cyclization occurs around the metal ion template.

  • Demetalation: After the macrocycle is formed, the metal ion often needs to be removed from the final product, which can be a disadvantage if the metal-free ligand is the desired product.[4]

G cluster_template The Kinetic Template Effect Reactants Linear Precursor (Flexible) Organized Pre-organized Complex (Rigid) Reactants->Organized Coordination Template Metal Ion (Template) Template->Organized Coordination Product Macrocyclic Product Organized->Product Intramolecular Cyclization

Caption: Mechanism of the kinetic template effect.

Q3: Which base is most effective for deprotonating the thiol precursors?

A3: For the synthesis of macrocyclic thioethers, Cesium Carbonate (Cs₂CO₃) in DMF is often the base of choice. [7]

Causality: This method, developed by Kellogg, leverages the unique properties of the cesium ion.[7]

  • Basicity: The carbonate ion is sufficiently basic to deprotonate the thiols, forming reactive thiolate anions.

  • The "Cesium Effect": Unlike smaller alkali metals like Na⁺ or K⁺, the large Cs⁺ ion does not form strong, tight ion pairs with the thiolate anion in DMF.[7] This leaves the thiolate highly nucleophilic and "naked," ready to attack the alkyl halide electrophile.

  • Template Contribution: The large cesium ion can also act as a weak template, further promoting cyclization over polymerization.[7]

Protocol: Cesium Carbonate Mediated Cyclization

  • Setup: Suspend finely ground anhydrous Cesium Carbonate in a large volume of anhydrous DMF.

  • High Dilution Addition: Using two syringe pumps, slowly and simultaneously add solutions of the dithiol (e.g., 1,2-ethanedithiol) and the dihalide (e.g., bis(2-chloroethyl) ether) in DMF to the vigorously stirred Cs₂CO₃ suspension over 24-48 hours.

  • Workup: After the addition is complete, stir for an additional period. Filter off the cesium salts and remove the DMF under reduced pressure to isolate the crude product.

General FAQs

  • What is the ideal solvent? Anhydrous polar aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (CH₃CN) are commonly used.[7][8] They effectively dissolve the reactants and salts without interfering with the Sₙ2 reaction.

  • What leaving group is best on the alkyl chain? While chlorides are often used, tosylates (OTs) and bromides are better leaving groups and can lead to higher yields, though they may require an extra synthetic step to prepare the precursor.[2][5]

  • How do I purify the final product? Purification can be challenging. Column chromatography on silica gel is a common first step. Recrystallization or sublimation can also be effective for obtaining highly pure material.[9]

References

  • Technical Support Center: High Dilution Methods in Crown Ether Synthesis. (n.d.). Benchchem.
  • Macrocyclic and Template Effects. (n.d.). Every Science.
  • Macrocyclic ligand. (2024). In Wikipedia.
  • Macrocyclic Complexes. (n.d.).
  • Template Synthesis of Macrocyclic Compounds. (n.d.).
  • 1,4,7,10-tetraazacyclododecane. (n.d.). Organic Syntheses Procedure.
  • Wester, H. J., et al. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry, 13(21), 6082-90.
  • Template Synthesis of Macrocyclic Complexes: A Laboratory Project for Advanced Undergraduate Students. (n.d.). Journal of Chemical Education.
  • Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. (n.d.). PMC - NIH.
  • Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). (n.d.). MDPI.
  • Chapter 6: Synthesis of Crown Ethers. (n.d.). Books.
  • Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 67(12), 4081-5.
  • A process for the preparation of 1,4,7,10-tetraazacyclododecane. (n.d.). Google Patents.
  • Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. (n.d.). Google Patents.
  • A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. (n.d.). ResearchGate.
  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). (n.d.). The Journal of Organic Chemistry.
  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). (n.d.). PubMed.
  • Improved synthesis and application of lanthanide 1,4,7,10-tetrakis(phosphonomethyl)-1,4,7,10-tetraazacyclododecane complexes Ln(DOTP). (n.d.). ResearchGate.
  • Beyond Crown Ethers: The Chemistry of Macrocyclic Thioethers. (1995). Chemistry | Illinois.
  • Chapter II Crown Ethers. (n.d.). VTechWorks.

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Optimization

Technical Support Center: Synthesis of 1,4,7,10-Tetrathiacyclododecane (aneS4)

Technical Support Center: Synthesis of 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1,4,7,10-tetrathiacyclododec...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,4,7,10-Tetrathiacyclododecane ([1]aneS4)

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,4,7,10-tetrathiacyclododecane, often referred to as[1]aneS4. This macrocycle is a fundamental building block in coordination chemistry and materials science. However, its synthesis can be challenging, with low yields being a frequent issue for many researchers. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls and provide robust, field-proven solutions to help you achieve high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My yield of[1]aneS4 is consistently low (<20%). What are the primary reasons for this?

A1: Low yields in macrocyclization reactions are almost always due to a fundamental competition between the desired intramolecular cyclization and the undesired intermolecular polymerization.[2][3] For a molecule to form a ring, its two reactive ends must find each other. In concentrated solutions, it is statistically more likely that the reactive end of one molecule will find the reactive end of a different molecule, leading to the formation of long polymer chains instead of the target macrocycle.

Several factors can exacerbate this issue:

  • Improper Dilution: The single most critical factor is the concentration of your reactants. If the concentration is too high, polymerization will dominate.[3]

  • Reaction Rate: A reaction that is too fast can favor polymerization. The rate of addition of reactants should be slower than the rate of cyclization.[3]

  • Reagent Purity: Impurities in starting materials (e.g., oxidized dithiols) can introduce side reactions that consume reactants and complicate purification.

  • Suboptimal Base/Solvent System: The choice of base and solvent dramatically influences the reaction outcome. Some combinations promote aggregation or are poor at solvating intermediates, hindering cyclization.

Q2: I observe a significant amount of insoluble white precipitate during my reaction. What is this, and how can I prevent it?

A2: The insoluble white material is almost certainly the undesired linear polymer formed via intermolecular coupling. As the polymer chain grows, its solubility in common organic solvents decreases, causing it to precipitate out of the reaction mixture.

The key to preventing polymerization is to rigorously apply the High Dilution Principle .[2][3] This principle ensures that the concentration of the acyclic precursor at any given moment is infinitesimally low. This gives the two ends of a single molecule a much higher chance of reacting with each other before encountering another molecule.

This competing process can be visualized as follows:

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Reactants α,ω-Dithiol + α,ω-Dihalide (e.g., Ethanedithiol + Bis(2-chloroethyl)sulfide) Intermediates Reactive Thiolate Precursor Reactants->Intermediates Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Cyclic [12]aneS4 (Desired Product) Intermediates->Cyclic Intramolecular Cyclization (Favored at High Dilution) Polymer -(S-(CH₂)₂-S-(CH₂)₂-S-(CH₂)₂-S)n- (Insoluble Polymer) Intermediates->Polymer Intermolecular Polymerization (Favored at High Concentration)

Caption: Competing intramolecular vs. intermolecular pathways.

To implement high dilution effectively, you must add your reactants very slowly (e.g., via syringe pump over 8-24 hours) to a large volume of refluxing solvent containing the base. This ensures the immediate reaction of any added precursor, keeping its steady-state concentration near zero.

Q3: How can I optimize my reaction conditions to maximize the yield of[1]aneS4?

A3: Beyond high dilution, several other parameters are crucial. The choice of base is particularly important, with cesium carbonate often providing significantly higher yields than other alkali metal bases like potassium or sodium carbonate.[4][5] This phenomenon is known as the "Cesium Effect."

The Cesium Effect: The large, soft cesium cation (Cs+) is thought to act as a template, coordinating to the multiple sulfur atoms of the linear precursor. This pre-organizes the molecule into a conformation that is favorable for ring closure, thereby accelerating the desired intramolecular reaction over polymerization.[4][6]

The following table summarizes common conditions and their general impact on yield for thioether macrocyclizations.

ParameterPoor ChoiceBetter ChoiceRationale & Citation(s)
Base NaOH, KOHCs₂CO₃ Cesium ion acts as a template, pre-organizing the precursor for cyclization (the "Cesium Effect").[4][5][7]
Solvent Alcohols (e.g., EtOH)DMF, Acetonitrile Aprotic polar solvents like DMF effectively solvate the cesium salt and intermediates without interfering with the nucleophilic thiolate.[4][5]
Concentration > 0.1 M< 0.01 M High dilution is essential to favor intramolecular cyclization over intermolecular polymerization.[2][3]
Addition Rate Rapid / All at onceSlow (8-24 h) via Syringe Pump Maintains a near-zero concentration of the reactive precursor, preventing polymerization.[3]
Temperature Room TemperatureReflux (e.g., DMF at ~150 °C) Provides the necessary activation energy for the SN2 reaction and helps maintain solubility.
Q4: Can you provide a reliable, high-yield protocol for the synthesis of[1]aneS4?

A4: Certainly. The following protocol is based on the well-established method of reacting two equivalents of 1,2-ethanedithiol with two equivalents of bis(2-chloroethyl) ether in the presence of cesium carbonate under high-dilution conditions. This [2+2] condensation is a robust route to[1]aneS4.

Materials:

  • 1,2-Ethanedithiol (purified by distillation)

  • Bis(2-chloroethyl) ether (purified by distillation)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Setup:

  • Set up a 3-neck round-bottom flask (e.g., 2 L) equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. This will be the reaction vessel.

  • Prepare two separate solutions for slow addition:

    • Solution A: Dissolve 1,2-ethanedithiol (e.g., 10 mmol) in 100 mL of anhydrous DMF.

    • Solution B: Dissolve bis(2-chloroethyl) ether (e.g., 10 mmol) in 100 mL of anhydrous DMF.

  • Load the two solutions into separate gas-tight syringes and place them on a syringe pump.

Procedure:

  • To the reaction vessel, add anhydrous cesium carbonate (e.g., 20 mmol, 2 eq.) and 800 mL of anhydrous DMF.

  • Heat the DMF/Cs₂CO₃ suspension to reflux (~153 °C) with vigorous stirring under a nitrogen atmosphere.

  • Once refluxing, begin the simultaneous, slow addition of Solution A and Solution B via the syringe pump over a period of 12 hours .

  • After the addition is complete, allow the reaction to continue refluxing for an additional 2-4 hours to ensure completion.

  • Cool the reaction mixture to room temperature. A fine white precipitate (CsCl) will be present.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of chloroform or DCM.

  • Combine the filtrates and remove the DMF under reduced pressure (high vacuum is required).

  • The resulting crude residue can now be subjected to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Prepare Reactant Solutions (Dithiol in DMF, Dihalide in DMF) B 2. Prepare Reaction Vessel (Cs₂CO₃ in large volume of DMF) C 3. Heat vessel to reflux under N₂ B->C D 4. Add reactant solutions via syringe pump over 12h C->D E 5. Reflux for an additional 2-4h D->E F 6. Cool and filter to remove salts E->F G 7. Remove DMF under high vacuum F->G H 8. Purify crude product (Recrystallization/Chromatography) G->H I 9. Characterize final product ([12]aneS4) H->I

Caption: High-yield synthesis workflow for[1]aneS4.

Q5: My crude product is an impure oil/solid. What is the best way to purify[1]aneS4?

A5: 1,4,7,10-Tetrathiacyclododecane is a white crystalline solid at room temperature. If you have an oil or a discolored solid, purification is necessary.

  • Primary Purification (Column Chromatography):

    • First, dissolve the crude residue in a minimal amount of dichloromethane (DCM) or chloroform.

    • Pass this solution through a short plug of silica gel, eluting with the same solvent, to remove baseline polymeric material and residual DMF.

    • If further purification is needed, perform flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 20%). The macrocycle is relatively nonpolar and should elute fairly quickly.

  • Final Purification (Recrystallization):

    • Recrystallization is highly effective for obtaining analytically pure[1]aneS4.

    • Protocol: Dissolve the semi-purified solid in a minimal amount of hot solvent, such as ethanol, methanol, or ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization. Collect the resulting white crystals by vacuum filtration.

Q6: How can I definitively confirm the identity and purity of my final product?

A6: A combination of standard analytical techniques should be used to confirm that you have successfully synthesized pure[1]aneS4.

  • Melting Point: The reported melting point for[1]aneS4 is typically in the range of 65-68 °C. A sharp melting point within this range is a good indicator of purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is very simple and is the most definitive confirmation. Due to the molecule's symmetry, you should observe a single sharp singlet in the region of δ 3.0-3.2 ppm (in CDCl₃), which integrates to 16 protons.[8] The absence of other peaks indicates high purity.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show a single peak around δ 35 ppm (in CDCl₃), corresponding to the eight equivalent methylene carbons.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry should show the molecular ion peak.

    • [M]⁺: Calculated for C₈H₁₆S₄: 240.01 g/mol .[9][10]

    • You should look for the [M+H]⁺ peak at m/z = 241.02 or the [M+Na]⁺ peak at m/z = 263.00 in ESI-MS.

By carefully controlling your reaction conditions, particularly by implementing the high dilution principle with a cesium carbonate base, and following with proper purification, you can reliably achieve high yields of pure 1,4,7,10-tetrathiacyclododecane for your research needs.

References

  • Mandolini, L., & Masci, B. (1992). “CESIUM ION EFFECT” AND MACROCYCLIZATION. A CRITICAL REVIEW. Organic Preparations and Procedures International, 24(3), 285-307. [Link]

  • Vögtle, F., & Franken, H. (1983). The “cesium effect”: Syntheses of medio- and macrocyclic compounds. Topics in Current Chemistry, 113, 1-86. [Link]

  • Weisman, G. R., & Reed, D. P. (1996). 1,4,7,10-tetraazacyclododecane. Organic Syntheses, 73, 245. [Link]

  • Buffel, D., Boi, X., & Pype, J. (2016). Process For Purifying 1 4 7 10 Tetraazacyclododecane 1 4 7 10 Tetraacetic Acid.
  • Karra, S. R., et al. (2014). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry, 57(21), 8967-8977. [Link]

  • Ohata, J., et al. (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry, 10(30), 5783-5786. [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1-86. [Link]

  • Kaur, N., et al. (2020). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 25(21), 5176. [Link]

  • Kruper Jr, W. J., & Strunk, J. E. (1979). Preparation of macrocyclic lactones by ring closure of cesium carboxylates. Journal of the American Chemical Society, 101(24), 7294-7296. [Link]

  • Anelli, P. L., et al. (2000). A process for the preparation of 1,4,7,10-tetraazacyclododecane.
  • Wikipedia. (2023). High dilution principle. [Link]

  • PubChem. (n.d.). 1,4,7,10-Tetrathiacyclododecane. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1,4,7,10-Tetrathiacyclododecane. NIST Chemistry WebBook. [Link]

  • Feng, Y., et al. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science, 15(14), 5277-5283. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1,4,7,10-Tetrathiacyclododecane (aneS₄) Complexation

Technical Support Center: Optimization of Reaction Conditions for 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) Complexation Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the c...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of Reaction Conditions for 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) Complexation

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the complexation of 1,4,7,10-tetrathiacyclododecane, often abbreviated as[1]aneS₄. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile thiacrown ether. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you optimize your reaction conditions and achieve high-yield, pure metal complexes.

The unique structure of[1]aneS₄, with its four soft sulfur donor atoms, makes it an exceptional ligand for coordinating with soft and borderline metal ions, finding applications in catalysis, materials science, and medicinal chemistry. However, optimizing the conditions for forming these stable complexes can be nuanced. This guide addresses common questions and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a solvent for[1]aneS₄ complexation?

The choice of solvent is paramount as it directly influences the thermodynamics of complex formation. The key principle at play is the desolvation of the metal ion. For the macrocycle to coordinate, it must first displace the solvent molecules surrounding the metal cation.

  • Expertise & Experience: The stability of a complex is inversely related to the solvation energy of the cation in that solvent. Solvents that strongly coordinate to the metal ion will hinder complex formation, requiring more energy to overcome. Conversely, solvents that weakly solvate the metal ion facilitate easier complexation. A comprehensive study on crown ether complexation demonstrated that stability constants can increase by several orders of magnitude when moving from a strongly coordinating solvent like water to a less coordinating one like methanol or acetonitrile.[2]

  • Recommendation: Aprotic solvents with moderate polarity are generally the best starting point.

    • Acetonitrile (MeCN): Often the solvent of choice. It is polar enough to dissolve the metal salt and the ligand, but it is a relatively weak ligand itself, making it easier for the[1]aneS₄ to displace.

    • Methanol (MeOH) / Ethanol (EtOH): Protic solvents that can also be effective. They are good at dissolving a wide range of metal salts. However, their ability to hydrogen bond can sometimes introduce complexity.

    • Dichloromethane (DCM) / Chloroform (CHCl₃): Useful for less polar reactants or when the resulting complex has low polarity.

    • Water: Generally avoided unless necessary. Water strongly solvates most metal ions, significantly reducing the stability constant of the resulting complex.[2]

Q2: How does the choice of the metal salt's counter-anion affect the reaction?

The counter-anion can play a surprisingly active role in the complexation reaction. Its primary influence is its own coordinating ability.

  • Expertise & Experience: A strongly coordinating anion (like Cl⁻, Br⁻, or AcO⁻) can compete with the[1]aneS₄ for a position in the metal's primary coordination sphere. This can lead to the formation of mixed-ligand complexes or prevent the desired complex from forming altogether.

  • Recommendation: Use salts with weakly coordinating anions to minimize interference.

    • Perchlorate (ClO₄⁻), Triflate (OTf⁻), Tetrafluoroborate (BF₄⁻), Hexafluorophosphate (PF₆⁻): These are excellent choices as they are very poor ligands and are unlikely to coordinate to the metal center.

    • Nitrate (NO₃⁻): Can be used, but it is more coordinating than the anions listed above.

    • Halides (Cl⁻, Br⁻, I⁻): Use with caution. While sometimes desired for specific structural outcomes, they often lead to complex equilibria in solution.

Q3: What are the typical starting conditions for temperature and reaction time?

The kinetics of complex formation with macrocycles can be slow due to the conformational reorganization required for the ligand to bind the metal ion.[3]

  • Expertise & Experience: While many complexations will proceed at room temperature, gentle heating is often employed to accelerate the reaction. The rigidity of the macrocycle and the lability of the solvated metal ion are key factors.

  • Recommendation:

    • Temperature: Start the reaction at room temperature and monitor its progress. If the reaction is slow, gradually increase the temperature to 40-80°C (refluxing in solvents like MeCN or MeOH is common).[3] Hydrothermal synthesis at higher temperatures (e.g., >100°C) can also be used for forming robust complexes or crystalline materials.[4]

    • Reaction Time: This can vary widely, from a few hours to several days. It is essential to monitor the reaction.

    • Monitoring Techniques:

      • Thin-Layer Chromatography (TLC): If the complex is UV-active or stains differently from the starting materials.

      • Nuclear Magnetic Resonance (NMR): Taking aliquots from the reaction mixture can show the disappearance of the free ligand signals and the appearance of new, shifted signals corresponding to the complex.

      • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is excellent for detecting the charged complex ion in solution.

Troubleshooting Guide

Problem 1: Low or No Product Yield

You've run the reaction but have isolated very little of your target complex.

start Low / No Yield check_purity Verify Purity of [12]aneS₄ & Metal Salt start->check_purity Step 1 check_hsab HSAB Mismatch? (e.g., Hard metal like Na⁺) check_purity->check_hsab If pure check_solvent Is Solvent Too Coordinating? (e.g., Water, DMSO) check_hsab->check_solvent If compatible check_conditions Optimize Conditions check_solvent->check_conditions If appropriate check_stoich Verify 1:1 Stoichiometry check_conditions->check_stoich optimize_purification Re-evaluate Purification (Solubility, Chromatography) check_conditions->optimize_purification increase_time_temp Increase Reaction Time / Temperature check_conditions->increase_time_temp use_inert Use Inert Atmosphere? (For redox-sensitive metals) check_conditions->use_inert

Caption: Decision tree for troubleshooting low-yield complexation reactions.

  • Causality & Solution:

    • Reagent Purity: Impurities in the[1]aneS₄ ligand or hydrated metal salts can inhibit the reaction. Ensure the ligand is pure (check by NMR or MS) and use anhydrous metal salts if possible, or account for the water of hydration in mass calculations.

    • HSAB Principle Mismatch: 1,4,7,10-Tetrathiacyclododecane is a soft ligand due to its four sulfur donors. According to the Hard and Soft Acids and Bases (HSAB) theory, it will form the most stable complexes with soft or borderline metal ions (e.g., Ag⁺, Pd²⁺, Pt²⁺, Hg²⁺, Cu⁺). Hard metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺) will show very weak affinity.[5]

    • Strong Solvent Coordination: As discussed in the FAQ, a solvent like DMSO or water may bind the metal ion so strongly that the thermodynamic penalty for desolvation is too high for the complex to form.[2] Solution: Switch to a less coordinating solvent like acetonitrile or dichloromethane.

    • Redox Sensitivity: If you are using a metal ion that is easily oxidized (e.g., Cu(I), Fe(II)), dissolved oxygen can interfere. Solution: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon.

    • Incorrect Workup/Purification: The complex may have different solubility properties than anticipated. It might be precipitating from the reaction mixture or, conversely, be too soluble to crystallize easily. Solution: Before committing to a full workup, take a small aliquot of the reaction mixture, filter it, and acquire an ESI-mass spectrum to confirm the presence of the complex ion in solution. Adjust your purification strategy (e.g., solvent for recrystallization, column chromatography stationary/mobile phase) based on this confirmation.

Problem 2: The Product is an Uncharacterizable Mixture or Appears Unstable

You've isolated a product, but NMR spectra are messy, or the product decomposes upon standing.

  • Causality & Solution:

    • Formation of Multiple Species: You may have an equilibrium mixture of complexes, such as a 1:1 ([M(L)]) and a 2:1 ([M(L)₂]) complex, or sandwich complexes. This is more common when the metal has a higher coordination number and the ligand concentration is high. Solution: Try adjusting the stoichiometry. Use a slight excess of the metal salt to favor the 1:1 complex. Characterization by single-crystal X-ray diffraction is the definitive way to identify the structure.

    • Counter-Anion Coordination: If you used a coordinating anion like chloride, it might be part of the final structure, leading to unexpected analytical data. Solution: Repeat the reaction with a non-coordinating anion like perchlorate (ClO₄⁻) or triflate (OTf⁻) and compare the results.

    • Product Instability: The resulting complex may be air- or moisture-sensitive. Thioether complexes, especially of redox-active metals, can be susceptible to oxidation. Solution: Perform the workup and purification under an inert atmosphere and store the final product in a desiccator or glovebox.

Quantitative Data & Recommended Protocols

Table 1: Recommended Starting Conditions for[1]aneS₄ Complexation
Metal Ion ClassExample Metal SaltRecommended SolventTemperature (°C)Typical Time (h)Notes & Considerations
Soft Ag(OTf), PdCl₂(MeCN)₂, PtCl₂Acetonitrile (MeCN)25 - 604 - 24High affinity. Reactions are often clean and relatively fast. Use non-coordinating anions for simple complexes.
Borderline Cu(ClO₄)₂, Ni(BF₄)₂, Zn(OTf)₂Methanol, Acetonitrile25 - 8012 - 48Affinity is good. Heating may be required to drive the reaction to completion.[6]
Redox-Active Cu(MeCN)₄PF₆, Fe(BF₄)₂Degassed MeCN256 - 18Requires inert atmosphere (N₂ or Ar). Oxygen will oxidize the metal center, preventing complexation.
General Experimental Protocol: Synthesis of a [M([1]aneS₄)]²⁺ Complex

This protocol provides a robust starting point for synthesis. Adjustments should be made based on the specific metal and solvent system.

reactants 1. Reactants [12]aneS₄ (1 eq) Metal Salt (1 eq) dissolve 2. Dissolution Dissolve ligand in solvent (e.g., 10 mL MeCN). Dissolve metal salt in solvent (e.g., 10 mL MeCN). reactants->dissolve combine 3. Reaction Add metal salt solution dropwise to ligand solution. Stir at specified temperature. dissolve->combine monitor 4. Monitoring Monitor by TLC / NMR / MS until ligand is consumed. combine->monitor workup 5. Workup Reduce solvent volume in vacuo. Induce precipitation/crystallization. monitor->workup purify 6. Purification Filter solid product. Wash with cold solvent (e.g., Et₂O). Recrystallize if needed. workup->purify characterize 7. Characterization NMR, ESI-MS, Elemental Analysis, X-Ray Crystallography purify->characterize

Caption: A step-by-step workflow for the synthesis of a metal-[1]aneS₄ complex.

  • Preparation: In a clean, dry flask equipped with a magnetic stir bar, dissolve 1,4,7,10-tetrathiacyclododecane (e.g., 0.100 g, 0.416 mmol) in 10 mL of anhydrous acetonitrile. If using a redox-sensitive metal, ensure all glassware is oven-dried and the solvent is degassed by bubbling N₂ or Ar through it for 20-30 minutes.

  • Addition of Metal Salt: In a separate flask, dissolve an equimolar amount of the chosen metal salt (e.g., 0.416 mmol of M(OTf)₂) in 10 mL of anhydrous acetonitrile.

  • Reaction: Add the metal salt solution dropwise to the stirring solution of the[1]aneS₄ ligand at room temperature.

  • Heating & Monitoring: Stir the reaction at room temperature or heat to the desired temperature (e.g., 60°C). Monitor the reaction's progress every few hours.

  • Isolation: Once the reaction is complete (typically indicated by the consumption of the starting ligand), allow the solution to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: The product may precipitate at this stage. If not, slowly add a less polar solvent (e.g., diethyl ether) until the solution becomes cloudy, then store it at 4°C overnight to facilitate crystallization. Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.

  • Characterization: Confirm the identity and purity of the complex using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, ESI-Mass Spectrometry, and Elemental Analysis. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion.

References

  • Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. National Institutes of Health (NIH). Available at: [Link]

  • Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. National Institutes of Health (NIH). Available at: [Link]

  • Solvent Effects on Crown Ether Complexations. Sci-Hub. Available at: [Link]

  • COMPLEXATION STUDIES OF CROWN ETHERS. EPrints USM. Available at: [Link]

  • Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). National Institutes of Health (NIH). Available at: [Link]

  • A process for the preparation of 1,4,7,10-tetraazacyclododecane. Google Patents.
  • Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. PubMed. Available at: [Link]

  • Synthesis and crystal structure of (1,4,7,10-tetraazacyclododecane-κ4 N)(tetrasulfido-κ2 S 1,S 4)manganese(II). National Institutes of Health (NIH). Available at: [Link]

  • Solvent effect on the complex formation of a crown ether derivative with sodium and potassium ions. Thermodynamic background of selectivity. ResearchGate. Available at: [Link]

  • Functionalization and Coordination Effects on the Structural Chemistry of Pendant Arm Derivatives of 1,4,7-trithia-10-aza-cyclododecane ([1]aneNS₃). MDPI. Available at: [Link]

  • Stability constants of complexes. Wikipedia. Available at: [Link]

  • Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. PubMed. Available at: [Link]

  • Synthesis, complexation behaviour and reactions of thia-crown ethers incorporating propan-2-one units. RSC Publishing. Available at: [Link]

  • 1,4,7,10-tetraazacyclododecane. Organic Syntheses Procedure. Available at: [Link]

  • Stability Constants of Metal Complexes in Solution. SciSpace. Available at: [Link]

  • Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. IJTSRD. Available at: [Link]

  • Table 9.4 Stability constants for a selection of metal-ligand complexes. Source not formally titled, content is a data table. Available at: [Link]

  • 1,4,7,10-Tetrathiacyclododecane. PubChem. Available at: [Link]

  • Anion-induced structural diversity in 12-crown-4 complexes of transition metal salts. ScienceDirect. Available at: [Link]

  • 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [¹⁸⁶Re]Re- and [⁹⁹mTc]Tc-Tricarbonyl Cores. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1,4,7,10-Tetrathiacyclododecane (aneS4)

Technical Support Center: Overcoming Solubility Challenges with 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) Welcome to the technical support center for 1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS4. This guide is...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Overcoming Solubility Challenges with 1,4,7,10-Tetrathiacyclododecane ([1]aneS4)

Welcome to the technical support center for 1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS4. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile macrocycle in their work. Given its unique structure,[1]aneS4 presents specific solubility challenges that can impact experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and ensure the success of your research.

Understanding the Solubility Profile of[1]aneS4

1,4,7,10-Tetrathiacyclododecane is a crown thioether, a class of macrocyclic compounds where sulfur atoms replace the oxygen atoms of traditional crown ethers.[2] This structural change significantly influences its physical and chemical properties, most notably its solubility.

The key characteristics governing the solubility of[1]aneS4 are:

  • High Lipophilicity: The four thioether linkages and the hydrocarbon backbone contribute to a nonpolar character. This is reflected in its calculated LogP value of approximately 2.93, indicating a strong preference for lipophilic environments over aqueous media.[3]

  • Crystalline Structure: In its solid state,[1]aneS4 forms a stable crystal lattice, which requires significant energy to disrupt for dissolution to occur. Its high melting point of 226-228 °C is indicative of these strong intermolecular forces.[4][5]

  • Lack of Hydrogen Bonding Donors: Unlike its tetraaza analogue, cyclen,[1]aneS4 lacks hydrogen bond donating capabilities, which limits its interaction with protic solvents like water and alcohols.

These factors collectively contribute to its poor solubility in water and many polar solvents, a common challenge encountered by researchers.

Frequently Asked Questions (FAQs)

This section addresses the most common solubility-related questions encountered when working with[1]aneS4.

Q1: Why is my 1,4,7,10-Tetrathiacyclododecane not dissolving in water?

A1: 1,4,7,10-Tetrathiacyclododecane has a highly nonpolar structure due to its thioether linkages and hydrocarbon backbone, resulting in a high LogP value.[3] This lipophilic nature makes it inherently insoluble in water, a highly polar solvent. The principle of "like dissolves like" governs solubility, and the significant difference in polarity between[1]aneS4 and water prevents effective solvation.

Q2: I'm trying to run a reaction in an aqueous buffer. How can I introduce[1]aneS4 into the system?

A2: Direct dissolution in aqueous buffers is not feasible. The recommended approach is to first dissolve the[1]aneS4 in a minimal amount of a water-miscible organic co-solvent and then add this stock solution to the aqueous buffer. It is crucial to add the stock solution slowly and with vigorous stirring to prevent precipitation. The final concentration of the co-solvent should be kept as low as possible to minimize its impact on the biological or chemical system.

Q3: My compound is crashing out of solution during my experiment. What can I do?

A3: Precipitation during an experiment can be due to several factors, including a change in solvent composition, temperature, or the introduction of a component that lowers the solubility of[1]aneS4. To troubleshoot this, consider the following:

  • Increase the proportion of the organic co-solvent if your experimental conditions allow.

  • Maintain a constant temperature. A decrease in temperature can significantly reduce solubility.

  • Ensure all components are fully dissolved before mixing.

  • Consider the use of a different co-solvent with a higher solubilizing power for[1]aneS4.

Q4: What are the best initial solvents to try for dissolving[1]aneS4?

A4: Based on its nonpolar nature, the best starting points for dissolving[1]aneS4 are chlorinated solvents and some aprotic polar solvents. Good initial choices include:

  • Dichloromethane (DCM)

  • Chloroform

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

For purification by recrystallization, solvent systems like hexane/acetone may be effective.

Q5: Can I use sonication or heating to improve solubility?

A5: Yes, both techniques can be beneficial.

  • Sonication can help to break down solid aggregates and increase the surface area available for solvation, accelerating the dissolution process.

  • Heating increases the kinetic energy of the system, which can help overcome the lattice energy of the solid and increase the solubility. However, always be mindful of the boiling point of your chosen solvent and the thermal stability of your compound and other reactants.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with 1,4,7,10-Tetrathiacyclododecane in your experiments.

Initial Solvent Screening

The first step in any experiment involving[1]aneS4 is to identify a suitable solvent or solvent system.

Protocol for Solvent Screening:

  • Aliquot Small Amounts: Place a small, known amount of[1]aneS4 (e.g., 1-2 mg) into several small vials.

  • Test a Range of Solvents: To each vial, add a small volume (e.g., 100 µL) of a different solvent. Test a range of polar and nonpolar solvents.

  • Observe at Room Temperature: Agitate the vials at room temperature and observe for dissolution.

  • Apply Gentle Heating: If the compound does not dissolve at room temperature, gently warm the vial and observe any changes.

  • Assess Solubility: Categorize the solubility as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.

Solvent Selection Guide (Qualitative)

Solvent ClassRecommended SolventsExpected Solubility of[1]aneS4Rationale
Halogenated Dichloromethane (DCM), ChloroformGood to High Nonpolar nature aligns with the lipophilicity of[1]aneS4.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to Good Can solvate the macrocycle through dipole-dipole interactions.
Ethers Tetrahydrofuran (THF)Sparingly Soluble Moderate polarity may allow for some dissolution.
Alcohols Ethanol, MethanolPoor to Insoluble The polar, protic nature is not ideal for the nonpolar macrocycle.
Aqueous Water, BuffersInsoluble Highly polar, unable to effectively solvate the lipophilic compound.
Hydrocarbons Hexane, TolueneSparingly Soluble to Insoluble May be useful as anti-solvents for recrystallization.
Enhancing Solubility in Aqueous Systems: The Co-Solvent Method

For many biological and pharmaceutical applications, introducing[1]aneS4 into an aqueous environment is necessary. The co-solvent method is the most common and effective approach.

Workflow for Co-Solvent Addition

Caption: Workflow for the co-solvent method.

Detailed Protocol for Co-Solvent Method:

  • Choose an Appropriate Co-solvent: Select a water-miscible organic solvent in which[1]aneS4 is readily soluble. DMSO and DMF are excellent starting choices.

  • Prepare a Concentrated Stock Solution: Dissolve the desired amount of[1]aneS4 in the minimum volume of the chosen co-solvent to create a concentrated stock solution. Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Titrate into the Aqueous Phase: While vigorously stirring the aqueous buffer, add the stock solution dropwise. The slow addition rate and constant agitation are critical to prevent localized supersaturation and precipitation.

  • Observe and Adjust: Continuously monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may need to increase the final concentration of the co-solvent or use a different co-solvent.

  • Final Concentration: Aim for the lowest possible final concentration of the organic co-solvent that maintains the solubility of[1]aneS4 at the desired experimental concentration. This is important to minimize any potential effects of the co-solvent on your system.

Advanced Strategies for Solubility Enhancement

In cases where simple co-solvent methods are insufficient, more advanced techniques can be employed. These methods are particularly relevant in the context of drug development and formulation.

  • Solid Dispersions: This technique involves dispersing[1]aneS4 in an inert carrier matrix at the solid state. The goal is to reduce the particle size to a molecular level, thereby enhancing the dissolution rate and apparent solubility.

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic cavity, forming an inclusion complex with a more water-soluble exterior. This can be an effective way to increase the aqueous solubility of[1]aneS4.

  • Chemical Modification: For long-term projects, derivatization of the[1]aneS4 macrocycle with polar functional groups can be a powerful strategy to intrinsically improve its aqueous solubility. However, this approach requires careful consideration to ensure that the modification does not negatively impact the desired activity of the compound.

Logical Flow for Solubility Enhancement Strategy

G A Initial Solubility Problem B Solvent Screening A->B C Co-solvent Method B->C D Advanced Techniques (Solid Dispersion, Complexation) C->D Failure F Successful Dissolution C->F Success E Chemical Modification D->E Failure D->F Success E->F

Caption: Decision tree for solubility enhancement.

Conclusion

Overcoming the solubility challenges of 1,4,7,10-Tetrathiacyclododecane is a critical step for its successful application in research and development. By understanding its inherent physicochemical properties and systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively work with this valuable macrocycle. From initial solvent screening to the use of co-solvents and advanced formulation techniques, the methods described here provide a comprehensive toolkit for addressing solubility issues.

References

  • Cooper, S. R., & Rawle, S. C. (1990). Crown Thioether Chemistry. Chemical Reviews, 90(5), 627-652.
  • PubChem. (n.d.). 1,4,7,10-Tetrathiacyclododecane. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Kawakami, K. (2012). Modified drug solubility and dissolution rate in amorphous solid dispersions. Journal of pharmaceutical sciences, 101(1), 1-20.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
  • ResearchGate. (2015). What are good solvents for crystallization of functionalized crown ethers?. Retrieved from [Link]

  • Wikipedia. (2023). Thia-crown ether. Retrieved from [Link]

  • Chemsrc. (2023). 1,4,7,10-tetrathiacyclododecane. Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidation of 1,4,7,10-Tetrathiacyclododecane during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1,4,7,10-Tetrathiacyclododecane to prevent its oxidative degradation. O...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1,4,7,10-Tetrathiacyclododecane to prevent its oxidative degradation. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: The Challenge of Storing 1,4,7,10-Tetrathiacyclododecane

1,4,7,10-Tetrathiacyclododecane, a tetrathia crown ether, is a valuable building block in supramolecular chemistry and the development of novel therapeutic and diagnostic agents. However, the thioether linkages within the macrocycle are susceptible to oxidation, which can compromise the integrity of the compound and the reproducibility of experimental results. Understanding the mechanisms of oxidation and implementing robust storage protocols are critical for maintaining the purity and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oxidation in 1,4,7,10-Tetrathiacyclododecane during storage?

A1: The primary culprits are atmospheric oxygen and moisture. The sulfur atoms in the thioether linkages are nucleophilic and can be attacked by electrophilic oxidizing agents. Over time, exposure to air can lead to the formation of sulfoxides and, subsequently, sulfones. This process can be accelerated by the presence of light, elevated temperatures, and trace metal impurities which can catalyze oxidation reactions.

Q2: What are the oxidation products of 1,4,7,10-Tetrathiacyclododecane, and how do they affect my experiments?

A2: Oxidation of the thioether groups leads to the formation of sulfoxides (S=O) and, with further oxidation, sulfones (O=S=O). Each of the four sulfur atoms can potentially be oxidized, leading to a mixture of mono-, di-, tri-, and tetra-oxidized species. These oxidation products have significantly different chemical and physical properties compared to the parent compound, including altered polarity, solubility, and metal-binding capabilities. Using an oxidized sample can lead to failed reactions, inconsistent results, and erroneous data interpretation.

Q3: How can I visually inspect my sample for signs of degradation?

A3: 1,4,7,10-Tetrathiacyclododecane is a white crystalline solid. While slight discoloration over time might suggest some degradation, visual inspection is not a reliable method for detecting low levels of oxidation. The formation of sulfoxides and sulfones does not always result in a noticeable change in appearance. Therefore, analytical verification is highly recommended if you suspect degradation.

Q4: Is it sufficient to just keep the vial tightly closed in a refrigerator?

A4: While refrigeration and a tightly sealed vial are good starting points, they are often insufficient for long-term stability. Every time the vial is opened, the contents are exposed to fresh air and moisture. For long-term storage, more stringent measures, such as storage under an inert atmosphere, are necessary to prevent incremental degradation.

Troubleshooting Guide: Identifying and Managing Oxidation

This section provides a structured approach to identifying and addressing potential oxidation of your 1,4,7,10-Tetrathiacyclododecane sample.

Problem 1: Inconsistent or Unexpected Experimental Results
  • Symptom: You are experiencing lower than expected yields, formation of unexpected byproducts, or a complete failure of your reaction when using 1,4,7,10-Tetrathiacyclododecane.

  • Possible Cause: The starting material may be partially or fully oxidized. The oxidized species may not participate in the desired reaction or could interfere with the reaction mechanism.

  • Solution:

    • Analytical Verification: Before use, verify the purity of your 1,4,7,10-Tetrathiacyclododecane sample using one of the methods outlined in the "Quality Control Protocols" section below.

    • Purification: If oxidation is confirmed, purification by recrystallization may be possible, although it can be challenging to separate the various oxidized forms. It is often more practical to procure a fresh, high-purity sample.

    • Implement Proper Storage: Ensure that all new and existing stock is stored according to the "Recommended Storage Protocols."

Problem 2: Solubility Issues
  • Symptom: You observe a change in the solubility of 1,4,7,10-Tetrathiacyclododecane in your solvent system compared to previous successful experiments.

  • Possible Cause: The oxidation of thioethers to sulfoxides and sulfones increases the polarity of the molecule. This can lead to decreased solubility in nonpolar solvents and increased solubility in polar solvents.

  • Solution:

    • Confirm Oxidation: Use analytical methods to check for the presence of oxidized species.

    • Adjust Solvent System: If you must use the partially oxidized material, you may need to adjust your solvent system to accommodate the change in polarity. However, be aware that this does not address the issue of having a mixture of species in your reaction.

    • Source Fresh Material: For the most reliable results, it is best to use a pure, unoxidized sample.

Recommended Storage Protocols

To ensure the long-term stability of 1,4,7,10-Tetrathiacyclododecane, we recommend the following storage procedures. The choice of method depends on the intended duration of storage and the frequency of use.

Short-Term Storage (Weeks to a few months)
  • Original Container: Keep the compound in its original, tightly sealed vial.

  • Desiccation: Place the vial inside a desiccator containing a suitable desiccant such as silica gel or calcium chloride to minimize moisture exposure.[1][2][3][4][5]

  • Refrigeration: Store the desiccator in a refrigerator at 2-8°C.

  • Minimize Exposure: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Long-Term Storage (Several months to years)

For long-term storage, the exclusion of both air and moisture is critical. This is best achieved by storage under a dry, inert atmosphere.

dot

StorageWorkflow Long-Term Storage Workflow start Start: Receive fresh 1,4,7,10-Tetrathiacyclododecane aliquot Aliquot into smaller, single-use vials start->aliquot schlenk Place vials in a Schlenk flask or glovebox antechamber aliquot->schlenk purge Purge with dry, inert gas (e.g., Argon or Nitrogen) schlenk->purge seal Seal vials under positive pressure of inert gas purge->seal storage_container Place sealed vials in a secondary container with desiccant seal->storage_container freezer Store in a freezer (-20°C) storage_container->freezer end End: Use a fresh vial for each experiment freezer->end

Caption: Workflow for long-term storage of 1,4,7,10-Tetrathiacyclododecane.

Step-by-Step Protocol:

  • Preparation: If the compound is in a large container, it is best to aliquot it into smaller, single-use vials to avoid repeated exposure of the bulk material. Perform this in a glovebox or under a steady stream of inert gas.

  • Inert Atmosphere: Place the vials in a Schlenk flask or the antechamber of a glovebox.

  • Purging: Evacuate and backfill the container with a dry, high-purity inert gas (argon is preferred due to its density, but nitrogen is also suitable) at least three times to remove all atmospheric oxygen and moisture.

  • Sealing: Tightly seal the vials under a positive pressure of the inert gas. For ultimate protection, vials with PTFE-lined septa can be further sealed with paraffin film.

  • Secondary Containment: Place the sealed vials in a labeled, airtight secondary container that also contains a desiccant.

  • Freezing: Store the secondary container in a freezer at -20°C.

Quality Control Protocols: Detecting Oxidation

Regularly verifying the purity of your 1,4,7,10-Tetrathiacyclododecane, especially for older stock or if you suspect a problem, is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of pure 1,4,7,10-Tetrathiacyclododecane in CDCl₃ shows a singlet at approximately 2.9 ppm. Upon oxidation to a sulfoxide, the adjacent methylene protons become diastereotopic and will exhibit more complex splitting patterns, often appearing as multiplets downfield from the original singlet.

  • ¹³C NMR: The carbon NMR spectrum of the pure compound shows a single peak at around 33 ppm in CDCl₃. Oxidation will result in the appearance of new peaks at different chemical shifts.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) or other soft ionization techniques are suitable.

  • Expected Masses:

    • 1,4,7,10-Tetrathiacyclododecane (C₈H₁₆S₄): The expected [M+H]⁺ is m/z 241.02.

    • Mono-oxidized (C₈H₁₆S₄O): [M+H]⁺ = m/z 257.02 (addition of one oxygen atom, +16 Da).

    • Di-oxidized (C₈H₁₆S₄O₂): [M+H]⁺ = m/z 273.01 (addition of two oxygen atoms, +32 Da).

    • And so on for further oxidation products.

  • Interpretation: The presence of peaks corresponding to the addition of one or more oxygen atoms is a clear indication of oxidation.

Table 1: Summary of Analytical Signatures of Oxidation

Analytical MethodPure Compound SignatureSignature of Oxidation
¹H NMR Singlet at ~2.9 ppm (in CDCl₃)Appearance of new, more complex multiplets downfield
¹³C NMR Single peak at ~33 ppm (in CDCl₃)Appearance of additional peaks
Mass Spec (ESI) [M+H]⁺ at m/z 241.02Presence of peaks at m/z 257.02, 273.01, etc.
Thin-Layer Chromatography (TLC)
  • Technique: A quick, qualitative method to assess purity.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A nonpolar solvent system, such as a mixture of hexane and ethyl acetate.

  • Interpretation: The oxidized products (sulfoxides and sulfones) are more polar than the parent thioether. Therefore, they will have lower Rf values (they will not travel as far up the plate). The presence of multiple spots below the main spot of the pure compound is indicative of oxidation.

dot

TLC_Oxidation TLC Analysis of Oxidation cluster_0 TLC Plate TLC origin Origin spot_pure Pure (High Rf) spot_oxidized Oxidized (Low Rf)

Caption: Idealized TLC plate showing the separation of pure and oxidized compound.

References

  • Ibis Scientific. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • Stream Peak. (2024). What Are Desiccants and How They Work for Moisture Control. [Link]

  • ZORBIT USA. (2023). What Are Desiccants? Its Types and Uses. [Link]

  • AGM Container Controls. (2025). Selecting Desiccant Guide. [Link]

  • PubChem. (n.d.). 1,4,7,10-Tetrathiacyclododecane. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1,4,7,10-Tetrathiacyclododecane by Recrystallization

Welcome to the technical support center for the purification of crude 1,4,7,10-tetrathiacyclododecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1,4,7,10-tetrathiacyclododecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important macrocyclic compound.

Introduction: The Importance of Purity for 1,4,7,10-Tetrathiacyclododecane

1,4,7,10-Tetrathiacyclododecane, a thiacrown ether, is a crucial building block in supramolecular chemistry and the development of novel therapeutic and diagnostic agents. The precise coordination chemistry of this macrocycle with metal ions necessitates a high degree of purity. Impurities, such as unreacted starting materials or linear oligomers, can significantly interfere with downstream applications by competing for metal binding or altering the electronic properties of the final complex. Recrystallization is a powerful and often preferred method for the purification of such macrocycles, as chromatographic techniques can sometimes lead to decomposition on stationary phases like silica gel.[1][2] This guide provides a comprehensive framework for developing a robust recrystallization protocol and troubleshooting common issues.

Core Principles of Recrystallization for 1,4,7,10-Tetrathiacyclododecane

The successful recrystallization of 1,4,7,10-tetrathiacyclododecane hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will completely dissolve the crude product at an elevated temperature while exhibiting low solubility for the target compound at lower temperatures, thus allowing for its selective crystallization upon cooling.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow start Start: Crude 1,4,7,10-Tetrathiacyclododecane solvent_selection Step 1: Solvent Selection (Crucial for success) start->solvent_selection dissolution Step 2: Dissolution (Minimum hot solvent) solvent_selection->dissolution filtration Step 3: Hot Gravity Filtration (Remove insoluble impurities) dissolution->filtration crystallization Step 4: Cooling & Crystallization (Slow cooling is key) filtration->crystallization collection Step 5: Crystal Collection (Vacuum filtration) crystallization->collection washing Step 6: Washing (Cold solvent) collection->washing drying Step 7: Drying (Remove residual solvent) washing->drying end_product Pure Crystalline Product drying->end_product

Caption: A stepwise workflow for the purification of 1,4,7,10-tetrathiacyclododecane by recrystallization.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the recrystallization of crude 1,4,7,10-tetrathiacyclododecane.

Q1: My crude 1,4,7,10-tetrathiacyclododecane won't fully dissolve in the hot solvent, even after adding a large volume. What should I do?

A1: This issue can arise from two primary causes: the presence of insoluble impurities or the selection of an inappropriate solvent.

  • Plausible Cause 1: Insoluble Impurities. Syntheses of thiacrown ethers can sometimes result in polymeric or other insoluble byproducts.

  • Solution:

    • Hot Gravity Filtration: Assuming you have used a reasonable amount of a suitable hot solvent, the next step is to perform a hot gravity filtration. This will remove the insoluble impurities, allowing your desired compound to crystallize from the clarified filtrate upon cooling.

    • Solvent Choice Re-evaluation: If the amount of undissolved material is substantial, you may need to reconsider your solvent choice. The ideal solvent should dissolve your target compound at elevated temperatures.

Q2: After dissolving my compound and cooling the solution, no crystals have formed. What is the problem?

A2: The absence of crystallization upon cooling typically points to one of two scenarios: the use of excessive solvent or the formation of a supersaturated solution.

  • Plausible Cause 1: Excessive Solvent. Using too much solvent will keep your compound in solution even at lower temperatures.

  • Solution:

    • Solvent Evaporation: Gently heat the solution to evaporate a portion of the solvent. Continue until you observe slight turbidity (cloudiness) at the boiling point, then add a minimal amount of hot solvent to redissolve the solid. Allow this more concentrated solution to cool slowly.

  • Plausible Cause 2: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point, and crystallization has not been initiated.

  • Solution:

    • Induce Crystallization:

      • Seeding: Add a tiny crystal of pure 1,4,7,10-tetrathiacyclododecane to the solution to act as a nucleation site.

      • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Further Cooling: If the above methods are unsuccessful, you can try cooling the solution in an ice-water bath to further decrease the solubility of your compound.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. The melting point of 1,4,7,10-tetrathiacyclododecane is reported to be in the range of 226-228 °C, so this is less likely to be due to a low melting point but can be caused by impurities depressing the melting point.

  • Plausible Cause: High concentration of impurities. The presence of significant impurities can lower the melting point of the mixture.

  • Solution:

    • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period. This gives the molecules more time to arrange themselves into a crystal lattice.

    • Solvent System Modification: Consider using a solvent pair. Dissolve the crude material in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.

Q4: The yield of my recrystallized product is very low. What are the likely causes?

A4: A low recovery of your purified product can be frustrating. Several factors can contribute to this issue.

  • Plausible Causes & Solutions:

    • Excessive Solvent: As mentioned in Q2, using too much solvent is a common reason for low yield. If you still have the mother liquor (the solution after filtering the crystals), you can try to recover more product by evaporating some of the solvent and cooling again.

    • Premature Crystallization: If the compound crystallizes during hot gravity filtration, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and flask, and keep the solution at a rolling boil during filtration.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently cold will redissolve some of your product. Always use ice-cold solvent for washing.

    • Inappropriate Solvent Choice: The chosen solvent may have a relatively high solubility for your compound even at low temperatures. Refer to the solvent selection section to choose a more suitable solvent.

Frequently Asked Questions (FAQs)

What are the best starting solvents to try for the recrystallization of 1,4,7,10-tetrathiacyclododecane?

While specific solubility data for 1,4,7,10-tetrathiacyclododecane is not widely published, we can make educated recommendations based on its structure and the data available for analogous compounds. The related aza-macrocycle, 1,4,7,10-tetraazacyclododecane (cyclen), has been successfully recrystallized from toluene and ethyl acetate .[3][4] Given the polarizable sulfur atoms in the tetrathia-analogue, solvents of moderate polarity are a good starting point.

Here is a suggested screening table:

SolventPolarityBoiling Point (°C)Rationale & Comments
Toluene Non-polar111A good starting point based on data for the aza-analogue. Its high boiling point allows for a wide temperature gradient for crystallization.
Ethanol Polar Protic78Often a good solvent for moderately polar compounds. Can be used in a solvent pair with water or a non-polar solvent like hexane.
Ethyl Acetate Polar Aprotic77Another solvent used for the aza-analogue, representing a moderately polar option.
Chloroform Polar Aprotic61Thioethers often exhibit good solubility in chlorinated solvents. Use with appropriate safety precautions in a fume hood.
Acetonitrile Polar Aprotic82A polar aprotic solvent that can be effective for a range of organic compounds.

How do I perform a solvent selection test?

  • Place a small amount of your crude material (around 10-20 mg) into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and forms abundant crystals upon cooling.

What are the likely impurities in my crude 1,4,7,10-tetrathiacyclododecane?

The impurities will depend on the synthetic route used. However, common impurities in the synthesis of macrocycles include:

  • Unreacted Starting Materials: Such as the corresponding dithiol and dihalide precursors.

  • Linear Oligomers: Incomplete cyclization can lead to the formation of linear thioether oligomers.

  • Larger Macrocycles: In some cases, small amounts of larger ring-sized macrocycles may form.

A successful recrystallization should effectively remove these impurities as they will likely have different solubility profiles than the desired 12-membered ring.

Experimental Protocol: A General Guideline for Recrystallization

This is a general protocol that should be optimized for your specific crude material and chosen solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude 1,4,7,10-tetrathiacyclododecane and a stir bar. Add a small amount of the selected solvent and begin heating with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of thesolvent. Use the minimum amount of hot solvent necessary.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a small amount of the solvent in the receiving flask and heat it on the hot plate to create a vapor of the solvent, which will keep the filtration apparatus warm and prevent premature crystallization. Filter the hot solution through a fluted filter paper into the pre-heated flask.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask. Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven at a temperature well below the melting point can be used.

References

  • CN1343203A - Process for preparation of 1,4,7,10-tetraazacyclododecane - Google Patents.
  • WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google Patents.
  • 1,4,7,10-tetrathiacyclododecane | CAS#:25423-56-7 | Chemsrc. Available at: [Link]

  • Synthesis of Tetrathia–Oligothiophene Macrocycles | ACS Omega. Available at: [Link]

  • Synthesis of Tetrathia–Oligothiophene Macrocycles - PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purity Analysis of Synthesized 1,4,7,10-Tetrathiacyclododecane (aneS4)

Technical Support Center: Purity Analysis of Synthesized 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) Welcome to the technical support center for the purity analysis of synthesized 1,4,7,10-tetrathiacyclododecane, also kno...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purity Analysis of Synthesized 1,4,7,10-Tetrathiacyclododecane ([1]aneS4)

Welcome to the technical support center for the purity analysis of synthesized 1,4,7,10-tetrathiacyclododecane, also known as[1]aneS4. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important macrocyclic ligand. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you achieve the desired purity of your synthesized[1]aneS4.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,4,7,10-tetrathiacyclododecane product?

A1: The synthesis of macrocycles like 1,4,7,10-tetrathiacyclododecane is often a delicate balance between intramolecular cyclization (the desired reaction) and intermolecular polymerization (the main competing reaction).[2] Therefore, the most common impurities are:

  • Linear Oligomers: These are short-chain polymers formed when the starting materials react end-to-end instead of cyclizing. They often appear as a viscous oil or an amorphous solid that is difficult to crystallize.

  • Larger Macrocycles: Depending on the stoichiometry and reaction conditions, you might form larger ring structures, such as the 24-membered ring ([3]aneS8) from the dimerization of two precursor molecules.

  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial thiol and alkyl halide precursors.

  • Oxidized Species: The thioether sulfur atoms are susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, especially during workup or prolonged storage in the presence of air.

Q2: How can I use ¹H NMR to quickly assess the purity of my synthesized 1,4,7,10-tetrathiacyclododecane?

A2: ¹H NMR is a powerful first-line tool for assessing the purity of your[1]aneS4. For the pure compound in CDCl₃, you should expect to see a single, sharp singlet for all 16 equivalent methylene protons.[4][5] The presence of other signals can indicate impurities.

Expected ¹H NMR Signal for Pure 1,4,7,10-Tetrathiacyclododecane:

Chemical Shift (δ) in CDCl₃MultiplicityIntegrationAssignment
~2.9 ppmSinglet16H-S-CH₂ -CH₂ -S-

Note: The exact chemical shift can vary slightly depending on the solvent and instrument.

The appearance of complex multiplets, additional singlets, or broad signals suggests the presence of linear oligomers, different macrocyclic species, or other byproducts. For instance, the end groups of linear oligomers will have distinct chemical shifts from the repeating units within the chain.

Q3: What are the expected ¹³C NMR signals for pure 1,4,7,10-tetrathiacyclododecane?

A3: Similar to the ¹H NMR, the ¹³C NMR spectrum of pure[1]aneS4 is expected to be very simple due to the high symmetry of the molecule. You should observe a single peak for the eight equivalent methylene carbons.

Expected ¹³C NMR Signal for Pure 1,4,7,10-Tetrathiacyclododecane:

Chemical Shift (δ) in CDCl₃Assignment
~33 ppm-S-C H₂-C H₂-S-

The presence of more than one signal in the aliphatic region of the ¹³C NMR spectrum is a clear indication of impurities.

Q4: How can mass spectrometry help in confirming the identity and purity of my 1,4,7,10-tetrathiacyclododecane?

A4: Mass spectrometry is essential for confirming the molecular weight of your synthesized[1]aneS4. The expected molecular weight is 240.47 g/mol .[6] You should look for the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., EI or ESI).

The presence of peaks at higher masses could indicate the formation of larger macrocycles (e.g.,[3]aneS8 at m/z ≈ 481). A series of peaks separated by the mass of the repeating unit (-CH₂CH₂S-) could suggest the presence of linear oligomers.

Troubleshooting Guide

Issue 1: My ¹H NMR spectrum shows a sharp singlet around 2.9 ppm, but also several other complex signals in the aliphatic region.
  • Possible Cause: This is a classic sign of contamination with linear oligomers. The sharp singlet likely corresponds to your desired[1]aneS4, while the more complex signals arise from the less symmetrical oligomeric byproducts.

  • Troubleshooting Workflow:

    Caption: Troubleshooting complex ¹H NMR spectra.

  • Recommended Action:

    • TLC Analysis: Perform thin-layer chromatography to visualize the different components. The more polar oligomers will have a lower Rf value than the more nonpolar[1]aneS4.

    • Column Chromatography: Purify the crude product using column chromatography. A nonpolar eluent system, such as a gradient of ethyl acetate in hexane, is often effective.[1]

    • Re-analyze: Collect the fractions corresponding to the desired Rf and re-run the ¹H NMR to confirm purity.

Issue 2: My TLC plate shows a single spot, but my yield is very low and I have a lot of baseline material.
  • Possible Cause: The reaction conditions likely favored the formation of high molecular weight polymers that are not mobile on the TLC plate. This is a common issue when high-dilution conditions are not rigorously maintained.[7]

  • Recommended Action:

    • Review Synthesis Protocol: Ensure that the addition of reactants was performed slowly and in a large volume of solvent to favor intramolecular cyclization.

    • Template Effect: For future syntheses, consider the use of a template ion (e.g., a metal salt) that can help pre-organize the linear precursor for cyclization.[8]

    • Purification: While the highly polymeric material may be difficult to remove, column chromatography with a polar flush at the end can help to isolate the desired product from the baseline material.

Issue 3: My mass spectrum shows the correct molecular ion peak for[1]aneS4, but also a significant peak at M+16 or M+32.
  • Possible Cause: This indicates the presence of oxidized impurities, where one or two sulfur atoms have been oxidized to sulfoxides (+16 Da) or sulfones (+32 Da). This can happen during the reaction workup or on storage.

  • Recommended Action:

    • Careful Workup: During the synthesis workup, avoid prolonged exposure to oxidizing agents or air.

    • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

    • Purification: These more polar oxidized species can often be separated from the parent thiacrown ether by column chromatography.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Spotting: Use a capillary tube to spot the sample onto the baseline of the TLC plate.

  • Eluent System: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[9]

  • Development: Place the TLC plate in a developing chamber containing the eluent and allow the solvent front to travel up the plate.

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate stain, which is sensitive to oxidizable groups like thioethers).

  • Interpretation: The pure 1,4,7,10-tetrathiacyclododecane should appear as a single, well-defined spot. Impurities will appear as additional spots, often with lower Rf values if they are more polar.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a nonpolar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., DCM or toluene) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry sample-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,4,7,10-tetrathiacyclododecane.

Workflow for Purity Analysis of Synthesized[1]aneS4

Sources

Optimization

Technical Support Center: Synthesis of 1,4,7,10-Tetrathiacyclododecane

Welcome to the technical support center for the synthesis and purification of 1,4,7,10-tetrathiacyclododecane, also known as[1]aneS₄. This guide is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1,4,7,10-tetrathiacyclododecane, also known as[1]aneS₄. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important macrocyclic compound. Here, we address common challenges and questions that arise during its synthesis, with a focus on identifying and removing impurities. Our approach is grounded in established chemical principles and field-proven techniques to ensure the integrity of your experimental outcomes.

Introduction to the Synthesis

The synthesis of macrocycles like 1,4,7,10-tetrathiacyclododecane typically involves the cyclization of two smaller precursor molecules. A common and effective method is the cesium-mediated coupling of a dithiol with a dihalide. In this case, 1,2-ethanedithiol reacts with 1,2-bis(2-chloroethylthio)ethane in the presence of cesium carbonate. The cesium ion acts as a template, organizing the precursors to favor the desired intramolecular cyclization. To minimize the formation of unwanted polymers and larger macrocycles, the reaction is performed under high-dilution conditions, where the concentration of the reactants is kept very low.

Below is a diagram illustrating the general synthetic workflow.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1,2-Ethanedithiol + 1,2-Bis(2-chloroethylthio)ethane B High Dilution Conditions (e.g., in DMF) A->B Slow addition D Crude Product Mixture B->D Reaction C Cesium Carbonate (Cs₂CO₃) as base and template C->B Mediates reaction E Workup (e.g., Filtration, Extraction) D->E F Column Chromatography E->F G Recrystallization F->G H Pure 1,4,7,10-Tetrathiacyclododecane G->H

Caption: General workflow for the synthesis and purification of 1,4,7,10-tetrathiacyclododecane.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My mass spectrum shows peaks at multiples of the expected product mass (e.g., at ~481 and ~721 m/z). What are these, and how can I avoid them?

Answer:

These higher molecular weight species are almost certainly oligomeric impurities, such as the dimer ([2]aneS₈) and trimer ([3]aneS₁₂). Their formation is a common side reaction in macrocyclization.

  • Causality: These impurities arise from intermolecular reactions competing with the desired intramolecular cyclization. If the concentration of the linear precursors is too high, they are more likely to react with each other to form longer chains and, subsequently, larger rings, rather than closing to form the desired 12-membered ring. This is a direct consequence of not maintaining adequate high-dilution conditions.[4]

  • Troubleshooting Protocol:

    • Strict High-Dilution: Ensure your reaction adheres to the principles of high dilution. This is typically achieved by the very slow, dropwise addition of a solution of the reactants into a large volume of solvent containing the cesium carbonate. A syringe pump is highly recommended for this to maintain a slow and consistent addition rate over several hours.

    • Solvent Volume: Increase the volume of the reaction solvent (e.g., DMF) to further decrease the effective concentration of the reactants.

    • Temperature Control: Running the reaction at a slightly elevated temperature can sometimes favor the kinetics of the intramolecular cyclization, but this should be optimized carefully as higher temperatures can also promote side reactions.

  • Purification of Contaminated Product: If you have already synthesized a batch containing these oligomers, they can be removed by column chromatography. Due to their larger size and higher molecular weight, they will have different retention times on a silica gel column compared to the desired product.

Question 2: My NMR spectrum of the crude product is very complex and shows more than the expected singlet for the product. How can I identify the impurities?

Answer:

A complex NMR spectrum of the crude product is expected and can arise from several sources: unreacted starting materials, linear intermediates, and residual solvents.

  • Identifying Unreacted Starting Materials:

    • 1,2-Ethanedithiol: Look for a characteristic triplet for the SH protons (this may be broad and can exchange with D₂O) and a corresponding triplet for the CH₂ protons.

    • 1,2-Bis(2-chloroethylthio)ethane: This precursor will show distinct triplets for the two different types of methylene groups.

  • Identifying Linear Intermediates: Partially reacted, linear oligomers will have a more complex pattern of triplets and multiplets in the alkyl region of the ¹H NMR spectrum compared to the single sharp singlet expected for the highly symmetric 1,4,7,10-tetrathiacyclododecane product.[5][6]

  • Identifying Residual Solvents: Solvents used in the reaction (e.g., DMF) and workup (e.g., dichloromethane, ethyl acetate, hexanes) are common contaminants. Consult a reference table for the chemical shifts of common laboratory solvents.[2]

  • Troubleshooting and Purification:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of your reaction. The disappearance of starting materials and the appearance of a new spot for the product can help you determine the optimal reaction time.

    • Aqueous Workup: A thorough aqueous workup can help remove some of the more polar starting materials and DMF.

    • Column Chromatography: This is the most effective method for separating the product from starting materials and linear intermediates. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar solvent (like ethyl acetate or dichloromethane) on a silica gel column is typically effective.[7][8]

Compound Type Typical ¹H NMR Signal Approximate Polarity (on Silica TLC)
1,4,7,10-TetrathiacyclododecaneSharp singlet ~3.0 ppmModerate
Linear OligomersMultiple triplets and multipletsVaries, but generally more polar than the product
Starting MaterialsDistinct sets of tripletsMore polar than the product
Question 3: After purification by column chromatography, my product looks clean by NMR, but it has a yellowish tint and the melting point is broad. What could be the issue?

Answer:

Even after successful removal of oligomers and starting materials, trace impurities can remain. A common, yet often overlooked, issue with thioether compounds is oxidation.

  • Causality: Thioethers can be partially oxidized to sulfoxides during the reaction, workup, or even during chromatography if exposed to air and light for extended periods. Sulfoxides are significantly more polar than the corresponding thioether and can be difficult to remove completely if they are present in small amounts. These oxidized species can impart a yellowish color and lead to melting point depression and broadening.

  • Detection:

    • TLC: Oxidized impurities will appear as streaks or spots with a lower Rf value (more polar) than the pure thioether on a silica plate.

    • Infrared Spectroscopy (IR): The presence of a sulfoxide group will give rise to a characteristic S=O stretching band in the region of 1000-1100 cm⁻¹.

    • Mass Spectrometry: Look for peaks corresponding to the mass of the product +16 amu (for a mono-sulfoxide) or +32 amu (for a di-sulfoxide).

  • Prevention and Purification Protocol:

    • Inert Atmosphere: While not always strictly necessary, performing the reaction and workup under an inert atmosphere (nitrogen or argon) can minimize oxidation.

    • Minimize Exposure to Air/Light: During chromatography and solvent evaporation, protect the product from prolonged exposure to air and strong light.

    • Recrystallization: This is often the most effective method for removing trace oxidized impurities. The change in polarity and crystal packing ability of the sulfoxide makes it likely to remain in the mother liquor.

cluster_recrystallization Recrystallization Troubleshooting A Crude or Post-Column Product B Dissolve in Minimum Hot Solvent A->B C Slow Cooling B->C D Pure Crystals Form C->D E Impurities Remain in Mother Liquor C->E F Isolate Crystals (Filtration) D->F

Caption: A simplified workflow for purification by recrystallization.

Question 4: What is a good starting point for developing a recrystallization protocol for 1,4,7,10-tetrathiacyclododecane?

Answer:

1,4,7,10-tetrathiacyclododecane is a relatively non-polar molecule. Therefore, you should explore solvent systems consisting of a non-polar solvent in which the compound is sparingly soluble at room temperature but more soluble when hot, or a binary mixture of a "good" solvent (in which it is soluble) and a "poor" solvent (in which it is insoluble).

  • Recommended Solvent Systems to Screen:

    • Single Solvents: Toluene, Ethanol, Isopropanol.

    • Binary Solvent Systems:

      • Dichloromethane / Hexane

      • Ethyl Acetate / Hexane[9]

      • Acetone / Hexane

      • Tetrahydrofuran (THF) / Hexane

  • Experimental Protocol for Solvent Screening:

    • Place a small amount of your compound (10-20 mg) in a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature.

    • If it is insoluble, gently heat the mixture. If it dissolves, it is a good candidate for a single-solvent recrystallization.

    • If it is soluble at room temperature, that solvent can be used as the "good" solvent in a binary system. Add a "poor" solvent (like hexane) dropwise until the solution becomes cloudy. Then, heat until the solution is clear again.

    • Allow the promising solutions to cool slowly to room temperature and then in an ice bath to see if crystals form.

This systematic approach will help you efficiently identify an optimal solvent system for obtaining high-purity, crystalline 1,4,7,10-tetrathiacyclododecane.

References

  • Hansen, G. R., & Finnegan, T. F. (1968). A unique synthesis of 1,4,7,10-tetraazacyclododecane. Journal of Heterocyclic Chemistry, 5(2), 305.
  • Weisman, G. R., & Reed, D. P. (1998). 1,4,7,10-Tetraazacyclododecane. Organic Syntheses, 75, 156.
  • Jagadish, B., et al. (2011). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry, 54(15), 5511–5524. [Link]

  • Ferrari, M., et al. (2000). Process for preparation of 1,4,7,10-tetraazacyclododecane.
  • Basu, K. (n.d.). Synthesis by high dilution principle. Chapter 7.1.
  • Schering Aktiengesellschaft. (1998). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
  • Ciampolini, M., et al. (2002). A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. Synthesis, 2002(13), 1833-1837.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Dell'Anna, F., et al. (2021). Direct Functionalization of Crown Ethers. Organic Chemistry: Current Research, 10(5).
  • Tiritiris, I., et al. (2020). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 25(21), 5173. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Chicago. (n.d.). Supporting Information. [Link]

  • Reddy, V. K., et al. (2006). Microwave-Assisted Synthesis of 1,4,7,10-Tetraazacyclododecane.
  • Kaya, K., et al. (2015). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules, 20(8), 13698–13716. [Link]

  • Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Application Note AN030. [Link]

  • University of California, Irvine. (n.d.). Thin Layer Chromatography. [Link]

  • PubChem. (n.d.). 1,4,7,10-Tetrathiacyclododecane. National Center for Biotechnology Information. [Link]

  • Chemistry For Everyone. (2025, January 27). How Does Silica Gel Chromatography Work? YouTube. [Link]

  • Kamboj, M., et al. (2018).
  • PubChem. (n.d.). 1,4,7,10-Tetrathiacyclododecane. National Center for Biotechnology Information. [Link]

  • Galkin, M. V., & Samec, J. S. M. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science, 15(10), 3624-3631. [Link]

  • Sherma, J. (2000).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Al-Zoubi, R. M. (2016). Cesium carbonate as a mediated inorganic base in some organic transformations. Arabian Journal of Chemistry, 9, S1625–S1641.
  • Spokoyny, A. M., et al. (2013). Cesium Carbonate Mediated C–H Functionalization of Perhalogenated 12-vertex Carborane Anions. Dalton Transactions, 42(35), 12596–12599.
  • Kumar, A., et al. (2019). Cesium Carbonate-Mediated Cascade Cyclization for the Efficient Synthesis of Fused Benzo[b]naphthooxepinone Derivatives. The Journal of Organic Chemistry, 84(16), 10255-10264.

Sources

Troubleshooting

Stability issues of 1,4,7,10-Tetrathiacyclododecane in acidic media

Technical Support Center: 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) Introduction for the Modern Researcher Welcome to the dedicated technical guide for 1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS4 or 12-thiacr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4,7,10-Tetrathiacyclododecane ([1]aneS4)

Introduction for the Modern Researcher

Welcome to the dedicated technical guide for 1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS4 or 12-thiacrown-4.[1] This macrocycle is a cornerstone in supramolecular chemistry and finds increasing application in drug development, particularly as a stable, metal-coordinating scaffold.[2][3] However, its thioether linkages, which are key to its functionality, can present stability challenges under specific chemical conditions. This guide is structured to address the most pressing questions regarding the stability of[1]aneS4 in acidic media, moving from fundamental principles to actionable troubleshooting protocols. Our goal is to empower you to anticipate, diagnose, and resolve potential issues in your experiments, ensuring the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) on[1]aneS4 Stability

Q1: What is the fundamental reason for concern about[1]aneS4 stability in acidic media?

The core of the issue lies in the basicity of the sulfur atoms in the thioether linkages. Unlike their ether oxygen counterparts, the sulfur atoms in a thioether are more nucleophilic and act as weak Lewis bases.[4] In the presence of a strong acid (i.e., a high concentration of H+), a sulfur atom can be protonated to form a sulfonium ion. This protonation has a critical consequence: it transforms the thioether into a good leaving group, making the adjacent carbon atoms highly susceptible to nucleophilic attack. This can initiate a cascade of reactions leading to ring-opening or other forms of degradation.

Q2: How does the stability of[1]aneS4 compare to its nitrogen-based analogue, Cyclen (1,4,7,10-tetraazacyclododecane)?

This is a crucial point of comparison. Aza-macrocycles like Cyclen and its derivatives (e.g., DOTA) are known for their exceptional kinetic and thermodynamic stability, even in strongly acidic conditions.[5][6] The protonated amine groups in an acidic environment do not facilitate ring degradation. In contrast, the protonated thioether sulfur in[1]aneS4 is the first step toward potential decomposition. Therefore, one cannot assume the robust stability of aza-macrocycles translates to their thioether analogues.

Q3: What are the initial signs of[1]aneS4 degradation in my experiment?

Degradation may not always be visually apparent. Key indicators to monitor include:

  • Analytical Changes: The most reliable sign is the appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS) and a corresponding decrease in the peak area of the intact[1]aneS4.

  • Inconsistent Results: If you are using[1]aneS4 in a complexation reaction and observe lower-than-expected yields or inconsistent binding affinities, degradation of the ligand could be the root cause.

  • Physical Changes (Less Common): In cases of severe degradation, you might observe a change in the color or clarity of the solution, or the formation of a precipitate, which could be insoluble degradation products.

Q4: Are all acidic conditions equally problematic?

No. The degree of instability is highly dependent on several factors:

  • Acid Strength (pKa) and Concentration: Stronger acids (lower pKa) and higher concentrations will lead to a greater degree of protonation and accelerate degradation.

  • Temperature: Higher temperatures will increase the rate of any degradation reactions.

  • Presence of Nucleophiles: The presence of strong nucleophiles in the acidic solution can attack the protonated macrocycle, leading to faster decomposition.

  • Solvent: The choice of solvent can influence the effective acidity and the solubility of any degradation products.

Part 2: Troubleshooting Guide for[1]aneS4 Experiments

This section provides a structured approach to diagnosing and solving common problems encountered when using[1]aneS4 in potentially acidic environments.

Proposed Mechanism of Acid-Catalyzed Degradation

The diagram below illustrates the hypothesized pathway for the initial step of acid-mediated degradation. The key event is the protonation of a sulfur atom, which activates the macrocycle for subsequent nucleophilic attack and potential ring-opening.

Acid_Degradation_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack [12]aneS4 1,4,7,10-Tetrathiacyclododecane ([12]aneS4) Sulfonium_Intermediate Protonated Intermediate (Sulfonium Ion) [12]aneS4->Sulfonium_Intermediate Reversible Equilibrium [12]aneS4->Sulfonium_Intermediate H+ H⁺ (from Acidic Media) Ring_Opened_Product Ring-Opened Product (Initial Degradation) Sulfonium_Intermediate->Ring_Opened_Product Rate-determining step Sulfonium_Intermediate->Ring_Opened_Product Nucleophile Nu⁻ (e.g., H₂O, Cl⁻)

Caption: Proposed mechanism of acid-catalyzed degradation of[1]aneS4.

Troubleshooting Table
Symptom Observed Potential Cause Recommended Action & Rationale
New peaks in HPLC/LC-MS analysis. Acid-catalyzed degradation of the[1]aneS4 macrocycle.1. Run a Control: Analyze a sample of[1]aneS4 dissolved in a neutral, aprotic solvent (e.g., acetonitrile) to confirm the integrity of your stock material. 2. pH Check: Measure the pH of your reaction mixture. If below 4, consider if a less acidic condition is feasible. 3. Execute Stability Study: Follow the Protocol for Assessing[1]aneS4 Acid Stability (below) to confirm acid lability under your specific conditions.
Low yield in metal complexation reactions. The ligand is degrading before it can fully coordinate with the metal ion.1. Change Order of Addition: Add the metal salt to the[1]aneS4 solution before adjusting to an acidic pH, if the protocol allows. This allows the stable metal complex to form first, which may protect the thioether linkages from protonation. 2. Use a Buffer: Instead of a strong acid, use a suitable buffer system (e.g., acetate buffer) to maintain a mildly acidic pH (e.g., 4-6) rather than a highly acidic one.
Inconsistent biological or binding assay results. The concentration of active, intact[1]aneS4 is decreasing over the course of the experiment due to instability in the assay buffer.1. Buffer Stability Test: Incubate[1]aneS4 in your assay buffer for the full duration of the experiment. Take aliquots at t=0 and at the end time, and analyze by HPLC to quantify any degradation. 2. Consider Formulation: If the final application is in an acidic environment, consider if derivatizing[1]aneS4 into a more stable complex before exposure is a viable strategy.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Controlled Assessment of[1]aneS4 Acid Stability

This protocol provides a robust framework for quantifying the stability of[1]aneS4 under specific acidic conditions.

Caption: Experimental workflow for assessing the acid stability of[1]aneS4.

  • Materials & Reagents:

    • 1,4,7,10-Tetrathiacyclododecane ([1]aneS4)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Acidic medium of interest (e.g., 0.1 M HCl, 1 M TFA, etc.)

    • Quenching solution (e.g., 1 M Ammonium Hydroxide)

    • HPLC or UPLC system with a C18 column, coupled to a Mass Spectrometer (MS) is highly recommended for product identification.[7][8]

  • Preparation:

    • Prepare a stock solution of[1]aneS4 in acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Prepare your test solutions. For example:

      • Test Condition: 0.1 M HCl in water.

      • Control Condition: HPLC-grade water (pH ~7).

  • Incubation:

    • At time t=0, add a precise volume of the[1]aneS4 stock solution to both the "Test" and "Control" solutions to achieve the desired final concentration. Vortex briefly.

    • Immediately withdraw the t=0 sample from each.

    • Incubate both solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Sampling and Quenching:

    • At each designated time point (e.g., 1h, 4h, 8h, 24h), withdraw an aliquot (e.g., 100 µL) from both the "Test" and "Control" vials.

    • Immediately add the aliquot to a vial containing a neutralizing agent (e.g., 10 µL of 1 M NH₄OH) to stop the acid-catalyzed degradation.

  • Analysis:

    • Analyze all quenched samples by a validated HPLC-MS method.

    • Use the peak area of[1]aneS4 from the t=0 sample in the "Control" condition as your 100% reference.

    • Calculate the percentage of intact[1]aneS4 remaining at each time point for both conditions.

    • Examine the MS data for new masses that could correspond to degradation products (e.g., a ring-opened product would have a mass corresponding to[1]aneS4 + H₂O).

Data Summary: Interpreting Your Results

Present your quantitative results in a clear table to easily compare stability under different conditions.

Condition Time (hours) % Intact[1]aneS4 Remaining Major Degradation Product (m/z)
Control (Water, pH 7)0100%N/A
2499.5%N/A
Test (0.1 M HCl, pH 1)0100%N/A
185.2%[M+H₂O+H]⁺
455.6%[M+H₂O+H]⁺
24<5%[M+H₂O+H]⁺

This is example data and will vary based on actual experimental conditions.

References

  • Press, D. J., et al. (2019). Synthesis of Tetrathia–Oligothiophene Macrocycles. ACS Omega. Available from: [Link]

  • Lindsey, J. S., et al. (2004). De novo synthesis of stable tetrahydroporphyrinic macrocycles: bacteriochlorins and a tetradehydrocorrin. The Journal of Organic Chemistry. Available from: [Link]

  • Wu, C. Y., et al. (2007). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis. Journal of Chromatography A. Available from: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]

  • Press, D. J., et al. (2019). Synthesis of Tetrathia–Oligothiophene Macrocycles. ResearchGate. Available from: [Link]

  • Bencini, A., et al. (1996). Synthesis and cryptate complexes of azathia macropolycyclic ligands based on 12-membered N2S2 and 15-membered N2S3 macrocyclic subunits. Journal of the Chemical Society, Dalton Transactions. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • Ruser, J. M., et al. (2011). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Bioconjugate Chemistry. Available from: [Link]

  • Bracco Imaging S.p.A. (2000). A process for the preparation of 1,4,7,10-tetraazacyclododecane. Google Patents.
  • University of Michigan. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Available from: [Link]

  • PubChem. 1,4,7,10-Tetrathiacyclododecane. Available from: [Link]

  • Chemsrc. 1,4,7,10-tetrathiacyclododecane | CAS#:25423-56-7. Available from: [Link]

  • Lilan, A., et al. (2025). Large Macrocyclic Libraries via Thioether Cyclization. Methods in Molecular Biology. Available from: [Link]

  • LibreTexts Chemistry. (2021). 6.1: (Brønsted) Acidity of Alcohols, Thiols, and Amines. Available from: [Link]

  • Peters, J. A., et al. (1993). Improved synthesis and application of lanthanide 1,4,7,10‐tetrakis(phosphonomethyl)‐1,4,7,10‐tetraazacyclododecane complexes Ln(DOTP). ResearchGate. Available from: [Link]

  • Radecka-Paryzek, W., et al. (2018). Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. Molecules. Available from: [Link]

  • NIST. 1,4,7,10-Tetrathiacyclododecane. NIST Chemistry WebBook. Available from: [Link]

  • Southern Illinois University Edwardsville. Chapter 7. Alcohols, Thiols, Phenols, Ethers. Available from: [Link]

  • Feutry, F., et al. (2015). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. Journal of Chromatography A. Available from: [Link]_

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. Available from: [Link]

  • Marcus, S., et al. (1999). Complexes of 1-thia-4,7,10-triazacyclododecane ([1]aneN(3)S) - Synthesis, structure and stability constants. Polyhedron. Available from: [Link]

  • Organic Chemistry Explained. (2019). 04.07 Thioethers. YouTube. Available from: [Link]

  • Aaron Chemistry. 1,4,7,10-Tetrathiacyclododecane. Available from: [Link]

  • Sfyroera, G., et al. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. The Journal of Biological Chemistry. Available from: [Link]

  • Bracco International B.V. (2002). Process for preparation of 1,4,7,10-tetraazacyclododecane. Google Patents.
  • BioInformant. (2026). These Ten Peptides Breakthroughs of 2025 Define Global Medical Trends for 2026. Available from: [Link]

  • Wester, H. J., et al. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry. Available from: [Link]

  • Chen, Y., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). Organic Process Research & Development. Available from: [Link]

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Sources

Optimization

Technical Support Center: Stabilizing 1,4,7,10-Tetrathiacyclododecane (aneS₄) Metal Complexes

Technical Support Center: Stabilizing 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) Metal Complexes Welcome to the technical support center for researchers working with 1,4,7,10-tetrathiacyclododecane, also known as[1]aneS₄...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) Metal Complexes

Welcome to the technical support center for researchers working with 1,4,7,10-tetrathiacyclododecane, also known as[1]aneS₄ or TTP. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to overcome the common challenges associated with stabilizing metal complexes of this powerful macrocyclic ligand. My approach is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Principles of[1]aneS₄ Complex Stability

Understanding the stability of a coordination complex is paramount to its successful application. The stability of a complex in solution is a delicate balance of multiple factors, from the intrinsic properties of the metal and ligand to the overarching influence of the solvent environment.[2]

The Energetic Advantage: The Macrocyclic Effect

Macrocyclic ligands like[1]aneS₄ form significantly more stable complexes than their linear, open-chain analogues. This phenomenon, known as the macrocyclic effect , is a cornerstone of their utility.[3][4] The enhanced stability arises from favorable thermodynamic contributions:

  • Enthalpic Contribution: The pre-organized structure of the macrocycle means that less conformational rearrangement is needed for the donor atoms to coordinate to the metal ion, minimizing enthalpic penalties.[4]

  • Entropic Contribution: When a multidentate macrocycle displaces multiple solvent molecules from the metal's coordination sphere, there is a net increase in the number of free species in the system, leading to a favorable increase in entropy.

The Nature of the Bond: Soft Thioethers Meet Soft Metals

The four sulfur atoms in[1]aneS₄ are soft donor atoms according to Hard and Soft Acids and Bases (HSAB) theory. This has a profound impact on which metal ions will form the most stable complexes.

  • Principle: Soft acids (metal ions) prefer to bind to soft bases (ligands), while hard acids prefer hard bases.[5] Thioether sulfurs are soft and will form strong, covalent-like bonds with soft metal ions.

  • Practical Implication: You will achieve the highest thermodynamic stability with soft metal ions like Pd(II), Pt(II), Ag(I), Cd(II), and Hg(II). Borderline ions such as Cu(II), Ni(II), and Co(II) will also form stable complexes, but their stability can be more sensitive to experimental conditions.[6][7] Hard metal ions like Gd(III), Mn(II), or alkali/alkaline earth metals are generally not suitable partners for[1]aneS₄.

Conformational Dynamics: The Energy Cost of Complexation

Unlike more rigid macrocycles, the free[1]aneS₄ ligand is conformationally flexible. In its free state, the sulfur lone pairs are often oriented outwards (exo-dentate). For complexation to occur, the macrocycle must undergo a significant conformational change to orient the donor atoms inwards (endo-dentate) to bind the metal ion.[8] This energetic cost must be overcome by the favorable energy of the metal-sulfur bond formation. This is a key reason why complex formation can sometimes be slow or incomplete.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis, purification, and handling of[1]aneS₄ metal complexes.

Problem 1: Low or No Complex Formation

  • Q: I've mixed my metal salt and[1]aneS₄ in solution, but spectroscopic analysis (NMR, UV-Vis) shows little to no complex formation, even after extended reaction times. What are the primary causes?

    A: This is a common issue that typically points to one of four areas: ligand purity, metal salt quality, solvent choice, or reaction conditions.

    • Ligand Purity is Paramount: The synthesis of macrocycles can be challenging, often resulting in impurities like unreacted starting materials or oligomeric side-products.[1] The presence of even small amounts of a more strongly coordinating impurity can sequester the metal ion, preventing your desired complex from forming. Action: Always verify the purity of your[1]aneS₄ ligand by ¹H NMR, ¹³C NMR, and mass spectrometry before use. Recrystallization or column chromatography may be necessary.

    • Metal Salt Hydration & Counter-Ions: The metal salt you use matters. Highly hydrated metal salts (e.g., CoCl₂·6H₂O) mean that water is a competing ligand. Furthermore, strongly coordinating counter-ions (like acetate) can compete with the macrocycle. Action: Use an anhydrous metal salt or a salt with a weakly coordinating counter-ion (e.g., ClO₄⁻, PF₆⁻, OTf⁻). Gently heating the metal salt in vacuo before use can remove residual water.

    • Solvent Competition: The solvent is not an inert bystander; it is a competing ligand.[9] Strongly coordinating solvents like DMSO or water can stabilize the free metal ion, increasing the activation energy for complexation.[10] Action: Choose a solvent with low to moderate coordinating ability. Acetonitrile, methanol, ethanol, or THF are often excellent starting points. For poorly soluble components, DMF can be used, but be aware of its higher coordinating power.

    • Kinetic Inertness: As mentioned, the conformational change required for complexation can make the reaction kinetically slow. Action: Heating the reaction mixture (e.g., to 40-80 °C) can provide the necessary activation energy to drive the complexation to completion. Monitor the reaction progress over time (e.g., 12-24 hours).

Problem 2: Complex Precipitation from Solution

  • Q: My complex forms successfully, but it crashes out of solution either immediately or upon standing/cooling. How can I improve its solubility?

    A: Unwanted precipitation is a classic solubility problem, often dictated by the overall charge and polarity of the complex and its interaction with the solvent.

    • Solvent Mismatch: The principle of "like dissolves like" is critical. If you form a charged, salt-like complex (e.g., [M([12]aneS₄)]²⁺(ClO₄⁻)₂), it will be most soluble in polar solvents like water, methanol, or acetonitrile. Neutral complexes may be more soluble in less polar solvents like dichloromethane or THF. Action: Re-evaluate your solvent choice based on the expected polarity of the final complex. A solvent mixture can sometimes provide the ideal polarity.[11]

    • Counter-Ion Effects: The nature of the counter-ion significantly impacts the crystal lattice energy and, therefore, the solubility of an ionic complex. Large, bulky, charge-diffuse counter-ions (e.g., PF₆⁻, BPh₄⁻) often lead to more soluble complexes than smaller, harder ions (e.g., Cl⁻). Action: Perform a salt metathesis (ion exchange) reaction to swap out the counter-ion for one that may impart better solubility.

    • Concentration: You may simply be exceeding the solubility limit of your complex in the chosen solvent. Action: Work at lower concentrations. If you need to concentrate the solution, do so slowly and at a controlled temperature to avoid shock-crystallization.

    • pH-Induced Hydrolysis (Aqueous Solutions): In water, metal aqua ions ([M(H₂O)ₙ]²⁺) can undergo hydrolysis to form insoluble metal hydroxides or oxides, especially at neutral to high pH. If complexation is slow, the metal may precipitate as a hydroxide before it can be chelated. Action: For aqueous reactions, maintain a slightly acidic pH (e.g., 4-6) to keep the metal ion solubilized while allowing the macrocycle to coordinate.

Problem 3: Complex Decomposition in Solution

  • Q: I've successfully isolated my complex, but it degrades over time in solution, evidenced by color changes or the reappearance of free ligand signals in the NMR. What is the degradation mechanism?

    A: Decomposition points to chemical instability. For thioether macrocycles, the primary culprits are oxidation and acid-catalyzed dissociation.

    • Oxidation of Thioether Donors: This is the most common and often overlooked degradation pathway. The sulfur atoms in[1]aneS₄ are susceptible to oxidation by atmospheric oxygen, peroxides (often present in older ether solvents), or other oxidants to form sulfoxides (S=O) or sulfones (O=S=O). This oxidation dramatically weakens their ability to coordinate to the metal, causing the complex to fall apart. Action: Use degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Store solutions and solid samples under an inert atmosphere. See Protocol 2 for detailed procedures.

    • Acid-Catalyzed Dissociation: While generally stable, the metal-sulfur bonds can be broken under strongly acidic conditions. Protons can attack the coordinated sulfur atoms, leading to a stepwise dissociation of the macrocycle. Action: Avoid strongly acidic conditions (pH < 2) unless your goal is to intentionally demetallate the ligand. Buffer your solutions if pH stability is critical for your application.

    • Transmetalation: If your solution contains other metal ions as impurities, a more stable complex might form with the impurity, displacing the metal from your[1]aneS₄ complex. This is especially relevant if you are working with borderline metal ions and a soft metal ion impurity is present. Action: Use high-purity metal salts and solvents. Be mindful of potential metal leaching from spatulas or glassware.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the best solvents for working with[1]aneS₄ complexes?

    • A: There is no single "best" solvent. The choice depends on the specific metal, counter-ion, and reaction. A good starting point is to use moderately polar, weakly coordinating solvents. See the table below for recommendations.[10][12]

  • Q: How does pH affect the stability of my complex?

    • A: pH is most critical in aqueous solutions. At low pH (< 2), you risk acid-catalyzed dissociation. At high pH (> 8), you risk precipitating your metal as a hydroxide before it can be complexed. A "safe" working range is typically pH 4-7.[13]

  • Q: How can I prevent the oxidation of the thioether ligand?

    • A: Rigorous exclusion of oxygen is key. Use freshly distilled or degassed solvents. Prepare and handle all solutions and solids under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques. Store samples in the dark at low temperatures.

  • Q: Which metal ions form the most stable complexes with[1]aneS₄?

    • A: Based on HSAB theory, soft metal ions will form the most thermodynamically stable complexes. The stability generally follows the trend: Pt(II) > Pd(II) > Hg(II) > Ag(I) > Cu(II) > Cd(II) > Ni(II) > Co(II).

  • Q: How do I confirm my ligand is pure before starting the reaction?

    • A: The gold standard is a combination of techniques. ¹H and ¹³C NMR will show the characteristic signals of the macrocycle and reveal any organic impurities. High-resolution mass spectrometry (HRMS) will confirm the correct molecular weight. Melting point analysis can also be a good indicator of purity.

Section 4: Key Experimental Protocols

Protocol 1: General Synthesis of a [M([1]aneS₄)]X₂ Complex

This protocol provides a general starting point. Molar ratios, solvents, and temperatures should be optimized for your specific system.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 1.0 equivalent of 1,4,7,10-tetrathiacyclododecane ([1]aneS₄) to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add 10 mL of degassed, anhydrous acetonitrile per 100 mg of ligand. Stir until fully dissolved.

  • Metal Addition: In a separate flask, dissolve 0.98 equivalents of the desired metal salt (e.g., Ni(ClO₄)₂, anhydrous) in a minimal amount of degassed acetonitrile. Note: Using a slight sub-stoichiometric amount of metal prevents unreacted metal salt from contaminating the product.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.

  • Heating: Attach a condenser and heat the reaction mixture to 60 °C for 12-24 hours. Monitor the reaction by a suitable method (e.g., TLC, UV-Vis).

  • Isolation: Allow the solution to cool to room temperature. If the product precipitates, collect it by filtration, wash with cold diethyl ether, and dry in vacuo. If it remains in solution, reduce the volume under reduced pressure until precipitation begins, then cool to 0 °C to maximize crystallization.

Protocol 2: Preventing Thioether Oxidation
  • Solvent Degassing: Before use, degas all solvents by either (a) three consecutive freeze-pump-thaw cycles or (b) vigorously sparging with a stream of dry argon or nitrogen for at least 30 minutes.

  • Inert Atmosphere: Conduct all manipulations, including weighing, transfers, and reactions, under a positive pressure of an inert gas (N₂ or Ar) using a glovebox or Schlenk line.

  • Solvent Purity: Use freshly distilled anhydrous solvents. Ethers like THF can form explosive peroxides upon storage, which are potent oxidants. Always test for peroxides before use.

  • Storage: Store both the free[1]aneS₄ ligand and its metal complexes as solids in vials sealed under an inert atmosphere. For long-term storage, keep them in a freezer and away from light.

Section 5: Visual Guides & Data

Diagrams and Workflows

Troubleshooting_Workflow start Problem: Complex Instability or Low Yield check_purity Verify Ligand & Metal Salt Purity (NMR, MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Solvent, Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_atmosphere Was an Inert Atmosphere Used Rigorously? atmosphere_ok Inert Atmosphere? check_atmosphere->atmosphere_ok purity_ok->check_conditions Yes purify Action: Purify Ligand/ Use Anhydrous Salt purity_ok->purify No conditions_ok->check_atmosphere Yes optimize Action: Change Solvent, Increase Temp/Time conditions_ok->optimize No use_inert Action: Implement Schlenk/ Glovebox Techniques atmosphere_ok->use_inert No success Stable Complex Formed atmosphere_ok->success Yes purify->start optimize->start use_inert->start

Caption: A troubleshooting flowchart for diagnosing issues with complex formation.

Stability_Equilibria cluster_degradation Degradation Pathways reactants [M(Solvent)ₙ]²⁺ + [12]aneS₄ complex [M([12]aneS₄)]²⁺ (STABLE COMPLEX) reactants->complex Complexation (Δ, Time) complex->reactants Decomplexation oxidized Oxidation (O₂) [M(S(O)ₙ-[12]aneS₄)]²⁺ complex->oxidized k_ox dissociated Dissociation (H⁺) [M(Solvent)ₙ]²⁺ + Ligand complex->dissociated k_diss

Caption: Key equilibria governing the formation and degradation of complexes.

Data Tables

Table 1: Recommended Solvents for[1]aneS₄ Complexation

SolventDielectric Constant (ε)Donor Number (DN)Common Use Case
Acetonitrile37.514.1Excellent general-purpose, weakly coordinating.[12]
Methanol32.719.0Good for dissolving polar salts.
Ethanol24.520.0Similar to methanol, slightly less polar.
Dichloromethane9.11.0For less polar, neutral complexes.
Tetrahydrofuran (THF)7.620.0Good for initial dissolution, but check for peroxides.
Dimethylformamide (DMF)36.726.6High solvating power, but can be competitive.
Water80.118.0Use buffered (pH 4-7) for highly charged complexes.[12]

Table 2: HSAB Classification and Suitability for[1]aneS₄

Metal IonHSAB ClassStability with[1]aneS₄Notes
Pd(II), Pt(II), Ag(I)SoftVery HighIdeal candidates for stable complexes.
Cu(II), Ni(II), Co(II)BorderlineHighWidely used, stability is condition-dependent.[6][7]
Zn(II), Cd(II), Pb(II)Soft/BorderlineHighGood stability, often used in sensing applications.[14]
Fe(II), Fe(III)Borderline/HardModerateStability depends heavily on oxidation state.
Mn(II), Gd(III)HardLowNot recommended; weak interaction.[15]
Na(I), K(I), Mg(II)HardVery LowUnlikely to form stable complexes.

References

  • Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. (n.d.). National Institutes of Health. [Link]

  • Stetter, H., & Roos, E. (1955). Über die Synthese von 1,4,7,10-Tetraaza-cyclododecan und 1,4,7,10,13,16-Hexaaza-cyclooctadecan. Chemische Berichte, 88(11), 1690-1694.
  • Zhu, X., & Lever, S. Z. (2002). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. Electrophoresis, 23(9), 1348-1356. [Link]

  • Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. (2015). ResearchGate. [Link]

  • Benci, S., et al. (2018). Functionalization and Coordination Effects on the Structural Chemistry of Pendant Arm Derivatives of 1,4,7-trithia-10-aza-cyclododecane ([1]aneNS3). Molecules, 23(7), 1616. [Link]

  • Donlevy, T. M., et al. (1999). Complexes of 1-thia-4,7,10-triazacyclododecane ([1]aneN3S). Polyhedron, 18(26), 3451-3460. [Link]

  • Fabbrizzi, L., et al. (2022). Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. Inorganic Chemistry, 61(18), 7074-7083. [Link]

  • Kavali, R., et al. (2023). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 28(13), 5129. [Link]

  • Luo, J., et al. (2018). Crystal structures of (1,4,7,10-tetraazacyclododecane-κN)bis(tricyanomethanido-κN)nickel and (1,4,7,10-tetraazacyclododecane-κN)(tricyanomethanido-κN)copper tricyanomethanide. Acta Crystallographica Section E, 74(Pt 5), 696-700. [Link]

  • Factors Affecting Stability of Complexes. (n.d.). Solubility of Things. [Link]

  • A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. (2007). ResearchGate. [Link]

  • Factors affecting the stability of complexes. (n.d.). Unacademy. [Link]

  • Athey, P. S., & Kiefer, G. E. (2002). A New, Facile Synthesis of 1,4,7,10-Tetraazacyclododecane: Cyclen. The Journal of Organic Chemistry, 67(12), 4081-4085. [Link]

  • A process for the preparation of 1,4,7,10-tetraazacyclododecane. (2000).
  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. (n.d.). Dalal Institute. [Link]

  • Factors affecting stability of metal complexes. (2015). Slideshare. [Link]

  • Solvent effects. (n.d.). Wikipedia. [Link]

  • Improved synthesis and application of lanthanide 1,4,7,10‐tetrakis(phosphonomethyl)‐1,4,7,10‐tetraazacyclododecane complexes Ln(DOTP). (1991). ResearchGate. [Link]

  • Pictorial representation of the macrocyclic effect. (2019). ResearchGate. [Link]

  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. (2023). NSF Public Access Repository. [Link]

  • Computational predictions of metal–macrocycle stability constants require accurate treatments of local solvent and pH effects. (2021). RSC Publishing. [Link]

  • 1,4,7,10-Tetrathiacyclododecane. (n.d.). PubChem. [Link]

  • Kavali, R., et al. (2023). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). National Institutes of Health. [Link]

  • Synthesis and crystal structure of (1,4,7,10-tetraazacyclododecane-κ4 N)(tetrasulfido-κ2 S 1,S 4)manganese(II). (2017). National Institutes of Health. [Link]

  • The Effects of the Solvents on the Macrocyclic Structures: From Rigid Pillararene to Flexible Crown Ether. (2021). SciELO. [Link]

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Troubleshooting

Troubleshooting low complexation efficiency with 1,4,7,10-Tetrathiacyclododecane

Technical Support Center: 1,4,7,10-Tetrathiacyclododecane Complexation Welcome to the technical support center for 1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS₄. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4,7,10-Tetrathiacyclododecane Complexation

Welcome to the technical support center for 1,4,7,10-Tetrathiacyclododecane, also known as[1]aneS₄. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associated with the complexation of this versatile macrocycle. Low complexation efficiency can be a significant hurdle, and this resource provides a structured approach to identifying root causes and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) and what are its primary applications?

A1: 1,4,7,10-Tetrathiacyclododecane is a cyclic thioether, a type of crown ether where sulfur atoms replace the oxygen atoms.[2] Its structure consists of a 12-membered ring with four sulfur atoms. Due to the soft nature of the sulfur donor atoms, it exhibits a high affinity for soft and borderline metal ions. This property makes it particularly useful in the development of radiopharmaceuticals, where it can act as a chelator for metallic radionuclides.[3][4]

Q2: Which metal ions does[1]aneS₄ bind most effectively?

A2: According to the Hard and Soft Acids and Bases (HSAB) principle, the soft sulfur donors in[1]aneS₄ prefer to coordinate with soft metal ions. It shows strong complexation with transition metals like copper(II), nickel(II), palladium(II), and platinum(II), as well as other soft metals like silver(I) and mercury(II). The stability of these complexes is influenced by the match between the metal ion's size and the macrocycle's cavity.[5]

Q3: What are the most critical factors for achieving high complexation efficiency?

A3: Several factors are paramount:

  • Purity of the Ligand: Impurities in the[1]aneS₄ can compete with the complexation reaction or introduce interfering side products.

  • Solvent Choice: The solvent must dissolve both the ligand and the metal salt without strongly competing for the metal ion.[6]

  • Anhydrous Conditions: Moisture can hydrolyze metal salts and interfere with the reaction, particularly in non-aqueous solvents.[7]

  • pH Control: For reactions in aqueous or protic solvents, pH can significantly affect the availability of the metal ion and the protonation state of any functional groups.

  • Reaction Temperature and Time: These parameters need to be optimized to ensure the reaction goes to completion without causing degradation of the reactants or the product.[7]

Q4: Can[1]aneS₄ be used for radiolabeling?

A4: Yes,[1]aneS₄ and its derivatives are excellent candidates for chelating radiometals for use in PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) imaging, as well as for targeted radiotherapy.[3][8][9] The high kinetic inertness of the resulting complexes is crucial for preventing the in vivo release of the radionuclide.[10]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems, providing potential causes and actionable solutions.

Symptom 1: Low or No Formation of the Desired Metal Complex

Your reaction yields are significantly lower than expected, or analytical data (e.g., Mass Spectrometry, NMR) shows no evidence of the target complex.

Potential Causes & Solutions

  • Cause 1: Inappropriate Solvent System

    • Explanation: Highly polar, coordinating solvents like water or DMSO can solvate the metal ion so effectively that they outcompete the[1]aneS₄ ligand, hindering complex formation.[6] This is especially true for metal ions with a high charge density.

    • Diagnostic Step: Review the properties of your solvent. Is it known to be a strong ligand for your chosen metal?

    • Solution: Switch to a less coordinating solvent. Acetonitrile is often a good choice as it dissolves many metal salts and the ligand without being overly competitive.[11] For poorly soluble salts, a solvent mixture or heating may be necessary.

  • Cause 2: Purity of the[1]aneS₄ Ligand

    • Explanation: Synthetic byproducts or degradation products in your ligand stock can lead to an inaccurate molar ratio in your reaction setup and may introduce competing chelators.

    • Diagnostic Step: Verify the purity of your[1]aneS₄ using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Compare the results to literature values or the certificate of analysis.

    • Solution: If impurities are detected, purify the ligand. Recrystallization or column chromatography are common methods.

  • Cause 3: Metal Salt Incompatibility or Degradation

    • Explanation: The counter-ion of your metal salt can influence solubility and reactivity. Additionally, some metal salts are hygroscopic and can degrade upon exposure to air and moisture.

    • Diagnostic Step: Check the solubility of your metal salt in the chosen solvent. Ensure the salt has been stored correctly in a desiccator.

    • Solution: Use a metal salt with a more soluble, non-coordinating counter-ion (e.g., triflate, perchlorate instead of halide). Use freshly opened or properly stored anhydrous metal salts.

  • Cause 4: Suboptimal Reaction Kinetics

    • Explanation: The formation of macrocyclic complexes can be slow due to the conformational rigidity of the ligand.[10] The reaction may not have reached equilibrium.

    • Diagnostic Step: Monitor the reaction over a longer time course, taking aliquots for analysis at different intervals (e.g., 1, 4, 12, 24 hours).

    • Solution: Increase the reaction time or gently heat the reaction mixture to increase the rate of complexation. Be cautious, as excessive heat can lead to decomposition.

Symptom 2: Presence of Insoluble Precipitates

An unexpected solid forms during the reaction or upon cooling.

Potential Causes & Solutions

  • Cause 1: Low Solubility of Reactants or Product

    • Explanation: The metal salt, the ligand, or the final complex may have poor solubility in the chosen solvent.

    • Diagnostic Step: Attempt to dissolve small amounts of each starting material and the expected product (if available) in the reaction solvent.

    • Solution: Change to a solvent in which all components are soluble. Alternatively, perform the reaction at a higher dilution, although this may slow down the reaction rate.

  • Cause 2: Formation of Polymeric Species or Hydroxides

    • Explanation: In the presence of trace water, metal ions can form insoluble hydroxides or oxides, especially at higher pH.[7] Alternatively, if the stoichiometry is not carefully controlled, polymeric coordination complexes can form and precipitate.

    • Diagnostic Step: Analyze the precipitate if possible (e.g., by elemental analysis or IR spectroscopy). Check the pH of your reaction medium if applicable.

    • Solution: Ensure strictly anhydrous conditions by using oven-dried glassware and anhydrous solvents. Maintain precise 1:1 stoichiometry between the metal and the ligand. For aqueous systems, use a buffer to maintain an optimal pH where the metal ion is soluble and the ligand is available for complexation.

Symptom 3: Inconsistent Radiolabeling Efficiency

When working with radionuclides, the radiochemical yield (RCY) is variable between experiments.

Potential Causes & Solutions

  • Cause 1: Fluctuations in pH

    • Explanation: Radiolabeling reactions are often extremely sensitive to pH. A small deviation can drastically affect the speciation of the radiometal and its ability to complex with the chelator.

    • Diagnostic Step: Precisely measure the pH of the reaction buffer before each experiment.

    • Solution: Use a reliable buffering agent (e.g., ammonium acetate, sodium citrate) at a concentration sufficient to maintain a stable pH throughout the reaction. Optimize the pH for your specific radiometal-ligand pair.

  • Cause 2: Presence of Competing Metal Ion Impurities

    • Explanation: Trace amounts of other metal ions (e.g., from glassware, buffers, or the radionuclide eluate itself) can compete with the radionuclide for the[1]aneS₄ chelator. This is especially critical given the high molar activity of many radionuclides, where the actual molar amount of the radiometal is minuscule.

    • Diagnostic Step: Use metal-free buffers and reagents. Analyze the radionuclide eluate for trace metal contaminants if possible.

    • Solution: Pre-treat all buffers and solutions with a chelating resin (e.g., Chelex) to remove contaminating metal ions. Use high-purity reagents.

  • Cause 3: Radiolysis

    • Explanation: High concentrations of radioactivity can generate reactive oxygen species that can damage the[1]aneS₄ ligand or the resulting complex, reducing the radiochemical purity (RCP).[12]

    • Diagnostic Step: Analyze the product by radio-HPLC, which can separate the intact radiolabeled complex from radiolytically damaged products. Radio-TLC may not be sufficient to detect these impurities.[12]

    • Solution: Add a radical scavenger (quencher) such as ethanol or gentisic acid to the reaction mixture to minimize radiolysis.[12] Optimize the amount of activity and reaction volume to reduce the radiation dose to the sample.

Visualizations and Data

Diagrams

Complexation cluster_reactants Reactants cluster_product Product Metal Metal Ion (e.g., Cu²⁺) Complex [M([12]aneS₄)]²⁺ Complex Metal->Complex + Ligand [12]aneS₄ Ligand->Complex caption Fig. 1: Chelation of a metal ion by 1,4,7,10-Tetrathiacyclododecane.

Caption: Fig. 1: Chelation of a metal ion by 1,4,7,10-Tetrathiacyclododecane.

TroubleshootingWorkflow Start Low Complexation Efficiency Observed CheckPurity Verify Ligand & Metal Salt Purity Start->CheckPurity CheckSolvent Evaluate Solvent Compatibility CheckPurity->CheckSolvent Purity OK Purify Purify Reagents CheckPurity->Purify Impure CheckConditions Assess Reaction Conditions (T, t, pH) CheckSolvent->CheckConditions Solvent OK ChangeSolvent Switch to Aprotic, Less Coordinating Solvent CheckSolvent->ChangeSolvent Incompatible Optimize Optimize Temp., Time, or pH CheckConditions->Optimize Suboptimal Success High Efficiency Achieved CheckConditions->Success Optimized Purify->Start ChangeSolvent->Start Optimize->Start caption Fig. 2: Troubleshooting workflow for low complexation efficiency.

Caption: Fig. 2: Troubleshooting workflow for low complexation efficiency.

Data Tables

Table 1: Recommended Solvents for Complexation Reactions

SolventPolarityCoordinating AbilityTypical Use Case
Acetonitrile Polar AproticLow-ModerateGeneral purpose, good for many metal salts.
Methanol/Ethanol Polar ProticModerateCan be effective but may compete for metal ions.
Dichloromethane NonpolarLowGood for less polar derivatives and salts.
Water Polar ProticHighUse with buffering agents; high risk of side reactions.
DMF/DMSO Polar AproticHighUse with caution; strong solvation may inhibit complexation.

Key Experimental Protocols

Protocol 1: General Protocol for Metal Complexation
  • Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of inert gas (e.g., Argon or Nitrogen).

  • Reagent Dissolution: In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 1,4,7,10-Tetrathiacyclododecane in anhydrous acetonitrile.

  • Addition of Metal Salt: In a separate flask, dissolve 1.0 equivalent of the anhydrous metal salt (e.g., Cu(OTf)₂) in a minimal amount of anhydrous acetonitrile.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or take an aliquot for Mass Spectrometry analysis.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether).

  • Characterization: Confirm the structure and purity of the final complex using ¹H NMR, Mass Spectrometry, and Elemental Analysis.

Protocol 2: Quality Control for Radiolabeling with a Tc-99m Core

This protocol is an example and must be adapted for specific radionuclides and ligands.

  • Reagent Preparation: Prepare a 1 mg/mL stock solution of[1]aneS₄ derivative in metal-free water. Prepare a 0.2 M sodium acetate buffer (pH 5.5) that has been passed through a Chelex resin column.

  • Radiolabeling: To a sterile vial, add 50 µL of the ligand stock solution and 400 µL of the acetate buffer. Add the desired amount of [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor.

  • Incubation: Incubate the reaction vial in a heating block at 75-95 °C for 20-30 minutes.

  • Quality Control (Radio-HPLC):

    • System: HPLC equipped with a C18 column and a radioactivity detector.

    • Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

    • Analysis: Inject a small aliquot of the reaction mixture. The radiochemical purity (RCP) is determined by integrating the peak corresponding to the radiolabeled complex and dividing by the total integrated radioactivity. An RCP of >95% is typically required for further use.[10][12]

References

  • Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). (n.d.). MDPI. Retrieved from [Link]

  • Factors Affecting Stability of Complexes. (n.d.). Retrieved from [Link]

  • Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues. (2024). International Journal of Molecular Sciences, 25(11), 5954. doi:10.3390/ijms25115954. Retrieved from [Link]

  • Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues. (2024). International Journal of Molecular Sciences, 25(11), 5954. doi:10.3390/ijms25115954. Retrieved from [Link]

  • Synthesis and crystal structure of (1,4,7,10-tetraazacyclododecane-κ4 N)(tetrasulfido-κ2 S 1,S 4)manganese(II). (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 60–63. doi:10.1107/S205698901701771X. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. (2013). Bioconjugate Chemistry, 24(6), 998–1008. doi:10.1021/bc400030t. Retrieved from [Link]

  • Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. (2007). Chemistry & A European Journal, 13(21), 6082–6090. doi:10.1002/chem.200700231. Retrieved from [Link]

  • Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. (2012). Chinese Journal of Organic Chemistry, 32(10), 1803-1814. Retrieved from [Link]

  • Production, biodistribution, and dosimetry of 47Sc-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid as a bone-seeking radiopharmaceutical. (2014). Asia Oceania Journal of Nuclear Medicine & Biology, 2(1), 10–18. Retrieved from [Link]

  • Stability of complexes of the macrocycles 1,5,9,13-tetraazacyclohexadecane and 1,4,7,11-tetraazacyclotetradecane with metal ions. Effect of large hole size and of chelate ring sequence. (1984). Journal of the Chemical Society, Dalton Transactions, (8), 1551. doi:10.1039/dt9840001551. Retrieved from [Link]

  • Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. (2006). Journal of Chromatography A, 1118(1), 118–123. doi:10.1016/j.chroma.2006.03.082. Retrieved from [Link]

  • Evaluation of a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-conjugated bombesin-based radioantagonist for the labeling with single-photon emission computed tomography, positron emission tomography, and therapeutic radionuclides. (2009). Clinical Cancer Research, 15(16), 5240–5249. doi:10.1158/1078-0432.CCR-08-3145. Retrieved from [Link]

  • Macrocyclic Complexes. (n.d.). Retrieved from [Link]

  • Stability of Complexes of the Macrocycles I ,5,9,13=Tetraaza- cyclohexadecane and I ,4,7. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. (2016). Journal of Visualized Experiments, (111). doi:10.3791/53982. Retrieved from [Link]

  • Factors affecting the stability of complexes | Complexes | JEE Chemistry. (n.d.). Unacademy. Retrieved from [Link]

  • A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. (2012). Letters in Organic Chemistry, 9(1), 69-71. Retrieved from [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. (2022). EJNMMI Radiopharmacy and Chemistry, 7(1), 33. doi:10.1186/s41181-022-00187-5. Retrieved from [Link]

  • Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. (2016). Pharmaceuticals, 9(3), 51. doi:10.3390/ph9030051. Retrieved from [Link]

  • Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. (2012). Molecules, 17(10), 12135–12148. doi:10.3390/molecules171012135. Retrieved from [Link]

  • 1,4,7,10-Tetrathiacyclododecane. (n.d.). PubChem. Retrieved from [Link]

  • The Investigation of Complexation Properties and Hard-Soft Acid-Base Relationship Between Thiacrown Ethers and Metal Ions. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 961-974. Retrieved from [Link]

  • A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. (2015). International Journal of Chemical and Physical Sciences, 4, 1-13. Retrieved from [Link]

  • Radiolabeled bombesin derivatives for preclinical oncological imaging. (2015). BioMed Research International, 2015, 825396. doi:10.1155/2015/825396. Retrieved from [Link]

  • 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane. (n.d.). PubChem. Retrieved from [Link]

  • 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores. (2023). Inorganic Chemistry, 62(41), 16999–17011. doi:10.1021/acs.inorgchem.3c02604. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Copper Complexation: 1,4,7,10-Tetrathiacyclododecane (aneS4) vs. Cyclen (aneN4)

A Comparative Guide to Copper Complexation: 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) vs. Cyclen ([1]aneN4) For Researchers, Scientists, and Drug Development Professionals The selection of a chelating agent is a critica...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Copper Complexation: 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) vs. Cyclen ([1]aneN4)

For Researchers, Scientists, and Drug Development Professionals

The selection of a chelating agent is a critical decision in the development of metal-based diagnostics and therapeutics, catalysis, and separation sciences. The stability, kinetics, and structural integrity of the resulting metal complex dictate its efficacy and safety. This guide provides an in-depth comparison of two structurally similar yet electronically distinct 12-membered macrocycles: 1,4,7,10-tetrathiacyclododecane ([1]aneS4) and 1,4,7,10-tetraazacyclododecane (cyclen), with a focus on their complexation with copper ions.

At a Glance: Structural and Electronic Distinctions

Both[1]aneS4 and cyclen share a 12-membered macrocyclic framework, pre-organizing the donor atoms for metal coordination. The fundamental difference lies in these donor atoms:[1]aneS4 possesses four soft thioether sulfur donors, while cyclen features four harder secondary amine nitrogen donors. This distinction is the primary determinant of their coordination preferences, governed by the Hard and Soft Acids and Bases (HSAB) principle.

  • Copper(II) , a borderline Lewis acid, can effectively coordinate with both nitrogen and sulfur donors.

  • Copper(I) , a soft Lewis acid, exhibits a strong preference for soft donors like sulfur.[2]

This intrinsic preference profoundly influences the thermodynamic stability, kinetic inertness, and redox properties of their respective copper complexes.

Thermodynamic Stability: A Quantitative Comparison

The thermodynamic stability of a complex is quantified by its stability constant (log K), which represents the equilibrium between the free metal ion and the ligand-metal complex. A higher log K value indicates a more stable complex.

LigandCopper IonLog K-ΔG (kJ/mol)-ΔH (kJ/mol)TΔS (J/mol·K)
Cyclen ([1]aneN4) Cu²⁺23.2132.5101.331.2
[1]aneS4 Cu²⁺11.565.660.74.9
[1]aneS4 Cu⁺High (Qualitative)---

Note: Quantitative thermodynamic data for the Cu(I)-[1]aneS4 system is less common due to the ion's instability in aqueous solution, but its high affinity is well-established. Data is compiled from multiple sources and representative values are shown.

Analysis of Thermodynamic Data:

  • Superior Stability of Cu(II)-Cyclen: The Cu(II)-cyclen complex exhibits exceptionally high thermodynamic stability (log K = 23.2), making it significantly more stable than the Cu(II)-[1]aneS4 complex (log K = 11.5). This is primarily due to the favorable electrostatic interaction between the harder nitrogen donors of cyclen and the borderline Cu(II) ion. The complexation is both enthalpically and entropically driven.[3]

  • The Macrocyclic Effect: Both ligands benefit from the macrocyclic effect, where the pre-organized structure of the ring leads to a less significant entropic penalty upon complexation compared to analogous acyclic ligands.[3]

  • Preference of[1]aneS4 for Cu(I): In line with the HSAB principle, the soft thioether donors of[1]aneS4 have a very strong affinity for the soft Cu(I) ion.[2] This property is crucial in applications involving redox cycling between Cu(II) and Cu(I) states. Polythiaether ligands are known to be particularly adept at stabilizing the Cu(I) oxidation state.[2]

Kinetic Inertness: The Rate of Formation and Dissociation

While thermodynamic stability indicates the position of the equilibrium, kinetic inertness describes the speed at which that equilibrium is reached and the complex dissociates. For many applications, particularly in vivo radiopharmaceuticals, high kinetic inertness is paramount to prevent the release of the metal ion.[4][5]

  • Cu(II)-Cyclen Complexes: Generally exhibit slow formation kinetics but possess very high kinetic inertness. The dissociation of the Cu(II)-cyclen complex is extremely slow, especially in acidic conditions.[4] This high inertness is a key advantage for in vivo applications where the complex must remain intact over extended periods.[5][6]

  • Cu(II)-[1]aneS4 Complexes: The formation and dissociation kinetics of tetrathiaether macrocyclic complexes can be more variable. While thermodynamically less stable, the dissociation can still be slow. However, compared to their aza-macrocycle counterparts, they are generally considered less kinetically inert with respect to Cu(II). The dissociation mechanism is highly dependent on the ring size and flexibility of the macrocycle.[7]

The choice between the two ligands often involves a trade-off between rapid complexation and ultimate kinetic stability. For instance, in radiolabeling with copper isotopes like ⁶⁴Cu, rapid formation at low concentrations and mild conditions is desirable.[8]

Structural Analysis and Coordination Geometry

The donor atoms also dictate the preferred coordination geometry of the resulting copper complex.

  • [Cu(cyclen)]²⁺: The four nitrogen atoms of cyclen typically form a square-planar coordination environment around the Cu(II) ion. The complex can adopt a five-coordinate square-pyramidal or a six-coordinate distorted octahedral geometry by coordinating with solvent molecules or counter-ions in the axial positions.[9][10][11]

  • [Cu([1]aneS4)]²⁺/⁺: Thioether macrocycles are more flexible. The Cu(II) complex often adopts a distorted octahedral geometry. For Cu(I), which has a d¹⁰ electron configuration, a flexible tetrahedral geometry is common, and the ligand can readily accommodate this change.[2] This conformational flexibility is a key feature of polythiaether complexes.[2]

G cluster_0 [Cu(cyclen)]²⁺ Complex cluster_1 [Cu([12]aneS4)]²⁺ Complex Cu1 Cu N1 N Cu1->N1 N2 N Cu1->N2 N3 N Cu1->N3 N4 N Cu1->N4 N1->N2 -(CH₂)₂- N2->N3 -(CH₂)₂- N3->N4 -(CH₂)₂- N4->N1 -(CH₂)₂- Cu2 Cu S1 S Cu2->S1 S2 S Cu2->S2 S3 S Cu2->S3 S4 S Cu2->S4 S1->S2 -(CH₂)₂- S2->S3 -(CH₂)₂- S3->S4 -(CH₂)₂- S4->S1 -(CH₂)₂-

Caption: Simplified 2D representation of Cu(II) complexes with cyclen and[1]aneS4.

Experimental Protocols: Determining Thermodynamic Parameters

Accurate determination of thermodynamic data is essential for ligand selection. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change (enthalpy, ΔH) upon binding, allowing for the simultaneous determination of the binding affinity (Kₐ), stoichiometry (n), and entropy (ΔS).

Protocol: Isothermal Titration Calorimetry (ITC) for Cu(II)-Ligand Binding

Objective: To determine the thermodynamic profile (Kₐ, ΔH, ΔS) of Cu(II) binding to cyclen or[1]aneS4.

Materials:

  • Isothermal Titration Calorimeter

  • Stock solution of Cu(ClO₄)₂ or similar non-coordinating salt (~1 mM)

  • Stock solution of ligand ([1]aneS4 or cyclen) (~100 µM)

  • Buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid buffers that coordinate with copper.[1][12]

Methodology:

  • Preparation:

    • Thoroughly degas all solutions to prevent air bubbles.

    • Accurately determine the concentrations of the copper and ligand stock solutions via ICP-MS or spectrophotometry.

    • Prepare the final solutions by diluting the stocks in the same batch of buffer to minimize buffer mismatch effects.

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

    • Load the ligand solution into the sample cell (~200 µL).

    • Load the copper solution into the injection syringe (~40 µL).

  • Titration:

    • Perform a preliminary injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) at spaced intervals (e.g., 150 seconds) to allow the system to return to baseline.

    • Stir the sample cell continuously (e.g., 750 rpm) to ensure rapid mixing.

  • Control Experiment:

    • Perform a control titration by injecting the copper solution into the buffer-filled sample cell to determine the heat of dilution. This value will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the manufacturer's software. This will yield the values for n (stoichiometry), Kₐ (1/Kₔ), and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Prepare & Degas Cu²⁺ and Ligand Solutions Prep2 Accurately Determine Concentrations Prep1->Prep2 Load Load Ligand to Cell Load Cu²⁺ to Syringe Prep2->Load Titrate Inject Cu²⁺ into Ligand (e.g., 19 x 2µL injections) Load->Titrate Record Record Heat Change (µcal/sec) vs. Time Titrate->Record Integrate Integrate Raw Data (Heat per Injection) Record->Integrate Correct Subtract Heat of Dilution (Control Experiment) Integrate->Correct Fit Fit to Binding Model Correct->Fit Results Obtain Kₐ, ΔH, n Fit->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Summary and Application Outlook

The choice between[1]aneS4 and cyclen for copper complexation is entirely application-dependent.

Choose Cyclen ([1]aneN4) when:

  • High in vivo stability of Cu(II) is required: Its exceptional thermodynamic stability and kinetic inertness make it a gold standard for applications like ⁶⁴Cu-PET imaging, where preventing transchelation to biomolecules is critical.[5][6]

  • The application does not involve Cu(I)/Cu(II) redox cycling: Cyclen is not ideal for stabilizing the Cu(I) state.

Choose 1,4,7,10-Tetrathiacyclododecane ([1]aneS4) when:

  • Stabilization of Cu(I) is essential: Its soft sulfur donors provide an ideal coordination environment for the soft Cu(I) ion.

  • Redox activity is part of the mechanism: It is well-suited for systems where the copper center needs to shuttle between Cu(II) and Cu(I) oxidation states, such as in redox-active catalysts or sensors.[2]

  • Selectivity for Cu(I) over other ions is needed: It can offer high selectivity for soft metal ions.

This guide provides the foundational data and experimental context to aid researchers in making an informed decision between these two powerful macrocyclic ligands for their specific copper chelation needs.

References

  • Conformationally Dynamic Copper Coordin
  • Formation and decomplexation kinetics of copper(II)
  • Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complex
  • Crystal structure of (perchlorato-κO)(1,4,7,10-tetraazacyclododecane-κN)copper(II) perchlorate.
  • A Thermodynamic and Electronic Explanation of the Macrocyclic Effect. University of Illinois Urbana-Champaign.
  • Chelation of Theranostic Copper Radioisotopes with S-Rich Macrocycles: From Radiolabelling of Copper-64 to In Vivo Investig
  • Formation and dissociation kinetics of Cu(II) and Ni(II) complexes with N2S2-macrocycles. Europe PMC.
  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed.
  • Copper Chelation Chemistry and its Role in Copper Radiopharmaceuticals.
  • Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. RSC Publishing.
  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Semantic Scholar.
  • Crystal structures of (1,4,7,10-tetraazacyclododecane-κN)bis(tricyanomethanido-κN)nickel and (1,4,7,10-tetraazacyclododecane-κN)(tricyanomethanido-κN)copper tricyanomethanide.
  • Crystal structure of (perchlorato-κO)(1,4,7,10-tetraazacyclododecane-κ4 N)copper(II)

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Comparative

A Comparative Guide to the Mass Spectrometric Characterization of 1,4,7,10-Tetrathiacyclodododecane (aneS₄) Complexes

A Comparative Guide to the Mass Spectrometric Characterization of 1,4,7,10-Tetrathiacyclodododecane ([1]aneS₄) Complexes For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of[1...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mass Spectrometric Characterization of 1,4,7,10-Tetrathiacyclodododecane ([1]aneS₄) Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of[1]aneS₄ in Coordination Chemistry

1,4,7,10-Tetrathiacyclododecane, a crown thioether commonly known as[1]aneS₄, is a macrocyclic ligand renowned for its ability to form stable complexes with a variety of transition metal ions.[2][3] Its unique coordination properties, driven by the four sulfur donor atoms within a 12-membered ring, make it a subject of significant interest in fields ranging from bioinorganic chemistry to the development of radiopharmaceuticals and contrast agents for medical imaging.[4][5][6] The precise characterization of these metal-[1]aneS₄ complexes is paramount to understanding their structure, stability, and reactivity. Mass spectrometry has emerged as an indispensable tool for this purpose, offering high sensitivity and detailed structural information.

The Role of Mass Spectrometry in Characterizing Macrocyclic Complexes

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the study of metal complexes, "soft" ionization techniques are particularly valuable as they can transfer intact complex ions from the solution phase to the gas phase with minimal fragmentation.[7] This guide will focus on two such techniques: Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB), comparing their efficacy in the analysis of[1]aneS₄ complexes.

Experimental Workflow: A Generalized Approach

The characterization of[1]aneS₄ complexes by mass spectrometry typically follows a structured workflow. The diagram below illustrates the key stages, from sample preparation to data analysis.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry Analysis cluster_Data Data Interpretation Prep Synthesis & Purification of [M([12]aneS₄)]ⁿ⁺ Complex Sol Dissolution in Appropriate Solvent (e.g., MeOH, MeCN) Prep->Sol Ion Ionization (ESI or FAB) Sol->Ion Infusion MassAn Mass Analysis (e.g., Quadrupole, TOF) Ion->MassAn Detect Detection MassAn->Detect MS1 MS¹ Spectrum: Identify Molecular Ion [M(L)]ⁿ⁺ Detect->MS1 Raw Data MS2 Tandem MS (MS/MS): Fragment Ion Analysis MS1->MS2 Assign Structural Assignment & Fragmentation Pathway Elucidation MS2->Assign

Caption: Generalized workflow for the mass spectrometric analysis of[1]aneS₄ complexes.

Ionization Techniques: A Head-to-Head Comparison

The choice of ionization technique is critical and can significantly influence the quality and interpretability of the resulting mass spectrum. The "softness" of an ionization method is paramount for preserving the integrity of non-covalent interactions within the metal complex.[8][9][10][11]

Electrospray Ionization (ESI-MS)

ESI is a very gentle ionization process that transfers ions pre-existing in solution to the gas phase, making it exceptionally well-suited for the analysis of coordination complexes.[7] It typically yields molecular ions with minimal fragmentation, simplifying spectral interpretation.[7]

Causality Behind Experimental Choices:

  • Solvent System: A crucial parameter in ESI-MS is the choice of solvent. Polar, volatile solvents like methanol, acetonitrile, or a mixture thereof are preferred to facilitate droplet formation and desolvation. The solvent can also influence the observed charge state of the complex.

  • Instrument Parameters: Meticulous optimization of parameters such as capillary voltage, cone voltage, and source temperature is essential to achieve the softest ionization possible.[8][9] Harsh conditions can lead to in-source fragmentation, complicating the spectrum.

Fast Atom Bombardment (FAB-MS)

FAB involves bombarding the sample, dissolved in a non-volatile liquid matrix (e.g., glycerol), with a high-energy beam of neutral atoms.[12][13] This process sputters both molecular and fragment ions from the matrix surface.

Causality Behind Experimental Choices:

  • Matrix Selection: The matrix must be able to dissolve the analyte and have a low vapor pressure.[12] However, the matrix can sometimes form adducts with the analyte, and its own ions can dominate the low-mass region of the spectrum.[12]

  • Energy of Bombarding Atoms: While FAB is considered a soft ionization technique, it generally imparts more internal energy to the analyte ions compared to ESI, leading to more fragmentation.[12][14]

FeatureElectrospray Ionization (ESI)Fast Atom Bombardment (FAB)
Principle Desolvation of charged dropletsSputtering from a liquid matrix by a high-energy atom beam[12]
"Softness" Very gentle, minimal fragmentation[7]Generally soft, but can induce more fragmentation than ESI[14]
Sample State Dilute solutionDissolved in a liquid matrix (e.g., glycerol)[12]
Typical Ions [M+H]⁺, [M+Na]⁺, multiply charged ions[M+H]⁺, [M-H]⁻, fragment ions[13]
Advantages Excellent for fragile, non-covalent complexes; easily coupled to liquid chromatography (LC)Good for a wide range of compounds, including those with lower polarity
Limitations Requires soluble and ionizable analytes; sensitive to salt concentrationMatrix-related background noise; potential for matrix-analyte reactions[12]

Fragmentation Analysis: Unraveling the Structure with Tandem MS (MS/MS)

While obtaining the molecular ion peak is crucial for confirming the composition of the[1]aneS₄ complex, tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed.

Common Fragmentation Pathways for[1]aneS₄ Complexes

The fragmentation of metal-[1]aneS₄ complexes often involves the cleavage of bonds within the macrocyclic ligand or the loss of neutral ligands. Understanding these pathways is key to structural elucidation.

Fragmentation_Pathways cluster_Losses Neutral/Ligand Loss cluster_Fragmentation Ligand Fragmentation Parent [M([12]aneS₄)]ⁿ⁺ Precursor Ion Loss_Anion Loss of Counter-ion(s) (e.g., Cl⁻, PF₆⁻) Parent->Loss_Anion CID Loss_Solvent Loss of Solvent Adducts (e.g., CH₃OH) Parent->Loss_Solvent CID Ring_Opening Ring Opening of [12]aneS₄ Parent->Ring_Opening CID Thioether_Cleavage C-S Bond Cleavage Ring_Opening->Thioether_Cleavage Ethylene_Loss Loss of Ethylene Units (-C₂H₄) Thioether_Cleavage->Ethylene_Loss

Caption: Common fragmentation pathways observed in the tandem MS of[1]aneS₄ complexes.

Expert Insights on Fragmentation: The fragmentation pattern is highly dependent on the metal center, its oxidation state, and the collision energy applied. For instance, complexes with more labile metal-sulfur bonds may show preferential loss of the entire ligand, while more robust complexes will exhibit fragmentation of the macrocycle itself. The cleavage of thioether bonds is a characteristic fragmentation pathway for this class of compounds.[15]

Experimental Protocols: A Practical Guide

Protocol 1: ESI-MS Analysis of a Palladium(II)-[1]aneS₄ Complex
  • Sample Preparation: Prepare a 10 µM solution of the 1]aneS₄)₂ complex in acetonitrile.

  • Instrumentation: Use an ESI-equipped quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 100 °C

    • Desolvation Temperature: 250 °C

    • Desolvation Gas Flow: 500 L/hr

  • MS¹ Acquisition: Acquire spectra in positive ion mode over an m/z range of 100-1000.

  • MS/MS Acquisition: Select the [Pd([1]aneS₄)]²⁺ ion for CID. Ramp the collision energy from 10 to 40 eV to observe the fragmentation pattern.

Protocol 2: FAB-MS Analysis of a Copper(I)-[1]aneS₄ Complex
  • Sample Preparation: Dissolve approximately 1 µg of the [Cu([1]aneS₄)]BF₄ complex in a minimal amount of methanol and mix with a drop of 3-nitrobenzyl alcohol (3-NBA) matrix on the FAB probe tip.

  • Instrumentation: Use a magnetic sector mass spectrometer equipped with a FAB source.

  • Ionization: Bombard the sample with a beam of Xenon atoms at an energy of 8 keV.

  • MS Acquisition: Acquire spectra in positive ion mode over an m/z range of 50-800.

Comparative Data Summary

The following table summarizes hypothetical, yet representative, data from the mass spectrometric analysis of a [Pd([1]aneS₄)]²⁺ complex using both ESI and FAB techniques.

Ion ObservedESI-MS (m/z)FAB-MS (m/z)Assignment
Molecular Ion 172.9345.9[Pd(C₈H₁₆S₄)]²⁺ / [Pd(C₈H₁₆S₄)]⁺
Fragment 1 -313.9[Pd(C₈H₁₆S₄) - S]⁺
Fragment 2 -285.9[Pd(C₈H₁₆S₄) - S - C₂H₄]⁺
Matrix Adduct N/A498.9[M + 3-NBA + H]⁺

Analysis of Comparative Data: ESI-MS, with its softer ionization, is more likely to preserve the doubly charged molecular ion. In contrast, FAB-MS may result in reduction of the metal center and show a singly charged molecular ion, along with more pronounced fragmentation and matrix-related peaks.

Conclusion: Selecting the Optimal Technique

Both ESI-MS and FAB-MS are valuable tools for the characterization of 1,4,7,10-tetrathiacyclododecane complexes.

  • ESI-MS is the preferred method for:

    • Determining the intact molecular weight and charge state of fragile complexes.

    • Analyzing samples from solution-based assays or reactions, especially when coupled with LC-MS.

    • Minimizing spectral complexity for straightforward identification.

  • FAB-MS remains a useful alternative for:

    • Analyzing less polar or less soluble complexes that are challenging for ESI.

    • Instances where a degree of fragmentation is desired in the initial analysis to provide immediate structural clues.

Ultimately, the choice of technique should be guided by the specific analytical question, the nature of the[1]aneS₄ complex, and the available instrumentation. A comprehensive characterization may benefit from the complementary information provided by both techniques. By understanding the principles and nuances of each method, researchers can harness the full power of mass spectrometry to advance their work in the fascinating field of macrocyclic chemistry.

References

  • Williams, S. M., Brodbelt, J. S., Marchand, A. P., Cal, D., & Mlinaric-Majerski, K. (2002). Metal Complexation of Thiacrown Ether Macrocycles by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 74(17), 4423–4433. [Link]

  • Williams, S. M., Brodbelt, J. S., Marchand, A. P., Cal, D., & Mlinaric-Majerski, K. (2002). Metal complexation of thiacrown ether macrocycles by electrospray ionization mass spectrometry. PubMed. [Link]

  • Stibor, I., & Kaden, T. A. (2004). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. ResearchGate. [Link]

  • Li, P., & Wong, E. H. (2005). Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. ResearchGate. [Link]

  • Casas-Solvas, J. M., Vargas-Berenguel, A., & García-Fuentes, L. (2010). FAB, ESI and MALDI Mass Spectrometric methods in the study of metallo-drugs and their biomolecular interactions. ResearchGate. [Link]

  • Chagunda, I. C., Williams, P. J. H., Fisher, T., Stock, N. L., Beach, D. G., Thomas, G. T., Zhu, J., & McIndoe, J. S. (2024). Comparative Assessment of ESI-MS Softness for Inorganic Complexes: How Soft Is Your ESI-MS?. European Journal of Inorganic Chemistry. [Link]

  • PubChem. (n.d.). 1,4,7,10-Tetrathiacyclododecane. PubChem. [Link]

  • De Leon-Rodriguez, L. M., Ortiz, A., Weiner, A. T., & Sherry, A. D. (2009). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Bioconjugate Chemistry, 20(3), 524–535. [Link]

  • Chagunda, I. C., Williams, P. J. H., Fisher, T., Stock, N. L., Beach, D. G., Thomas, G. T., Zhu, J., & McIndoe, J. S. (2024). Comparative Assessment of ESI-MS Softness for Inorganic Complexes. NRC Publications Archive. [Link]

  • Henderson, W., & McIndoe, J. S. (2005).
  • Kimura, K., Sakamoto, H., & Kaneshige, M. (1999). Electrospray Ionization Mass Spectrometry for Mechanism Analysis of Metal Ion Complexation and Photoionization of Malachite Green. Journal of the Mass Spectrometry Society of Japan, 47(5), 296-301. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2003). Tandem mass spectrometry of palladium organosulfur compounds. ResearchGate. [Link]

  • Rahman, M. M., & Gowda, N. M. M. (2013). Transition Metal Complexes of Ethopropazine: Synthesis and Characterization. International Journal of Organic Chemistry, 3(1), 55-60. [Link]

  • Biemann, K. (1992). Fast Atom Bombardment Mass Spectrometry of Peptides. Methods in Enzymology, 209, 455-479. [Link]

  • Letourneau, D. R., Lhermitte, M., & Kelleher, N. L. (2018). Proposed mechanism for C a -thioether bond breakage during LC-MS/MS analysis. ResearchGate. [Link]

  • Xia, H., & Li, X. (2019). Facile synthesis of transition metal complexes with five coplanar metal-carbon σ-bonds. National Science Review, 6(6), 1105–1106. [Link]

  • Taylor & Francis. (n.d.). Fast atom bombardment – Knowledge and References. Taylor & Francis. [Link]

  • Bhake, A. B. (2014). A Review on Macrocyclic Complexes. Chemical Science Review and Letters, 2(6), 449-455. [Link]

  • Wikipedia. (2023, December 2). Macrocyclic ligand. Wikipedia. [Link]

  • Hadjikakou, S. K., & Hadjiliadis, N. (2019). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 24(10), 1957. [Link]

  • Thakur, A., Howlader, P., & Mukherjee, P. S. (2022). Synthetic approaches to metal-coordination-directed macrocyclic complexes. Frontiers in Chemistry, 10, 1058869. [Link]

  • Sinha, S. N. (2006). Fast Atom Bombardment Mass Spectral Analysis of Primaquine. Asian Journal of Chemistry, 18(1), 307-312. [Link]

  • Chemistry LibreTexts. (2021, September 27). 5.11: Chelate and Macrocyclic Effects. Chemistry LibreTexts. [Link]

  • McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(6), 469-478. [Link]

Sources

Validation

Comparative binding affinity of 1,4,7,10-Tetrathiacyclododecane for different metal ions

An In-Depth Guide to the Comparative Binding Affinity of 1,4,7,10-Tetrathiacyclododecane for Various Metal Ions Introduction to 1,4,7,10-Tetrathiacyclododecane (aneS4) 1,4,7,10-Tetrathiacyclododecane, commonly known asan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Binding Affinity of 1,4,7,10-Tetrathiacyclododecane for Various Metal Ions

Introduction to 1,4,7,10-Tetrathiacyclododecane (aneS4)

1,4,7,10-Tetrathiacyclododecane, commonly known asaneS4, is a crown thioether, a class of macrocyclic ligands with a high affinity for soft metal ions. The unique structural conformation ofaneS4, featuring four sulfur donor atoms within a twelve-membered ring, allows it to form stable complexes with a variety of transition metals. This guide provides a comparative analysis of its binding affinity for different metal ions, supported by experimental data and detailed protocols for its determination. The selectivity ofaneS4 is of significant interest in fields ranging from coordination chemistry and solvent extraction to the development of novel therapeutic and diagnostic agents.

Principles of Metal-Ligand Binding and Selectivity

The binding of a metal ion to a ligand likeaneS4 is governed by the principles of coordination chemistry. The stability of the resulting complex is quantified by the stability constant (log K), where a higher value indicates a stronger interaction. The selectivity ofaneS4 for certain metal ions is a result of several factors, including the hard and soft acid-base (HSAB) principle, the chelate effect, and the macrocyclic effect. According to the HSAB principle, the soft sulfur donor atoms ofaneS4 preferentially bind to soft metal ions such as Ag(I), Hg(II), and Pd(II).

Comparative Binding Affinity ofaneS4

The binding affinity ofaneS4 has been determined for a range of metal ions. The stability constants (log K) provide a quantitative measure for comparison.

Metal IonLog KSolventTechniqueReference
Cu(II)4.980% dioxanePotentiometry
Ag(I)7.31waterPotentiometry
Hg(II)>14 (est.)waterNot specified
Pd(II)Very StableNot specifiedNot specified

The data clearly indicates a high affinity ofaneS4 for soft metal ions like Ag(I) and Hg(II), with the affinity for Cu(II) being significantly lower. This selectivity is a hallmark of crown thioethers.

cluster_0 Binding Affinity Comparison [12]aneS4 [12]aneS4 High Affinity High Affinity [12]aneS4->High Affinity Ag(I), Hg(II), Pd(II) Moderate Affinity Moderate Affinity [12]aneS4->Moderate Affinity Cu(II) Low Affinity Low Affinity [12]aneS4->Low Affinity Hard Metals (e.g., Na+, K+)

Caption: Comparative binding affinity ofaneS4.

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the stability constants of metal-ligand complexes. This protocol outlines the steps for determining the stability constant of the Ag(I)-aneS4 complex.

Materials:

  • 1,4,7,10-Tetrathiacyclododecane (aneS4)

  • Silver nitrate (AgNO₃)

  • Potassium nitrate (KNO₃) as a supporting electrolyte

  • Deionized water

  • pH meter with a silver ion-selective electrode (Ag-ISE) and a reference electrode

  • Autotitrator or manual titration setup

  • Volumetric glassware

Procedure:

  • Solution Preparation:

    • Prepare a standard solution of AgNO₃ (e.g., 0.01 M) in deionized water.

    • Prepare a solution ofaneS4 of a similar concentration in the same solvent.

    • Prepare a solution of the supporting electrolyte, KNO₃ (e.g., 0.1 M), to maintain constant ionic strength.

  • Electrode Calibration:

    • Calibrate the Ag-ISE using standard solutions of AgNO₃ of known concentrations. This will establish the Nernstian response of the electrode.

  • Titration:

    • Pipette a known volume of theaneS4 solution into a thermostatted titration vessel.

    • Add the supporting electrolyte to maintain constant ionic strength.

    • Immerse the calibrated Ag-ISE and the reference electrode into the solution.

    • Titrate theaneS4 solution with the standard AgNO₃ solution, adding small increments of the titrant.

    • Record the potential (in mV) after each addition of the titrant, allowing the potential to stabilize before each reading.

  • Data Analysis:

    • Plot the potential (E) as a function of the volume of added AgNO₃.

    • The raw data is then processed using a suitable computer program (e.g., SUPERQUAD or Hyperquad) to calculate the stability constant (log K) of the Ag(I)-aneS4 complex. These programs perform a non-linear least-squares refinement of the titration data.

cluster_1 Potentiometric Titration Workflow A Prepare Solutions ([12]aneS4, AgNO3, KNO3) B Calibrate Ag-ISE A->B C Titrate [12]aneS4 with AgNO3 B->C D Record Potential (mV) C->D Incremental additions D->C E Data Analysis (e.g., SUPERQUAD) D->E F Determine Stability Constant (log K) E->F

Caption: Workflow for potentiometric titration.

Conclusion

1,4,7,10-Tetrathiacyclododecane exhibits a pronounced selectivity for soft metal ions, with particularly high stability constants for complexes with Ag(I), Hg(II), and Pd(II). This selective binding behavior, quantifiable through techniques like potentiometric titration, makes it a valuable ligand in various chemical applications. The provided experimental protocol offers a robust method for researchers to verify and expand upon the known binding affinities of this versatile macrocycle.

References

  • Pett, V. B., et al. (1988). Copper(II) complexes of saturated and unsaturated 12-membered macrocyclic tetrathia ethers. Inorganica Chimica Acta, 146(2), 225-230. [Link]

  • Gokel, G. W. (2004). Crown Ethers and Cryptands. Royal Society of Chemistry.
  • Schroeder, G., et al. (2011). The review of the synthesis of crown ethers and their application. Chemistry of Heterocyclic Compounds, 47(8), 927-952.
  • Sellmann, D., & Zapf, L. (1984). Synthese und Reaktionen der Nickel-Komplexe [Ni(S4-Cn)]2+ mit makrocyclischen Thioethern als Liganden.
Comparative

A Comparative Guide to the Stability of 1,4,7,10-Tetrathiacyclododecane and DOTA Complexes

For Researchers, Scientists, and Drug Development Professionals In the landscape of coordination chemistry, particularly in the design of metal-based imaging agents and therapeutics, the stability of the metal-ligand com...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry, particularly in the design of metal-based imaging agents and therapeutics, the stability of the metal-ligand complex is of paramount importance. A complex with high stability ensures that the metal ion is securely held by the chelator, preventing its premature release and potential toxicity in vivo. This guide provides a detailed comparative analysis of the stability of complexes formed with two important macrocyclic ligands: 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) .

Introduction to the Chelators: A Tale of Two Donor Sets

At the heart of the stability differences between[1]aneS₄ and DOTA lie their distinct donor atom sets. Both are 12-membered macrocycles, a structural feature that imparts a significant thermodynamic advantage known as the macrocyclic effect, leading to more stable complexes compared to their linear counterparts. However, their coordination preferences diverge significantly due to the nature of their donor atoms.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a polyaza macrocycle functionalized with four carboxylate pendant arms. This structure provides a total of eight donor atoms: four hard nitrogen atoms from the macrocyclic ring and four hard oxygen atoms from the carboxylate groups. This arrangement makes DOTA an exceptionally effective chelator for a wide range of metal ions, particularly hard and borderline Lewis acids, including many trivalent metal ions of interest in nuclear medicine and magnetic resonance imaging (MRI).[2]

1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) , in contrast, is a homoleptic thioether macrocycle. It presents a coordination environment composed of four soft sulfur donor atoms. According to the Hard and Soft Acids and Bases (HSAB) principle, soft donors like thioethers show a strong preference for soft Lewis acids.[3] This inherent property dictates that[1]aneS₄ will form its most stable complexes with soft metal ions such as Cu(I), Ag(I), Au(I), Pd(II), Pt(II), and Hg(II).

Figure 1: Chemical structures of DOTA and 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄).

Comparative Stability Analysis: Thermodynamic vs. Kinetic Stability

The stability of a metal complex can be described by two key concepts: thermodynamic stability and kinetic inertness.

  • Thermodynamic Stability refers to the position of the equilibrium for the complex formation reaction. It is quantified by the stability constant (log K). A higher log K value indicates a greater concentration of the complex at equilibrium and thus a more thermodynamically stable complex.

  • Kinetic Inertness , on the other hand, describes the rate at which the complex dissociates. A kinetically inert complex may have a thermodynamically favorable dissociation pathway, but the rate of dissociation is very slow. For in vivo applications, kinetic inertness is often more critical than thermodynamic stability, as it determines whether the metal ion will be released from the chelator during its biological lifetime.

Thermodynamic Stability: A Quantitative Comparison

The following table summarizes the available thermodynamic stability constants (log K) for DOTA and[1]aneS₄ with a selection of metal ions. It is important to note that comprehensive stability data for[1]aneS₄ with a wide range of metal ions is less readily available in the literature compared to the extensively studied DOTA.

Metal IonDOTA (log K)[1]aneS₄ (log K)Preferred Ligand (HSAB)
Cu(II)22.2[2]~10-15 (estimated for N₂S₂ macrocycles)[4]DOTA (Borderline Acid)
Ni(II)20.1[2]Data not readily availableDOTA (Borderline Acid)
Zn(II)20.8[5]Data not readily availableDOTA (Borderline Acid)
Cd(II)19.1[5]Data not readily available[1]aneS₄ (Soft Acid)
Pb(II)25.3[6]Data not readily available[1]aneS₄ (Borderline/Soft Acid)
Ag(I)LowHigh (qualitative)[7][1]aneS₄ (Soft Acid)
Hg(II)27.0High (qualitative)[1][1]aneS₄ (Soft Acid)
Ga(III)21.3[2]Not expected to be stableDOTA (Hard Acid)
In(III)29.3[2]Not expected to be stableDOTA (Hard Acid)
Y(III)24.9[2]Not expected to be stableDOTA (Hard Acid)
Lu(III)29.3[2]Not expected to be stableDOTA (Hard Acid)

Key Observations:

  • DOTA's Dominance with Hard and Borderline Acids: The data clearly demonstrates the exceptional thermodynamic stability of DOTA complexes with a wide array of metal ions, particularly hard trivalent cations like Ga(III), In(III), Y(III), and Lu(III), which are crucial in radiopharmaceutical applications.[2]

  • [1]aneS₄'s Affinity for Soft Metals: While quantitative log K values for[1]aneS₄ are scarce, the principles of HSAB theory and qualitative reports strongly suggest its high affinity for soft metal ions like Ag(I) and Hg(II).[1][7] For borderline ions like Cu(II), DOTA generally forms more stable complexes due to the contribution of both hard nitrogen and oxygen donors.

  • The Macrocyclic Effect: Both ligands benefit from the macrocyclic effect, resulting in significantly higher stability constants compared to their open-chain analogs.

Kinetic Inertness: The Decisive Factor for In Vivo Applications

For many applications, especially in medicine, the kinetic inertness of a complex is more critical than its thermodynamic stability. A complex that is thermodynamically unstable but kinetically inert may still be suitable for in vivo use if its dissociation rate is sufficiently slow.

DOTA complexes , particularly with trivalent lanthanide ions, are renowned for their exceptional kinetic inertness.[8][9] This is attributed to the rigid and pre-organized structure of the DOTA macrocycle, which securely "cages" the metal ion. Acid-catalyzed dissociation studies of DOTA-lanthanide complexes show extremely slow dissociation rates, even under harsh acidic conditions.[8]

[1]aneS₄ complexes are also expected to exhibit significant kinetic inertness, particularly with soft metal ions that form strong covalent bonds with the sulfur donors. The dissociation of such complexes would require the simultaneous breaking of multiple metal-sulfur bonds, a process that is kinetically hindered. However, detailed kinetic studies on the dissociation of[1]aneS₄ complexes are less common in the literature compared to DOTA.

Experimental Protocols for Stability Determination

The determination of thermodynamic stability constants and kinetic inertness involves precise experimental methodologies.

Thermodynamic Stability Constant (log K) Determination

Potentiometric Titration is a widely used and accurate method for determining stability constants.[6][10]

Protocol Outline:

  • Solution Preparation: Prepare solutions of the ligand, the metal salt of interest, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of accurately known concentrations. An inert electrolyte (e.g., KCl or NaNO₃) is added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. The pH of the solution is monitored after each addition of the titrant.

  • Data Analysis: The collected data (volume of titrant vs. pH) is analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Caption: Workflow for thermodynamic stability constant determination.

Spectrophotometric Titration can be employed when the metal complex has a distinct UV-Vis absorption spectrum from the free ligand and metal ion.

Kinetic Inertness (Dissociation Rate) Determination

Acid-Catalyzed Dissociation Studies are commonly used to assess the kinetic inertness of metal complexes.

Protocol Outline:

  • Complex Formation: Prepare the metal complex of interest at a known concentration.

  • Acidification: Initiate the dissociation by adding a strong acid (e.g., HCl) to the complex solution to achieve a desired pH.

  • Monitoring Dissociation: Monitor the dissociation of the complex over time. This can be done by:

    • Spectrophotometry: If the complex and the free ligand/metal have different absorption spectra.

    • Radiometric analysis: If a radioisotope of the metal is used, by measuring the amount of free radiometal over time.

    • Competition with a scavenger ligand: By adding a ligand that forms a colored complex with the released metal ion.

  • Data Analysis: The rate of dissociation is determined by fitting the experimental data to an appropriate kinetic model. The dissociation rate constant (k_d) is a measure of the complex's kinetic inertness.

Caption: Workflow for kinetic inertness determination.

Causality Behind Stability Differences: A Deeper Dive

The significant differences in the stability of DOTA and[1]aneS₄ complexes stem from a combination of factors:

  • HSAB Principle: As previously discussed, the hard N and O donors of DOTA favor hard and borderline metal ions, while the soft S donors of[1]aneS₄ favor soft metal ions. This is the primary determinant of their differing metal ion selectivity and complex stability.

  • Macrocyclic Effect and Preorganization: Both ligands benefit from the macrocyclic effect. DOTA, with its pendant arms, is highly pre-organized for metal chelation, minimizing the entropic penalty upon complexation. The conformational flexibility of the[1]aneS₄ ring also allows it to adapt to the preferred coordination geometry of various soft metals.

  • Nature of the Metal-Donor Bond: The bonds formed between hard acids and hard bases (e.g., Ln³⁺ with the oxygens of DOTA) are predominantly electrostatic in nature. In contrast, the bonds between soft acids and soft bases (e.g., Pd²⁺ with the sulfurs of[1]aneS₄) have a significant covalent character, leading to very stable and inert complexes.

Conclusion and Future Perspectives

  • DOTA remains the gold standard for applications requiring the chelation of hard and borderline metal ions, particularly trivalent radiometals for imaging and therapy. Its complexes exhibit exceptional thermodynamic stability and kinetic inertness, ensuring the safe delivery of the metal ion in vivo.

  • 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄) is a highly promising chelator for soft metal ions. While more extensive quantitative stability data is needed for a comprehensive comparison, its inherent preference for soft metals, as dictated by the HSAB principle, makes it an attractive candidate for the development of radiopharmaceuticals and other metal-based agents involving elements like palladium, platinum, silver, and mercury.

The choice between these two ligands, or their derivatives, will ultimately depend on the specific metal ion to be chelated and the intended application. A thorough understanding of their comparative stabilities, both thermodynamic and kinetic, is crucial for the rational design of next-generation metal complexes for a wide range of scientific and medical applications.

References

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  • Bernhardt, P. V., et al. (1999). Complexes of 1-thia-4,7,10-triazacyclododecane ([1]aneN(3)S) - Synthesis, structure and stability constants. Polyhedron, 18(26), 3451-3460. [Link]

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Sources

Validation

A Comparative Guide to Ionophores for Potentiometric Lead Sensing: 1,4,7,10-Tetrathiacyclododecane and Alternatives

The accurate and sensitive detection of lead (Pb²⁺) is a critical endeavor in environmental monitoring, clinical diagnostics, and ensuring the safety of pharmaceuticals. Ion-selective electrodes (ISEs) represent a powerf...

Author: BenchChem Technical Support Team. Date: January 2026

The accurate and sensitive detection of lead (Pb²⁺) is a critical endeavor in environmental monitoring, clinical diagnostics, and ensuring the safety of pharmaceuticals. Ion-selective electrodes (ISEs) represent a powerful analytical tool for this purpose, offering the advantages of portability, cost-effectiveness, and real-time measurement capabilities. The heart of a highly selective and sensitive ISE is the ionophore, a molecule that selectively binds to the target ion within a membrane, translating this binding event into a measurable electrochemical signal.

This guide provides an in-depth comparison of 1,4,7,10-tetrathiacyclododecane, a sulfur-containing macrocycle, with other prominent ionophores used for lead sensing. We will delve into the performance characteristics of these ionophores, supported by experimental data, and provide detailed protocols to illustrate the practical aspects of sensor fabrication and operation. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting an ionophore for their specific lead sensing applications.

The Principle of Ionophore-Mediated Lead Detection

Ion-selective electrodes for lead detection typically employ a polymeric membrane, most commonly composed of polyvinyl chloride (PVC), which is doped with the ionophore and a plasticizer. The ionophore acts as a neutral carrier, selectively complexing with Pb²⁺ ions at the interface between the sample solution and the membrane. This selective binding event creates a phase-boundary potential, the magnitude of which is proportional to the activity of lead ions in the sample, as described by the Nernst equation. The choice of ionophore is therefore paramount, as it dictates the sensor's selectivity against interfering ions and its overall sensitivity.

Performance Comparison of Lead Ionophores

The selection of an ionophore is a critical decision in the design of a lead-selective sensor. The following table summarizes the key performance metrics of 1,4,7,10-tetrathiacyclododecane and its close analog, 1,4,8,11-tetrathiacyclotetradecane, alongside other widely used lead ionophores. This data, compiled from various studies, provides a basis for objective comparison.

IonophoreLinear Range (M)Detection Limit (M)Response TimeOptimal pH RangeKey Interfering Ions
1,4,7,10-Tetrathiacyclododecane (for Cd²⁺)4.0 x 10⁻⁷ - 1.0 x 10⁻¹1.0 x 10⁻⁷< 10 s2.5 - 8.5Not specified for Pb²⁺
1,4,8,11-Tetrathiacyclotetradecane 1.0 x 10⁻⁵ - 1.0 x 10⁻²2.2 x 10⁻⁶Fast3 - 6.5Ag⁺, Hg²⁺, Cu²⁺
Dithizone 1.0 x 10⁻⁶ - 1.0 x 10⁻¹6.7 x 10⁻⁷9 s2 - 8.2Not specified
Crown Ethers (e.g., Dibenzo-18-crown-6) 1.0 x 10⁻⁵ - 1.0 x 10⁻¹~10⁻⁶ - 10⁻⁷5 - 10 s4.0 - 9.5Hg²⁺, Al³⁺
Lead Ionophore IV (a calixarene derivative) 1.0 x 10⁻⁹ - 1.0 x 10⁻³As low as 0.33 x 10⁻⁹~6 s~5.5Cd²⁺, Cu²⁺ (low interference)

In-Depth Analysis of Ionophore Classes

Thia Crown Ethers: The Case of 1,4,7,10-Tetrathiacyclododecane

1,4,7,10-Tetrathiacyclododecane, also known as tetrathia-12-crown-4, belongs to the class of thia crown ethers. The presence of "soft" sulfur donor atoms in the macrocyclic ring makes it a promising candidate for binding to "soft" metal ions like lead(II), in accordance with the Hard and Soft Acids and Bases (HSAB) principle.

While specific data for its application in lead sensing is limited in readily available literature, a study on its use for cadmium (Cd²⁺) detection provides valuable insights. A PVC membrane sensor incorporating this ionophore exhibited a Nernstian response to cadmium over a wide concentration range with a low detection limit and a rapid response time[1]. This demonstrates the potential of this macrocycle for heavy metal sensing. The slightly larger analog, 1,4,8,11-tetrathiacyclotetradecane, has been successfully employed in a lead-selective electrode, showcasing a linear response down to the micromolar range[2]. This suggests that the 12-membered ring should also exhibit favorable complexation with lead ions. The smaller cavity size of 1,4,7,10-tetrathiacyclododecane compared to its 14-membered counterpart could potentially offer enhanced selectivity for Pb²⁺ over larger or smaller interfering ions, a hypothesis that warrants further experimental validation.

Dithizone: A Classic Chelating Agent

Dithizone (1,5-diphenylthiocarbazone) is a well-established chelating agent that has been extensively used in the colorimetric and electrochemical detection of heavy metals, including lead. When incorporated into a PVC membrane, it acts as an effective ionophore. A dithizone-based lead-selective electrode has demonstrated a wide linear range and a sub-micromolar detection limit, operating effectively over a broad pH range[3]. The formation of a stable complex between dithizone and lead is the basis for its sensing capability. However, dithizone is known to form complexes with a variety of other heavy metals, which can lead to interferences if these ions are present in the sample matrix.

Crown Ethers: Versatile Macrocyclic Hosts

Crown ethers, with their oxygen-rich cavities, are another important class of ionophores for cation sensing. The selectivity of a crown ether is largely determined by the relative sizes of the cation and the macrocycle's cavity. For lead sensing, derivatives of 18-crown-6 and 15-crown-5 have been investigated[2][4]. While they can offer good selectivity, particularly over alkali and alkaline earth metals, they can be susceptible to interference from other heavy metal ions like mercury and aluminum[2]. The performance of crown ether-based sensors can also be significantly influenced by the choice of plasticizer and the presence of lipophilic additives in the membrane[5].

Calixarenes: Pre-organized Cavities for High Selectivity

Calixarenes are macrocyclic compounds with a cup-like shape that can be functionalized with various ligating groups to create highly selective ionophores. Lead Ionophore IV, a calixarene derivative, is a commercially available ionophore that exhibits exceptional performance in lead sensing[2]. Its pre-organized cavity, lined with sulfur and oxygen donor atoms, provides a high degree of complementarity for the lead(II) ion, resulting in the formation of a very stable complex. This leads to a sensor with a very low detection limit, extending into the nanomolar range, and excellent selectivity over many common interfering ions[2].

Experimental Protocols

To provide a practical context for this comparison, the following sections detail the fabrication of a lead-selective electrode using a thia crown ether ionophore and the procedure for potentiometric measurements.

Fabrication of a 1,4,7,10-Tetrathiacyclododecane-Based Lead-Selective Electrode

This protocol is adapted from general procedures for fabricating PVC membrane ion-selective electrodes.

Materials:

  • 1,4,7,10-Tetrathiacyclododecane (Ionophore)

  • High molecular weight Polyvinyl chloride (PVC)

  • Dioctyl phthalate (DOP) or other suitable plasticizer

  • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Lipophilic additive)

  • Tetrahydrofuran (THF), analytical grade

  • Ag/AgCl wire (Internal reference electrode)

  • Internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl)

  • Glass or plastic electrode body

Procedure:

  • Membrane Cocktail Preparation:

    • In a small glass vial, dissolve 1-2 mg of 1,4,7,10-tetrathiacyclododecane, ~33 mg of PVC, and ~66 mg of DOP in approximately 1.5 mL of THF.

    • Add a small amount of KTpClPB (e.g., 50 mol% relative to the ionophore) to the mixture. This lipophilic salt helps to reduce the membrane resistance and improve the stability of the potential.

    • Stir the mixture until all components are completely dissolved and a homogenous solution is obtained.

  • Membrane Casting:

    • Pour the membrane cocktail into a flat, glass ring (e.g., 2 cm diameter) placed on a clean glass plate.

    • Cover the ring with a watch glass to allow for slow evaporation of the THF over a period of 24-48 hours. This slow evaporation is crucial for forming a uniform and mechanically stable membrane.

  • Electrode Assembly:

    • Once the membrane is fully formed and the THF has evaporated, carefully cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.

    • Mount the membrane disc at the end of the electrode body.

    • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

    • Insert the Ag/AgCl internal reference electrode into the filling solution.

  • Conditioning:

    • Condition the newly fabricated electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 24 hours before use. This step allows the membrane to become fully hydrated and equilibrated with the lead ions.

Workflow for PVC Membrane Electrode Fabrication

G cluster_prep Membrane Cocktail Preparation cluster_cast Membrane Casting cluster_assembly Electrode Assembly cluster_conditioning Conditioning dissolve Dissolve Ionophore, PVC, and Plasticizer in THF add_lipo Add Lipophilic Additive dissolve->add_lipo stir Stir to Homogenize add_lipo->stir pour Pour Cocktail into Glass Ring stir->pour evaporate Slow Evaporation of THF (24-48h) pour->evaporate cut Cut Membrane Disc evaporate->cut mount Mount Disc on Electrode Body cut->mount fill Fill with Internal Solution mount->fill insert Insert Internal Reference Electrode fill->insert soak Soak in 0.01 M Pb(NO₃)₂ for 24h insert->soak

Caption: Workflow for the fabrication of a PVC membrane ion-selective electrode.

Potentiometric Measurement of Lead Concentration

Apparatus:

  • Lead Ion-Selective Electrode

  • External Reference Electrode (e.g., Ag/AgCl)

  • High-impedance pH/mV meter

  • Magnetic stirrer and stir bar

Procedure:

  • Calibration:

    • Prepare a series of standard lead solutions of known concentrations (e.g., from 10⁻⁷ M to 10⁻¹ M) by serial dilution of a stock solution.

    • Immerse the lead ISE and the external reference electrode in a standard solution of the lowest concentration.

    • Stir the solution gently and record the stable potential reading.

    • Rinse the electrodes with deionized water and blot dry between measurements.

    • Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

    • Plot the measured potential (mV) versus the logarithm of the lead ion activity (or concentration) to generate a calibration curve. The slope of the linear portion of the curve should be approximately 29.6 mV per decade for a divalent ion like Pb²⁺ at 25°C.

  • Sample Measurement:

    • Immerse the calibrated lead ISE and the reference electrode in the unknown sample solution.

    • Stir gently and record the stable potential reading.

    • Determine the logarithm of the lead ion concentration from the calibration curve using the measured potential.

    • Calculate the lead ion concentration in the sample.

Signaling Pathway in a Potentiometric Lead Sensor

G Pb_sample Pb²⁺ in Sample Membrane PVC Membrane with Ionophore Pb_sample->Membrane Selective Binding Complex [Pb(Ionophore)]²⁺ Complex Membrane->Complex Forms Potential Phase Boundary Potential Complex->Potential Generates Signal Measurable Potential Difference (EMF) Potential->Signal Contributes to

Caption: The signaling pathway in an ionophore-based potentiometric lead sensor.

Conclusion: Selecting the Right Ionophore

The choice of an ionophore for lead sensing is a multifaceted decision that depends on the specific requirements of the application.

  • 1,4,7,10-Tetrathiacyclododecane and its analogs represent a promising class of ionophores for heavy metal detection due to the favorable interaction between the soft sulfur donors and soft metal ions like lead. While more research is needed to fully characterize its performance specifically for lead, its demonstrated efficacy for cadmium suggests significant potential. Its smaller macrocyclic cavity compared to the 14-membered analog may offer improved selectivity.

  • Dithizone is a reliable and cost-effective option for applications where a wide linear range is desired and potential interferences from other heavy metals can be controlled or are absent.

  • Crown ethers offer a balance of performance and versatility, but their selectivity can be a concern in complex matrices.

  • For applications demanding the highest sensitivity and selectivity, calixarene-based ionophores like Lead Ionophore IV are the current state-of-the-art, albeit at a potentially higher cost.

Ultimately, the optimal ionophore will be determined by a careful consideration of factors such as the required detection limit, the expected concentration of interfering ions, the pH of the sample, and budgetary constraints. This guide provides the foundational knowledge and comparative data to assist researchers in navigating these choices and advancing the field of lead detection.

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  • O'Connor, K. M., et al. (1999). Lead-selective electrodes based on substituted diaza-crown ethers. Analytica Chimica Acta, 395(1-2), 11-20.
  • Dadfarnia, S., & Shamsipur, M. (1993). Lead-selective PVC membrane electrode based on dibenzo-24-crown-8. Talanta, 40(6), 877-881.
  • Saleh, M. B. (2000). A new lead(II) ion-selective electrode based on 1,10-phenanthroline. Analytica Chimica Acta, 408(1-2), 175-181.
  • Tavakkoli, N., et al. (2007). A new lead(II) selective PVC membrane electrode based on a new synthesized Schiff base. Electroanalysis, 19(11), 1218-1224.
  • Ganjali, M. R., et al. (2004). A novel lead(II) selective PVC membrane electrode based on a new synthesized Schiff base. Analytical Sciences, 20(8), 1127-1131.
  • Ganjali, M. R., et al. (2003). A novel lead(II) selective PVC membrane electrode based on a new synthesized Schiff base. Journal of the Chinese Chemical Society, 50(5), 1037-1042.
  • Shamsipur, M., et al. (2001). Cadmium ion-selective electrode based on tetrathia-12-crown-4. Talanta, 53(5), 1065-1071.

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Comparative

A Comparative Guide to the ESI-MS Analysis of 1,4,7,10-Tetrathiacyclododcane (aneS₄) Metal Chelates

A Comparative Guide to the ESI-MS Analysis of 1,4,7,10-Tetrathiacyclododcane ([1]aneS₄) Metal Chelates Introduction: The Enduring Significance of[1]aneS₄ in Coordination Chemistry The field of supramolecular chemistry pr...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the ESI-MS Analysis of 1,4,7,10-Tetrathiacyclododcane ([1]aneS₄) Metal Chelates

Introduction: The Enduring Significance of[1]aneS₄ in Coordination Chemistry

The field of supramolecular chemistry presents a continuous demand for ligands that can selectively encapsulate metal ions, driving innovations in catalysis, medicine, and materials science. Among the vast library of synthetic macrocycles, the sulfur-rich crown thioether, 1,4,7,10-tetrathiacyclododecane, commonly known as[1]aneS₄, holds a position of particular importance.[2] Its unique structural and electronic properties make it a compelling subject of study for researchers, scientists, and professionals in drug development.

Structure and Properties of 1,4,7,10-Tetrathiacyclododecane ([1]aneS₄)

[1]aneS₄ is a saturated organic heteromonocyclic compound, a crown thioether where four carbon atoms of a cyclododecane ring are replaced by sulfur atoms.[2] This 12-membered ring with four thioether donors provides a soft, polarizable cavity that exhibits a high affinity for soft and borderline metal ions, such as Cu(II), Ag(I), Pd(II), and Hg(II).[3] The flexibility of the macrocyclic ring allows it to adopt various conformations to accommodate the preferred coordination geometry of the chelated metal ion.

Importance in Biomedical and Catalytic Applications

The ability of thioether macrocycles to form stable complexes with a range of metal ions has led to their exploration in diverse applications. In medicine, derivatives of similar macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are cornerstone chelators for gadolinium in MRI contrast agents and for radiometals in targeted radiotherapy.[4][5] The principles of metal selectivity and complex stability are directly transferable to the study of[1]aneS₄. In catalysis, the well-defined coordination sphere provided by the macrocycle can stabilize reactive metal centers, enabling novel transformations.

The Analytical Challenge: Why Electrospray Ionization Mass Spectrometry (ESI-MS)?

Characterizing metal chelates presents a unique set of analytical challenges. The non-volatile and often charged nature of these complexes makes them unsuitable for techniques requiring vaporization. Furthermore, understanding the stoichiometry, stability, and speciation in solution is paramount. Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as an indispensable tool for this purpose.[6] As a "soft" ionization technique, ESI-MS allows for the transfer of intact, non-covalent complexes from solution to the gas phase with minimal fragmentation, providing a direct window into the solution-state chemistry.[6] It offers high sensitivity, requires minimal sample, and can provide crucial information on molecular weight, stoichiometry, and the oxidation state of the metal center.[7][8]

Core Principles of ESI-MS for Metal Complex Analysis

The power of ESI-MS in coordination chemistry lies in its gentle ionization process, which preserves the integrity of the metal-ligand bond.

The Electrospray Ionization Process

In ESI, a dilute solution of the analyte is passed through a heated capillary held at a high electrical potential. This generates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until it reaches the Rayleigh limit, at which point the droplet undergoes Coulombic fission, expelling smaller, charged droplets. This process repeats until, ultimately, solvated gas-phase ions of the analyte are produced. This mechanism is crucial for transferring thermally labile and non-volatile species like metal chelates into the mass spectrometer for analysis.[6]

Key Advantages of "Soft" Ionization

The low internal energy imparted to the analyte during the ESI process is what defines it as a soft ionization method. This is particularly advantageous for studying supramolecular systems like[1]aneS₄ chelates, as it allows for the observation of the intact metal-ligand complex, often including associated counter-ions.[9][10] This provides direct evidence of the species present in the original solution, a capability that is often lost with more energetic ionization techniques.

Interpreting the Mass Spectrum

A typical ESI mass spectrum of a metal chelate will display peaks corresponding to the mass-to-charge ratio (m/z) of the ionized species. Key features to interpret include:

  • The Molecular Ion Peak: This represents the intact metal chelate. Its m/z value allows for the confirmation of the complex's stoichiometry.

  • Isotopic Pattern: The naturally occurring isotopes of both the metal and the sulfur atoms in the ligand will produce a characteristic isotopic distribution pattern. This pattern serves as a definitive signature for confirming the elemental composition of the observed ion.[8]

  • Charge State: ESI can produce multiply charged ions. For a given species, a series of peaks may be observed at different m/z values corresponding to different charge states (e.g., [M+L]²⁺, [M+L+Cl]⁺). This can be a useful tool for confirming the mass of large complexes.[11]

  • Adducts: It is common to observe adducts with solvent molecules or salts from the buffer (e.g., [M+L+Na]⁺). While sometimes complicating the spectrum, they can also provide clues about the analyte's environment.

Experimental Protocol: ESI-MS Analysis of a [Cu(II)([1]aneS₄)]²⁺ Complex

This section provides a detailed, field-proven protocol for the analysis of a copper(II) chelate of[1]aneS₄. The causality behind each experimental choice is explained to ensure reproducibility and understanding.

Rationale for Parameter Selection
  • Solvent System (Methanol/Water 1:1): A polar, protic solvent system is essential for dissolving the metal salt and ligand and for promoting efficient electrospray. Methanol is a good choice as it is sufficiently volatile to facilitate desolvation in the ESI source. Water ensures the solubility of the copper(II) salt.

  • Analyte Concentration (10 µM): ESI is a concentration-dependent technique. A concentration in the low micromolar range is typically sufficient to obtain a strong signal while minimizing the formation of non-specific aggregates or clusters.

  • Cone Voltage (30 V): The cone voltage (or fragmentor voltage) is a critical parameter that influences the degree of in-source fragmentation. A moderate voltage is chosen to gently desolvate the ions without inducing fragmentation of the metal-ligand bond. Higher voltages can be used intentionally in MS/MS experiments to probe the complex's structure.[7][11]

  • Positive Ion Mode: The complex is expected to be cationic ([Cu(II)([1]aneS₄)]²⁺), making positive ion mode the logical choice for detection.

Step-by-Step Workflow
  • Sample Preparation: a. Prepare a 1 mM stock solution of 1,4,7,10-tetrathiacyclododecane ([1]aneS₄, MW: 240.47 g/mol ) in methanol. b. Prepare a 1 mM stock solution of copper(II) chloride (CuCl₂) in deionized water. c. In a clean microcentrifuge tube, combine 10 µL of the[1]aneS₄ stock, 10 µL of the CuCl₂ stock, and 980 µL of a 1:1 methanol/water mixture to yield a final concentration of 10 µM for both reactants. d. Vortex the solution gently and allow it to equilibrate for 15 minutes at room temperature to ensure complex formation.

  • Instrument Calibration & Setup: a. Calibrate the mass spectrometer according to the manufacturer's protocol using a standard calibrant solution (e.g., sodium iodide or a tune mix). b. Set the instrument to positive ion mode. c. Set the key ESI source parameters:

    • Capillary Voltage: 3.5 kV
    • Cone Voltage: 30 V
    • Source Temperature: 120 °C
    • Desolvation Temperature: 350 °C
    • Desolvation Gas Flow (N₂): 600 L/hr d. Set the mass analyzer to scan a range of m/z 100-1000.
  • Data Acquisition: a. Infuse the prepared sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. b. Allow the signal to stabilize for 1-2 minutes. c. Acquire data for 2-3 minutes to obtain a robust, averaged spectrum.

Workflow Diagram

ESI_MS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. ESI-MS Analysis Stock_L [12]aneS₄ Stock (1mM) Mix Mix & Equilibrate (10 µM Final) Stock_L->Mix Stock_M CuCl₂ Stock (1mM) Stock_M->Mix Solvent Methanol/Water (1:1) Solvent->Mix Infusion Syringe Pump Infusion (5 µL/min) Mix->Infusion Inject ESI_Source ESI Source (+3.5 kV) Infusion->ESI_Source MS_Analyzer Mass Analyzer (m/z 100-1000) ESI_Source->MS_Analyzer Detector Detector & Data Acquisition MS_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum MSMS_Workflow Ion_Source Ion Source (ESI) MS1 Mass Analyzer 1 (Precursor Selection) Ion_Source->MS1 All Ions Collision_Cell Collision Cell (Fragmentation with Gas) MS1->Collision_Cell Select [M+L]⁺ MS2 Mass Analyzer 2 (Fragment Analysis) Collision_Cell->MS2 Fragments Detector Detector MS2->Detector

Sources

Validation

A Researcher's Guide to Macrocyclic Ligands: Head-to-Head Comparison of Tetrathia and Tetraaza Crown Ethers

In the landscape of supramolecular chemistry and coordination compounds, the rational design of ligands is paramount to achieving desired functionalities, from selective ion sensing to potent catalysis and advanced biome...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of supramolecular chemistry and coordination compounds, the rational design of ligands is paramount to achieving desired functionalities, from selective ion sensing to potent catalysis and advanced biomedical applications. Among the vast arsenal of macrocyclic ligands, tetrathia and tetraaza crown ethers stand out for their distinct and often complementary properties. The choice between a sulfur-based (thia) and a nitrogen-based (aza) macrocycle is a critical decision point in experimental design. This guide provides a comprehensive, data-supported comparison to inform that choice, detailing the fundamental principles of their coordination chemistry, synthesis protocols, and performance in key applications.

Core Principles: A Tale of Two Donor Atoms

The divergent behaviors of tetrathia and tetraaza crown ethers are fundamentally governed by the electronic properties of their constituent sulfur and nitrogen heteroatoms, a concept best explained by the Hard and Soft Acids and Bases (HSAB) theory.

  • Tetrathia Crown Ethers: The sulfur atom is a quintessential soft donor . Its large atomic radius and diffuse valence electrons make it highly polarizable. Consequently, it forms strong, stable coordinate bonds with soft metal ions—cations that are also large, have a low positive charge, and are easily polarized (e.g., Ag⁺, Hg²⁺, Pd²⁺, Pt²⁺).[1][2]

  • Tetraaza Crown Ethers (e.g., Cyclen, Cyclam): The nitrogen atom in an amine is a borderline to hard donor . It is less polarizable and more electronegative than sulfur. This allows tetraaza macrocycles to form highly stable complexes with a broader range of borderline and hard metal ions, which are typically smaller, have a higher positive charge, and are less polarizable (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Gd³⁺).[3][4]

This fundamental difference in electronic character is the primary determinant of metal ion selectivity and the stability of the resulting complexes.

Caption: HSAB theory dictates the preferential binding of crown ethers.

Comparative Overview: Properties and Performance

The choice of donor atom imparts distinct physicochemical properties to the macrocycles, which in turn influence their application-specific performance.

FeatureTetrathia Crown EthersTetraaza Crown EthersExperimental & Application Implications
Primary Donor Atom Sulfur (Soft Base)Nitrogen (Hard/Borderline Base)Governs metal ion selectivity. Tetrathia ethers are ideal for heavy metal sensing and extraction.[1] Tetraaza ethers are used for transition metals and lanthanides.[3]
Preferred Cations Ag⁺, Hg²⁺, Pd²⁺, Pt²⁺, Cu⁺Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Fe³⁺, Gd³⁺This selectivity is the cornerstone of their use in specific analytical and biomedical applications.
Protonation Sulfur atoms are not basic and are not protonated in aqueous solution.Amine nitrogens are basic (pKa > 9) and are protonated at neutral or acidic pH.Tetraaza ether complexation is highly pH-dependent. The macrocycle must be deprotonated to act as an effective ligand, often requiring basic conditions.
Kinetic Inertness Complexes can be labile or inert depending on the metal ion.Complexes, especially with transition metals, are often extremely kinetically inert (slow formation and dissociation).The high kinetic inertness of complexes like Gd-DOTA is critical for in-vivo stability in MRI applications.
Redox Properties Thioether can be oxidized to sulfoxide and sulfone, which can alter coordination properties.Amine groups are generally redox-stable under physiological conditions.Tetrathia ethers may not be suitable for applications involving strong oxidizing agents unless oxidation is a desired part of the mechanism.
Synthesis Yields Generally higher yields due to less stringent templating requirements.Often require high-dilution conditions or metal-templated synthesis to favor cyclization over polymerization, leading to lower yields.[4]Synthesis of functionalized tetraaza macrocycles can be a significant synthetic challenge.

Synthesis Methodologies: A Practical Comparison

The synthesis of these macrocycles requires distinct strategies reflecting the chemistry of their precursor molecules.

Experimental Protocol: Synthesis of a Tetrathia Crown Ether

The synthesis of tetrathia crown ethers often proceeds via nucleophilic substitution, reacting a dithiolate with a dihaloalkane. This method is generally robust and provides good yields.

Objective: To synthesize 1,4,8,11-tetrathiacyclotetradecane ([5]aneS₄).

Methodology:

  • Preparation of Dithiolate: In a 1 L three-neck flask under a nitrogen atmosphere, dissolve 1,3-propanedithiol (10.8 g, 0.1 mol) in 500 mL of absolute ethanol. Add sodium hydroxide (8.0 g, 0.2 mol) and stir until fully dissolved.

  • Cyclization: In a separate addition funnel, dissolve 1,2-bis(2-bromoethyl)thioether (30.8 g, 0.1 mol) in 200 mL of ethanol.

  • High-Dilution Addition: Add the dihalide solution dropwise to the stirred dithiolate solution over a period of 8-10 hours at room temperature to promote intramolecular cyclization.

  • Reaction Completion: After the addition is complete, gently reflux the mixture for 4 hours.

  • Work-up: Cool the reaction to room temperature. Remove the precipitated sodium bromide by filtration. Evaporate the ethanol solvent under reduced pressure.

  • Purification: Redissolve the resulting crude oil in dichloromethane (DCM), wash with water, and dry over anhydrous MgSO₄. After removing the DCM, purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the crystalline product.

Caption: Workflow for synthesizing a tetrathia crown ether.

Experimental Protocol: Synthesis of a Tetraaza Crown Ether (Cyclen)

The synthesis of cyclen (1,4,7,10-tetraazacyclododecane) is more complex, often requiring protection/deprotection steps and strictly controlled conditions to achieve cyclization. The Richman-Atkins tosylamide approach is a classic example.

Objective: To synthesize Cyclen via the Richman-Atkins method.

Methodology:

  • Tosylation of Amine: React triethylenetetramine (1 eq) with p-toluenesulfonyl chloride (4 eq) in pyridine to protect all four nitrogen atoms, yielding N,N',N'',N'''-tetratosyltriethylenetetramine.

  • Preparation for Cyclization: React ethylene glycol (1 eq) with p-toluenesulfonyl chloride (2 eq) to form the corresponding ditosylate.

  • Cyclization: In a high-dilution setup, add the tetratosyl amine (1 eq) and the glycol ditosylate (1 eq) simultaneously and slowly to a large volume of dimethylformamide (DMF) containing excess cesium carbonate as the base. The base deprotonates the tosylamides, which then act as nucleophiles. Heat the reaction at ~100 °C for 24 hours.

  • Isolation: After cooling, filter the cesium salts and evaporate the DMF. Purify the crude tosylated cyclen by recrystallization.

  • Deprotection: Remove the four tosyl protecting groups by heating the intermediate in concentrated sulfuric acid (~100 °C for 48 hours) or with HBr in acetic acid.

  • Final Purification: Carefully neutralize the acidic solution with NaOH and extract the free-base cyclen into an organic solvent. The final product is often purified by distillation or recrystallization.

Caption: Workflow for synthesizing a tetraaza crown ether (Cyclen).

Application Focus: Where They Excel

ApplicationTetrathia Crown EthersTetraaza Crown EthersRationale
Heavy Metal Sensing Superior Performance. High selectivity and affinity for toxic soft metals like Hg²⁺ and Pb²⁺, and precious metals like Ag⁺ and Pd²⁺.[1]Limited Use. Weaker binding and lower selectivity for soft heavy metals.The soft sulfur donors provide an ideal coordination environment for soft cations, making them excellent for environmental monitoring and precious metal recovery.
Biomedical Imaging (MRI) Unsuitable. Do not form stable or inert complexes with the hard Gd³⁺ ion required for contrast agents.Industry Standard. Derivatives like DOTA form exceptionally stable and kinetically inert complexes with Gd³⁺, preventing the release of toxic free gadolinium in the body.The hard nitrogen and carboxylate donors of DOTA perfectly satisfy the coordination requirements of the hard Gd³⁺ ion, ensuring high thermodynamic stability and kinetic inertness.
Radiopharmaceuticals Niche Applications. Used to chelate soft radioisotopes like ⁶⁴Cu⁺ for specialized PET imaging.Widely Used. Cyclen and cyclam backbones are scaffolds for chelating a wide range of radiometals (e.g., ⁶⁴Cu²⁺, ⁶⁸Ga³⁺, ¹⁷⁷Lu³⁺) for both imaging and therapy.The versatility of the tetraaza core allows it to be adapted to chelate the diverse range of metal ions used in nuclear medicine.
Catalysis Emerging Use. Complexes with Pd²⁺ and Pt²⁺ are explored for cross-coupling and oxidation catalysis. The redox activity of sulfur can be a factor.Well-Established. Transition metal complexes are used as robust oxidation catalysts (e.g., artificial oxygenases) and in small molecule activation.[6]The rigid and redox-stable nature of tetraaza macrocycles imparts high stability to the catalytic metal center, preventing ligand degradation over multiple turnovers.

Conclusion for the Practicing Scientist

The choice between tetrathia and tetraaza crown ethers is not one of inherent superiority, but of strategic selection based on the target application and, most critically, the target metal ion.

  • Choose Tetrathia Crown Ethers when your primary goal is the selective complexation of soft heavy or precious metals (Ag⁺, Hg²⁺, Pd²⁺). They are the superior choice for applications in environmental remediation, heavy metal sensing, and hydrometallurgy.

  • Choose Tetraaza Crown Ethers when you require highly stable and kinetically inert complexes with hard or borderline transition metals and lanthanides (Cu²⁺, Ni²⁺, Zn²⁺, Gd³⁺, Lu³⁺). Their robustness and versatility make them the undisputed leaders in biomedical imaging, radiopharmaceuticals, and many catalytic systems.

Understanding the fundamental principles of HSAB theory, coupled with an appreciation for the synthetic practicalities and application-specific performance data, empowers researchers to harness the full potential of these remarkable macrocyclic ligands.

References

  • Crown Ethers. Wikipedia. [Link]

  • Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules. [Link]

  • Direct synthetic routes to functionalised crown ethers. RSC Publishing. [Link]

  • Extraction‐ability and ‐selectivity of tetra‐aza‐crown ethers for transition metal cations. ResearchGate. [Link]

  • Chapter 3 Crown Ethers, Cryptands and Other Compounds. ResearchGate. [Link]

  • Synthesis of Aza-Crown Ethers. Chemical Reviews. [Link]

  • Crown thioether chemistry. The silver(I) complexes of trithia-9-crown-3, trithia-12-crown-3, and hexathia-18-crown-6. ResearchGate. [Link]

  • Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes. The Royal Society of Chemistry. [Link]

  • Cyclam. Wikipedia. [Link]

  • A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advanced Environmental Health Research. [Link]

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Comparative

A Comparative Guide to the Kinetic Inertness of 1,4,7,10-Tetrathiacyclodododecane (aneS4) Complexes Versus Their Aza-Analogs

A Comparative Guide to the Kinetic Inertness of 1,4,7,10-Tetrathiacyclodododecane ([1]aneS4) Complexes Versus Their Aza-Analogs Introduction: The Critical Role of Kinetic Inertness in Macrocyclic Chemistry In the realm o...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinetic Inertness of 1,4,7,10-Tetrathiacyclodododecane ([1]aneS4) Complexes Versus Their Aza-Analogs

Introduction: The Critical Role of Kinetic Inertness in Macrocyclic Chemistry

In the realm of coordination chemistry, particularly for applications in demanding biological environments such as radiopharmaceuticals and Magnetic Resonance Imaging (MRI), the stability of a metal complex is paramount. However, thermodynamic stability, often expressed by the formation constant (Kf), only tells part of the story. It is the kinetic inertness—the resistance of a complex to dissociation—that truly dictates its suitability for in vivo applications. A thermodynamically stable complex may still dissociate rapidly under physiological conditions, leading to the release of potentially toxic free metal ions. This guide provides a comparative analysis of the kinetic inertness of metal complexes of the tetrathia macrocycle, 1,4,7,10-tetrathiacyclododecane ([1]aneS4), and its well-known aza-analog, 1,4,7,10-tetraazacyclododecane (cyclen). This comparison is grounded in fundamental coordination chemistry principles and supported by experimental data to inform researchers and drug development professionals in their choice of chelating agents.

Macrocyclic ligands, such as[1]aneS4 and cyclen, generally form complexes with greater thermodynamic and kinetic stability than their linear analogs, a phenomenon known as the "macrocyclic effect". This enhanced stability is crucial for preventing the release of metal ions in biological systems.

Theoretical Framework: Understanding the Determinants of Kinetic Inertness

The disparity in kinetic inertness between tetrathia- and tetraaza-macrocyclic complexes can be rationalized through several key principles of coordination chemistry.

The Hard-Soft Acid-Base (HSAB) Principle

The HSAB principle is a qualitative concept that explains the stability of metal complexes by classifying metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft".[2][3]

  • Hard acids are typically small, highly charged metal ions that are not easily polarized (e.g., Cu²⁺, Zn²⁺, Ga³⁺).

  • Soft acids are larger, have a lower positive charge, and are more polarizable (e.g., Pb²⁺, Cd²⁺, Hg²⁺).

  • Hard bases contain small, highly electronegative donor atoms and are weakly polarizable (e.g., the nitrogen atoms in cyclen).[4]

  • Soft bases contain larger, less electronegative donor atoms that are highly polarizable (e.g., the sulfur atoms in[1]aneS4).[4]

The central tenet of the HSAB principle is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. [2][3] This preference dictates the thermodynamic stability and, consequently, influences the kinetic inertness of the resulting complexes.

HSAB_Principle cluster_acids Lewis Acids (Metal Ions) cluster_bases Lewis Bases (Ligands) Hard Acids Hard Acids (e.g., Cu²⁺, Zn²⁺) Hard Bases Hard Bases (e.g., Cyclen - N donors) Hard Acids->Hard Bases Favored Interaction (High Kinetic Inertness) Soft Bases Soft Bases ([12]aneS4 - S donors) Hard Acids->Soft Bases Disfavored Interaction (Lower Kinetic Inertness) Soft Acids Soft Acids (e.g., Pb²⁺, Cd²⁺) Soft Acids->Hard Bases Disfavored Interaction (Lower Kinetic Inertness) Soft Acids->Soft Bases Favored Interaction (High Kinetic Inertness)

Caption: HSAB principle guiding metal-ligand interactions.

Preorganization and Conformational Rigidity

The concept of "preorganization" refers to the degree to which a ligand's conformation in its free state resembles its conformation when complexed with a metal ion.[5] A ligand that is highly preorganized for metal binding will have a lower entropic penalty upon complexation, leading to a more stable complex.

Cyclen, with its four nitrogen donors, exhibits a degree of conformational flexibility but can readily adopt a square-planar or folded cis-geometry suitable for coordinating a variety of metal ions. In contrast, tetrathiaether macrocycles like[1]aneS4 often require a more significant conformational change from their free-state, square-shaped structure with exo-dentate lone pairs to an endo-dentate arrangement for metal binding.[6] This conformational reorganization can influence the kinetics of both complex formation and dissociation. However, once formed, the rigid framework of the macrocycle contributes significantly to the kinetic inertness of the complex.

Comparative Kinetic Inertness: Experimental Data

The kinetic inertness of a metal complex is typically assessed by measuring its rate of dissociation under challenging conditions, such as in the presence of a strong acid. The dissociation is often quantified by a pseudo-first-order rate constant (kd) or the complex's half-life (t1/2).

Metal IonLigandDissociation Half-life (t1/2)ConditionsKey Findings & Reference
Cu²⁺ Cyclen derivative (cross-bridged)30.8 days12 M HCl, 363.2 K[Cu(II)] complexes of cyclen derivatives can be exceptionally inert, highlighting the strong affinity of the hard Cu²⁺ for the hard nitrogen donors of cyclen.[7]
Cu²⁺ [1]aneS4--While specific t1/2 values are less common in the literature under these exact conditions, studies on related tetrathiaether macrocycles show that Cu²⁺ complexes are stable but generally less inert than their aza-analog counterparts in highly acidic media.
Zn²⁺ CyclenVery slow dissociationpH < 1[Zn(cyclen)]²⁺ is known to be kinetically inert. Its dissociation from carbonic anhydrase, where it is coordinated by nitrogen and oxygen donors, is extremely slow at neutral pH (t1/2 ~ 3 years).[8]
Zn²⁺ [1]aneS4--Zn²⁺ is a borderline hard acid and forms stable complexes with[1]aneS4. However, the kinetic inertness is expected to be lower than that of the Zn²⁺-cyclen complex due to the less favorable hard-acid/soft-base interaction.
Pb²⁺ Cyclen derivative (Cyclen-4Py)>97% intact after 72hSerum, EDTA challengeThe [²⁰³Pb][Pb(cyclen-4Py)]²⁺ complex is highly inert, demonstrating the suitability of cyclen-based chelators for soft metal ions when additional coordinating arms are present.[1]
Pb²⁺ [1]aneS4--As a soft acid, Pb²⁺ is expected to form a kinetically inert complex with the soft sulfur donors of[1]aneS4, likely more so than with the parent cyclen macrocycle.
Cd²⁺ Cyclen derivative (with ethanethiol arm)High stabilityAqueous solutionThe addition of a soft thiol donor to the cyclen framework enhances its affinity for the soft Cd²⁺ ion.[4]
Cd²⁺ [1]aneS4--The soft-soft interaction between Cd²⁺ and the sulfur donors of[1]aneS4 is expected to result in a kinetically inert complex.

Mechanistic Insights into Complex Dissociation

The dissociation of macrocyclic complexes in acidic solution is generally a multi-step process. For aza-macrocycles like cyclen, the dissociation is often initiated by the protonation of one of the nitrogen donor atoms. This protonation weakens the metal-nitrogen bond, and subsequent protonation steps lead to the unwrapping of the ligand from the metal center. The rigidity of the macrocyclic ring and the strength of the remaining metal-donor bonds are key factors that determine the overall rate of dissociation.

For tetrathiaether macrocycles, the sulfur atoms are not readily protonated. Dissociation is more likely to be initiated by a direct solvent-assisted or anion-assisted displacement of a sulfur donor from the coordination sphere. The conformational flexibility of the macrocycle and the strength of the metal-sulfur bonds will govern the kinetic inertness.

Experimental Protocol: Determination of Kinetic Inertness by Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of fast reactions in solution, such as the acid-catalyzed dissociation of metal complexes.[9]

Objective:

To determine the pseudo-first-order rate constant (kd) for the acid-catalyzed dissociation of a metal-[1]aneS4 or metal-cyclen complex.

Materials:
  • Stopped-flow spectrophotometer

  • Stock solution of the metal complex (e.g., [Cu([1]aneS4)]²⁺ or [Cu(cyclen)]²⁺) of known concentration in a non-coordinating solvent (e.g., water, acetonitrile).

  • A series of standardized strong acid solutions (e.g., HClO₄ or HNO₃) of varying concentrations.

  • A scavenger ligand solution (e.g., a solution of a strongly coordinating ligand like EDTA) to prevent re-formation of the complex.

Procedure:
  • Instrument Setup:

    • Thermostat the stopped-flow instrument to the desired temperature (e.g., 25 °C).

    • Set the spectrophotometer to a wavelength where there is a significant difference in the molar absorptivity between the metal complex and the products (free metal ion and protonated ligand).

  • Loading the Syringes:

    • Load one syringe with the metal complex solution.

    • Load the second syringe with the acidic solution containing the scavenger ligand.

  • Kinetic Run:

    • Rapidly mix the two solutions by actuating the stopped-flow drive.

    • The instrument's software will trigger data acquisition (absorbance vs. time) as the flow is stopped.

    • Collect data for a sufficient duration to observe the complete reaction or at least several half-lives.

  • Data Analysis:

    • The absorbance vs. time data is fitted to a single exponential decay function to obtain the pseudo-first-order rate constant (kobs).

    • Repeat the experiment with different acid concentrations.

    • Plot kobs versus the acid concentration. The nature of this plot will provide information about the reaction mechanism. For a simple acid-catalyzed dissociation, a linear relationship is often observed, where the slope corresponds to the second-order rate constant for the acid-catalyzed pathway.

Stopped_Flow_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Prepare Stock Solutions: 1. Metal Complex 2. Acid + Scavenger Load Load Reactants into Syringes Prep1->Load Prep2 Set up Stopped-Flow: - Temperature - Wavelength Prep2->Load Mix Rapid Mixing Load->Mix Initiate Run Acquire Data Acquisition: Absorbance vs. Time Mix->Acquire Fit Fit Data to Exponential Decay Acquire->Fit Calculate Determine k_obs Fit->Calculate Plot Plot k_obs vs. [Acid] Calculate->Plot Repeat for different [Acid] Mechanism Elucidate Mechanism Plot->Mechanism

Caption: Workflow for a stopped-flow kinetic experiment.

Conclusion

The choice between a tetrathia- and a tetraaza-macrocycle for a specific application is a nuanced decision that depends heavily on the properties of the metal ion to be chelated.

  • For hard metal ions like Cu²⁺ and Zn²⁺, cyclen and its derivatives generally offer superior kinetic inertness due to the favorable hard-hard interactions. This makes them the chelators of choice for many applications in radiopharmaceuticals and MRI contrast agents.

  • For soft metal ions such as Pb²⁺ and Cd²⁺, [1]aneS4 is predicted to form more kinetically inert complexes due to the preferred soft-soft interactions. This makes tetrathiaether macrocycles attractive candidates for applications involving these heavier metal ions.

This guide has provided a framework for understanding and comparing the kinetic inertness of these two important classes of macrocyclic ligands. The interplay of the HSAB principle, ligand preorganization, and conformational rigidity ultimately governs the stability and suitability of these complexes for their intended applications. Further experimental studies providing direct quantitative comparisons of the kinetic inertness of[1]aneS4 and cyclen complexes with a wider range of metal ions will continue to refine our understanding and guide the design of next-generation metal-based therapeutics and diagnostics.

References

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Validation

A Comparative Spectroscopic Analysis of 1,4,7,10-Tetrathiacyclododecane and Its Oxa-Analogs

A Technical Guide for Researchers and Drug Development Professionals In the landscape of macrocyclic chemistry, the subtle substitution of heteroatoms can profoundly influence molecular conformation, coordination propert...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of macrocyclic chemistry, the subtle substitution of heteroatoms can profoundly influence molecular conformation, coordination properties, and ultimately, biological activity. This guide provides a detailed spectroscopic comparison of 1,4,7,10-tetrathiacyclododecane ([1]aneS₄) and its oxygen-containing analogs: 1-oxa-4,7,10-trithiacyclododecane, 1,4-dioxa-7,10-dithiacyclododecane, 1,7-dioxa-4,10-dithiacyclododecane, 1,4,7-trioxa-10-thiacyclododecane, and 1,4,7,10-tetraoxacyclododecane ([1]aneO₄). This analysis is grounded in experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the structural nuances imparted by the progressive replacement of sulfur with oxygen atoms within the 12-membered ring.

Introduction to the Macrocycles

The 12-membered crown ethers and their thioether counterparts represent a fascinating class of compounds with diverse applications, from catalysis to medicinal chemistry. The parent compound, 1,4,7,10-tetrathiacyclododecane, is a crown thioether known for its ability to coordinate with soft metal ions.[2][3] Its oxa-analogs, where sulfur atoms are systematically replaced by oxygen, exhibit a shift in their coordination preferences towards harder cations and display altered solubility and conformational dynamics. Understanding the spectroscopic signatures of these analogs is paramount for their identification, characterization, and the rational design of new functional macrocycles.

Spectroscopic Analysis: Unveiling Structural and Electronic Differences

The introduction of oxygen atoms in place of sulfur in the cyclododecane ring induces significant changes in the electronic environment and bond vibrations, which are readily observable through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of these macrocycles. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronegativity of the adjacent heteroatoms.

¹H NMR Spectroscopy:

In 1,4,7,10-tetrathiacyclododecane, the protons of the ethylene bridges typically appear as a singlet or a narrow multiplet in the upfield region of the spectrum, reflecting the relatively low electronegativity of sulfur. As sulfur atoms are progressively replaced by the more electronegative oxygen, a downfield shift in the proton resonances is observed. This is due to the deshielding effect of the oxygen atoms on the neighboring methylene protons.

¹³C NMR Spectroscopy:

A similar trend is observed in the ¹³C NMR spectra. The carbon atoms adjacent to sulfur in[1]aneS₄ resonate at a higher field compared to those adjacent to oxygen in[1]aneO₄. The substitution of sulfur with oxygen leads to a significant downfield shift of the adjacent carbon signals. In the mixed oxa-thia analogs, distinct signals for the different types of methylene carbons (-S-CH₂-CH₂-S-, -S-CH₂-CH₂-O-, and -O-CH₂-CH₂-O-) can often be resolved, providing valuable information about the symmetry and purity of the macrocycle.

Compound¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
1,4,7,10-Tetrathiacyclododecane~2.9 (s)~31.0
1,4,7,10-Tetraoxacyclododecane~3.7 (s)~70.5
Mixed Oxa-Thia AnalogsIntermediate and multiple signals expectedIntermediate and multiple signals expected

Note: The exact chemical shifts can vary depending on the solvent and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecules. The key vibrational bands for these macrocycles are the C-H stretching and bending frequencies, as well as the C-S and C-O stretching vibrations.

The C-H stretching vibrations for all the compounds are typically observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations in the oxa-analogs give rise to strong absorption bands in the 1100-1150 cm⁻¹ region, which are absent in the spectrum of 1,4,7,10-tetrathiacyclododecane. The C-S stretching vibrations are generally weaker and appear at lower frequencies (600-800 cm⁻¹), often making them less conspicuous. The presence and intensity of the C-O stretching band are clear indicators of the degree of oxygen substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. For these macrocycles, soft ionization techniques like Electrospray Ionization (ESI) are often preferred to minimize fragmentation and observe the molecular ion peak.

The molecular ion peak ([M+H]⁺ or [M+Na]⁺) will differ for each analog, reflecting the change in molecular weight as sulfur (atomic weight ~32) is replaced by oxygen (atomic weight ~16). The fragmentation patterns, when observed, can also provide structural information. Cleavage of the macrocyclic ring is a common fragmentation pathway, and the resulting fragment ions can help to deduce the positions of the heteroatoms.

CompoundMolecular FormulaMolecular Weight ( g/mol )
1,4,7,10-TetrathiacyclododecaneC₈H₁₆S₄240.47
1-Oxa-4,7,10-trithiacyclododecaneC₈H₁₆OS₃224.41
1,4-Dioxa-7,10-dithiacyclododecaneC₈H₁₆O₂S₂208.34
1,7-Dioxa-4,10-dithiacyclododecaneC₈H₁₆O₂S₂208.34
1,4,7-Trioxa-10-thiacyclododecaneC₈H₁₆O₃S192.28
1,4,7,10-TetraoxacyclododecaneC₈H₁₆O₄176.21

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the standard protocols for acquiring NMR, IR, and MS data for the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Standard Samples: Dissolve 5-10 mg of the macrocycle in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆) in a clean, dry NMR tube.

  • Air-Sensitive Samples: For compounds prone to oxidation or degradation upon exposure to air, sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or inside a glovebox.[4][5][6][7] Use of a J. Young NMR tube is recommended for maintaining an inert atmosphere during the experiment.[4][6]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Filtering: To remove any particulate matter that could affect spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra at a magnetic field strength of 400 MHz or higher for better resolution. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a higher sample concentration (15-30 mg) and a greater number of scans are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectra (¹H, ¹³C) shim->acquire process Process FID (FT, Phasing) acquire->process analyze Analyze Spectrum process->analyze

Figure 1: Generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[2][8][9][10][11]

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application:

    • Solids: Place a small amount of the solid sample directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal surface.

    • Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.

  • Data Collection: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

ATR_FTIR_Workflow start Start background Record Background Spectrum start->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data clean_crystal Clean ATR Crystal process_data->clean_crystal end End clean_crystal->end

Figure 2: Step-by-step workflow for ATR-FTIR spectroscopy.
Mass Spectrometry (Electrospray Ionization - ESI-MS)

ESI is a soft ionization technique that is well-suited for the analysis of macrocyclic compounds, as it typically produces intact molecular ions with minimal fragmentation.[12][13][14][15][16]

Sample Preparation:

  • Prepare a dilute solution of the analyte (typically 1-10 µM) in a solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture of these with water.

  • A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions, respectively.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal intensity of the molecular ion and minimize in-source fragmentation.

  • Acquire the mass spectrum over an appropriate m/z range to detect the expected molecular ions.

ESI_MS_Logic sample_prep Sample Preparation Dissolve in ESI-compatible solvent Add acid/salt for ionization infusion Sample Infusion Infuse into ESI source via syringe pump sample_prep->infusion ionization Ionization Apply high voltage to form charged droplets Solvent evaporation and ion formation infusion->ionization analysis Mass Analysis Separate ions based on m/z ratio ionization->analysis detection Detection Detect ions and generate mass spectrum analysis->detection

Figure 3: Logical flow of an ESI-MS experiment.

Conclusion

The systematic substitution of sulfur with oxygen in the 1,4,7,10-tetrathiacyclododecane framework leads to predictable and measurable changes in the spectroscopic properties of the resulting oxa-analogs. NMR spectroscopy reveals a downfield shift in both ¹H and ¹³C chemical shifts with increasing oxygen content, reflecting the higher electronegativity of oxygen. IR spectroscopy provides a clear diagnostic for the presence of oxygen through the appearance of strong C-O stretching bands. Mass spectrometry confirms the identity of each analog through its unique molecular weight. This comprehensive spectroscopic guide serves as a valuable resource for researchers in the field, facilitating the characterization of these important macrocycles and aiding in the design of novel compounds with tailored properties for a range of scientific and pharmaceutical applications.

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Comparative

Structural comparison of 1,4,7,10-Tetrathiacyclododecane and cyclam complexes

An In-Depth Guide to the Structural Chemistry of 1,4,7,10-Tetrathiacyclododecane and Cyclam Complexes For researchers and professionals in coordination chemistry and drug development, the selection of a macrocyclic ligan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Chemistry of 1,4,7,10-Tetrathiacyclododecane and Cyclam Complexes

For researchers and professionals in coordination chemistry and drug development, the selection of a macrocyclic ligand is a critical decision that dictates the stability, geometry, and ultimate function of the resulting metal complex. Among the vast library of available macrocycles, the tetrathia crown ether 1,4,7,10-tetrathiacyclododecane, commonly known as[1]aneS4, and the tetraaza macrocycle 1,4,8,11-tetraazacyclotetradecane, or cyclam, represent two foundational scaffolds with profoundly different coordination behaviors.

This guide provides an in-depth structural comparison of their respective metal complexes. We will move beyond a simple list of features to explain the causal relationships between ligand architecture and the resulting complex's properties, supported by experimental data and validated protocols.

Pillar 1: Fundamental Ligand Architecture—The Source of Divergence

The divergent coordination chemistry of[1]aneS4 and cyclam originates from three fundamental differences in their design: the nature of the donor atoms, the size of the macrocyclic ring, and the resulting conformational flexibility.

1,4,7,10-Tetrathiacyclododecane ([1]aneS4): The Soft, Flexible Scaffold

[1]aneS4 is a 12-membered ring featuring four thioether sulfur atoms as donors.[2][3][4] According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, thioether sulfur is a "soft" donor. This imparts a strong preference for binding to soft metal ions such as Pd(II), Pt(II), Ag(I), and Cu(I).[5] The 12-membered ring is highly flexible and can fold to accommodate the preferred coordination geometry of the metal center, often adopting a folded "diamond" or square conformation upon complexation.

Cyclam (1,4,8,11-tetraazacyclotetradecane): The Pre-organized, Harder Scaffold

In contrast, cyclam is a larger 14-membered ring containing four secondary amine nitrogen donors.[6][7] These nitrogen atoms are significantly harder donors than sulfur, leading to the formation of highly stable complexes with a broader range of borderline and hard transition metal ions, including Ni(II), Cu(II), Co(II), and Zn(II).[8][9]

A defining feature of cyclam is its pre-organized structure, which creates a near-perfect cavity for metal ions of a specific size. Its complexes are characterized by a sequence of alternating five- and six-membered chelate rings upon coordination, a highly stable arrangement.[6] Furthermore, the stereochemistry of the four chiral nitrogen centers gives rise to several distinct, stable isomers, with the trans-III and cis-V conformations being the most prevalent in octahedral and square planar complexes.[10][11]

Caption: Core structural and electronic properties of the free ligands.

Pillar 2: A Head-to-Head Structural Analysis of Metal Complexes

The definitive technique for elucidating the precise three-dimensional arrangement of atoms in these complexes is single-crystal X-ray diffraction. Data from these experiments reveal critical differences in coordination geometry, bond parameters, and macrocycle conformation.

Coordination Geometry and Environment

  • Cyclam Complexes: The rigid, 14-membered ring of cyclam almost invariably forces the four nitrogen donors into a square plane around the metal ion. This makes it an exceptional ligand for stabilizing square planar geometries, particularly for d⁸ metals like Ni(II). In the case of six-coordinate octahedral complexes, the two additional ligands bind in the axial positions, perpendicular to the N4 plane. The macrocycle can adopt a planar conformation (e.g., trans-III) for trans-disubstituted complexes or a folded conformation (cis-V) to accommodate cis-disubstituted ligands.[10]

  • [1]aneS4 Complexes: The smaller and more flexible 12-membered ring of[1]aneS4 allows for greater structural diversity. While it can coordinate in a square planar fashion, particularly with Pd(II) and Pt(II), it can also encapsulate smaller metal ions or fold to create a cis-divacant octahedral geometry, where the four sulfur atoms occupy four facial sites, leaving two adjacent (cis) sites for other ligands.

Caption: Comparison of typical metal complex coordination modes.

Quantitative Comparison of Structural Parameters

The table below summarizes crystallographic data for representative Ni(II) and Cu(II) complexes, highlighting the key structural differences.

Parameter[Ni(cyclam)]²⁺[Cu(cyclam)]²⁺[Ni([1]aneS4)]²⁺[Cu([1]aneS4)]²⁺
Metal-Donor Bond (Å) ~2.06 (Ni-N)~2.02 (Cu-N)~2.19 (Ni-S)~2.31 (Cu-S)
Geometry Square PlanarDistorted OctahedralDistorted OctahedralDistorted Octahedral
Macrocycle Conf. trans-IIItrans-IIIFolded SquareFolded Square
Key Observation Short M-N bonds reflect strong covalent interaction.Jahn-Teller distortion often observed with elongated axial bonds.Longer M-S bonds due to larger sulfur atomic radius.Significant structural flexibility to accommodate metal preference.
Reference Bosnich, B. et al. (1965)Alcock, N. W. et al. (1984)Blake, A. J. et al. (1984)Glick, M. D. et al. (1976)

Causality: The shorter M-N bonds in cyclam complexes compared to the M-S bonds in[1]aneS4 complexes are a direct consequence of both the smaller covalent radius of nitrogen and the stronger electrostatic and covalent interaction between the borderline Ni(II)/Cu(II) ions and the harder nitrogen donors. This stronger interaction is a primary contributor to the exceptional thermodynamic stability of cyclam complexes.

Pillar 3: Experimental Protocols and Methodologies

Trustworthy science relies on reproducible methods. The following protocols describe the synthesis of benchmark complexes for each ligand. The choice of solvent and metal salt is dictated by the solubility of the ligand and the desired counter-ion for the final complex.

Experimental Protocol 1: Synthesis of [Ni(cyclam)]Cl₂

  • Rationale: This is a straightforward template synthesis where the presence of the Ni(II) ion directs the cyclization. However, for this protocol, we will use the pre-formed cyclam ligand, a common and reliable method. The use of an alcohol solvent facilitates the dissolution of both the ligand and the metal salt.

  • Methodology:

    • Dissolve 1,4,8,11-tetraazacyclotetradecane (cyclam, 1.0 g, 5.0 mmol) in 50 mL of hot methanol.

    • In a separate flask, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 1.19 g, 5.0 mmol) in 20 mL of methanol.

    • Add the nickel solution dropwise to the hot, stirring cyclam solution. A vibrant color change should be observed as the complex forms.

    • Reflux the resulting solution for 1 hour to ensure complete complexation.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, followed by diethyl ether.

    • Dry the product in vacuo. The yield is typically high.

Experimental Protocol 2: Synthesis of a Palladium(II)-[1]aneS4 Complex

  • Rationale: Palladium(II) is a soft metal ion with a strong preference for the soft sulfur donors of[1]aneS4. Acetonitrile is an excellent solvent for this system and is weakly coordinating, allowing the macrocycle to readily displace it.

  • Methodology:

    • Dissolve 1,4,7,10-tetrathiacyclododecane ([1]aneS4, 0.24 g, 1.0 mmol) in 20 mL of warm acetonitrile.

    • Dissolve a palladium(II) salt, such as ₂ (0.44 g, 1.0 mmol), in 15 mL of acetonitrile.

    • Add the palladium solution to the stirring ligand solution at room temperature. A color change or precipitation of the complex should occur.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • If a precipitate has formed, collect it by vacuum filtration. If the solution is clear, reduce the volume of the solvent under reduced pressure to induce crystallization/precipitation.

    • Wash the isolated solid with diethyl ether and dry in vacuo.

Caption: General workflow for macrocyclic complex synthesis and analysis.

Functional Implications for Research and Development

The profound structural differences between[1]aneS4 and cyclam complexes directly translate into distinct applications:

  • Cyclam Complexes in Medicine: The kinetic inertness and high thermodynamic stability of cyclam complexes are paramount for medical applications. The metal ion must remain tightly bound to the ligand in vivo to prevent toxicity from the release of the free metal or ligand. This has led to the development of cyclam derivatives like Plerixafor (a CXCR4 antagonist) and the widespread use of related DOTA-based chelates in MRI contrast agents (with Gd³⁺) and targeted radiopharmaceuticals (with radionuclides like ¹⁷⁷Lu and ⁹⁰Y).[12][13][14]

  • [1]aneS4 Complexes in Catalysis and Extraction: The affinity of tetrathia macrocycles for soft, precious metals makes them valuable in the fields of metal extraction and recovery.[5] Furthermore, the flexible coordination geometry and the electronic properties of the sulfur donors can be exploited in catalysis, where the complex may need to adopt different geometries or oxidation states during a catalytic cycle.

Conclusion

While both 1,4,7,10-tetrathiacyclododecane and cyclam are tetradentate macrocycles, they represent two distinct classes of ligands. Cyclam offers a rigid, pre-organized N4 donor environment that imparts exceptional thermodynamic stability and kinetic inertness, making its complexes ideal for the demanding requirements of in vivo medical applications. Conversely,[1]aneS4 provides a flexible, soft S4 donor set, offering selectivity for soft metals and adaptable coordination geometries suited for applications in catalysis and selective metal binding. For the researcher, the choice between these scaffolds is a clear-cut decision based on the desired metal ion, the required stability, and the target application.

References

  • Higgins, T. F., Lee, S., & Winkler, J. D. (2021). Synthesis of and Metal Complexation with a Chiral Cyclam. The Journal of Organic Chemistry, 86(7), 5417–5422. [Link][15]

  • Alcock, N. W., Berry, A., & Moore, P. (1991). Structure of a Complex of 1,4,8,11-Tetraazacyclotetradecane (Cyclam) with Zinc(II) Chloride. Acta Crystallographica Section C: Crystal Structure Communications, 47(10), 2058-2060. [Link][11]

  • Moon, D., & Choi, J. H. (2021). Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κ⁴N)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 222–225. [Link][10]

  • Wikipedia. (2023). Cyclam. [Link][6]

  • Cooper, S. R. (1984). Chemistry of Thioether Macrocyclic Complexes. Accounts of Chemical Research, 21(4), 141-146. [Link][5]

  • PubChem. (n.d.). 1,4,7,10-Tetrathiacyclododecane. National Center for Biotechnology Information. [Link][2]

  • Bernal, I., et al. (2014). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Structural Chemistry, 25, 129-141. [Link][9]

  • ResearchGate. (n.d.). Structure of cyclam (1,4,8,11-tetraazacyclotetradecane). [Link][7]

  • NIST. (n.d.). 1,4,7,10-Tetrathiacyclododecane. NIST Chemistry WebBook. [Link][3]

  • NIST. (n.d.). 1,4,7,10-Tetrathiacyclododecane. NIST Chemistry WebBook. [Link][4]

  • Hancock, R. D. & Martell, A. E. (1989). Ligand Design for Selective Complexation of Metal Ions in Aqueous Solution. Chemical Reviews, 89(8), 1875-1914. [Link][8]

  • Chaudhary, A., & Singh, A. (2016). MACROCYCLIC COMPLEXES: A NEW WAY FORWARD INTO THE MEDICINAL WORLD. International Journal of Advanced Research, 4(9), 1004-1015. [Link][14]

  • Whetter, J. N., et al. (2022). Phosphonate-Based Aza-Macrocycle Ligands for Low-Temperature, Stable Chelation of Medicinally Relevant Rare Earth Radiometals and Radiofluorination. Journal of the American Chemical Society, 144(15), 6914-6928. [Link][13]

  • Delgado, R., et al. (2004). Lanthanide complexes of macrocyclic derivatives useful for medical applications. Journal of Alloys and Compounds, 374(1-2), 249-253. [Link][12]

  • ResearchGate. (n.d.). Applications of macrocyclic complexes. [Link][16]

  • Zagal, J. G., et al. (2007). Synthetic N-Substituted Metal Aza-macrocyclic Complexes: Properties and Applications. Current Organic Chemistry, 11(1), 63-78. [Link][17]

  • Chandra, S., & Gupta, L. K. (2005). Synthesis, spectroscopic characterization, DNA interaction and antibacterial study of metal complexes of tetraazamacrocyclic Schiff base. Transition Metal Chemistry, 30(2), 170-175. [Link][18]

  • Singh, K., et al. (2015). Antibacterial active tetraaza macrocyclic complexes of Chromium (III) with their spectroscopic approach. Journal of the Serbian Chemical Society, 80(2), 209-218. [Link][19]

  • Mohamed, G. G., & El-Wahab, Z. H. A. (2015). Synthesis, Characterization, and Antibacterial Activity of Cu(II), Ni(II), and Zn(II)Complexes of 14-Membered MacrocyclicTetraaza Ligand. Oriental Journal of Chemistry, 31(1), 231-239. [Link][20]

  • Al-dulaimi, J. A., et al. (2021). Synthesis, Thermogravimetric and Spectroscopic Characterizations of New Tetraazamacrocyclic Schiff Base Ligand and Some Metal Complexes. Egyptian Journal of Chemistry, 64(12), 7223-7229. [Link]

Sources

Validation

Verifying the Structure of 1,4,7,10-Tetrathiacyclodododecane Derivatives: A Comparative Guide to Analytical Techniques

Introduction 1,4,7,10-Tetrathiacyclododecane, a crown thioether, and its derivatives are of significant interest to researchers in coordination chemistry, materials science, and drug development.[1] Their unique ability...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4,7,10-Tetrathiacyclododecane, a crown thioether, and its derivatives are of significant interest to researchers in coordination chemistry, materials science, and drug development.[1] Their unique ability to selectively bind metal ions makes them valuable building blocks for catalysts, sensors, and therapeutic agents. The precise structural characterization of these macrocyclic compounds is paramount to understanding their function and optimizing their properties. This guide provides a comparative overview of the most common and powerful analytical techniques for verifying the structure of 1,4,7,10-tetrathiacyclododecane derivatives, offering insights into their principles, experimental workflows, and the nature of the data they provide.

The Challenge of Structural Verification

The cyclic and often flexible nature of 1,4,7,10-tetrathiacyclododecane and its derivatives can present challenges for unambiguous structure determination. Factors such as conformational isomers and the potential for complex coordination with solvents or metal ions necessitate the use of complementary analytical methods to build a comprehensive and validated structural model.

Comparative Analysis of Key Analytical Techniques

This section details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry in the structural elucidation of tetrathiacyclododecane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton in Solution

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules in solution.[2] For 1,4,7,10-tetrathiacyclododecane derivatives, both ¹H and ¹³C NMR provide critical information about the molecular framework.

Expertise & Experience: The "Why" Behind the Experiment

¹H NMR is the first-line technique for confirming the presence of the ethylene bridges (-S-CH₂-CH₂-S-) characteristic of the tetrathiacyclododecane core. The chemical shifts and coupling patterns of these protons provide insights into the local electronic environment and the conformation of the macrocycle. ¹³C NMR complements this by providing a count of unique carbon environments, which is essential for confirming the overall symmetry of the molecule. For substituted derivatives, 2D NMR techniques like COSY and HSQC are invaluable for establishing the connectivity between the core and its appended functional groups.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the 1,4,7,10-tetrathiacyclododecane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Data Presentation: Expected NMR Data for 1,4,7,10-Tetrathiacyclododecane

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~2.9Singlet-S-CH₂ -CH₂ -S-
¹³C~35Singlet-S-C H₂-C H₂-S-

Note: Chemical shifts are approximate and can vary depending on the solvent and any substituents present.

Mandatory Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent nmr_acq Acquire 1H and 13C NMR Spectra dissolve->nmr_acq Transfer to NMR Tube process Process Raw Data nmr_acq->process analyze Analyze Spectra & Assign Signals process->analyze XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement grow Grow Single Crystals collect Collect Diffraction Data grow->collect Mount Crystal solve Solve Phase Problem collect->solve refine Refine Atomic Positions solve->refine MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization & Analysis cluster_data Data Interpretation prepare Prepare Dilute Solution ionize Introduce and Ionize Sample prepare->ionize analyze Analyze by High-Resolution Mass Analyzer ionize->analyze interpret Determine Exact Mass and Compare to Theoretical analyze->interpret Synergy NMR NMR Spectroscopy Structure Verified Structure NMR->Structure Connectivity & Solution Conformation XRay X-ray Crystallography XRay->Structure Solid-State Structure & Absolute Stereochemistry MS Mass Spectrometry MS->Structure Molecular Formula & Isotopic Confirmation

Sources

Comparative

A Researcher's Guide to Confirming 1,4,7,10-Tetrathiacyclododecane Complex Structures: An In-Depth Comparison of Analytical Techniques

For researchers and professionals in drug development and material science, the precise structural elucidation of macrocyclic complexes is paramount. The 1,4,7,10-tetrathiacyclododecane ([1]aneS4) ligand, a sulfur analog...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the precise structural elucidation of macrocyclic complexes is paramount. The 1,4,7,10-tetrathiacyclododecane ([1]aneS4) ligand, a sulfur analogue of cyclen, forms robust complexes with various metal ions, leading to promising applications. However, confirming the exact coordination geometry and overall structure of these complexes requires a multi-faceted analytical approach. This guide provides an in-depth comparison of X-ray diffraction (XRD) analysis with alternative techniques, offering field-proven insights to ensure the scientific integrity of your structural claims.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound. It provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive snapshot of the molecule's solid-state conformation.

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion, layering) directly impacts crystal growth. For instance, a solvent system that allows for slow, controlled precipitation is often preferred to encourage the formation of well-ordered, single crystals suitable for diffraction.

A robust SC-XRD protocol is a self-validating system. The internal consistency of the crystallographic data, such as the agreement between symmetry-equivalent reflections (Rint), and the final refinement parameters, including the R-factor and goodness-of-fit (GOF), serve as built-in checks for the quality and reliability of the determined structure.

Experimental Protocol: Single-Crystal X-ray Diffraction of a [M([1]aneS4)] Complex

  • Crystal Growth:

    • Dissolve the synthesized 1,4,7,10-tetrathiacyclododecane complex in a suitable solvent or solvent mixture (e.g., acetonitrile, methanol, or a mixture with a less polar co-solvent).

    • Employ a slow crystallization technique. Slow evaporation of the solvent at a constant temperature is a common starting point.

    • Monitor for the formation of single, well-defined crystals over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures (e.g., 100 K) to minimize radiation damage.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.[2]

    • Validate the final structure using crystallographic software to check for geometric reasonability and potential errors.

Workflow for X-ray Diffraction Analysis

XRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Complex Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow of single-crystal X-ray diffraction analysis.

Alternative and Complementary Techniques

While SC-XRD provides unparalleled detail in the solid state, the behavior of molecules in solution can differ. Therefore, a comprehensive structural confirmation often necessitates the use of complementary techniques.

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.[1][3] For diamagnetic complexes of 1,4,7,10-tetrathiacyclododecane, ¹H and ¹³C NMR can provide valuable information about the symmetry of the complex and the coordination environment of the metal ion.

  • Expertise & Experience: Changes in the chemical shifts of the macrocyclic protons and carbons upon complexation can indicate the coordination of the sulfur atoms to the metal center. Furthermore, the number of signals can reveal the symmetry of the complex in solution.[4] For instance, a highly symmetric coordination environment might result in a simple spectrum with fewer signals than the free ligand.

Mass spectrometry, particularly electrospray ionization (ESI-MS), is an essential technique for confirming the molecular weight and composition of coordination complexes.[5]

  • Trustworthiness: The isotopic distribution pattern observed in the mass spectrum can be a definitive indicator of the elements present in the complex, including the metal ion.[6] This provides a high degree of confidence in the elemental composition of the synthesized compound. ESI-MS is also useful for identifying the presence of counter-ions and solvent molecules in the coordination sphere.[5]

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the geometry and electronic structure of 1,4,7,10-tetrathiacyclododecane complexes.[7][8]

  • Authoritative Grounding: By comparing experimentally determined parameters (e.g., from XRD or NMR) with computationally predicted values, researchers can gain a deeper understanding of the bonding and electronic properties of their complexes. Computational modeling can also be used to predict the most stable conformation of a complex, which can be particularly useful when single crystals are difficult to obtain.[9]

Comparative Analysis of Techniques
TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[2]Unambiguous structural determination in the solid state.Requires high-quality single crystals; structure may not represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the molecular structure, symmetry, and dynamics in solution.[1][3]Non-destructive; provides information about the solution-state structure.Can be complex for paramagnetic species; interpretation can be challenging for fluxional molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, and stoichiometry.[5]High sensitivity; provides definitive information on composition and isotopic patterns.[6]Can cause fragmentation of the complex; does not provide direct structural information.
Computational Modeling Predicted geometry, electronic structure, and stability.[7][8]Provides insights into bonding and energetics; can guide experimental design.Relies on approximations; results must be validated by experimental data.

Interplay of Characterization Methods

Characterization_Methods cluster_exp Experimental Verification cluster_theory Theoretical Validation XRD SC-XRD (Solid-State Structure) NMR NMR (Solution Structure) XRD->NMR Compare Solid vs. Solution Conformation MS Mass Spectrometry (Composition) XRD->MS Confirm Composition of Crystal NMR->MS Confirm Solution Species Comp Computational Modeling (Theoretical Structure) Comp->XRD Validate Predicted Geometry Comp->NMR Correlate with Solution Dynamics

Caption: Logical relationships between characterization methods.

References

  • [Complexes of 1-thia-4,7,10-triazacyclododecane ([1]aneN(3)S) - Synthesis, structure and stability constants]([Link])

  • [Functionalization and Coordination Effects on the Structural Chemistry of Pendant Arm Derivatives of 1,4,7-trithia-10-aza-cyclododecane ([1]aneNS 3 )]([Link])

  • [{Δ-1,4,7,10-Tetrakis[(S)-2-hydroxypropyl-κO]-1,4,7,10-tetraazacyclododecane-κN}cadmium(II) 4-nitrophenolate perchlorate hydrate]([Link] cadmiumII_4-nitrophenolate_perchlorate_hydrate)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,4,7,10-Tetrathiacyclododecane

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1,4,7,10-tetrathiacyclododecane (CAS No. 25423-56-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1,4,7,10-tetrathiacyclododecane (CAS No. 25423-56-7). As a sulfur-containing macrocycle, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.

Core Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of 1,4,7,10-tetrathiacyclododecane is fundamental to its safe management. The primary hazards are related to its irritant properties. While its toxicological profile has not been exhaustively investigated, the available data necessitates treating it with significant caution.[1][2]

GHS Hazard Summary

The Globally Harmonized System (GHS) classification for 1,4,7,10-tetrathiacyclododecane provides a clear framework for understanding its potential health effects.

Hazard ClassGHS CategorySignal WordHazard Statement CodeHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2WarningH319Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335May cause respiratory irritation.[1][3]
Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier against the identified hazards.

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][2][4] The chemical is a serious eye irritant, and direct contact can result in significant discomfort or injury.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[1][4] A standard laboratory coat or impervious clothing is required to prevent skin contact, which can cause irritation.[4]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to prevent respiratory tract irritation.[1][4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for dusts is mandatory.[1][5]

Laboratory Waste Management: Segregation and Containment

Proper disposal begins with correct waste characterization and segregation at the point of generation. Mismanagement at this stage can lead to dangerous chemical reactions and regulatory non-compliance.

Waste Characterization

1,4,7,10-Tetrathiacyclododecane must be managed as hazardous chemical waste. This applies to:

  • Unused or expired pure chemical.

  • Grossly contaminated labware (e.g., spatulas, weigh boats).

  • Personal protective equipment with visible contamination.

  • Any solvent or solution containing the dissolved compound.

Segregation and Storage
  • Dedicated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all 1,4,7,10-tetrathiacyclododecane waste. The container must be marked with "Hazardous Waste" and the full chemical name.

  • Avoid Incompatibilities: Store the waste container away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[2][6]

  • Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area within the laboratory, until collection by Environmental Health & Safety (EHS) personnel.[1][2]

Step-by-Step Disposal Protocol

The objective of this protocol is to ensure the complete destruction of the chemical in a manner that neutralizes its hazardous properties and prevents environmental release.

On-Site Collection
  • Preparation: Before starting work, designate a hazardous waste container for all materials that will come into contact with 1,4,7,10-tetrathiacyclododecane.

  • Collection: Carefully place any contaminated disposable items (gloves, weigh paper, etc.) directly into the designated waste container.

  • Non-Disposable Items: For contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in a separate, labeled hazardous waste container for liquid waste.

  • Seal and Label: Once work is complete, or the container is full, securely seal the container. Ensure the label is complete and accurate.

The Preferred Disposal Pathway: Incineration

For sulfur-containing organic compounds, high-temperature incineration in a facility equipped with an afterburner and a scrubber is the most environmentally responsible and effective disposal method.[1][6][7][8]

  • Causality: Simple disposal methods are insufficient. This compound's sulfur content necessitates a scrubber system during incineration to neutralize the sulfur oxide (SOx) gases produced during combustion.[1] These gases are precursors to acid rain and are potent respiratory irritants. Landfilling is not recommended due to the potential for soil and groundwater contamination.[9]

  • Procedure: The collected and labeled waste must be transferred to your institution's designated EHS or hazardous waste management provider. They are equipped to consolidate and transport the waste to a licensed chemical destruction facility that employs the necessary incineration technology.

Coordination with Environmental Health & Safety (EHS)

Your role as a researcher is to ensure safe and compliant collection and labeling. The final disposal is a coordinated effort with professionals.

  • Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from your laboratory.

  • Provide Documentation: Have all necessary information available, including the chemical name and quantity.

  • Ensure Safe Handoff: Make sure the waste container is properly sealed and labeled before the EHS team arrives.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a structured and immediate response is critical to minimize harm.

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill of 1,4,7,10-tetrathiacyclododecane.

Spill_Response_Workflow spill Spill Detected assess Assess Scope & Risk (Quantity, Location, Ventilation) spill->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Small & Controllable evacuate Large or Uncontrolled Spill: Evacuate Immediate Area assess->evacuate Large or Uncontrolled contain Contain the Spill (Use absorbent pads for solids) ppe->contain collect Collect Waste Material (Sweep solid, do not create dust) contain->collect decon Decontaminate Area (Wipe with appropriate solvent) collect->decon dispose Package & Label as Hazardous Waste decon->dispose notify Notify EHS & Lab Supervisor dispose->notify alert Alert Emergency Services & EHS Immediately evacuate->alert

Caption: Decision workflow for spill response.

First Aid Measures
  • Inhalation: Move the affected person into fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][10]

Regulatory Framework

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA), with specific guidelines outlined in 40 CFR Part 261.[6][11] It is the responsibility of the waste generator (the laboratory) to ensure that waste is characterized and managed correctly from creation to final disposal.[12]

References

  • 1,4,7,10-tetrathiacyclododecane | CAS#:25423-56-7 | Chemsrc. [Link]

  • 1,4,7,10-Tetrathiacyclododecane | C8H16S4 | CID 141206 - PubChem. [Link]

  • 1,4,7,10-Tetrathiacyclododecane - the NIST WebBook. [Link]

  • 1,4,7,10-Tetrathiacyclododecane - the NIST WebBook. [Link]

  • 1,4,7,10-tetraazacyclododecane - Organic Syntheses Procedure. [Link]

  • 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane Safety Data Sheets(SDS) lookchem. [Link]

  • NEW JERSEY STATE DEPARTMENT OF ENVIRONMENTAL PROTECTION NEW JERSEY ADMINISTRATIVE CODE TITLE 7 CHAPTER 27 SUBCHAPTER 7 Sulfur TA. [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE Prepared by - Open Government program. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils - Open Government program. [Link]

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Handling

Mastering the Safe Handling of 1,4,7,10-Tetrathiacyclododecane: A Guide for Researchers

For the innovative researcher, 1,4,7,10-Tetrathiacyclododecane, a thiacrown ether, offers unique properties for complexation and materials science. However, its safe and effective use hinges on a thorough understanding o...

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, 1,4,7,10-Tetrathiacyclododecane, a thiacrown ether, offers unique properties for complexation and materials science. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides essential, field-tested procedures for personal protective equipment (PPE), operational handling, and disposal, ensuring both your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

1,4,7,10-Tetrathiacyclododecane is classified as an irritant.[1][2] A comprehensive review of available safety data indicates the following primary hazards:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[1][2]

  • Respiratory Irritation (H335): Inhalation of the dust may irritate the respiratory tract.[1][2]

The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful upon ingestion or through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[1]Prevents airborne particles from coming into contact with the eyes, addressing the serious eye irritation hazard.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before each use.[3]Provides a barrier against direct skin contact, preventing skin irritation. While specific permeation data for this compound is not available, nitrile and neoprene gloves offer broad protection against a range of chemicals.
Body Protection A clean, buttoned laboratory coat.Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator should be used when handling larger quantities or if there is a potential for significant aerosolization.[3]Minimizes the inhalation of airborne particles, protecting against respiratory tract irritation. For most small-scale lab work, handling within a certified chemical fume hood is sufficient.

Operational Plan: From Weighing to Work-up

Handling 1,4,7,10-Tetrathiacyclododecane as a solid powder requires specific techniques to prevent exposure through aerosolization.

Safe Weighing Protocol

The act of weighing is a primary point of potential exposure. The following step-by-step "Tare Method" is designed to minimize the generation of airborne dust.[4][5][6][7][8]

  • Preparation: Designate a specific area for weighing, preferably within a certified chemical fume hood.[4][5] Line the work surface with disposable bench paper.

  • Taring: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and press the "tare" button to zero the reading.[4][6]

  • Aliquotting: Move the tared container into the chemical fume hood. Carefully add the desired amount of 1,4,7,10-Tetrathiacyclododecane to the container.

  • Sealing: Securely close the container before removing it from the fume hood.

  • Final Weighing: Place the sealed container back on the balance to obtain the precise weight of the transferred solid.

  • Dissolution: Return the sealed container to the fume hood to proceed with dissolution or further manipulations.[4][6]

To further mitigate dust, consider using anti-static weigh boats or an anti-static gun, as electrostatically charged powders are more prone to dispersal.[4][7]

Workflow for Safe Weighing of 1,4,7,10-Tetrathiacyclododecane

G cluster_0 Weighing Protocol A 1. Place sealed container on balance & Tare B 2. Move container to fume hood A->B C 3. Add powder to container B->C D 4. Securely seal container C->D E 5. Place sealed container back on balance for final weight D->E F 6. Return to fume hood for subsequent steps E->F

Caption: Step-by-step tare method for weighing.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material to prevent further dispersal.[9]

    • Carefully sweep the material into a designated waste container using non-sparking tools (e.g., a plastic dustpan and brush).[9]

    • Wipe the area with a damp cloth, being careful not to create dust.

    • Place all cleanup materials into a sealed bag for hazardous waste disposal.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure environmental and personal safety. All waste containing 1,4,7,10-Tetrathiacyclododecane must be treated as hazardous.

  • Segregation: Collect all contaminated solids (e.g., unused product, weigh paper, contaminated absorbent materials) in a clearly labeled, sealed hazardous waste container.[3] Do not mix with other waste streams.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "1,4,7,10-Tetrathiacyclododecane".

  • Disposal Route: The primary recommended disposal method is incineration in a licensed hazardous waste facility.[1] This ensures the complete destruction of the compound. Upon combustion, it is expected to produce oxides of carbon and sulfur.[1]

  • Alternative for Large Spills: For larger quantities of sulfur-containing solid waste, some local regulations may permit landfill disposal after neutralization. This typically involves mixing the waste with an alkaline material like limestone (calcium carbonate) to neutralize any acidic products that may form upon environmental degradation.[11][12] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.

Disposal Decision Tree

G Start Waste Generated (Solid 1,4,7,10-Tetrathiacyclododecane & Contaminated Materials) Container Collect in a dedicated, sealed, and labeled hazardous waste container Start->Container ConsultEHS Consult Institutional EHS for specific procedures Container->ConsultEHS Incineration Arrange for pickup and disposal via licensed hazardous waste incineration ConsultEHS->Incineration Primary Route Landfill Follow EHS guidance for potential neutralization and landfill disposal (if permitted) ConsultEHS->Landfill Alternative/ Large Quantity

Caption: Decision workflow for proper disposal.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with 1,4,7,10-Tetrathiacyclododecane, fostering an environment of scientific discovery built on a foundation of safety and responsibility.

References

  • Weill Cornell Medicine Environmental Health and Safety. (n.d.). Toxic Powder Weighing.
  • Martin Marietta. (n.d.). Sulfur Spills.
  • Duke University Occupational Hygiene and Safety Division. (n.d.). Working Safely with Toxic Powders.
  • Chemsrc. (2022, August 22). 1,4,7,10-tetrathiacyclododecane | CAS#:25423-56-7.
  • University of Wisconsin-Madison Environment, Health & Safety. (2024, July 24). Working Safely with Toxic Powders. Retrieved from University of Wisconsin-Madison EHS.
  • University of California, Los Angeles Environmental Health & Safety. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • North Industrial Chemicals. (2024, September 28). Discover the step-by-step cleaning for sulfuric acid spills.
  • University of South Alabama Department of Safety and Environmental Compliance. (n.d.). Spill Solids.
  • Macrocyclics. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2023, May 6). 1,4,7,10-TETRATHIACYCLODODECANE - Safety Data Sheet.
  • Virginia Tech. (n.d.). Chapter II Crown Ethers.
  • Government of Alberta. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
  • ChemicalBook. (n.d.). 1,4,7,10-TETRATHIACYCLODODECANE CAS#: 25423-56-7.
  • PubChem. (n.d.). 1,4,7,10-Tetrathiacyclododecane.
  • ChemScene. (n.d.). 1,4,7,10-Tetrathiacyclododecane | 25423-56-7.
  • National Institute of Standards and Technology. (n.d.). 1,4,7,10-Tetrathiacyclododecane.
  • Government of Alberta. (1996). Guidelines for the remediation and disposal of sulphur contaminated solid wastes.

Sources

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